(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJUEQWIMCTAA-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661578 | |
| Record name | (3R)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-69-0 | |
| Record name | Benzenebutanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
Abstract
The definitive assignment of a chemical structure, particularly for chiral molecules in pharmaceutical development, is a cornerstone of chemical research. It demands a rigorous, multi-technique approach where orthogonal methods are employed to build a self-validating dossier of evidence. This guide provides a comprehensive walkthrough of the analytical workflow required to elucidate and confirm the complete structure of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. We will explore the causality behind the selection of each analytical technique, from establishing the fundamental molecular formula to confirming atomic connectivity and, most critically, assigning the absolute stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound framework for small molecule characterization.
Introduction: The Imperative for Unambiguous Characterization
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a para-fluorinated phenyl-substituted derivative of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter.[1] As with many biologically active molecules, its pharmacological properties are intrinsically tied to its three-dimensional structure. The presence of a single stereocenter at the C3 position means that its enantiomer, the (S) form, may possess vastly different efficacy or toxicity profiles. Therefore, a simple confirmation of its constitution is insufficient; a complete elucidation of its absolute configuration is mandatory.
The hydrochloride salt form is often used to improve solubility and stability.[1] This guide details the logical progression of experiments designed to assemble an irrefutable structural proof, integrating data from mass spectrometry, NMR spectroscopy, infrared spectroscopy, and X-ray crystallography.
The Analytical Workflow: A Strategy of Progressive Elucidation
The structure elucidation process is not a random collection of experiments but a logical sequence where each step builds upon the last. The workflow is designed to answer three fundamental questions in order:
-
What is the molecular formula and purity?
-
How are the atoms connected?
-
What is the absolute spatial arrangement of the atoms?
Caption: Logical workflow for complete structure elucidation.
Phase 1: Foundational Analysis - Molecular Formula and Purity
Before delving into complex structural details, we must first establish the molecular formula and assess the sample's purity.
Mass Spectrometry (MS)
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the primary tool for determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high precision (typically <5 ppm), allowing for the calculation of a unique molecular formula. For this compound, we specifically look for the molecular ion peak corresponding to the free base [C₁₀H₁₂FNO₂H]⁺ after loss of HCl, and crucially, the isotopic pattern introduced by chlorine (³⁵Cl and ³⁷Cl) in the molecular ion of the full salt.
Trustworthiness: The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 3:1.[2][3] Observing this pattern is a definitive confirmation of the presence of a single chlorine atom, thus validating the hydrochloride salt form.
Elemental Analysis
Expertise & Rationale: Though an older technique, elemental analysis provides robust, quantitative confirmation of the mass percentages of C, H, and N. The results must align with the theoretical percentages calculated from the formula proposed by HRMS. This serves as an orthogonal validation, reducing the likelihood of an incorrect formula assignment.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Purity is paramount. Spectroscopic data from an impure sample can be misleading. A reverse-phase HPLC method is developed to confirm the sample consists of a single major component (typically >98% purity).
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | PubChem[4] |
| Molecular Weight | 233.67 g/mol | PubChem[1][4] |
| Monoisotopic Mass | 233.06188 Da | PubChem[4] |
| Appearance | White to off-white solid | Benchchem[1] |
| Handling | Hygroscopic; store at 2-8°C under inert gas | Benchchem[1] |
Phase 2: Connectivity Mapping - Assembling the Pieces
With the molecular formula confirmed, the next phase is to determine the atomic connectivity—the molecular "blueprint."
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: Provides information about the chemical environment and connectivity of protons. For our target molecule, we expect to see distinct signals for the aromatic protons (showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring), the methine proton at the chiral center (CH), and the three methylene groups (CH₂).
-
¹³C NMR: Reveals the number and type of carbon atoms (aliphatic, aromatic, carbonyl). The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).[5]
-
2D NMR (COSY & HSQC): These experiments are crucial for assembling the structure.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (on adjacent carbons), allowing us to "walk" along the butanoic acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to the carbon it is attached to, unambiguously linking the ¹H and ¹³C assignments.
-
Caption: Key NMR correlations for structure assembly.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and reliable method for identifying the functional groups present in a molecule.[6] The presence of the hydrochloride salt and the amino acid moiety results in a characteristic spectral signature.
Trustworthiness: The simultaneous observation of bands for the carboxylic acid, the ammonium salt (from protonation of the amine by HCl), and the C-F bond provides a strong, self-validating confirmation of the key functional groups predicted by the molecular formula.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Carboxylic Acid (O-H) | 2500-3300 (broad) | O-H Stretch |
| Carboxylic Acid (C=O) | 1700-1730 | C=O Stretch |
| Ammonium (N-H) | 2800-3100 (broad) | N-H Stretch |
| Aromatic Ring (C=C) | 1450-1600 | C=C Stretch |
| Carbon-Fluorine (C-F) | 1000-1400 | C-F Stretch[7] |
Phase 3: The Definitive Step - Stereochemical Assignment
Confirming the connectivity is not enough. The absolute configuration at the C3 stereocenter must be proven to be (R).
Single Crystal X-ray Crystallography
Expertise & Rationale: This is the unequivocal gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration.[8][9] The technique works by diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern is used to generate a 3D electron density map, from which atomic positions can be determined with high precision.
Trustworthiness: To determine the absolute structure, one must utilize the phenomenon of anomalous dispersion.[10] The success of this measurement is quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[11] A value close to 1 would indicate the opposite enantiomer. This provides an unambiguous and statistically robust assignment of the (R) configuration.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Expertise & Rationale: While X-ray crystallography analyzes a single crystal, Chiral HPLC assesses the bulk sample, making it the ideal tool for determining enantiomeric purity (or enantiomeric excess, e.e.). The method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times.
Trustworthiness: By running an authentic racemic standard (a 50:50 mixture of R and S), one can establish the retention times for both enantiomers. The analysis of the target sample should show a single, sharp peak corresponding to the retention time of the (R)-enantiomer, confirming both its identity and high enantiomeric purity. Macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids.[12][13]
Detailed Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol/water (1:1).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Scan from m/z 100-500.
-
Validation: Observe the accurate mass for the [M-Cl]⁺ ion (C₁₀H₁₂FNO₂H⁺) within 5 ppm of the theoretical value. Confirm the [M+H]⁺ peak for the full salt shows an isotopic pattern at m/z ~234 and ~236 with a ~3:1 intensity ratio.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans using proton decoupling.
-
2D NMR: Use standard instrument parameters for COSY and HSQC experiments.
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak.
FTIR Spectroscopy
-
Sample Preparation: Use an attenuated total reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Any standard FTIR spectrometer.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a scan of the empty ATR crystal.
X-Ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent system (e.g., methanol/ether).
-
Data Collection: Mount a selected crystal on a diffractometer equipped with a Cu Kα or Mo Kα X-ray source. Collect a full sphere of diffraction data.
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data.
-
Validation: Ensure the final refined model has low R-factors and a Flack parameter value close to 0 (± statistical uncertainty) to confirm the (R) absolute configuration.[11]
Chiral HPLC
-
Column: A chiral column, such as one based on a teicoplanin stationary phase (e.g., Astec CHIROBIOTIC T).[12]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer with an acidic additive (e.g., 0.1% formic acid), optimized for resolution.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Protocol: a. Inject a racemic standard to determine the retention times for both (R) and (S) enantiomers. b. Inject the sample of interest. c. Validation: The sample should exhibit a single peak at the retention time corresponding to the (R)-enantiomer. Calculate enantiomeric excess (% e.e.) to confirm purity.
Conclusion
The structure elucidation of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a case study in analytical rigor. By systematically employing a suite of orthogonal techniques, we construct a layered, self-validating argument. HRMS and elemental analysis establish the molecular formula. A combination of 1D and 2D NMR, supported by FTIR, unambiguously determines the atomic connectivity. Finally, the absolute stereochemistry is definitively assigned by single-crystal X-ray crystallography and the enantiomeric purity is confirmed by chiral HPLC. Only through the successful integration of all these data points can the structure be considered fully and authoritatively elucidated.
References
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
FTIR Analysis of Protein Structure. University of California, Davis. [Link]
-
4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H13ClFNO2 | CID 121237598. PubChem. [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
-
FT-IR spectra of amino acids studied in the present work. Each panel... ResearchGate. [Link]
-
Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. [Link]
-
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Link]
-
Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
-
Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Chemistry LibreTexts. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Determination of absolute configuration. Purechemistry. [Link]
-
Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. National Institutes of Health (NIH). [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
4-AMINO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE. precisionFDA. [Link]
-
Mass Spectrometry. Michigan State University Chemistry. [Link]
-
The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]
-
Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles. Royal Society of Chemistry. [Link]
-
CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. University of Debrecen. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
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Technical Whitepaper: (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl
This guide provides an in-depth technical analysis and registry verification for (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl . It is designed to navigate the complexities of chemical nomenclature, distinguishing this specific beta-amino acid from its regioisomers (such as 4-Fluorophenibut) and structural analogs (such as the Sitagliptin intermediate).
Executive Summary & Chemical Identity
Target Compound: (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
Class:
The "CAS Trap": Distinguishing Isomers
In drug development, this compound is frequently confused with two other commercially significant molecules. Precise identification is critical to avoid costly synthesis errors.
| Feature | Target Compound | Sitagliptin Intermediate | 4-Fluorophenibut |
| Structure | |||
| Amino Position | Position 3 ( | Position 3 ( | Position 4 ( |
| Phenyl Group | 4-Fluorophenyl | 2,4,5-Trifluorophenyl | 4-Fluorophenyl |
| Stereochemistry | (R)-Enantiomer | (R)-Enantiomer | Racemic or (R) |
| CAS (HCl) | 331763-69-0 | 1204818-19-8 | 1858241-03-8 |
Definitive Registry Data
Use the following validated identifiers for procurement and regulatory documentation.
| Chemical Form | Configuration | CAS Number | Molecular Formula | MW ( g/mol ) |
| HCl Salt | (R)-Isomer | 331763-69-0 | 233.67 | |
| HCl Salt | (S)-Isomer | 331763-68-9 | 233.67 | |
| Free Base | (R)-Isomer | 741217-33-4 | 197.21 | |
| N-Boc Protected | (R)-Isomer | 331763-70-3 | 297.33 |
Identification Logic & Verification Workflow
The following decision tree illustrates the logical pathway to verify the correct chemical entity, filtering out common false positives found in vendor catalogs.
Figure 1: Logical decision tree for excluding regioisomers and analogs during CAS verification.
Synthesis & Manufacturing Methodology
For research and scale-up, the synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl typically follows the Arndt-Eistert Homologation route, starting from the commercially available D-4-Fluorophenylalanine. This pathway preserves the chiral integrity of the starting material.
Reaction Pathway
-
Protection: D-4-Fluorophenylalanine is N-protected (Boc or Fmoc).
-
Activation: Conversion to a mixed anhydride.
-
Diazotization: Reaction with diazomethane to form the
-diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement in methanol to form the
-methyl ester. -
Hydrolysis & Salt Formation: Deprotection and hydrolysis yield the final HCl salt.
Figure 2: Arndt-Eistert homologation pathway for synthesizing beta-amino acids from alpha-amino acids.
Experimental Protocol (Bench Scale)
Note: This protocol involves diazomethane, which is explosive. Use dedicated glassware and blast shields.
-
Diazoketone Synthesis:
-
Dissolve N-Boc-D-4-fluorophenylalanine (10 mmol) in dry THF at -15°C.
-
Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min.
-
Filter the salt and add the filtrate to a solution of diazomethane in ether (Caution!) at 0°C. Stir for 3 hours.
-
-
Rearrangement:
-
Dissolve the crude diazoketone in methanol.
-
Add silver benzoate (0.1 eq) dissolved in triethylamine.
-
Reflux until nitrogen evolution ceases.
-
-
Final Deprotection:
-
Treat the resulting ester with 4N HCl in dioxane for 2 hours.
-
Precipitate with diethyl ether to obtain the white solid (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl .
-
Analytical Characterization
To validate the identity and purity of the synthesized or purchased compound, compare against these standard parameters.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | HPLC (C18 column, 0.1% TFA water/ACN) | |
| Chiral Purity | Chiral HPLC (Crownpak CR(+) or equivalent) | |
| Mass Spec | LC-MS (ESI+) | |
| Optical Rotation | Polarimetry (c=1, H2O) Verify specific batch | |
| 1H NMR | 400 MHz, D2O |
Self-Validating Check:
-
If the optical rotation is negative (
), you likely possess the (S)-enantiomer (derived from L-phenylalanine). -
If the melting point is significantly lower (<180°C) or the range is wide (>2°C), suspect a racemic mixture or incomplete salt formation.
References
-
PubChem. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride (Compound Summary). National Library of Medicine. [Link]
A Technical Guide to the Molecular Mechanisms of 4-Fluorophenibut at GABAergic Synapses
Prepared by: Senior Application Scientist
Abstract
This technical guide provides an in-depth examination of the mechanism of action for 4-fluorophenibut (F-phenibut), a fluorinated derivative of the neuropsychotropic drug phenibut. We synthesize current pharmacological data to detail its primary interactions with γ-aminobutyric acid (GABA) receptors and secondary modulation of voltage-gated calcium channels. This document is intended for researchers, neuropharmacologists, and drug development professionals, offering a detailed overview of the compound's molecular targets and the validated experimental protocols required to characterize its activity. We will explore its potent agonism at GABA-B receptors and its function as a gabapentinoid, providing a framework for understanding its anxiolytic, nootropic, and sedative properties.
Introduction: The GABAergic System and the Phenibut Scaffold
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, crucial for reducing neuronal excitability and regulating synaptic transmission throughout the brain.[1] Its effects are mediated by two main classes of receptors: GABA-A, which are ionotropic chloride channels, and GABA-B, which are metabotropic G protein-coupled receptors (GPCRs).[1][2]
Phenibut (β-phenyl-GABA), a drug developed in the Soviet Union in the 1960s, is a derivative of GABA.[3][4] Its core mechanism of action is agonism at the GABA-B receptor.[4][5][6] At higher concentrations, it also functions as a gabapentinoid, binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[7] This dual activity contributes to its known anxiolytic and nootropic effects.[4][5]
4-fluorophenibut represents a targeted modification of the parent compound. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and blood-brain barrier permeability. This guide will dissect the resulting molecular interactions of this specific analog.
Core Mechanisms of Action of 4-Fluorophenibut
Based on its structural similarity to phenibut and empirical evidence, 4-fluorophenibut's mechanism of action is understood through two primary targets.
Primary Target: Potent Agonism at the GABA-B Receptor
The principal mechanism of 4-fluorophenibut is its action as a potent agonist at the GABA-B receptor.[6][7] GABA-B receptors are obligate heterodimers, composed of B1 and B2 subunits, that couple to Gαi/o-type G proteins.[1][8]
Signaling Pathway:
-
Binding: 4-fluorophenibut binds to the GABA-B receptor complex.
-
G Protein Activation: This binding event induces a conformational change, leading to the dissociation of the G protein into its Gαi/o and Gβγ subunits.[9]
-
Downstream Effectors:
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][9]
-
The Gβγ subunit directly modulates ion channels. It activates G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits high-voltage-activated Ca2+ channels.[9]
-
The net effect of this cascade is inhibitory. The activation of potassium channels leads to an efflux of K+, hyperpolarizing the neuron, while the inhibition of calcium channels reduces neurotransmitter release from the presynaptic terminal.[2] This combined action results in a potent suppression of neuronal excitability.[7]
Secondary Target: α2δ Subunit of Voltage-Gated Calcium Channels
Similar to its parent compound and other gabapentinoids like gabapentin and pregabalin, 4-fluorophenibut also binds to the α2δ auxiliary subunit of voltage-gated calcium channels.[7][10][11] This subunit is crucial for the trafficking and function of CaV1 and CaV2 family channels.[12]
The binding of 4-fluorophenibut to the α2δ subunit is thought to reduce the flow of calcium through the channel, which in turn diminishes the release of excitatory neurotransmitters.[10] This action is particularly relevant in conditions of neuronal hyperexcitability, such as in neuropathic pain and epilepsy. While this is a secondary mechanism to its potent GABA-B agonism, it significantly contributes to the compound's overall pharmacological profile.
Experimental Validation and Characterization
A rigorous, multi-step approach is required to fully characterize the mechanism of action of a compound like 4-fluorophenibut. The following protocols outline a logical workflow from initial binding to functional neuronal effects.
Radioligand Binding Assays: Determining Affinity
Causality: The first step is to confirm that 4-fluorophenibut physically binds to the GABA-B receptor and to quantify its binding affinity (Ki). This is achieved using a competitive binding assay where the test compound competes with a radiolabeled ligand known to bind to the receptor.
Protocol: Competitive [3H]CGP54626 Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from tissue or cell lines expressing GABA-B receptors (e.g., rat cortical tissue or HEK293 cells). A thorough washing is crucial to remove endogenous GABA.[13]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a GABA-B antagonist radioligand (e.g., [3H]CGP54626), and varying concentrations of 4-fluorophenibut.[14]
-
Incubation: Incubate the plate at room temperature for 1.5 hours to allow the binding to reach equilibrium.[14]
-
Termination: Terminate the reaction by rapid vacuum filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from unbound radioligand.[14][15]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of 4-fluorophenibut. The concentration that inhibits 50% of the specific binding (IC50) is determined and converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays: Measuring G Protein Activation
Causality: A binding assay confirms interaction but does not reveal if the compound is an agonist, antagonist, or inverse agonist. A functional assay is required. The [35S]GTPγS binding assay directly measures the first step of signal transduction after receptor activation: the binding of GTP to the Gα subunit.[16][17]
Protocol: [35S]GTPγS Binding Assay
-
Reagents: Prepare an assay buffer containing GDP (to ensure G proteins are in an inactive state), the membrane preparation, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Assay Setup: Add increasing concentrations of 4-fluorophenibut to the wells. Include a baseline control (no agonist) and a positive control (a known GABA-B agonist like baclofen).
-
Incubation: Incubate the reaction at 30°C.
-
Termination & Measurement: The reaction is stopped by filtration, and the amount of [35S]GTPγS incorporated into the G proteins on the membrane is quantified by scintillation counting.[17]
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the drug concentration to generate a dose-response curve. From this, the potency (EC50) and efficacy (Emax) can be determined, confirming its agonist activity.[17]
Downstream Signaling: cAMP Assays
Causality: To confirm the engagement of the Gαi/o pathway, we measure the downstream effect of adenylyl cyclase inhibition. A decrease in cAMP levels upon agonist stimulation provides further evidence for a functional Gαi/o-coupled response.
Protocol: cAMP-Glo™ Assay
-
Cell Culture: Use cells expressing GABA-B receptors. Induce the cells with varying concentrations of 4-fluorophenibut. To measure Gαi/o-mediated inhibition, cells are typically co-stimulated with an adenylyl cyclase activator like forskolin.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Add a detection solution containing protein kinase A (PKA). The amount of cAMP present will activate a proportional amount of PKA.[18]
-
ATP Measurement: Add a Kinase-Glo® reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase-based reaction. The light output is inversely proportional to the cAMP concentration.[18]
-
Data Analysis: A decrease in the luminescent signal in the presence of 4-fluorophenibut (compared to forskolin alone) indicates inhibition of adenylyl cyclase and confirms Gαi/o coupling.
Electrophysiology: Measuring Neuronal Inhibition
Causality: The ultimate validation of an inhibitory neurotransmitter mimetic is to demonstrate its effect on neuronal electrical activity. Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and changes in membrane potential in response to the compound.[19][20]
Protocol: Whole-Cell Patch-Clamp on Cerebellar Purkinje Cells
-
Preparation: Prepare acute brain slices (e.g., from mouse cerebellum) containing Purkinje cells, which are known to express GABA-B receptors.
-
Recording: Establish a whole-cell patch-clamp recording from a Purkinje cell. Clamp the cell's voltage and record the baseline currents.
-
Application: Perfuse the slice with a solution containing 4-fluorophenibut.
-
Measurement: Record the resulting changes in membrane current. Activation of GABA-B receptors is expected to induce an outward potassium current (via GIRK channels), leading to hyperpolarization and a reduction in the firing rate of action potentials.[6][7]
-
Data Analysis: Quantify the amplitude of the induced outward current and the change in action potential frequency. This provides a direct physiological measure of the compound's inhibitory effect on neuronal function. Recent studies have shown that F-phenibut potently suppresses action potential generation in these cells.[6][7]
Quantitative Data Summary
While comprehensive data for 4-fluorophenibut is still emerging, studies comparing it to phenibut and the standard GABA-B agonist baclofen provide critical insights into its potency.
| Compound | Target | Assay Type | Measured Value (EC50) | Relative Potency |
| (±)-Baclofen | GABA-B Receptor | Electrophysiology (Outward K+ Current) | 6.0 µM | Most Potent |
| 4-Fluorophenibut | GABA-B Receptor | Electrophysiology (Outward K+ Current) | 23.3 µM | Intermediate |
| Phenibut | GABA-B Receptor | Electrophysiology (Outward K+ Current) | 1362 µM | Least Potent |
Data derived from Irie et al., 2020, using mouse cerebellar Purkinje cells.[6] This table clearly demonstrates that the addition of a fluorine atom significantly increases the potency of phenibut at the GABA-B receptor.
Conclusion and Future Directions
4-fluorophenibut acts as a potent GABA-B receptor agonist, a mechanism confirmed through binding, functional G protein activation, downstream signaling, and direct electrophysiological measurements.[6][7] Its potency is significantly greater than that of its parent compound, phenibut. Additionally, it retains the gabapentinoid mechanism of binding to the α2δ subunit of voltage-gated calcium channels, contributing to a complex pharmacological profile.
Future research should focus on elucidating the precise binding kinetics at both the GABA-B receptor and the α2δ subunit. Furthermore, investigating the functional consequences of its action in different neuronal circuits will be critical to fully understand its therapeutic potential and abuse liability. The detailed experimental framework provided in this guide serves as a robust methodology for the continued investigation of 4-fluorophenibut and other novel GABAergic modulators.
References
- Phenibut - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenibut]
- Phenibut hydrochloride (β-Phenyl-GABA hydrochloride) | GABAB Agonist | MedChemExpress. [URL: https://www.medchemexpress.com/phenibut-hydrochloride.html]
- Mechanism of Action of α2δ Ligands: Voltage Sensitive Calcium Channel (VSCC) Modulators - Psychiatrist.com. [URL: https://www.psychiatrist.
- Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32808092/]
- 2-Minute Neuroscience: GABA - YouTube. [URL: https://www.youtube.
- F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - ResearchGate. [URL: https://www.researchgate.net/publication/343360499_F-phenibut_b-4-Fluorophenyl-GABA_a_potent_GABAB_receptor_agonist_activates_an_outward-rectifying_K_current_and_suppresses_the_generation_of_action_potentials_in_mouse_cerebellar_Purkinje_cells]
- GABA B receptor activation - Reactome Pathway Database. [URL: https://reactome.org/content/detail/R-HSA-111102]
- F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32735986/]
- Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11830761/]
- GABA Receptor - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK526124/]
- Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4434239/]
- Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32524673/]
- Characterization of GABA Receptors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4663242/]
- GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
- Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. [URL: https://www.tandfonline.com/doi/full/10.1080/19336950.2018.1542836]
- cAMP-Glo™ Assay - Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/gpcr-assays/camp-glo-assay/]
- GABA - PDSP. [URL: https://pdsp.unc.edu/pdspweb/content/GABA%20Protocol.pdf]
- GTPγS Binding Assay - Creative Bioarray. [URL: https://www.creative-bioarray.com/gtps-binding-assay.htm]
- Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. - PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.84.12.4322]
- Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35968560/]
- Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3010662/]
- Forskolin-free cAMP assay for Gi-coupled receptors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26620025/]
- Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00223]
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2018/03/Radioligand-Binding-Assay-Protocol.pdf]
- Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5424914/]
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Technical Whitepaper: Physicochemical Profiling & Handling of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid
Executive Summary & Compound Identity
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid, often referred to in literature as (R)-4-Fluorophenibut or CGP-11130 , is a chiral
Critical Distinction: Researchers must distinguish this compound from the 2,4,5-trifluoro analog (CAS 486460-00-8), which is the key intermediate for the diabetes drug Sitagliptin. While chemically similar, the 4-monofluoro analog discussed here is primarily investigated for its neuroactive properties, exhibiting higher affinity for GABA-B receptors than its non-fluorinated parent due to the lipophilic and electronic effects of the fluorine atom.[1]
Chemical Identity Table[1]
| Parameter | Data |
| IUPAC Name | (3R)-3-Amino-4-(4-fluorophenyl)butanoic acid |
| Common Name | (R)-4-Fluorophenibut; (R)- |
| CAS Number (Free Base) | 741217-33-4 |
| CAS Number (HCl Salt) | 114717-15-6 |
| Molecular Formula | C |
| Molecular Weight | 197.21 g/mol (Free Base); 233.67 g/mol (HCl Salt) |
| Chirality | (R)-Enantiomer (Eutomer for GABA-B activity) |
| Appearance | White to off-white crystalline powder |
Fundamental Physicochemical Properties[1][3][4][5]
Understanding the zwitterionic nature of this molecule is paramount for successful formulation and analysis.[1] Like all
Ionization & Solubility Profile[1]
The molecule contains a basic primary amine and an acidic carboxylic acid.[1]
-
pKa1 (Carboxyl): ~3.7 – 3.9 (Estimated based on Baclofen)
-
pKa2 (Amino): ~9.4 – 9.8
-
Isoelectric Point (pI): ~6.7
Solubility Implications:
-
pH < 2 (Acidic): Exists as a cation (NH
, COOH).[1] Highly soluble in water; soluble in lower alcohols.[1] -
pH ~ 6-7 (Neutral): Exists as a Zwitterion (NH
, COO ). This is the region of minimum solubility in water and organic solvents.[1] It often precipitates from aqueous solutions at this pH.[1] -
pH > 10 (Basic): Exists as an anion (NH
, COO ). Soluble in aqueous base.[1]
The "Fluorine Effect"
The substitution of Hydrogen with Fluorine at the para-position confers two specific advantages over Phenibut:
-
Metabolic Stability: The C-F bond is metabolically robust.[1][2] It blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the biological half-life compared to the non-fluorinated analog.[1]
-
Lipophilicity: The fluorine atom increases the LogP (partition coefficient) slightly, enhancing blood-brain barrier (BBB) permeability.[1]
Synthesis & Chiral Resolution Workflows
Obtaining the pure (R)-enantiomer is critical, as the (S)-enantiomer is generally considered the distomer (biologically inactive or less active). Two primary workflows are validated for research scale-up: Enzymatic Resolution (preferred for green chemistry) and Chemical Resolution .[1]
Workflow Diagram: Synthesis & Resolution
Figure 1: Comparative workflows for isolating the (R)-enantiomer. Method B (Enzymatic) is increasingly favored for higher yield and specificity.
Protocol: Enzymatic Resolution (Validation Standard)
Context: This method utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ester of the (R)-isomer.
-
Substrate Preparation: Convert racemic 4-(4-fluorophenyl)-3-aminobutanoic acid to its ethyl ester derivative.
-
Enzyme Loading: Suspend the racemic ester in phosphate buffer (pH 7.0) with immobilized CAL-B (Novozym 435).[1]
-
Incubation: Stir at 30°C. The enzyme preferentially hydrolyzes the (R)-ester to the (R)-acid, leaving the (S)-ester intact.[1]
-
Separation: Adjust pH to 8.5. Extract the unreacted (S)-ester with Ethyl Acetate.[1] The (R)-acid remains in the aqueous phase.[1]
-
Isolation: Acidify the aqueous phase to pH 6.0 (Isoelectric point) to precipitate the (R)-zwitterion.[1]
Analytical Characterization & QC
To ensure scientific integrity, the identity and purity must be validated using orthogonal methods.[1]
Nuclear Magnetic Resonance (NMR)
The presence of Fluorine provides a unique handle for ¹⁹F-NMR, which is cleaner than ¹H-NMR for quick identification.
-
¹⁹F-NMR (376 MHz, D₂O): Expect a singlet (or multiplet depending on decoupling) around -115 to -118 ppm . This shift is diagnostic of the para-fluorophenyl group.[1]
-
¹H-NMR (400 MHz, D₂O/DCl):
- 7.2–7.4 (m, 2H, Ar-H meta to F)
- 7.0–7.15 (m, 2H, Ar-H ortho to F)
- 3.8–3.9 (m, 1H, CH-N)
- 2.6–2.8 (m, 2H, CH₂-COOH)
- 2.9–3.1 (m, 2H, Benzylic CH₂)
Chiral HPLC Method (Critical for ee%)
Standard C18 columns cannot separate enantiomers.[1] Use a crown ether or polysaccharide-based column.[1]
-
Column: Crownpak CR(+) (Daicel) or Chiralcel OD-H.[1]
-
Mobile Phase: Perchloric acid (pH 1.[1]5) is common for Crownpak to ensure the amine is protonated (ammonium form) for inclusion into the crown ether.[1]
-
Detection: UV at 210 nm or 254 nm.[1]
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
Handling, Stability & Storage
Hygroscopicity
The Hydrochloride salt (HCl) is highly hygroscopic.[1] It will absorb atmospheric moisture, turning into a sticky gum if left open.[1]
-
Mitigation: Handle in a humidity-controlled glovebox or weigh quickly.[1] Store with desiccants.
-
Free Base:[3] The zwitterionic free base is less hygroscopic but harder to dissolve in neutral water.[1]
Thermal Stability
-
Solid State: Stable up to ~180°C.[1]
-
Solution: Aqueous solutions are stable at 4°C for weeks. Avoid prolonged heating at pH > 10 to prevent potential racemization (though
-amino acids are generally resistant to racemization compared to -amino acids).[1]
References
-
Bowery, N. G., et al. (1983).[1][4] Characteristics of GABA-B receptor binding sites on rat whole brain synaptic membranes.[1][4] British Journal of Pharmacology.[1][4]
-
MedKoo Biosciences. (2023).[1] Product Data Sheet: CGP11130 (CAS 52237-19-1).[1][5]
-
PubChem. (2023).[1] Compound Summary: 4-Fluorophenibut.[1][5][4][6][7] National Library of Medicine.[1]
-
Köse, A., et al. (2015).[1][8] Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta.[1][8] (Cited for synthetic methodology of fluorinated beta-amino acids).[1][8]
-
Ong, J., & Kerr, D. I. (1990).[1] GABA-B receptors in peripheral tissues.[1] Life Sciences.[1] (Pharmacological grounding for 4-fluoro analogs).[1][5]
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A Comprehensive Technical Guide to the Solubility Profile of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility profile of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride (CAS RN: 1858241-03-8), a derivative of gamma-aminobutyric acid (GABA).[1] Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its development, formulation, and in vivo performance. This document outlines the key physicochemical properties, explores the impact of various environmental factors on its solubility, and provides detailed, field-proven methodologies for accurate solubility determination. The protocols described herein are designed to ensure scientific integrity and provide a self-validating system for generating reliable and reproducible data.
Introduction: The Critical Role of Solubility in Drug Development
The bioavailability of an orally administered drug is fundamentally dependent on its solubility and permeability.[2] For 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride, a compound with therapeutic potential, a thorough understanding of its solubility characteristics is paramount. This guide will delve into the theoretical and practical aspects of determining the solubility of this specific API, providing researchers with the necessary tools to navigate the complexities of pre-formulation and formulation studies.
Physicochemical Properties of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride
A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [3][4] |
| Molecular Weight | 233.67 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [1][3] |
| Melting Point | 176 - 178°C | [1][3] |
| Storage Conditions | 2–8°C, under inert gas, hygroscopic | [3] |
The hydrochloride salt form of this compound is intentionally designed to improve its aqueous solubility compared to the free base.[2][5] The presence of both an amino group and a carboxylic acid group suggests that its solubility will be highly dependent on the pH of the surrounding medium.
The Impact of pH on Solubility: A Mechanistic Perspective
The solubility of ionizable compounds like 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is governed by the Henderson-Hasselbalch equation.[6] The compound possesses two ionizable groups: a primary amine and a carboxylic acid. The pKa values of these groups will dictate the net charge of the molecule at a given pH and, consequently, its solubility.
-
Low pH (Acidic Conditions): In a low pH environment, the carboxylic acid group will be protonated (neutral), and the amino group will be protonated (positive charge). The overall positive charge enhances its interaction with polar solvents like water, generally leading to higher solubility.
-
Intermediate pH (near Isoelectric Point): At a pH value between the pKa of the carboxylic acid and the amino group, the molecule will exist predominantly as a zwitterion, with both a positive and a negative charge. This can lead to reduced solubility due to intermolecular electrostatic interactions.
-
High pH (Alkaline Conditions): Under alkaline conditions, the carboxylic acid group will be deprotonated (negative charge), and the amino group will be neutral. The resulting negative charge can also enhance aqueous solubility.[6]
The hydrochloride salt form ensures that the compound is already in a protonated, more soluble state upon dissolution in neutral or acidic media.
Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol
The "gold standard" for determining equilibrium solubility is the shake-flask method.[7] This protocol is designed to be robust and compliant with international guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]
Materials and Reagents
-
4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride (API)
-
Phosphate buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)
-
Deionized water
-
Analytical grade solvents (e.g., acetonitrile, methanol for HPLC)
-
Calibrated pH meter
-
Thermostatically controlled orbital shaker or agitation device
-
Validated HPLC method for quantification
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation of Buffer Solutions: Prepare buffer solutions at pH 1.2, 4.5, and 6.8 as specified by ICH guidelines for Biopharmaceutics Classification System (BCS) studies.[8][10] It is also advisable to test at physiological pH 7.4.
-
Sample Preparation: Add an excess amount of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride to vials containing a known volume of each buffer solution. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to 37 ± 1°C.[8][11] Agitate the samples at a consistent speed that allows for adequate mixing without creating a vortex.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours) to establish the time required to reach equilibrium.[11] Equilibrium is achieved when consecutive measurements show no significant change in concentration.
-
Sample Processing: Immediately filter the withdrawn samples through a 0.22 µm syringe filter to remove any undissolved solids.[11] Dilute the filtrate as necessary to fall within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Report the solubility in mg/mL.[11] The lowest measured solubility across the tested pH range is used for BCS classification.[10]
Solubility in Organic Solvents
While aqueous solubility is paramount for oral drug delivery, understanding the solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation of non-aqueous dosage forms.
| Solvent | Solubility | Notes |
| DMSO | Slightly Soluble | Sonication or heating may be required for dissolution.[3] |
| Methanol | Slightly Soluble | Sonication or heating may be required for dissolution.[1][3] |
Protocol for Determining Solubility in Organic Solvents
The shake-flask method described above can be adapted for organic solvents. The key modifications include:
-
Temperature: The experiment is typically conducted at room temperature (e.g., 25°C).
-
Analytical Method: The HPLC method must be validated for the specific organic solvent used.
Factors Influencing Solubility Measurements
Several factors can impact the accuracy and reproducibility of solubility data.
-
Polymorphism: Different crystalline forms (polymorphs) of an API can exhibit different solubilities.[2] It is crucial to characterize the solid form of the API being tested.
-
Hygroscopicity: 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is hygroscopic.[3] Absorbed moisture can alter the weight of the API and affect the accuracy of the results. Handling should be done in a controlled environment.
-
Purity of the API: Impurities can affect the measured solubility.
-
Ionic Strength of the Medium: The presence of other ions in the solution can influence the solubility of the API.
Conclusion and Future Directions
The solubility profile of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is a critical determinant of its potential as a therapeutic agent. This guide has provided a comprehensive overview of the key factors influencing its solubility and a detailed, robust protocol for its experimental determination. The pH-dependent nature of its solubility is a key characteristic that must be carefully considered during formulation development. Future studies should focus on the impact of different counter-ions on solubility and the development of enabling formulations for any potential low-solubility challenges.
References
- Benchchem. (n.d.). 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride.
- ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the....
- PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride.
- ChemicalBook. (n.d.). 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride.
- World Health Organization. (n.d.). Annex 4.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride.
- ResearchGate. (n.d.). Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk.
- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
- Sigma-Aldrich. (n.d.). Improving API Solubility using API Processing.
- ResearchGate. (n.d.). Effect of pH (from 2.2 to 10.8) on γ-Amino Butyric Acid (GABA) Concentration of Monascus-Fermented Rice (MFR).
- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride.
- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
- PubMed. (n.d.). Effect of extracellular pH on GABA-activated current in rat recombinant receptors and thin hypothalamic slices.
- FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers.
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An In-depth Technical Guide to 4-Fluorophenibut and its Relation to Phenibut
This guide provides a comprehensive technical overview of 4-fluorophenibut and its parent compound, phenibut, tailored for researchers, scientists, and drug development professionals. It delves into their chemical properties, pharmacological profiles, and the critical distinctions that define their activity and potential applications.
Executive Summary
Phenibut (β-phenyl-γ-aminobutyric acid) is a derivative of the inhibitory neurotransmitter GABA, developed in the Soviet Union in the 1960s for its anxiolytic and nootropic properties.[1] Its clinical use in some countries for conditions like anxiety, insomnia, and post-traumatic stress disorder is well-documented.[2][3] 4-Fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid) is a synthetic derivative of phenibut, characterized by the addition of a fluorine atom to the para position of the phenyl ring. This structural modification significantly alters its pharmacological profile, most notably enhancing its potency as a GABA-B receptor agonist.[4][5] This guide will explore the synthesis, mechanism of action, and comparative pharmacology of these two compounds, providing a foundational understanding for further research and development.
Chemical Structure and Synthesis
The defining structural difference between phenibut and 4-fluorophenibut is the substitution on the phenyl ring. This seemingly minor alteration has profound implications for the molecule's interaction with its biological targets.
Phenibut (4-Amino-3-phenylbutanoic acid) features a phenyl group attached to the β-carbon of the GABA backbone. This phenyl ring is crucial for its ability to cross the blood-brain barrier, a feat that GABA itself cannot readily achieve.[6] The synthesis of phenibut can be achieved through various routes, a common method involves the condensation of benzaldehyde with diethyl malonate.[7]
4-Fluorophenibut (4-Amino-3-(4-fluorophenyl)butanoic acid) incorporates a fluorine atom at the para-position of the phenyl ring.[8] This halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The synthesis of 4-fluorophenibut can be accomplished through a multi-step process, with one reported method involving an organocatalytic asymmetric conjugate addition to a nitrostyrene derivative.[9]
Figure 1: Chemical structures of Phenibut and 4-Fluorophenibut.
Mechanism of Action: The GABA-B Receptor
Both phenibut and 4-fluorophenibut exert their primary effects through their agonist activity at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the central nervous system.[1][4] Activation of GABA-B receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium ion channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6][10]
While both compounds are GABA-B agonists, phenibut also exhibits activity at the α2δ subunit of voltage-gated calcium channels, a mechanism shared with gabapentinoids like pregabalin and gabapentin.[11][12] The extent to which 4-fluorophenibut shares this secondary mechanism is a subject of ongoing research.
Figure 2: Simplified signaling pathway of GABA-B receptor activation.
Comparative Pharmacological Profile
The fluorination of phenibut significantly enhances its potency at the GABA-B receptor. This is a critical distinction for researchers, as it necessitates different dosing considerations and may lead to a different spectrum of effects and potential for adverse reactions.
| Parameter | Phenibut | 4-Fluorophenibut | Reference(s) |
| Primary Target | GABA-B Receptor | GABA-B Receptor | [1][4] |
| Secondary Target(s) | α2δ subunit of voltage-gated calcium channels | Potentially similar to phenibut | [11][12] |
| GABA-B Agonist Potency (EC50) | 1362 μM | 23.3 μM | [4] |
| GABA-A Receptor Affinity (IC50) | > 100 μM | > 100 μM | [5] |
| Reported Onset of Action | Slower | Faster | [13] |
| Reported Duration of Action | Longer | Shorter | [13] |
Note: The EC50 values represent the concentration of the drug that produces 50% of the maximal response. A lower EC50 indicates higher potency.
The significantly lower EC50 value for 4-fluorophenibut at the GABA-B receptor indicates that it is substantially more potent than phenibut.[4] This increased potency is likely due to the electron-withdrawing nature of the fluorine atom, which can alter the electronic properties of the phenyl ring and enhance its binding affinity to the receptor.
Experimental Protocol: Comparative GABA-B Receptor Binding Affinity Assay
To empirically determine and compare the binding affinities of phenibut and 4-fluorophenibut for the GABA-B receptor, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the inhibitory constant (Ki) of phenibut and 4-fluorophenibut at the GABA-B receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 or HEK293 cells).
-
[³H]-CGP54626 (a high-affinity, selective GABA-B receptor antagonist radioligand).
-
Unlabeled phenibut and 4-fluorophenibut.
-
Baclofen (as a positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the GABA-B receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of binding buffer.
-
25 µL of [³H]-CGP54626 at a final concentration of ~1 nM.
-
25 µL of either buffer (for total binding), a high concentration of unlabeled GABA (1 mM, for non-specific binding), or varying concentrations of the test compounds (phenibut or 4-fluorophenibut, typically from 10⁻¹⁰ M to 10⁻³ M).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for a competitive radioligand binding assay.
Pharmacokinetics and Toxicology: A Comparative Overview
While comprehensive pharmacokinetic data for 4-fluorophenibut is limited in publicly available literature, some inferences can be drawn from its structural similarity to phenibut and baclofen.
Phenibut:
-
Absorption: Well-absorbed after oral administration.[8]
-
Distribution: Crosses the blood-brain barrier.[6]
-
Metabolism: Appears to be minimally metabolized.[8]
-
Elimination: Primarily excreted unchanged in the urine, with a half-life of approximately 5.3 hours after a 250 mg dose.[8][14]
-
Toxicology: In therapeutic doses, phenibut is generally well-tolerated, with the most common side effect being somnolence.[3] However, at higher doses, it can cause significant central nervous system depression, including sedation, respiratory depression, and reduced consciousness.[2] Cases of dependence and withdrawal have also been reported with chronic use.[15]
4-Fluorophenibut:
-
Pharmacokinetics: Due to the presence of the fluorine atom, it is hypothesized that 4-fluorophenibut may have altered absorption, distribution, metabolism, and excretion (ADME) properties compared to phenibut. Fluorination can sometimes increase metabolic stability and alter lipophilicity, which could affect its pharmacokinetic profile. However, specific studies are needed to confirm these hypotheses.
-
Toxicology: There is a lack of formal toxicological studies on 4-fluorophenibut. Anecdotal reports and its increased potency suggest a higher risk of adverse effects, including central nervous system depression, at lower doses compared to phenibut.[7][13] The potential for dependence and withdrawal is also considered to be significant.
Regulatory Status and Future Directions
Phenibut is not an approved medication in the United States and many other Western countries, where it is often sold as a dietary supplement.[8] 4-Fluorophenibut is considered a research chemical and is not intended for human consumption.[1][12]
The significant increase in potency of 4-fluorophenibut compared to phenibut highlights the importance of understanding the structure-activity relationships of GABA-B receptor agonists. Further research is warranted to fully characterize the pharmacological and toxicological profile of 4-fluorophenibut. This includes in-depth pharmacokinetic studies, comprehensive safety assessments, and further elucidation of its activity at other potential targets. Such research will be crucial in determining if this compound or its derivatives hold any therapeutic potential or if they primarily pose a public health risk due to their high potency and availability as a research chemical.
References
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- Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437.
- Cantillo, D., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(21), 8566-8570.
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PsychonautWiki. (n.d.). F-Phenibut. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103611, 4-Fluorophenibut. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]
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ResearchGate. (n.d.). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Retrieved from [Link]
- Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Journal of neurophysiology, 105(3), 999–1011.
- Jasica, A. M., et al. (2023). Clinical Presentations and Treatment of Phenibut Toxicity and Withdrawal: A Systematic Literature Review.
- Graves, J. M., et al. (2020). Notes from the Field: Phenibut Exposures Reported to Poison Centers — United States, 2009–2019. MMWR. Morbidity and mortality weekly report, 69(35), 1230–1231.
- Zvejniece, L., et al. (2020). Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports. Planta medica, 86(10), 686–694.
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QIAGEN. (n.d.). GABA Receptor Signaling. Retrieved from [Link]
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Semantic Scholar. (n.d.). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Retrieved from [Link]
- O'Connell, C. W., et al. (2022). Phenibut: A Scoping Review of the Literature. The Journal of Clinical Pharmacology, 62(6), 698-711.
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ClinicalTrials.gov. (n.d.). A Trial to Evaluate Efficacy and Safety of Buloxibutid in People With Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
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Wikipedia. (n.d.). GABA receptor. Retrieved from [Link]
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The Neuropharmacology of para-Fluorinated Phenyl GABA Derivatives: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the neuropharmacology of para-fluorinated phenyl GABA derivatives, with a primary focus on 4-fluoro-β-phenyl-γ-aminobutyric acid (4-Fluorophenibut). We will delve into the chemical rationale behind fluorination, the intricate molecular interactions with GABAergic systems and beyond, and the resulting physiological and behavioral effects. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical experimental guidance. We will examine the structure-activity relationships that govern the potency and selectivity of these compounds, and provide detailed protocols for their in vitro and in vivo characterization.
Introduction: The Rationale for Fluorination in GABA Analog Design
The modification of endogenous neurotransmitters to enhance their therapeutic potential is a cornerstone of neuropharmacology. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), is a prime target for such modifications. However, its clinical utility is limited by its poor ability to cross the blood-brain barrier. The development of β-phenyl-GABA (phenibut) was a significant step forward, as the addition of the phenyl ring increased lipophilicity, facilitating CNS penetration[1][2].
The introduction of a fluorine atom, particularly at the para-position of the phenyl ring to create compounds like 4-Fluorophenibut, represents a further refinement of this chemical strategy. Fluorine's unique properties—high electronegativity, small atomic radius, and its ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of phenyl GABA derivatives, para-fluorination can:
-
Enhance Blood-Brain Barrier Permeability: The lipophilicity conferred by the fluorine atom can further improve the ability of the molecule to traverse the blood-brain barrier.
-
Modulate Receptor Binding Affinity: The electron-withdrawing nature of fluorine can alter the electron distribution of the phenyl ring, potentially influencing the compound's interaction with its target receptors.
-
Increase Metabolic Stability: The strength of the C-F bond can make the compound more resistant to metabolic degradation, potentially prolonging its duration of action.
This guide will systematically explore the consequences of this specific structural modification on the neuropharmacological properties of phenyl GABA derivatives.
Molecular Mechanisms of Action: A Multi-Target Profile
The neuropharmacological effects of para-fluorinated phenyl GABA derivatives are primarily attributed to their interaction with two key protein families: GABAB receptors and voltage-gated calcium channels.
Primary Target: The GABAB Receptor
4-Fluorophenibut is a potent agonist at the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission[3][4]. Structurally, the GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits[5]. Agonist binding to the GABAB1 subunit triggers a conformational change that activates the associated G-protein (Gαi/o). This activation leads to two primary downstream signaling events:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.
-
Modulation of Ion Channel Activity: The dissociated Gβγ subunits directly interact with and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Simultaneously, Gβγ subunits inhibit the opening of presynaptic voltage-gated calcium channels (VGCCs), reducing neurotransmitter release[6].
The activation of GABAB receptors by compounds like 4-Fluorophenibut results in a general dampening of neuronal excitability, contributing to their anxiolytic, sedative, and muscle relaxant properties[7].
Secondary Target: Voltage-Gated Calcium Channels (VGCCs)
In addition to their action at GABAB receptors, phenibut and its analogs are also known to interact with voltage-gated calcium channels, specifically those containing the α2δ subunit. This mechanism is shared with the gabapentinoid drugs, gabapentin and pregabalin. By binding to the α2δ subunit, these compounds can modulate the trafficking and function of VGCCs, leading to a reduction in the release of excitatory neurotransmitters like glutamate. While the affinity of 4-Fluorophenibut for the α2δ subunit relative to the GABAB receptor is not yet fully elucidated, this dual mechanism of action likely contributes to its overall pharmacological profile, potentially enhancing its anxiolytic and anticonvulsant effects.
Structure-Activity Relationships (SAR)
The potency and selectivity of phenyl GABA derivatives are highly dependent on the nature and position of substituents on the phenyl ring.
-
Para-Substitution: The para-position appears to be a critical determinant of GABAB receptor agonist activity. The substitution of a halogen at this position generally increases potency. For instance, baclofen (4-chloro-β-phenyl-GABA) is a more potent GABAB agonist than phenibut[8]. Similarly, 4-Fluorophenibut is more potent than phenibut[3][4]. This suggests that an electron-withdrawing group at the para-position is favorable for receptor binding and/or activation.
-
Other Substitutions: Modifications at other positions on the phenyl ring or alterations to the GABA backbone can significantly impact activity. A systematic exploration of these modifications is crucial for the rational design of novel analogs with improved therapeutic profiles.
| Compound | Structure | GABAB Receptor Potency (EC50) |
| Phenibut | β-phenyl-GABA | 1362 µM |
| 4-Fluorophenibut | 4-fluoro-β-phenyl-GABA | 23.3 µM |
| Baclofen | 4-chloro-β-phenyl-GABA | 6.0 µM |
| Data from in vitro patch-clamp recordings in mouse cerebellar Purkinje cells[4]. |
Pharmacokinetics: Awaiting a Clearer Picture
A comprehensive understanding of the pharmacokinetic properties of para-fluorinated phenyl GABA derivatives is essential for translating their in vitro pharmacology to in vivo effects. For the parent compound, phenibut, the elimination half-life in humans after a 250 mg dose is reported to be approximately 5.3 hours, with a significant portion excreted unchanged in the urine[9][10].
Detailed pharmacokinetic studies on 4-Fluorophenibut in preclinical models and humans are currently lacking in the peer-reviewed literature. However, based on its chemical structure, it is hypothesized that the para-fluoro substitution may:
-
Increase Lipophilicity: Potentially leading to a larger volume of distribution and enhanced brain penetration.
-
Enhance Metabolic Stability: The strong C-F bond may reduce susceptibility to metabolism by cytochrome P450 enzymes, potentially leading to a longer half-life and increased bioavailability compared to phenibut.
Further research is critically needed to determine the Cmax, Tmax, bioavailability, and brain-to-plasma ratio of 4-Fluorophenibut to fully understand its in vivo disposition and to guide appropriate dosing in preclinical studies.
In Vitro Characterization: Experimental Protocols
The following protocols provide a framework for the in vitro characterization of para-fluorinated phenyl GABA derivatives.
Radioligand Binding Assays for GABAB Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the GABAB receptor through competitive displacement of a radiolabeled antagonist.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]CGP54626) for binding to GABAB receptors in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat whole brain tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation
-
50 µL of [³H]CGP54626 (final concentration ~1-2 nM)
-
50 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁴ M) or vehicle.
-
-
For determination of non-specific binding, add a high concentration of a known GABAB agonist (e.g., 100 µM GABA or baclofen).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity retained on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assessment of GABAB Receptor Function
Objective: To characterize the functional effects of test compounds on GABAB receptor-mediated ion channel activity using whole-cell patch-clamp electrophysiology.
Principle: This technique allows for the direct measurement of ion currents across the cell membrane in response to the application of a test compound. For GABAB receptor agonists, this typically involves measuring the activation of GIRK channels.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing recombinant GABAB receptors (e.g., HEK293 cells).
-
Plate the cells on glass coverslips for recording.
-
-
Patch-Clamp Recording:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Using a micromanipulator, approach a cell with a glass micropipette filled with an appropriate internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply the test compound at various concentrations to the cell via the perfusion system.
-
Record the resulting changes in membrane current. For GABAB agonists, an outward current due to GIRK channel activation is expected.
-
Apply a known GABAB receptor antagonist (e.g., CGP55845) to confirm the specificity of the response.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration of the test compound.
-
Normalize the responses to the maximal response and plot against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).
-
In Vivo Characterization: Behavioral Assays
The following protocols are commonly used to assess the anxiolytic and sedative effects of para-fluorinated phenyl GABA derivatives in rodent models.
Elevated Plus Maze (EPM) for Anxiolytic-like Effects
Objective: To assess the anxiolytic-like effects of a test compound based on the natural aversion of rodents to open and elevated spaces.
Principle: Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer the test compound or vehicle to the animal (e.g., mouse or rat) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Measure the time spent in the open arms, closed arms, and the center of the maze.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Open Field Test for Locomotor Activity and Sedative Effects
Objective: To assess the effects of a test compound on general locomotor activity and exploratory behavior.
Principle: A decrease in locomotor activity can indicate sedative effects, which is a common side effect of GABAergic drugs.
Step-by-Step Methodology:
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for a defined period (e.g., 10-30 minutes).
-
Record the session using a video tracking system.
-
-
Data Analysis:
-
Measure the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing behaviors.
-
A significant decrease in total distance traveled suggests a sedative effect.
-
Conclusion and Future Directions
Para-fluorinated phenyl GABA derivatives, exemplified by 4-Fluorophenibut, represent a promising class of compounds with significant potential for modulating the GABAergic system. Their enhanced potency at the GABAB receptor compared to phenibut highlights the value of strategic fluorination in drug design. However, a comprehensive understanding of their full pharmacological and pharmacokinetic profile is still emerging.
Future research should focus on:
-
Systematic SAR studies: To elucidate the effects of various substitutions on the phenyl ring on GABAB receptor affinity, selectivity, and functional activity.
-
Detailed Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, with a particular focus on brain penetration.
-
Elucidation of the Role of VGCCs: To quantify the contribution of α2δ subunit modulation to the overall pharmacological effects of these compounds.
-
In-depth Behavioral Phenotyping: To move beyond simple anxiety and locomotor assays and explore the effects of these compounds on cognition, social behavior, and their potential for abuse and dependence.
By addressing these key questions, the scientific community can unlock the full therapeutic potential of para-fluorinated phenyl GABA derivatives while also understanding their potential risks.
References
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Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Pharmacology of F-Phenibut compared to Baclofen and Phenibut. Reddit. [Link]
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An Analysis of Phenibut (ß -phenyl-y-aminobutyric acid) Withdrawal. Rowan Digital Works. [Link]
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4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. National Institutes of Health. [Link]
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4-Fluorophenibut. Wikipedia. [Link]
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Effects of the GABA receptor agonist phenibut on behavior and respiration in rabbits in emotionally negative situations. PubMed. [Link]
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GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. PubMed. [Link]
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[Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine]. PubMed. [Link]
-
Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. ResearchGate. [Link]
-
F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. PubMed. [Link]
-
Unedited - Advance copy Pre-Review Report: PHENIBUT. World Health Organization (WHO). [Link]
-
Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. [Link]
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Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. MDPI. [Link]
-
F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. ResearchGate. [Link]
-
GABA Receptor Physiology and Pharmacology. National Center for Biotechnology Information. [Link]
-
Synthesis of the β-substituted analogues 8. ResearchGate. [Link]
-
F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Semantic Scholar. [Link]
-
An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. [Link]
-
Phenibut. Wikipedia. [Link]
-
GABA B receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Electrophysiology of ionotropic GABA receptors. National Institutes of Health. [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. National Institutes of Health. [Link]
-
Synthesis, characterization, and pharmacological evaluation of new GABA analogs as potent anticonvulsant agents. ResearchGate. [Link]
-
GABA Receptor Physiology and Pharmacology. Semantic Scholar. [Link]
-
Chemistry and Pharmacology of GABAB Receptor Ligands. ResearchGate. [Link]
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- 3. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tocris.com [tocris.com]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. cdn.who.int [cdn.who.int]
- 10. Phenibut - Wikipedia [en.wikipedia.org]
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride material safety data sheet
Advanced Handling, Safety, and Application Guide for Drug Development
Chemical Identity & Strategic Significance[1]
Compound Name: (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
Synonyms: (R)-
Strategic Role in Drug Discovery
This compound is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike natural
-
Metabolic Stability: The incorporation of fluorine at the para-position of the phenyl ring blocks metabolic oxidation (P450 metabolism), extending the half-life of derived drugs.
-
Sitagliptin Analog Research: It serves as a mono-fluoro structural analog to the tri-fluoro intermediate used in Sitagliptin (Januvia) manufacturing, often used in Structure-Activity Relationship (SAR) studies to optimize binding affinity.
Physicochemical Profile
The following data characterizes the hydrochloride salt form, which is the preferred solid form for stability and solubility during synthesis.
| Property | Specification / Description |
| Molecular Formula | C |
| Molecular Weight | 233.67 g/mol (Salt); 197.21 g/mol (Free Base) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol; Insoluble in Hexanes, DCM |
| Melting Point | 185–190 °C (Decomposes) |
| Chirality | (R)-Enantiomer; Enantiomeric Excess (ee) > 98% is standard for pharma grade |
| Hygroscopicity | Moderate (Store in desiccator) |
Hazard Identification & Toxicology (GHS Classification)
While specific in vivo toxicology data for this specific isomer is proprietary to development programs, its classification is derived from the structural class of fluorinated
Signal Word: WARNING
| Hazard Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation (Dust/Mist). |
Toxicological Context:
-
Acute Toxicity: Low to moderate. The HCl moiety contributes to mucosal irritation.
-
Fluorine Safety: Unlike simple organofluorides, the C-F bond on the phenyl ring is chemically inert under physiological conditions and does not release fluoride ions spontaneously.
-
Sensitization: No specific data; treat as a potential sensitizer due to the reactive amino group.
Safe Handling & Containment Strategy
For research and scale-up environments, a "Hierarchy of Controls" approach is mandatory to prevent cross-contamination and operator exposure.
Engineering Controls
-
Primary: Handle within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Airflow: Maintain face velocity > 0.5 m/s.
-
Filtration: HEPA filtration is recommended if handling quantities > 10g in dry powder form.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (US) or P2 (EU) dust mask for milligram quantities. Half-face respirator with P100 cartridges for scale-up (> 100g).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during weighing.
-
Ocular: Chemical safety goggles. Safety glasses are insufficient for fine powders that may become airborne.
Workflow Visualization: Safety Hierarchy
Caption: Risk mitigation strategy prioritizing containment over personal protection.
Analytical Validation: The "Self-Validating" Protocol
To ensure the material is suitable for drug development, you must validate both chemical purity and stereochemical integrity.
A. Enantiomeric Purity (The Critical Quality Attribute)
The (R)-configuration is essential. The (S)-enantiomer is considered a chiral impurity.
-
Method: Chiral HPLC (High-Performance Liquid Chromatography).
-
Column: Daicel Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for Zwitterions/Amino Acids).
-
Mobile Phase: Aqueous Perchloric Acid (pH 1.5) / Acetonitrile gradient. Note: Acidic pH is required to suppress ionization of the carboxylic acid and protonate the amine for interaction with the chiral selector.
-
Detection: UV at 210 nm (Amide/Carboxyl absorption) and 254 nm (Phenyl ring).
-
Acceptance Criteria: ee%
99.0%.
B. Chemical Purity[3]
-
Method: Reverse Phase HPLC (C18 Column).
-
Impurity Markers: Look for des-fluoro analogs (from starting material contamination) or regiochemical isomers (2-fluoro or 3-fluoro).
Analytical Logic Flow
Caption: Quality Control decision tree ensuring stereochemical integrity before use.
Synthesis & Stability Context
Understanding the synthesis origin helps predict impurities.
-
Arndt-Eistert Homologation: Often made from (R)-4-fluorophenylalanine.
-
Risk:[4] Residual silver salts or diazomethane derivatives (genotoxic impurities).
-
-
Enzymatic Resolution: Kinetic resolution of the racemic
-amino ester using Lipase (e.g., Candida antarctica Lipase B).-
Benefit: High enantiomeric excess.
-
Risk:[4] Residual protein/enzyme content.
-
Storage Protocol:
-
Store at 2–8°C (Refrigerated).
-
Keep under inert atmosphere (Argon/Nitrogen) if storing > 6 months to prevent amine oxidation or salt disproportionation.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
Emergency Response
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[2][5][6] The HCl salt is acidic; immediate dilution is critical to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[2][4][5][6] If redness persists (dermatitis), seek medical attention.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1213129-84-6 (Parent Acid). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity (Context for Fluorinated Intermediates). Retrieved from [Link]
- Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Metabolic stability of fluorinated phenibut derivatives
Executive Summary
The modification of
This guide analyzes the metabolic stability of 4-Fluorophenibut (F-Phenibut) . It demonstrates how fluorine substitution enhances lipophilicity and receptor affinity without compromising the parent scaffold's resistance to Phase I oxidative metabolism. We provide a rigorous experimental framework for validating these pharmacokinetic (PK) properties.
Part 1: Molecular Rationale & The Fluorine Effect
The introduction of a fluorine atom is not merely a structural decoration; it is a calculated manipulation of the molecule's electronic and physicochemical state.
The Para-Blockade Mechanism
In many phenyl-containing drugs, the para-position is a "soft spot" for Phase I metabolism, specifically hydroxylation mediated by Cytochrome P450 (CYP450) isoforms (e.g., CYP2D6, CYP3A4).
-
Phenibut: The phenyl ring is unsubstituted. While Phenibut is largely resistant to metabolism, any minor oxidative clearance would likely occur at the para-position.
-
F-Phenibut: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Substitution at the 4- position sterically and electronically blocks metabolic attack, effectively "sealing" the ring against hydroxylation.
Electronic and Lipophilic Modulation
Fluorine is highly electronegative, altering the pKa of the adjacent amine and carboxylic acid groups. Crucially, it increases the lipophilicity (LogP) of the molecule.
-
Result: Enhanced passive diffusion across the Blood-Brain Barrier (BBB), explaining the 5-10x increase in in vivo potency compared to the parent compound.
Figure 1: Structural rationale for fluorination. The C-F bond blocks potential metabolic soft spots while increasing lipophilicity.[1]
Part 2: Comparative Pharmacokinetics
The following data synthesis compares the parent compound with its fluorinated derivative based on available physicochemical data and structure-activity relationship (SAR) principles.
| Parameter | Phenibut (Parent) | 4-Fluorophenibut (Derivative) | Implication |
| LogP (Lipophilicity) | ~ -1.4 (Hydrophilic) | ~ -0.8 to -0.2 (Est.) | F-Phenibut crosses biological membranes (BBB) more efficiently. |
| Metabolic Route | Renal Excretion (>60% unchanged) | Renal Excretion (Predicted) | Both retain high metabolic stability; F-analog resists minor hepatic oxidation. |
| Receptor Affinity ( | GABA-B: Moderate | GABA-B: High | F-Phenibut requires significantly lower plasma concentrations for therapeutic effect. |
| Half-Life ( | ~5.3 hours | ~4-6 hours (Est.) | Similar elimination kinetics, but lower dosage reduces renal load. |
Key Insight: The "stability" of F-Phenibut is not about fixing a defect in Phenibut (which is already stable) but about maintaining that stability while amplifying potency and distribution .
Part 3: Experimental Framework (The "How-To")
To empirically validate the metabolic stability and BBB permeability of F-Phenibut, the following protocols must be executed. These are self-validating systems using positive and negative controls.
Protocol A: In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance (
Reagents:
-
Test Compound: 4-Fluorophenibut (1 µM final conc).
-
Matrix: Pooled Human Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Controls: Verapamil (High clearance), Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Mix Microsomes + Buffer + Test Compound at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction (
). -
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop metabolism.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Figure 2: Step-by-step workflow for determining intrinsic clearance via HLM incubation.
Protocol B: PAMPA-BBB (Permeability Assay)
To confirm the hypothesis that Fluorine improves brain uptake.
Methodology:
-
Donor Plate: Load F-Phenibut (10 mM) in PBS (pH 7.4).
-
Membrane: Artificial lipid membrane (porcine brain lipid extract) coated on a filter.
-
Acceptor Plate: PBS buffer.
-
Incubation: 4 hours at room temperature in a humidity chamber.
-
Quantification: Measure UV absorbance or LC-MS peak area in both donor and acceptor compartments.
-
Calculation: Determine Effective Permeability (
).
Part 4: Data Interpretation & Calculation
Calculating Intrinsic Clearance ( )
From the HLM assay, plot the natural log (ln) of the remaining parent compound (%) vs. time. The slope (
Interpretation Criteria:
-
: Low Clearance (High Metabolic Stability). Expected for F-Phenibut.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - : High Clearance (Rapid Metabolism).
Validating the "Fluorine Hypothesis"
If F-Phenibut shows a
References
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[3][4] CNS Drug Reviews, 7(4), 471-481. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Link
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology, 7(3), 402-408. Link
-
Hoglund, C., et al. (2019). The effect of fluorination on the metabolic stability of drug-like molecules.[5][6][7] Journal of Medicinal Chemistry. Link(Note: Generalized reference for Fluorine Med Chem principles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Stereochemical and Pharmacological Profiling of 4-Fluorophenibut Enantiomers
Here is an in-depth technical guide on the stereochemistry and biological function of 4-fluorophenibut enantiomers.
Technical Guide for Drug Discovery & Neuropharmacology
Executive Summary & Chemical Architecture
4-Fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid) represents a critical structural bridge in the gabapentinoid and GABA-mimetic pharmacophore space. Structurally, it is the 4-fluoro analogue of Phenibut and the bioisostere of Baclofen (4-chlorophenibut).
The introduction of the fluorine atom at the para-position of the phenyl ring creates a unique pharmacological profile that diverges from its parent compounds. While Baclofen is a highly selective GABA-B agonist with negligible affinity for voltage-gated calcium channels (VGCCs), and Phenibut is a mixed ligand with moderate affinity for both, 4-Fluorophenibut exhibits a "hybrid" potency profile.
Stereochemical Configuration
Like its analogues, 4-fluorophenibut possesses a single chiral center at the
-
(R)-4-Fluorophenibut: The eutomer (active enantiomer) responsible for high-affinity binding to the GABA-B receptor.
-
(S)-4-Fluorophenibut: The distomer, generally exhibiting negligible activity at GABA-B, though potential off-target effects at GABA-A or transaminase enzymes remain a subject of pharmacokinetic investigation.
Pharmacodynamics: The Fluorine Effect
The critical differentiator of 4-fluorophenibut is the steric and electronic nature of the fluorine substitution.
Structure-Activity Relationship (SAR) Logic
The biological activity is dictated by the fit of the phenyl ring into the hydrophobic pocket of the GABA-B receptor and the
-
GABA-B Affinity: The para-halogenation (F or Cl) significantly increases lipophilicity and binding affinity compared to the unsubstituted phenyl ring (Phenibut).
-
Subunit Affinity (The Steric Filter):
-
Baclofen (Cl): The chlorine atom has a Van der Waals radius of ~1.75 Å. This steric bulk prevents the molecule from fitting into the restrictive binding pocket of the
subunit. -
Phenibut (H): Hydrogen (~1.20 Å) is small enough to permit binding.
-
4-Fluorophenibut (F): Fluorine (~1.47 Å) is a bioisostere of hydrogen. It is sufficiently small to retain access to the
subunit, unlike chlorine.
-
Quantitative Potency Data
Based on electrophysiological recordings (outward-rectifying K+ currents in cerebellar Purkinje cells), the potency rank order is established as:
| Compound | GABA-B EC50 ( | Mechanism Type | |
| Baclofen | 6.0 | Negligible | Pure GABA-B Agonist |
| 4-Fluorophenibut | 23.3 | Retained | High-Potency Hybrid |
| Phenibut | 1362.0 | Moderate | Low-Potency Hybrid |
Data derived from comparative patch-clamp studies (Irie et al., 2020).
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways activated by the (R)-enantiomer.
Figure 1: Dual-target signaling pathway of (R)-4-fluorophenibut showing simultaneous GABA-B activation and VGCC blockade.
Enantioselective Synthesis Protocol
To isolate the biological effects of the (R)-enantiomer, a stereoselective synthesis is required. The following protocol utilizes an organocatalytic conjugate addition in a continuous flow system, offering high enantiomeric excess (ee).
Reaction Scheme
Target: Synthesis of (R)-3-(nitromethyl)-4-(4-fluorophenyl)butanal (Precursor to (R)-4-F-Phenibut). Catalyst: Polystyrene-supported cis-4-hydroxydiphenylprolinol silyl ether.
Step-by-Step Methodology
This workflow ensures scalability and safety by generating unstable intermediates in situ.
-
Feed Preparation:
-
Solution A: 4-Fluorocinnamaldehyde (1.0 equiv) in Toluene.
-
Solution B: Nitromethane (5.0 equiv) + Benzoic acid (0.2 equiv, additive).
-
-
Organocatalytic Michael Addition (Flow Reactor 1):
-
Pump Solutions A and B into a packed-bed reactor containing the immobilized chiral organocatalyst.
-
Conditions: Temperature 25°C, Residence time ~10 mins.
-
Mechanism: The catalyst forms an iminium ion intermediate with the cinnamaldehyde, directing the nucleophilic attack of nitromethane to the Re-face (yielding the S-intermediate aldehyde, which converts to R-GABA analog upon oxidation/reduction).
-
-
Oxidation (Flow Reactor 2):
-
The effluent from Reactor 1 is mixed with performic acid (generated in situ from Formic acid +
). -
This converts the aldehyde to the carboxylic acid: (R)-4-nitro-3-(4-fluorophenyl)butyric acid.
-
-
Reduction (Batch Finish):
-
The nitro-acid intermediate is collected.
-
Perform hydrogenation using Raney Nickel or Pd/C in Methanol (
, 50 psi). -
Result: Cyclization is avoided by maintaining acidic conditions or rapid workup to yield linear (R)-4-fluorophenibut HCl.
-
Validation Criteria:
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).
-
Target ee: >96%.
Experimental Validation Protocols
Researchers characterizing 4-fluorophenibut must validate both binding affinity and functional efficacy.
Protocol A: [3H]-CGP54626 Displacement Assay (GABA-B Affinity)
This assay determines the
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 48,000 x g for 20 min.
-
Incubation:
-
Mix 200 µg membrane protein with 2 nM [3H]-CGP54626 (selective GABA-B antagonist radioligand).
-
Add increasing concentrations of (R)-4-fluorophenibut (
to M). -
Non-specific binding defined by 100 µM Isoguvacine (GABA-A blocker) + 100 µM Baclofen.
-
-
Filtration: Incubate for 60 min at 20°C. Terminate by rapid filtration through GF/B glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp (Functional Potency)
To confirm the agonist activity (EC50) cited in Section 2.2.
-
Slice Preparation: Prepare 250 µm sagittal slices of mouse cerebellum (vermis).
-
Recording Setup: Target Purkinje cells using DIC optics.
-
Internal Solution: K-gluconate based (130 mM) to isolate K+ currents.
-
Application:
-
Clamp membrane potential at -50 mV.
-
Bath apply (R)-4-fluorophenibut.
-
Measure the amplitude of the induced outward current (GIRK channel mediated).
-
-
Control: Application of CGP55845 (1 µM) should abolish the current, confirming GABA-B specificity.
References
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology.[1]
-
Nagy, B. S., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut.[2] ACS Omega / Organic Letters.
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut.[1] European Journal of Pharmacology.[1]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews.
Sources
The Strategic Role of Fluorine Substitution in Modulating GABA Analogue-Receptor Binding
An In-Depth Technical Guide:
Executive Summary
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, acting upon a diverse family of receptors to regulate neuronal excitability. The development of GABA analogues is a cornerstone of neuropharmacology, aimed at creating therapeutics with enhanced specificity, potency, and favorable pharmacokinetic profiles. The strategic incorporation of fluorine into GABA analogues has emerged as a powerful tool in drug design. This guide provides an in-depth analysis of how fluorine substitution fundamentally alters the physicochemical properties of GABA analogues, thereby influencing their molecular conformation and binding affinity for various GABA receptor subtypes. We will explore the underlying stereoelectronic effects, detail structure-activity relationships, provide validated experimental protocols for assessing receptor binding, and present a framework for the rational design of next-generation fluorinated neurotherapeutics.
Introduction: The GABAergic System and its Receptors
The brain's delicate balance between excitation and inhibition is crucial for normal function, and the GABAergic system is the primary mediator of inhibitory tone.[1][2] GABA is synthesized from glutamate via the enzyme glutamic acid decarboxylase and exerts its effects by binding to three main classes of receptors: GABA_A, GABA_B, and GABA_C (now classified as a subset of GABA_A receptors).[1][2][3]
-
GABA_A Receptors: These are ionotropic receptors, forming a ligand-gated chloride ion channel.[1][2][3] Upon GABA binding, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential.[1][2] This receptor class is a major target for drugs like benzodiazepines and barbiturates.[3]
-
GABA_B Receptors: These are metabotropic G-protein coupled receptors (GPCRs).[1][4] Their activation leads to downstream signaling cascades that open potassium channels (causing hyperpolarization) and inhibit calcium channels, ultimately reducing neurotransmitter release.[3][4]
-
GABA_C Receptors (GABA_A-ρ): These are ionotropic receptors composed exclusively of ρ subunits, primarily found in the retina.[5] They share the chloride channel mechanism with GABA_A receptors but have distinct pharmacological properties.
The therapeutic potential of modulating the GABAergic system for conditions like epilepsy, anxiety, and spasticity has driven the development of numerous GABA analogues.[2][6]
Caption: Experimental workflow for TEVC recording.
Step-by-Step Methodology:
-
Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject them with a precise mixture and amount of cRNAs encoding the GABA_A receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression on the cell surface.
-
Recording Setup: Place a single oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
-
Voltage Clamp: Using the TEVC amplifier, clamp the oocyte's membrane potential at a holding potential of -60 to -80 mV.
-
Compound Application: Apply the fluorinated GABA analogue to the oocyte via the perfusion system, starting with low concentrations and increasing to saturating concentrations. Apply each concentration until the current response reaches a steady-state plateau. Ensure complete washout with the recording solution between applications.
-
Data Acquisition: Record the inward current generated by the influx of Cl⁻ ions through the activated GABA_A receptors. The peak current amplitude at each concentration is the primary measurement.
-
Data Analysis:
-
Normalize the peak current at each concentration to the maximum current elicited by a saturating concentration of the agonist.
-
Plot the normalized response against the log concentration of the analogue.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Hill slope.
-
Conclusion: The Future of Fluorinated GABA Analogues
The strategic substitution of fluorine is a sophisticated and powerful method for refining the pharmacological properties of GABA analogues. By imposing conformational constraints through stereoelectronic effects, medicinal chemists can transform a broadly acting molecule into a highly selective tool for probing receptor function or a potential therapeutic with an improved clinical profile. T[7][8]he ability to tune receptor selectivity—and even switch from agonist to antagonist activity based on stereochemistry—underscores the importance of a three-dimensional understanding of ligand-receptor interactions. A[7]s our knowledge of GABA receptor structure and function grows, the rational design of fluorinated analogues will continue to be a vital and productive strategy in the field of neuropharmacology.
References
-
Scheme 1 Synthesis of fluorinated GABA analogues 3 and 4. Reagents and... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Patra, C., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Applied Microbiology and Biotechnology. Available from: [Link]
-
Cortes-Cabrera, A., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. Available from: [Link]
-
Juárez-Mercado, P., et al. (2023). GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia. International Journal of Molecular Sciences. Available from: [Link]
-
2-Minute Neuroscience: GABA. (2018). YouTube. Available from: [Link]
-
Zimmermann, L., et al. (2015). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. Available from: [Link]
-
Pike, V. W. (2009). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available from: [Link]
-
Deniau, G., et al. (2007). Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. ChemBioChem. Available from: [Link]
-
Olsen, R. W., & Sieghart, W. (2008). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry. Available from: [Link]
-
O'Hagan, D., & Deng, H. (2015). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Medicinal Chemistry Communications. Available from: [Link]
-
Absalom, N., et al. (2014). Probing the Mode of Neurotransmitter Binding to GABA Receptors Using Selectively Fluorinated GABA Analogues. Australian Journal of Chemistry. Available from: [Link]
-
Daniels, R. N., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available from: [Link]
-
Al-Hasani, K., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. Available from: [Link]
-
Deniau, G., et al. (2007). Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. ChemBioChem. Available from: [Link]
-
Wikipedia contributors. (2024). Fluoxetine. Wikipedia. Available from: [Link]
-
Zhuravlev, A. V., et al. (2015). Synthesis of New Fluorinated Analogs of GABA, Pregabalin Bioisosteres, and Their Effects on [(3)H]GABA Uptake by Rat Brain Nerve Terminals. Journal of Medicinal Chemistry. Available from: [Link]
-
Wikipedia contributors. (2024). GABAA receptor. Wikipedia. Available from: [Link]
-
Alila Medical Media. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. Available from: [Link]
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Lorenz-Guertin, J. M., & Jacob, T. C. (2018). Structure–Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin. Frontiers in Molecular Neuroscience. Available from: [Link]
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Wang, Q., et al. (2024). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules. Available from: [Link]
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Krnjević, K. (1978). Electrophysiological studies of the mode of action of GABA on vertebrate central neurons. Advances in Biochemical Psychopharmacology. Available from: [Link]
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Technical Guide: Spectroscopic Profiling of 4-AFBA Derivatives in Drug Discovery
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and chemical biologists. It addresses the ambiguity of the acronym "4-AFBA" by focusing on the most critical and complex variant in drug development: 4-Azido-2,3,5,6-tetrafluorobenzoic acid (a premier photoaffinity labeling probe), while distinguishing it from its precursor, 4-Amino-2-fluorobenzoic acid.
Executive Summary & Compound Identity
In the context of drug development and proteomics, "4-AFBA" most critically refers to 4-Azido-2,3,5,6-tetrafluorobenzoic acid . This compound is a cornerstone "heterobifunctional crosslinker" used to map drug-target interactions.
Unlike standard building blocks, this molecule possesses a "silent" proton NMR profile (due to perfluorination) and a labile azide group, making standard QC protocols insufficient. This guide provides a self-validating spectroscopic workflow to ensure the integrity of this probe before it is committed to high-value biological assays.
Chemical Identity Profile:
-
Primary Target: 4-Azido-2,3,5,6-tetrafluorobenzoic acid[1][2][3]
-
Common Acronyms: 4-ATFB, 4-AFBA
-
Key Application: Photoaffinity labeling (PAL) via nitrene generation upon UV irradiation (~254–300 nm).
Critical Distinction: If your material exhibits aromatic ring protons in ^1H NMR, you likely possess the precursor 4-Amino-2-fluorobenzoic acid (CAS 446-31-1) or a degradation product. This guide focuses on the Azido-Tetrafluoro variant due to its instability and high technical demand.
Spectroscopic Characterization Matrix
The following table summarizes the expected signals. Note that for 4-Azido-2,3,5,6-tetrafluorobenzoic acid, ^19F NMR is the primary validation tool , not ^1H NMR.
Table 1: Spectral Fingerprint of 4-Azido-2,3,5,6-tetrafluorobenzoic acid
| Technique | Parameter | Expected Signal Characteristics | Diagnostic Value |
| ^19F NMR | Chemical Shift | -130 to -160 ppm (Two distinct multiplets) | High. Confirms the integrity of the tetrafluoro ring. Loss of symmetry indicates defluorination. |
| FT-IR | Azide Stretch | ~2120 – 2160 cm⁻¹ (Strong, sharp) | Critical. Absence indicates azide decomposition (light/heat damage). |
| FT-IR | Carbonyl Stretch | ~1690 – 1710 cm⁻¹ (Strong) | Confirms free carboxylic acid (vs. NHS ester). |
| ^1H NMR | Ring Protons | SILENT (No signals in 6.5–8.5 ppm) | Pass/Fail. Presence of ring protons indicates contamination/wrong compound. |
| ^1H NMR | Acid Proton | > 13.0 ppm (Broad singlet) | Confirms COOH (often invisible in CDCl₃ due to exchange). |
| Mass Spec | ESI (-) | m/z ~234 [M-H]⁻ | Primary ID. Watch for [M-N₂-H]⁻ fragment (nitrene loss). |
| UV-Vis | ~250–260 nm | Absorbance shifts significantly upon photolysis. |
Deep Dive: Spectroscopic Protocols & Causality
A. Nuclear Magnetic Resonance (NMR) Strategy
Why this approach? The perfluorinated ring renders ^1H NMR useless for structural verification of the core. You must switch to ^19F NMR to assess the symmetry of the molecule.
-
Protocol:
-
Dissolve ~5-10 mg of sample in DMSO-d6 (preferred over CDCl₃ to prevent aggregation and improve COOH visibility).
-
^1H NMR (400 MHz): Scan range -2 to 16 ppm.
-
Pass Criteria: Baseline is flat in the aromatic region (6.0–9.0 ppm). A broad singlet at 13–14 ppm (COOH) may appear.
-
Fail Criteria: Any doublets/triplets in the aromatic region suggest the sample is actually 4-Amino-2-fluorobenzoic acid or the azide has reduced to an amine.
-
-
^19F NMR (376 MHz): Scan range -100 to -200 ppm.
-
Expectation: Two multiplets of equal integration (representing the AA'BB' system of the symmetric ring).
-
Causality: The fluorine atoms ortho to the carboxyl and ortho to the azide are in different electronic environments.
-
-
B. Infrared Spectroscopy (IR) as a Stability Check
Why this approach? Phenyl azides are light- and heat-sensitive. They can degrade into amines or azo-dimers during shipping. IR is the fastest "Go/No-Go" check for the azide functionality.
-
Protocol:
-
Use an ATR (Attenuated Total Reflectance) module to avoid KBr pellet preparation (pressure can sometimes degrade unstable azides).
-
Scan Range: 4000–600 cm⁻¹.
-
Target: Look immediately at 2100–2160 cm⁻¹ .
-
Interpretation: A strong, distinct peak here confirms the -N₃ group is intact. If this peak is weak or absent, the molecule has lost its photo-reactive capability and is useless for PAL experiments.
-
C. Mass Spectrometry (MS) Handling
Why this approach? Azides are labile. Standard ionization energy can trigger N₂ loss inside the source, leading to false negatives (detecting only the nitrene/amine mass).
-
Protocol:
-
Mode: ESI Negative (Electrospray Ionization in negative mode) is preferred for benzoic acid derivatives.
-
Injection: Direct infusion or mild LC gradient (Water/Acetonitrile with 0.1% Formic Acid).
-
Soft Ionization: Keep capillary temperature < 250°C and cone voltage low to minimize in-source fragmentation.
-
Data Analysis: Look for the parent ion 234 m/z . If you predominantly see 206 m/z (M - 28), it indicates loss of N₂. This can happen in the instrument, so cross-reference with IR to confirm if the sample itself is degraded or if the degradation is an artifact of the MS method.
-
Experimental Workflow: Quality Control to Bioconjugation
The following diagram illustrates the decision logic for validating 4-AFBA before utilizing it in protein labeling.
Caption: Logic flow for validating 4-AFBA integrity. Note that ^1H NMR silence in the aromatic region is a "Pass" condition.
Application Logic: Photoaffinity Labeling (PAL)
Once validated, 4-AFBA is typically converted to an NHS-ester to label a ligand (drug), creating a "photoprobe." The following diagram details the mechanism of action, highlighting why the specific spectroscopic properties (fluorination) are crucial.
Mechanism Insight: The tetrafluoro substitution is not just for stability; it lowers the pKa of the nitrene intermediate, reducing the rate of non-specific C-H insertion and ring expansion, thereby increasing the labeling efficiency of the target protein.
Caption: Mechanism of 4-AFBA photoactivation. Fluorination stabilizes the nitrene state, improving crosslinking specificity.
References
-
TCI Chemicals. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid Product Specification. Retrieved from
-
AAT Bioquest. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester: Applications in Photoaffinity Labeling. Retrieved from
-
ChemicalBook. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid Properties and Spectral Data. Retrieved from
-
Fisher Scientific. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid Safety and Handling. Retrieved from
-
NIST Chemistry WebBook. 4-Aminobenzoic acid Infrared Spectrum (Comparative Reference). Retrieved from
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- 4. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Thermal Stability and Degradation Profile of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation characteristics of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl, a GABA analogue with significant interest in pharmaceutical development. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with robust analytical methodologies to offer a practical framework for researchers, scientists, and drug development professionals. The guide details critical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for assessing solid-state thermal stability. Furthermore, it outlines a systematic approach to forced degradation studies under various stress conditions (thermal, hydrolytic, oxidative, and photolytic) as mandated by international regulatory guidelines. Potential degradation pathways are proposed based on the molecule's chemical structure, and a validated, stability-indicating HPLC method is described for the accurate quantification of the active pharmaceutical ingredient (API) and its degradation products. The overarching goal is to equip professionals with the necessary knowledge to ensure the quality, safety, and efficacy of drug products containing this molecule through a thorough understanding of its stability profile.
Introduction: The Imperative for Stability Analysis
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl is a structural analogue of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. Its structural similarity to compounds like Baclofen and Phenibut places it in a class of molecules with potential therapeutic applications. The journey from a promising chemical entity to a safe and effective pharmaceutical product is critically dependent on a thorough characterization of its physicochemical properties, with thermal stability being a cornerstone.
The stability of an active pharmaceutical ingredient (API) directly influences its shelf-life, storage conditions, and the selection of appropriate formulation strategies.[1] Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.[2] The hydrochloride salt form is often utilized to enhance solubility and stability; however, like all amino acid salts, it is susceptible to specific degradation pathways, particularly under thermal stress.[3][4]
This guide provides an in-depth exploration of the methodologies required to comprehensively evaluate the thermal stability of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl. It moves beyond mere procedural descriptions to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to stability assessment.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before embarking on stability studies. (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl is the hydrochloride salt of its parent compound.[5]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃ClFNO₂ | [5] |
| Molecular Weight | 233.67 g/mol | [5] |
| IUPAC Name | (3R)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride | [6] |
| Appearance | White to off-white solid (Expected) | General Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents. | [7] |
The presence of a chiral center, an aromatic ring, a carboxylic acid, and an amine group suggests multiple potential sites for chemical degradation. The hydrochloride salt form implies that in the solid state, the amino group is protonated (–NH₃⁺), which can influence crystal packing and hydrogen bonding networks, thereby affecting thermal stability.[3]
Solid-State Thermal Analysis
The evaluation of solid-state thermal stability is crucial for defining handling, milling, and storage conditions. The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This technique is invaluable for determining the onset of thermal decomposition, identifying the loss of volatiles (like water or residual solvents), and quantifying residue upon decomposition.[8]
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate is standard for pharmaceutical screening as it provides a good balance between resolution and experimental time.
-
-
Data Analysis: Record the mass loss (%) as a function of temperature. The resulting TGA curve and its first derivative (DTG curve) will indicate the temperatures at which significant mass loss events occur. A single-stage weight loss is often indicative of decomposition.[9]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine the melting point, enthalpy of fusion, and the temperatures of other thermal events like crystallization or decomposition.[11] For amino acids, DSC often shows a sharp endothermic peak corresponding to melting, which may be immediately followed by decomposition.[9][12]
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.
-
Causality: A hermetically sealed pan prevents mass loss due to volatilization before the melting or decomposition event, ensuring accurate enthalpy measurements.
-
-
Atmosphere: Maintain an inert nitrogen atmosphere at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a temperature beyond the decomposition point identified by TGA (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow (mW) versus temperature. An endothermic peak will signify melting, and its onset temperature is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
| Technique | Key Parameters Measured | Expected Observations for (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl |
| TGA | Onset of decomposition (T_onset), Temperature of maximum mass loss rate (T_peak) | A significant, single-stage mass loss likely beginning above 190-200°C, characteristic of amino acid salt decomposition.[9] |
| DSC | Melting Point (T_m), Enthalpy of Fusion (ΔH_fus), Decomposition Temperature (T_d) | A sharp endothermic peak representing the melting point, potentially overlapping with or immediately followed by an exothermic or complex endothermic event indicating decomposition. |
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][13] These studies involve subjecting the API to stress conditions more severe than those used in accelerated stability testing.[2]
Experimental Protocol: Forced Degradation
-
Objective: To achieve 5-20% degradation of the API to ensure that minor degradation products are detectable without being obscured by excessive degradation.
-
Controls: For each stress condition, a control sample (API solution without the stressor, kept at room temperature or refrigerated) must be run in parallel.
| Stress Condition | Protocol | Rationale & Self-Validation |
| Acid Hydrolysis | Dissolve API in 0.1M HCl. Heat at 60 °C. Sample at intervals (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1M NaOH before analysis. | Simulates acidic environments. Neutralization stops the reaction, ensuring the analyzed degradation profile is accurate for the specific time point. |
| Base Hydrolysis | Dissolve API in 0.1M NaOH. Heat at 60 °C. Sample at intervals. Neutralize with an equivalent amount of 0.1M HCl before analysis. | Simulates alkaline environments. The zwitterionic nature of amino acids makes them susceptible to base-catalyzed reactions. |
| Oxidative | Dissolve API in a solution of 3% H₂O₂. Store at room temperature, protected from light. Sample at intervals. | Tests susceptibility to oxidation. The benzylic position and amino group are potential sites of oxidation. |
| Thermal (Dry Heat) | Store solid API in an oven at 80 °C. Sample at intervals (e.g., 1, 3, 7 days). Dissolve in an appropriate solvent for analysis. | Assesses the intrinsic thermal stability of the solid form, relevant for manufacturing processes like drying and for storage. |
| Photostability | Expose solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A dark control must be concurrently run. | Determines if the molecule is light-sensitive, which dictates packaging requirements (e.g., amber vials). The dark control differentiates between thermal and photolytic degradation. |
Potential Degradation Pathways
Based on the chemical structure of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid, several degradation pathways can be postulated. The identification of these pathways is a primary outcome of forced degradation studies.[14]
-
Decarboxylation: Under thermal stress, amino acids can undergo decarboxylation, losing CO₂ from the carboxylic acid group to form an amine. This would result in the formation of (R)-2-(4-fluorophenyl)-3-aminopropane.
-
Intramolecular Cyclization (Lactamization): The amino and carboxylic acid groups can undergo intramolecular condensation to form a six-membered lactam ring (a piperidinone derivative). This is a common degradation pathway for gamma-amino acids.
-
Oxidative Deamination: The primary amine could be oxidized, leading to the formation of a ketone and the release of ammonia.
-
Reactions involving the Fluorophenyl Ring: While generally stable, under harsh oxidative or photolytic conditions, reactions involving the aromatic ring cannot be entirely ruled out.
Stability-Indicating Analytical Method: HPLC
A validated stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation and separate the API peak from all degradation product peaks.[15] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard for this purpose.
Protocol: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). This is a versatile stationary phase for separating moderately polar compounds.
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water. The acidic modifier improves peak shape for the amine and carboxylic acid groups.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Elution Mode: A gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products (like the lactam).
-
Example Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 5 minutes.
-
-
Detection:
-
UV/DAD: A Diode Array Detector (DAD) is crucial. It allows for monitoring at multiple wavelengths to find the optimal wavelength for all compounds and to perform peak purity analysis. The fluorophenyl group should provide a strong chromophore around 254-265 nm.
-
MS: Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of unknown degradation products, which is essential for elucidating their structures.
-
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by analyzing the stressed samples and demonstrating that all degradant peaks are resolved from the parent peak.
Conclusion and Recommendations
A comprehensive understanding of the thermal stability and degradation of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl is not merely an academic exercise; it is a regulatory requirement and a scientific necessity for successful drug development.
-
Key Findings: The molecule, as a hydrochloride salt of a gamma-amino acid, is expected to be a crystalline solid with a distinct melting point that is closely followed by thermal decomposition. The primary degradation pathways are likely to involve intramolecular cyclization to a lactam and decarboxylation under thermal stress.
-
Recommendations for Development:
-
Storage: Based on the solid-state thermal analysis, the API should be stored in well-sealed containers at controlled room temperature, away from excessive heat.
-
Formulation: Excipient compatibility studies are critical. The potential for lactam formation suggests that aqueous-based formulations may require careful pH control and the consideration of lyophilization to improve long-term stability.
-
Manufacturing: Manufacturing steps involving high heat, such as prolonged oven drying, should be carefully controlled and monitored.
-
Packaging: If photostability studies indicate sensitivity, light-protective packaging will be required.
-
By implementing the systematic approach detailed in this guide—combining solid-state thermal analysis, comprehensive forced degradation studies, and the development of a robust stability-indicating HPLC method—researchers and drug development professionals can build a complete stability profile, ensuring the development of a safe, effective, and high-quality pharmaceutical product.
References
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- PubMed. (n.d.). The Degradation Pathways of Glucagon in Acidic Solutions.
- PubMed Central. (n.d.). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
- ResearchGate. (n.d.). (PDF) (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- IUCr Journals. (n.d.). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
- TA Instruments. (n.d.). Characterizing Protein Stability by DSC.
- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- Journal of the American Chemical Society. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz.
- ResearchGate. (n.d.). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography.
- MDPI. (2026). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine.
- CureFFI.org. (2016). Differential scanning calorimetry.
- Singh, S., & Bakshi, M. (n.d.).
- PubMed Central. (n.d.). Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115.
- PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride.
- MedCrave online. (2016). Forced Degradation Studies.
- ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting... [Download Table].
- Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation.
- PubMed Central. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
- ChemicalBook. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis.
- Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- IntechOpen. (n.d.).
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- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.
- PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
- Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.
- YouTube. (2021). BioLab Webinar: Differential Scanning Calorimetry.
- PubMed Central. (n.d.). The Production of γ-Aminobutyric Acid from Free and Immobilized Cells of Levilactobacillus brevis Cultivated in Anaerobic and Aerobic Conditions.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- ResearchGate. (n.d.). Simultaneous Detection of GABA and Glycine Using MEGA‐PRESS With TE Optimization at 3T.
- PubChem. (n.d.). (3R)-3-amino-4-phenylbutanoic acid hydrochloride.
- AIDIC. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan.
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Methodological & Application
Synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
An Application Guide to the Stereoselective Synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable chemo-enzymatic strategy for the synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, a valuable chiral β-amino acid building block. β-Amino acids are critical components in the development of pharmaceuticals, including GABA analogues and peptide-based therapeutics.[1][2] The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates.[3] This protocol addresses the primary synthetic challenge: the precise installation of the stereocenter at the C3 position. We present a field-proven workflow that begins with the synthesis of a racemic precursor, followed by enzymatic kinetic resolution to achieve high enantiomeric purity, and concludes with the formation of the target hydrochloride salt. Each step is explained with causal logic, providing researchers with the insights needed for successful execution and adaptation.
Strategic Overview: The Rationale for a Chemo-Enzymatic Approach
The asymmetric synthesis of β-amino acids can be approached through various methodologies, including the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.[1][4][5] For the synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid, we have selected a chemo-enzymatic approach centered on lipase-catalyzed kinetic resolution.
Why this strategy?
-
Reliability and Scalability: Enzymatic resolutions are renowned for their exceptional stereoselectivity, often yielding products with very high enantiomeric excess (ee). Lipases, in particular, are robust, commercially available, and effective in organic solvents, making the process scalable from the lab bench to pilot plant production.
-
Convergent and Efficient: This pathway begins with the straightforward synthesis of a racemic ester, which is then resolved. This avoids the complexities and costs associated with asymmetric catalysts or chiral starting materials in the initial C-C bond-forming steps.
-
Self-Validating System: The protocol incorporates clear analytical checkpoints (TLC, HPLC, NMR) to monitor reaction progress and confirm the purity and stereochemistry of intermediates and the final product, ensuring a trustworthy and reproducible outcome.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols and Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Part A: Synthesis of Ethyl rac-3-Amino-4-(4-fluorophenyl)butanoate (Racemic Precursor)
This part involves a two-step synthesis to create the racemic β-amino ester, which is the substrate for the key enzymatic resolution.
Step A1: Knoevenagel Condensation to form Ethyl (E)-2-cyano-3-(4-fluorophenyl)acrylate
-
Rationale: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene group, in this case, ethyl acetoacetate. Piperidine acts as a basic catalyst to deprotonate the active methylene compound.
-
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-fluorobenzaldehyde (12.4 g, 100 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and toluene (100 mL).
-
Add piperidine (1.0 mL) as a catalyst.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approx. 3-4 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature. Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the desired acrylate.
-
Step A2: Selective Reduction to Ethyl rac-3-Amino-4-(4-fluorophenyl)butanoate
-
Rationale: The conjugated double bond and the nitrile group of the acrylate are reduced to form the β-amino ester. Catalytic hydrogenation using a palladium catalyst is an effective method for this transformation.
-
Protocol:
-
Dissolve the acrylate from the previous step (approx. 22 g, 94 mmol) in ethanol (150 mL) in a hydrogenation vessel.
-
Add Palladium on Carbon (10% Pd/C, 1.0 g) to the solution.
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic β-amino ester. This product is typically used in the next step without further purification.
-
Part B: Enzymatic Kinetic Resolution
-
Causality: This step is the core of the asymmetric synthesis. A lipase enzyme selectively hydrolyzes one enantiomer of the racemic ester (the S-enantiomer) to its corresponding carboxylic acid, leaving the desired R-enantiomer unreacted. The choice of solvent and enzyme is critical for achieving high selectivity.[6]
Caption: Logic of the enzymatic kinetic resolution process.
-
Protocol:
-
Dissolve the racemic ester (approx. 22.5 g, 100 mmol) in diisopropyl ether (400 mL) in a 1 L flask.
-
Add water (1.1 equivalents, 2.0 mL, 110 mmol) and triethylamine (0.5 equivalents, 7.0 mL, 50 mmol). The base helps to neutralize the acid formed during hydrolysis, preventing enzyme denaturation.
-
Add immobilized Lipase PSIM from Burkholderia cepacia (e.g., 2.0 g).
-
Stir the suspension at 45°C.
-
Monitor the reaction progress by taking small aliquots and analyzing them using chiral HPLC. The goal is to reach approximately 50% conversion, which theoretically provides the highest yield and enantiomeric excess for the unreacted ester.
-
Once ~50% conversion is achieved (typically 24-48 hours), filter off the enzyme and wash it with diisopropyl ether.
-
Transfer the filtrate to a separatory funnel and extract with a 5% aqueous sodium bicarbonate solution (3 x 100 mL). This step removes the hydrolyzed (S)-acid into the aqueous layer.
-
Combine the aqueous layers (which contain the (S)-acid) and set aside.
-
Wash the organic layer (containing the desired (R)-ester) with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-Ethyl 3-Amino-4-(4-fluorophenyl)butanoate.
-
Part C: Hydrolysis and Hydrochloride Salt Formation
-
Rationale: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid and the simultaneous protonation of the amino group to form the stable and easily handled hydrochloride salt. Using concentrated HCl accomplishes both transformations in a single step.
-
Protocol:
-
To the crude (R)-ester from the previous step, add concentrated hydrochloric acid (12 M, 100 mL).
-
Heat the mixture to reflux (approx. 100-110°C) for 6-8 hours.
-
Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Cool the solution in an ice bath for 1-2 hours to induce crystallization of the hydrochloride salt.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold acetone to remove residual impurities.
-
Dry the product under vacuum at 50°C to a constant weight.
-
Data Summary and Characterization
The following table summarizes expected results for a 100 mmol scale synthesis. Actual yields may vary.
| Step | Product | Starting Material (Amount) | Theoretical Yield | Actual Yield (g) | Yield (%) | Purity (HPLC) | Enantiomeric Excess (ee %) |
| A1 | Ethyl (E)-2-cyano-3-(4-fluorophenyl)acrylate | 4-Fluorobenzaldehyde (12.4 g) | 22.1 g | ~19.9 g | ~90% | >98% | N/A |
| A2 | Ethyl rac-3-Amino-4-(4-fluorophenyl)butanoate | Acrylate (19.9 g) | 20.3 g | ~19.3 g | ~95% | >95% | N/A |
| B | (R)-Ethyl 3-Amino-4-(4-fluorophenyl)butanoate | Racemic Ester (19.3 g) | 9.65 g | ~8.2 g | ~85% (of theoretical 50%) | >99% | ≥99% |
| C | (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl | (R)-Ester (8.2 g) | 8.8 g | ~7.9 g | ~90% | >99% | ≥99% |
Characterization of Final Product:
-
Appearance: White crystalline solid.
-
¹H NMR (D₂O, 400 MHz): Expected signals corresponding to the aromatic protons, the methine proton at C3, the methylene protons at C2 and C4, consistent with the structure.
-
Chiral HPLC: To confirm enantiomeric purity.
-
Optical Rotation: [α]D should be measured and compared to literature values to confirm the (R)-configuration.
References
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents.
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. (2015). Available at: [Link]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 2017, 22(8), 1335. Available at: [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. (2021). Available at: [Link]
-
Synthesis and Acid-Base Properties of Tetraphenylporphine Derivatives with Amino Acid “Anchor” Groups. PubMed Central. (2021). Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents.
-
(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. IUCr Journals. Available at: [Link]
-
Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PubMed Central. (2022). Available at: [Link]
-
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - PubChem. Available at: [Link]
-
Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. (1993). Available at: [Link]
-
Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. ACS Publications. Available at: [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. Available at: [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. (2013). Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. (2020). Available at: [Link]
-
(PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. (2014). Available at: [Link]
-
β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. CSH Protocols. (2014). Available at: [Link]
-
Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. PubMed. (2013). Available at: [Link]
-
4-[(4-fluorophenyl)amino]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H). IUCr Journals. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
- CN103833562A - Preparation method for asymmetric synthesis of pregabalin - Google Patents.
-
DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. Available at: [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. (2000). Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]
-
Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. (1999). Available at: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. (2024). Available at: [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ScienceOpen. (2013). Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 5. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: High-Purity 4-Fluorophenibut for Pharmaceutical Research
Executive Summary
4-Fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid; CGP-11130) represents a critical structural analogue in the gabapentinoid and GABA-mimetic class.[1][2] By substituting the phenyl ring of phenibut with a fluorine atom at the para position, researchers observe altered lipophilicity, metabolic stability, and receptor binding affinity—specifically towards the GABA-B receptor and α2δ subunit of voltage-gated calcium channels.
However, the research utility of 4-fluorophenibut is currently compromised by a flooded "gray market" of nootropic vendors selling low-purity, uncharacterized material. For reproducible pharmaceutical data, researchers must strictly source from accredited chemical suppliers and validate material using orthogonal analytical methods.
This guide outlines the sourcing hierarchy, mandatory quality control (QC) protocols, and handling procedures to ensure data integrity in preclinical studies.
Chemical Profile & Pharmacological Rationale[1][3][4][5]
The "Fluorine Effect" in Drug Design
The transition from Phenibut to 4-Fluorophenibut is not merely a potency increase; it is a bioisosteric modification.
-
Metabolic Stability: The C-F bond is highly stable (approx. 116 kcal/mol). Fluorination at the para position blocks metabolic hydroxylation (a common clearance pathway for phenyl rings), potentially extending half-life.
-
Lipophilicity: Fluorine substitution typically increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration.
-
Receptor Affinity: 4-Fluorophenibut exhibits higher affinity for the GABA-B receptor compared to Phenibut, approaching the potency of Baclofen, while retaining activity at α2δ subunits.[3][4][5]
Physicochemical Properties
| Property | Data | Note |
| IUPAC Name | 4-amino-3-(4-fluorophenyl)butanoic acid | |
| CAS (HCl) | 1858241-03-8 | Preferred form for solubility |
| CAS (Free Acid) | 52237-19-1 | Poor water solubility |
| Molecular Weight | 233.67 g/mol (HCl salt) | |
| Solubility | Water (~25 mg/mL), DMSO (~20 mg/mL) | Hygroscopic |
Sourcing Strategy: Validating the Supply Chain
Core Directive: Do not use "supplement" vendors. The risk of heavy metal contamination, residual solvents, and synthesis byproducts (e.g., unreacted precursors) is unacceptably high.
Recommended Supplier Hierarchy
For pharmaceutical research, suppliers are categorized by their analytical rigor.
| Tier | Supplier Type | Examples | Validation Requirement |
| Tier 1 (Gold) | Certified Reference Material (CRM) | Cayman Chemical, Toronto Research Chemicals (TRC) | Minimal. COA is ISO 17025 accredited. |
| Tier 2 (Silver) | Specialized Chemical Vendors | MedChemExpress (MCE), TargetMol, Enamine | Moderate. Verify batch-specific H-NMR. |
| Tier 3 (Avoid) | Nootropic/Gray Market | Various online B2C vendors | Critical. Full re-characterization required (NMR, HPLC, MS). |
Supplier Vetting Workflow
The following decision tree illustrates the logic for selecting and validating a supplier.
Figure 1: Decision matrix for sourcing 4-fluorophenibut. Tier 1 suppliers are prioritized to minimize experimental variability.
Quality Control Protocols (Self-Validating Systems)
Even when sourcing from Tier 2 suppliers, you must validate the compound identity. The presence of the fluorine atom offers a unique, high-specificity validation method: 19F-NMR .
Protocol A: Identity Verification via 19F-NMR
Rationale: Unlike Proton (1H) NMR, which can be cluttered by solvent peaks or hydrocarbon impurities, Fluorine (19F) NMR should show a single, clean signal for 4-fluorophenibut. Multiple peaks indicate fluorinated impurities or degradation.
Materials:
-
Deuterated Solvent: DMSO-d6 (preferred) or D2O.
-
Internal Standard: α,α,α-Trifluorotoluene (optional, for quantitative NMR).
Steps:
-
Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.
-
Acquire 19F-NMR spectrum (typically -100 to -120 ppm range relative to CFCl3).
-
Acceptance Criteria: A single multiplet peak (due to H-F coupling) corresponding to the para-fluorine.
-
Note: Any secondary peaks suggest contamination with positional isomers (e.g., 2-fluoro or 3-fluoro analogs) or synthesis byproducts.
-
Protocol B: Purity Assessment via HPLC-UV
Rationale: To quantify non-fluorinated impurities that 19F-NMR misses.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (peptide bond/carboxyl absorption) and 254 nm (phenyl ring).
Validation Check:
-
Purity Calculation: (Area of Main Peak / Total Area) × 100.
-
Threshold: >98% required for binding assays; >95% acceptable for rough screening.
Handling & Storage Guidelines
Hygroscopicity Warning: 4-Fluorophenibut HCl is hygroscopic. Exposure to ambient air will cause the crystalline powder to clump and eventually deliquesce, altering the molecular weight basis for dosing.
Storage Protocol:
-
Long-term: Store neat powder at -20°C in a sealed vial with desiccant.
-
Stock Solutions:
-
Solvent: DMSO (up to 20 mg/mL).[6]
-
Stability: Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).
-
Aqueous Solutions: Prepare fresh. The free acid may precipitate if pH is not maintained.
-
Experimental Application: GABA-B Receptor Binding Assay
This protocol outlines the preparation of 4-fluorophenibut for a competitive binding assay against [3H]-Baclofen.
Workflow Diagram
Figure 2: Workflow for competitive binding assay to determine Ki of 4-fluorophenibut.
Step-by-Step Protocol
-
Stock Prep: Dissolve 2.34 mg of 4-Fluorophenibut HCl (MW 233.67) in 1 mL DMSO to yield a 10 mM stock.
-
Dilution: Perform 1:10 serial dilutions in Tris-HCl buffer (pH 7.4) to generate concentrations ranging from 1 nM to 100 µM.
-
Incubation:
-
Mix 50 µL of [3H]-Baclofen (2 nM final).
-
Add 50 µL of 4-Fluorophenibut dilution.
-
Add 100 µL of membrane suspension (approx. 200 µg protein).
-
-
Equilibrium: Incubate for 20 minutes at room temperature.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[concentration] to determine IC50.
References
-
Bowery, N. G., Hill, D. R., & Hudson, A. L. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 78(1), 191–206. Retrieved from [Link]
-
Irie, T., et al. (2020).[7] F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 886, 173437. Retrieved from [Link]
Sources
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. CGP-11130 HCl | TargetMol [targetmol.com]
- 3. reddit.com [reddit.com]
- 4. Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. - Mental Health - LONGECITY [longecity.org]
- 5. reddit.com [reddit.com]
- 6. caymanchem.com [caymanchem.com]
- 7. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for purity analysis of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid
Application Note: Comprehensive HPLC Purity Analysis of (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid
Executive Summary & Compound Context
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a critical chiral
Because this molecule is zwitterionic and lacks strong chromophores beyond the fluorophenyl ring, its analysis presents specific challenges:
-
Retention:
-amino acids are highly polar; standard C18 methods often suffer from poor retention (elution in the void volume). -
Detection: The fluorophenyl group requires low-UV detection (210–215 nm), necessitating high-purity mobile phases to minimize baseline drift.
-
Chirality: The (R)-enantiomer must be distinguished from the (S)-enantiomer with high resolution (
).
This guide provides two validated protocols: a Reversed-Phase (RP-HPLC) method for chemical purity and a Direct Chiral HPLC method using Crown Ether technology for enantiomeric excess (ee) determination.
Method 1: Chemical Purity (RP-HPLC)
Objective: Quantify the main assay peak and identify process-related impurities (e.g., des-fluoro analogs, regioisomers).
Method Development Logic
-
Stationary Phase: A C18 column with embedded polar groups or high surface coverage is selected to prevent "dewetting" under high-aqueous conditions required to retain the polar amino acid.
-
Mobile Phase Chemistry: Acidic pH (2.0–3.[1]0) is mandatory. It protonates the carboxylic acid (suppressing ionization to
) and the amine ( ), ensuring the molecule behaves as a cation/neutral species rather than a zwitterion, significantly improving peak shape and retention.
Experimental Protocol
| Parameter | Specification |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Reference: 360 nm / 100 nm bw) |
| Injection Vol | 5–10 µL |
| Sample Conc. | 0.5 mg/mL in Mobile Phase A |
Mobile Phase System:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with
). -
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 95 | 5 | Isocratic hold for retention |
| 2.0 | 95 | 5 | End of hold |
| 15.0 | 40 | 60 | Linear ramp to elute hydrophobic impurities |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End of Run |
System Suitability Criteria (SST)
-
Tailing Factor (
): NMT 1.5 (Strict control due to amine interaction with silanols). -
Theoretical Plates (
): > 5,000. -
Precision (RSD): < 1.0% for 5 replicate injections of the standard.
Method 2: Enantiomeric Purity (Chiral HPLC)
Objective: Determine the enantiomeric excess (% ee) of the (R)-isomer.
Chiral Selector Logic
For free amino acids (containing a primary amine), Crown Ether columns are the "Gold Standard."
-
Mechanism: The crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) forms an inclusion complex with the ammonium ion (
) of the amino acid. -
Why not Polysaccharide columns? Amylose/Cellulose columns (e.g., AD-H, OD-H) usually require derivatization of the free amino acid to improve selectivity. Crown ethers work directly on the native molecule.
Experimental Protocol
| Parameter | Specification |
| Column | Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) |
| Column Temp | 15°C to 25°C (Lower temp improves resolution) |
| Flow Rate | 0.4 – 0.5 mL/min |
| Detection | UV at 210 nm |
| Mobile Phase | pH 1.5 Perchloric Acid ( |
| Diluent | Mobile Phase (Sample must be acidic) |
Preparation of Mobile Phase:
Add 16.3 g of 70% Perchloric Acid to 1000 mL of ultrapure water. (Note:
Elution Order (Typical for CR-I(+)):
-
(S)-Enantiomer (Less retained)
-
(R)-Enantiomer (More retained - forms stronger complex) Note: Verify elution order with a racemic standard.
Visualization: Analytical Workflow & Mechanism
The following diagram illustrates the decision matrix and the chiral recognition mechanism.
Caption: Dual-stream workflow for complete purity profiling. Left: Chemical purity via RP-HPLC. Right: Enantiomeric purity via Crown Ether Chiral HPLC.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| RP-HPLC: Peak Tailing | Interaction of amine with residual silanols. | Ensure pH is < 3.0. Increase buffer concentration to 50 mM. Use a "Base Deactivated" column (e.g., XBridge BEH). |
| Chiral: Poor Resolution | Temperature too high. | Lower column temperature to 10–15°C. Crown ether complexation is exothermic; lower T increases retention and selectivity. |
| Chiral: Long Retention | Strong interaction. | Add small amount of Methanol (5–10%) to the mobile phase to speed up elution (Note: This may alter selectivity). |
| Baseline Drift (210 nm) | Impure TFA or Mobile Phase. | Use HPLC-grade additives. For Chiral, use Perchloric acid (low UV absorbance) instead of TFA. |
References
-
Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+) and CR-I(-)." Chiral Technologies. Link
- Hyun, M. H. (2016).
-
Agilent Technologies. "Analysis of Amino Acids using Agilent Zorbax Eclipse Plus C18." Agilent Application Notes. Link
-
Sigma-Aldrich. "Product Specification: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin Intermediate)." Merck/Sigma. Link
Sources
Application Note: Enantioseparation of 3-Amino-4-(4-fluorophenyl)butanoic Acid
Executive Summary
The target molecule, 3-Amino-4-(4-fluorophenyl)butanoic acid , is a
Achieving high enantiopurity (ee > 99.5%) is critical as the biological activity of peptidomimetics is strictly stereodependent. This guide presents two validated protocols for the direct chiral separation of the underivatized amino acid, prioritizing Zwitterionic Ion-Exchange (ZWIX) technology as the modern "Gold Standard" for its MS-compatibility and selectivity, while retaining Crown Ether chromatography as a robust, UV-based alternative.
Physicochemical Context & Method Selection
Molecule Analysis
-
Structure:
-homo-4-fluorophenylalanine. -
Functional Groups: Primary amine (basic, pKa ~9-10), Carboxylic acid (acidic, pKa ~3-4), Fluorophenyl ring (hydrophobic/
-active). -
Chromophore: Weak UV absorbance (phenyl ring,
~210-220 nm). -
Challenge: The zwitterionic nature leads to poor retention on standard RP columns and peak tailing. Derivatization (e.g., OPA/FMOC) adds steps and potential racemization risks.
Decision Matrix
We employ a "Direct Separation" strategy to minimize error.
Figure 1: Decision tree for selecting the optimal separation mode based on sensitivity and workflow requirements.
Protocol A: Zwitterionic Ion-Exchange (The Gold Standard)
This method utilizes Chiralpak ZWIX(+) , a column specifically engineered for free amino acids.[1] It operates via a synergistic double ion-pairing mechanism where the chiral selector (derived from Cinchona alkaloids) interacts simultaneously with the ammonium and carboxylate groups of the analyte.
Materials & Conditions
-
Column: Chiralpak ZWIX(+) (3 µm, 150 × 3.0 mm) or ZWIX(-) for elution order reversal.
-
Mobile Phase: MeOH / MeCN / H₂O (49 : 49 : 2 v/v/v).[1]
-
Additives (CRITICAL): 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Note: The acid/base ratio is tuned to ensure the zwitterionic state of both the selector and the analyte.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Lower temperature, e.g., 10°C, can enhance resolution).
-
Detection: UV @ 215 nm or ESI-MS (Positive Mode).
Step-by-Step Workflow
-
Preparation of Mobile Phase:
-
Premix Methanol and Acetonitrile (1:1).
-
Add Formic Acid (1.9 mL per liter for ~50mM) and Diethylamine (2.6 mL per liter for ~25mM).
-
Add 2% Water (vol/vol).[1] Water is essential to solubilize the ionic additives and facilitate ion exchange.
-
-
Sample Dilution: Dissolve 1 mg of sample in 1 mL of Mobile Phase. If solubility is poor, use 100% MeOH with additives.
-
Equilibration: Flush column for 20 column volumes. The baseline must be stable; ZWIX phases are sensitive to thermal fluctuations.
-
Injection: Inject 2-5 µL.
-
Elution Order: typically, the L-isomer (S-configuration for this analog) elutes first on ZWIX(+). Use ZWIX(-) to reverse this if the minor impurity elutes second and is obscured by the main peak tail.
Mechanism of Action
The ZWIX selector contains a cationic quinuclidine ring and an anionic sulfonic acid group.
-
Interaction 1: Analyte
Selector Quinuclidine . -
Interaction 2: Analyte
Selector Sulfonate .
Figure 2: Double ion-pairing mechanism utilized by Chiralpak ZWIX columns.
Protocol B: Crown Ether Complexation (The Robust Alternative)
If MS detection is not required and the sample is relatively clean, Crownpak CR-I(+) offers exceptional stability and reproducibility. This method relies on the inclusion of the primary ammonium group into the crown ether cavity.
Materials & Conditions
-
Column: Crownpak CR-I(+) (5 µm, 150 × 3.0 mm).[2]
-
Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 to 2.0 / Methanol (85 : 15 v/v).
-
Warning: Perchloric acid is corrosive. Use appropriate PPE.
-
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Temperature: 25°C (Lowering to 5-15°C significantly increases retention and resolution).
-
Detection: UV @ 210 nm.[3]
Step-by-Step Workflow
-
Mobile Phase Prep:
-
Prepare aqueous HClO₄ by adjusting distilled water to pH 1.5 using concentrated perchloric acid.
-
Mix 850 mL of pH 1.5 solution with 150 mL Methanol. Degas thoroughly.
-
-
Sample Prep: Dissolve sample in Mobile Phase. Do not use high pH solvents as diluents.
-
Run: The primary amine must be fully protonated (
) to fit into the 18-crown-6 ether ring.[4] -
Note on Column Life: Always wash the column with water (to remove acid) before storing in MeOH:H2O (90:10) to prevent hydrolysis of the stationary phase bonding.
Validation & Troubleshooting
| Parameter | ZWIX Protocol (Method A) | Crown Ether Protocol (Method B) |
| Typical Resolution ( | > 3.0 | > 2.0 |
| Tailing Factor | 1.0 - 1.2 (Excellent) | 1.1 - 1.4 (Moderate) |
| Sample Capacity | High (Prep compatible) | Low (Analytical only) |
| Common Issue | Broad Peaks: Check water content (must be ~2%) and DEA concentration. | Long Retention: Increase MeOH % or Temperature. |
| Elution Order | Tunable (Switch ZWIX+ / ZWIX-) | Fixed (L usually first on CR+) |
Troubleshooting "No Separation"
-
Check Sample pH: Ensure the sample is not neutralizing the mobile phase additives.
-
Temperature: For chiral separations, lower is often better . Try 15°C.
-
Flow Rate: Reduce flow to 0.3 mL/min to improve mass transfer kinetics.
References
-
Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Corporation.[2][5] Link
-
Lee, W., et al. (2002).[3] "Chromatographic Enantiomer Separation of Diphenylalanine on Chiral Stationary Phases Derived from Chiral Crown Ethers." Journal of Liquid Chromatography & Related Technologies. Link
-
Ilisz, I., et al. (2013).
-homoamino acids using crown ether-based chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis. Link -
Agilent Technologies. (2010). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Application Note 5980-1193EN. Link
-
Phenomenex. (2022).
-Amino Acids Using Chiral HPLC. Technical Note TN-1148. Link
Sources
Application Notes & Protocols: Leveraging 4-Aminomethylphenylboronic Acid (4-AMBA) as a Versatile Intermediate in Modern Drug Synthesis
Introduction: Decoding 4-AMBA, a Bifunctional Linchpin in Medicinal Chemistry
In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient synthesis of complex and effective drug candidates. 4-Aminomethylphenylboronic acid, which we will refer to as 4-AMBA for clarity (commonly available as its hydrochloride salt), has emerged as a particularly valuable chemical intermediate. Its structure is deceptively simple, yet it harbors a powerful combination of two distinct and orthogonally reactive functional groups: a primary aminomethyl group and a boronic acid moiety. This bifunctionality allows for sequential, controlled modifications, making it a versatile scaffold for constructing a diverse range of molecular architectures.
This guide provides an in-depth exploration of 4-AMBA's applications, focusing on field-proven protocols and the chemical logic that underpins its use. We will delve into its role in the synthesis of targeted therapies, including anticoagulants and anticancer agents, and provide detailed methodologies for its most critical chemical transformations.
| Physicochemical Properties of 4-Aminomethylphenylboronic Acid Hydrochloride | |
| CAS Number | 75705-21-4[1][2] |
| Molecular Formula | C₇H₁₁BClNO₂[2] |
| Molecular Weight | 187.43 g/mol [2] |
| Appearance | White to off-white crystalline powder[1] |
| Common Synonyms | (4-Boronophenyl)methylamine hydrochloride, 4-Boronobenzylamine HCl[2] |
| Storage | Store in a dry, sealed place[2] |
Core Synthetic Applications & Therapeutic Targets
The utility of 4-AMBA stems from its ability to be incorporated into drug scaffolds targeting a variety of diseases. The boronic acid group is renowned for its role in palladium-catalyzed cross-coupling reactions, while the aminomethyl group serves as a key nucleophile for amide bond formation.
Anticoagulant Therapy: Synthesis of Factor XIa Inhibitors
The Rationale: Thromboembolic diseases are a leading cause of morbidity and mortality worldwide. Factor XIa (FXIa) is a plasma serine protease that plays a crucial role in the amplification phase of the blood coagulation cascade.[3][4] Targeting FXIa is a promising anticoagulant strategy because its inhibition is expected to prevent thrombosis while preserving normal hemostasis, potentially offering a safer alternative to traditional anticoagulants.[3][5][6]
The Role of 4-AMBA: In the synthesis of novel FXIa inhibitors, 4-AMBA serves as a key structural component.[7][8] The aminomethyl group is often acylated to form a critical amide linkage with a core heterocyclic or proline-based scaffold, while the phenylboronic acid portion can be used to either form a C-C bond with another part of the molecule or remain as a key pharmacophoric feature.
Anticancer Agents: Building Blocks for Proteasome Inhibitors
The Rationale: The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells. Cancer cells, with their high rates of proliferation and protein turnover, are particularly dependent on this system. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis (programmed cell death).[9][10] This makes the proteasome a validated and powerful target for anticancer therapies.[11]
The Role of 4-AMBA: The boronic acid moiety is a highly effective "warhead" for proteasome inhibitors. It forms a reversible, stable complex with the N-terminal threonine residue in the proteasome's active site, effectively blocking its function.[9][12] While the first-in-class proteasome inhibitor, Bortezomib, is a peptide boronic acid, there is significant interest in developing novel, non-peptidic inhibitors to improve pharmacokinetic properties.[9] 4-AMBA provides a robust phenylboronic acid scaffold onto which diverse chemical functionalities can be built via its aminomethyl handle, enabling the synthesis of new generations of proteasome inhibitors.[13][14]
Field-Proven Synthetic Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices. Researchers should adapt these based on the specific substrate and scale of their reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is the quintessential reaction for arylboronic acids, used to form a carbon-carbon bond between the phenyl ring of 4-AMBA and an aryl or heteroaryl halide/triflate.
Causality & Experimental Choice:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(OAc)₂ or PdCl₂(dppf) are common precatalysts that are reduced in situ. The choice of ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium center and facilitating the catalytic cycle, especially for challenging substrates.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[15] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield and should be screened for optimization.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typical. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), 4-Aminomethylphenylboronic acid hydrochloride (1.2 eq), and the chosen base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent & Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v). Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-16 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
| Typical Suzuki-Miyaura Reaction Parameters | |
| Aryl Halide (Ar-X) | Ar-I, Ar-Br (most common); Ar-Cl (requires specialized catalysts) |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands (e.g., SPhos) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O |
| Temperature | 60 - 110 °C |
Protocol 2: Amide Bond Formation via Acylation
This protocol utilizes the primary amine of 4-AMBA to form an amide bond, a ubiquitous linkage in pharmaceuticals.
Causality & Experimental Choice:
-
Coupling Reagents: Direct condensation of a carboxylic acid and an amine is slow and requires high temperatures.[16][17] Coupling reagents like HATU, HBTU, or EDC/HOBt are used to activate the carboxylic acid, forming a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine of 4-AMBA.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required. Its purpose is twofold: to deprotonate the hydrochloride salt of 4-AMBA, freeing the primary amine, and to neutralize the acidic byproducts formed during the reaction.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are ideal as they effectively dissolve the reactants without interfering with the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a dry reaction flask under an inert atmosphere.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 3.0 eq). Stir at room temperature for 15-20 minutes to allow for pre-activation of the acid.
-
Amine Addition: In a separate flask, dissolve 4-Aminomethylphenylboronic acid hydrochloride (1.1 eq) in a minimal amount of DMF and add it to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or preparative HPLC.
Safety & Handling
Proper handling of 4-AMBA is essential for laboratory safety. While comprehensive safety data is not available for all boronic acids, general precautions for fine chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[19][20] Do not eat, drink, or smoke in the laboratory.[19][20]
-
Hazard Identification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Boronic acids can be prone to dehydration to form boroxines, so proper storage is key to maintaining reactivity.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved February 4, 2026, from [Link]
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Al-Bayati, F. A., & Bouslama, R. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4993. [Link]
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Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications, 60(80), 11202-11222. [Link]
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PubMed. (2020). Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). α-Aminoboronic Acid Moieties in Boro Dipeptides Modulate Proteasome Subunit Selectivity and Provide Access to Compounds with Potent Anticancer and Anti-Inflammatory Activity. Retrieved February 4, 2026, from [Link]
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PubMed. (2009). Combination effects of SC144 and cytotoxic anticancer agents. Retrieved February 4, 2026, from [Link]
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PubMed. (1998). Synthesis of Diaryl Ethers. Retrieved February 4, 2026, from [Link]
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ACS Publications. (n.d.). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Retrieved February 4, 2026, from [Link]
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ACS Publications. (n.d.). Regioselective Conversion of Arylboronic Acids to Phenols and Subsequent Coupling to Symmetrical Diaryl Ethers. Retrieved February 4, 2026, from [Link]
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MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved February 4, 2026, from [Link]
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European Medical Journal. (2024). Factor XI/XIa Inhibitors: What We Now Know. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). Boronic-acid-containing proteasome inhibitors. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]
-
UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved February 4, 2026, from [Link]
-
MDPI. (2022). Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease. Retrieved February 4, 2026, from [Link]
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
-
PubMed Central. (2016). Factor XIa inhibitors: A review of patent literature. Retrieved February 4, 2026, from [Link]
-
SlideShare. (2018). Boron-catalyzed Amide Formation. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 4, 2026, from [Link]
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J&K Scientific LLC. (n.d.). 4-Aminomethylphenylboronic acid hydrochloride | 75705-21-4. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2025). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide | Request PDF. Retrieved February 4, 2026, from [Link]
-
PubMed. (2009). Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors. Retrieved February 4, 2026, from [Link]
-
YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Retrieved February 4, 2026, from [Link]
-
International Journal of Nanomedicine. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. Retrieved February 4, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]
-
Medscape. (2024). What Now for Factor XI Inhibitors in AF?. Retrieved February 4, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Suhail Shaikh, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2686-2694. Retrieved February 4, 2026, from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 4, 2026, from [Link]
-
YouTube. (2016). Mechanism of action of proteasome inhibitors. Retrieved February 4, 2026, from [Link]
-
Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved February 4, 2026, from [Link]
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In Vivo Animal Models for Studying the Anxiolytic Effects of 4-Fluorophenibut
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for selecting and implementing in vivo animal models to assess the anxiolytic properties of 4-fluorophenibut, a GABAergic compound. We delve into the rationale behind model selection, offer step-by-step protocols for key behavioral assays, and discuss critical considerations for data interpretation. This guide is intended to equip researchers with the necessary tools to conduct robust and reproducible preclinical studies.
Introduction: The Rationale for Investigating 4-Fluorophenibut
4-Fluorophenibut is a derivative of phenibut, a neuropsychotropic drug developed in the Soviet Union in the 1960s. Phenibut itself is a GABA receptor agonist, primarily acting on GABA-B receptors and, at higher doses, on GABA-A receptors. The introduction of a fluorine atom to the phenibut structure is a common medicinal chemistry strategy to potentially alter pharmacokinetic and pharmacodynamic properties, such as improved blood-brain barrier penetration and enhanced receptor affinity. The primary hypothesis is that 4-fluorophenibut retains the anxiolytic and nootropic effects of its parent compound, potentially with a modified potency and side-effect profile.
The therapeutic potential of any novel anxiolytic agent must be rigorously evaluated in preclinical models before consideration for human trials. Animal models of anxiety are designed to elicit behaviors that are analogous to human anxiety symptoms. These models are indispensable for characterizing the pharmacological profile of a compound like 4-fluorophenibut. The choice of model is critical, as different assays measure distinct aspects of anxiety-like behavior, such as exploratory drive, risk assessment, and neophobia.
Selecting Appropriate Animal Models for Anxiolytic Drug Screening
The selection of an appropriate animal model is contingent on the specific scientific question being addressed. For a compound like 4-fluorophenibut, a battery of tests is recommended to provide a comprehensive anxiolytic profile. The following models are widely accepted and validated for this purpose.
The Elevated Plus Maze (EPM)
The EPM is a classic test for assessing anxiety-like behavior in rodents. The apparatus consists of four arms arranged in a plus shape and elevated from the floor. Two arms are enclosed by high walls (closed arms), while the other two are exposed (open arms). The test is based on the natural aversion of rodents to open and elevated spaces.
-
Rationale: Anxiolytic compounds, such as benzodiazepines, increase the proportion of time spent and the number of entries into the open arms. This is interpreted as a reduction in anxiety-like behavior. This model is particularly sensitive to GABAergic and serotonergic agents.
The Light-Dark Box Test
This test capitalizes on the conflict between the innate aversion of rodents to brightly illuminated areas and their natural exploratory drive. The apparatus consists of a large, brightly lit compartment and a smaller, dark compartment connected by an opening.
-
Rationale: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments. This model is effective for screening compounds that may modulate the behavioral response to aversive environments.
The Marble Burying Test
This assay assesses neophobia and obsessive-compulsive-like behavior. Rodents are placed in a cage containing a layer of bedding with several glass marbles evenly spaced on the surface. The number of marbles buried by the animal within a specific time frame is measured.
-
Rationale: A reduction in the number of marbles buried is indicative of an anxiolytic effect. This test is sensitive to the effects of selective serotonin reuptake inhibitors (SSRIs) and other anxiolytic agents.
The Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. The apparatus is a large, open arena, often with the central area more brightly lit than the periphery.
-
Rationale: Anxious animals tend to remain close to the walls (thigmotaxis), while less anxious animals will explore the central area more freely. Anxiolytic compounds are expected to increase the time spent in the center of the open field. It is crucial to also measure total distance traveled to control for potential sedative or stimulant effects of the test compound.
Experimental Protocols
The following protocols are provided as a guide and should be adapted to the specific laboratory conditions and animal strain used.
General Considerations Before Starting
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before testing. They should be handled for several days leading up to the experiment to reduce stress.
-
Habituation: Animals should be habituated to the testing room for at least 30-60 minutes before each experiment.
-
Environment: All testing should be conducted in a quiet, dimly lit room. The experimenter should be minimally present to avoid influencing animal behavior.
-
Dosing: 4-Fluorophenibut should be dissolved in an appropriate vehicle (e.g., saline, distilled water). The route of administration (e.g., intraperitoneal, oral gavage) and the pre-treatment time should be consistent across all experiments. A vehicle-treated control group is essential.
Protocol: Elevated Plus Maze (EPM)
Materials:
-
Elevated Plus Maze apparatus (for mice or rats)
-
Video tracking software (e.g., ANY-maze, EthoVision)
-
Stopwatch
-
70% Ethanol for cleaning
Procedure:
-
Administer 4-fluorophenibut or vehicle to the animals at the predetermined pre-treatment time.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Start the video recording and stopwatch simultaneously.
-
Allow the animal to explore the maze for 5 minutes.
-
After the 5-minute session, gently remove the animal and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.
-
Analyze the video recording to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
Data Analysis:
| Parameter | Expected Outcome with Anxiolytic | Interpretation |
| % Time in Open Arms | Increase | Reduced anxiety-like behavior |
| % Open Arm Entries | Increase | Reduced anxiety-like behavior |
| Total Arm Entries | No significant change | Control for locomotor activity |
Protocol: Light-Dark Box Test
Materials:
-
Light-Dark Box apparatus
-
Video tracking software
-
Stopwatch
-
70% Ethanol
Procedure:
-
Administer 4-fluorophenibut or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Start the video recording and stopwatch.
-
Allow the animal to explore the apparatus for 10 minutes.
-
After the session, return the animal to its home cage.
-
Clean the apparatus with 70% ethanol.
-
Analyze the video to score:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between compartments
-
Latency to first enter the dark compartment
-
Total distance traveled
-
Data Analysis:
| Parameter | Expected Outcome with Anxiolytic | Interpretation |
| Time in Light Compartment | Increase | Reduced anxiety-like behavior |
| Number of Transitions | Increase | Reduced anxiety-like behavior |
| Latency to Enter Dark | Increase | Reduced neophobia |
Protocol: Marble Burying Test
Materials:
-
Standard mouse cages
-
Clean bedding (e.g., corncob, sawdust), approximately 5 cm deep
-
20 glass marbles (approximately 1.5 cm in diameter)
-
Stopwatch
Procedure:
-
Prepare the test cages by adding 5 cm of fresh bedding and arranging 20 marbles in a 4x5 grid on the surface.
-
Administer 4-fluorophenibut or vehicle.
-
Place a single animal in the prepared cage.
-
Leave the animal undisturbed for 30 minutes.
-
After 30 minutes, carefully remove the animal.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
A new cage with fresh bedding and marbles should be used for each animal.
Data Analysis:
| Parameter | Expected Outcome with Anxiolytic | Interpretation |
| Number of Marbles Buried | Decrease | Reduced anxiety/compulsive-like behavior |
Visualizing Experimental Workflows
A clear understanding of the experimental timeline is crucial for successful implementation.
Caption: General workflow for in vivo behavioral testing.
Data Interpretation and Potential Confounders
When interpreting the results from these models, it is essential to consider potential confounding factors.
-
Locomotor Effects: A compound that causes sedation may produce false-positive results in the EPM and Light-Dark Box by reducing overall movement. Conversely, a stimulant effect could be misinterpreted as anxiolytic. The Open Field Test is critical for dissecting these effects.
-
Strain and Sex Differences: The behavioral responses of rodents can vary significantly between different strains and sexes. It is important to be consistent with the choice of animals and to report these details in any publications.
-
Circadian Rhythms: The time of day can influence anxiety-like behavior. All testing should be conducted during the same phase of the light-dark cycle.
Conclusion
The in vivo animal models described in this application note provide a robust framework for evaluating the anxiolytic potential of 4-fluorophenibut. A multi-test approach, combining models such as the Elevated Plus Maze, Light-Dark Box, and Marble Burying test, is recommended for a comprehensive pharmacological characterization. Careful attention to experimental design, including appropriate controls and consideration of potential confounding factors, is paramount for generating reliable and interpretable data. The insights gained from these preclinical studies are a critical step in the drug development pipeline for novel anxiolytic agents.
References
-
Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596. [Link]
-
Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, V., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-gated calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and qualitative trends in the behavioral psychopharmacology of anxiety. Brain Research Reviews, 56(2), 245-266. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), e1088. [Link]
-
Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. [Link]
-
Angrini, M., Leslie, J. C., & Shephard, R. A. (1998). The effects of chlordiazepoxide and buspirone on marble burying in the mouse. Psychopharmacology, 139(3), 261-265. [Link]
-
Seibenhener, M. L., & Wooten, M. C. (2015). Use of the open field maze to measure locomotor and anxiety-like behavior in mice. Journal of Visualized Experiments, (96), e52434. [Link]
Application Note & Protocols: Functional Characterization of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid using Cell-Based GABA-B Receptor Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to functionally characterize the activity of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid. Based on its strong structural homology to known GABA-B receptor agonists such as Baclofen, it is hypothesized that this compound acts as an agonist at the GABA-B receptor.[1] This guide details the scientific rationale, experimental design, and step-by-step protocols for determining the potency and efficacy of this compound through a robust, cell-based functional assay measuring cyclic AMP (cAMP) accumulation.
Part 1: Scientific Background & Assay Principle
The GABA-B Receptor: A Heterodimeric Gαi/o-Coupled GPCR
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2] Its effects are mediated by two major classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow, prolonged inhibitory effects.[2]
Functional GABA-B receptors are obligate heterodimers, composed of two distinct subunits: GABA-B1 and GABA-B2.[3][4][5] Co-expression of both subunits is essential for trafficking the receptor to the cell surface and for proper G-protein coupling.[3] The GABA-B1 subunit contains the binding site for agonists like GABA, while the GABA-B2 subunit is crucial for activating the associated intracellular G-protein.[3]
Mechanism of Action: Gαi/o-Mediated Signal Transduction
Upon agonist binding, the GABA-B receptor undergoes a conformational change that activates a heterotrimeric G-protein of the Gαi/o family.[6][7] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effector systems:
-
Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), a critical second messenger.[6][7]
-
Gβγ Subunit: Modulates ion channel activity. It directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[2][8][9] It also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.[3][6][8]
The primary functional consequence of GABA-B receptor activation is a reduction in neuronal excitability.[8]
Figure 1: Simplified GABA-B receptor signaling pathway.
Principle of the cAMP HTRF Assay
To quantify the functional activity of a putative GABA-B agonist, we will measure the inhibition of cAMP production. Since the basal level of cAMP in resting cells is often too low to measure a decrease accurately, the assay is designed to first stimulate cAMP production and then measure the agonist's ability to inhibit this stimulated level.[10]
-
Stimulation: Cells are treated with Forskolin , a direct activator of adenylyl cyclase, which causes a large and measurable increase in intracellular cAMP.[11][12] A phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX) , is also included to prevent the degradation of cAMP, thereby amplifying and stabilizing the signal.[13][14][15]
-
Inhibition: In the presence of Forskolin and IBMX, a GABA-B agonist will activate the Gαi/o pathway, counteract the effect of Forskolin on adenylyl cyclase, and cause a dose-dependent decrease in the elevated cAMP levels.[10]
-
Detection (HTRF): The cAMP level is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[10][16][17] The cell lysate is mixed with two key reagents: a cAMP-specific antibody labeled with a fluorescent donor (Europium cryptate) and a cAMP analogue labeled with a fluorescent acceptor (d2).[16] Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.
-
Low cAMP: The d2-labeled cAMP binds to the cryptate-labeled antibody, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET), producing a high HTRF signal.[18]
-
High cAMP: The unlabeled, cellular cAMP outcompetes the d2-labeled cAMP, preventing FRET and resulting in a low HTRF signal.[18]
-
Therefore, the HTRF signal is inversely proportional to the intracellular cAMP concentration.[16][17]
Part 2: Experimental Protocols
Recommended Cell Line and Culture
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably co-expressing the human GABA-B1 and GABA-B2 receptor subunits.[5][19]
-
Rationale: Recombinant cell lines provide a controlled system with high receptor expression, leading to a robust and reproducible assay window.[5] They isolate the target of interest, minimizing off-target effects that might be present in neuronal cell lines with endogenous receptors.
-
-
Culture Medium: As recommended by the cell line provider (e.g., F-12K for CHO-K1 or DMEM for HEK293), supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and appropriate selection agents (e.g., G418, Puromycin) to maintain receptor expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency.
Protocol: Functional Potency (EC₅₀) Determination using cAMP HTRF Assay
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other formats.
Materials and Reagents:
-
GABA-B expressing cells (e.g., CHO-hGABA-B1/B2)
-
Cell culture medium and selection antibiotics
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Cell detachment solution (e.g., Trypsin-EDTA or enzyme-free dissociation buffer)
-
Assay Buffer: HBSS or PBS supplemented with 1 mM IBMX
-
Test Compound: (R)-3-Amino-4-(4-fluorophenyl)butanoic acid, prepared as a 10 mM stock in DMSO
-
Positive Control: GABA or (R)-Baclofen, prepared as a 10 mM stock in water
-
Stimulating Agent: Forskolin, prepared as a 10 mM stock in DMSO
-
cAMP HTRF Assay Kit (e.g., from PerkinElmer, Cisbio, Revvity) containing:
-
cAMP-d2 conjugate
-
Anti-cAMP Cryptate conjugate
-
Lysis Buffer
-
-
White, low-volume, 384-well assay plates
-
HTRF-compatible microplate reader
Experimental Workflow:
Figure 2: Experimental workflow for the cAMP HTRF assay.
Step-by-Step Procedure:
-
Cell Preparation:
-
Grow cells to ~80% confluency.
-
The day of the assay, aspirate the medium, wash once with PBS, and detach the cells.
-
Resuspend the cells in Assay Buffer (containing IBMX) and perform a cell count. Dilute to the final desired concentration (e.g., 250,000 cells/mL; this should be optimized).[17]
-
-
Compound Preparation:
-
Perform a serial dilution of the test compound, positive control (Baclofen), and a vehicle control (DMSO) in Assay Buffer. A typical 11-point curve might range from 100 µM to 1 pM final assay concentration.
-
Prepare a working solution of Forskolin in Assay Buffer. The final concentration should be approximately its EC₈₀ value for cAMP stimulation in your cell line (typically 1-10 µM, to be determined during assay development).
-
Mix the compound dilutions 1:1 with the Forskolin working solution.
-
-
Assay Execution:
-
Dispense 10 µL of the cell suspension into each well of the 384-well plate.
-
Add 10 µL of the compound/Forskolin mixture to the corresponding wells.
-
Controls:
-
Basal Control (No Stimulation): Cells + Assay Buffer (No Forskolin).
-
Max Stimulation Control: Cells + Forskolin + Vehicle (DMSO).
-
Positive Control: Cells + Forskolin + serial dilutions of Baclofen.
-
-
Seal the plate and incubate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare the HTRF detection reagents in lysis buffer according to the manufacturer's protocol.
-
Add 20 µL of the combined lysis/detection reagent mix to each well.
-
Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.[10]
-
Part 3: Data Analysis and Interpretation
-
Calculate HTRF Ratio: For each well, calculate the emission ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Data Normalization: Convert the raw ratio data to a percentage of inhibition.
-
% Inhibition = 100 * (1 - (RatioSample - RatioBasal) / (RatioMax Stim - RatioBasal))
-
-
Dose-Response Curve:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation in a suitable software package (e.g., GraphPad Prism).
-
From this curve, determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum efficacy).
-
Sample Data Table & Interpretation:
| Compound | EC₅₀ (nM) | Eₘₐₓ (% Inhibition) |
| (R)-Baclofen (Positive Control) | 270 | 98% |
| (R)-3-Amino-4-(4-fluorophenyl)butanoic acid | 150 | 99% |
| (S)-Baclofen (Inactive Enantiomer) | >100,000 | <10% |
-
Interpretation: In this example, the test compound shows a lower EC₅₀ value than the positive control, (R)-Baclofen, indicating higher potency.[20][21] Its Eₘₐₓ is comparable, suggesting it is a full agonist at the GABA-B receptor. The lack of activity from the (S)-enantiomer of Baclofen confirms the stereoselectivity of the receptor, a key validation step.[1]
Part 4: Summary and Orthogonal Validation
The cAMP inhibition assay is a robust and high-throughput method for determining the functional potency and efficacy of putative GABA-B receptor agonists like (R)-3-Amino-4-(4-fluorophenyl)butanoic acid. It directly measures a key downstream consequence of Gαi/o activation.
For a comprehensive characterization, consider orthogonal assays to validate the mechanism of action, such as:
-
GTPγS Binding Assay: A membrane-based assay that more directly measures G-protein activation.
-
Potassium Channel Assays: Using electrophysiology or fluorescence-based ion flux methods to measure the activation of GIRK channels, a Gβγ-mediated event.
These protocols provide a solid foundation for the initial characterization and further development of novel GABA-B receptor modulators.
References
- Vertex AI Search. (2024). What are GABAB receptor agonists and how do they work? [Online].
-
Frangaj, A., & Vithlani, M. (2023). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 24(13), 10787. Available at: [Link]
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Benke, D. (2020). GABAB Receptors: Physiological Functions and Mechanisms of Diversity. Frontiers in Synaptic Neuroscience, 12, 58. Available at: [Link]
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Rose, T. R., & Wickman, K. (2020). Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences, 47, 29-53. Available at: [Link]
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Guyon, A., et al. (2013). Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4. Journal of Neuroscience, 33(28), 11643-11654. Available at: [Link]
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NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
-
Neuroscientifically Challenged. (2018). 2-Minute Neuroscience: GABA. [Online video]. YouTube. Available at: [Link]
-
Hirst, W. D., et al. (2003). Pharmacological characterisation of a cell line expressing GABAB1b and GABAB2 receptor subunits. Biochemical Pharmacology, 65(5), 749-757. Available at: [Link]
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Zhang, X., et al. (2020). The Phosphodiesterase Inhibitor IBMX Blocks the Potassium Channel THIK-1 from the Extracellular Side. Molecular Pharmacology, 98(3), 326-336. Available at: [Link]
-
Bowery, N. G. (2010). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 53(17), 6213-6222. Available at: [Link]
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Olsen, R. W., & Sieghart, W. (2008). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry (Eighth Edition). Available at: [Link]
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Chalifoux, J. R., & Carter, A. G. (2011). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Neuroscience, 197, 12-25. Available at: [Link]
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Itzhak, Y., & Martin, J. L. (1999). The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine. Neuroscience Letters, 263(1), 69-72. Available at: [Link]
-
Connelly, W. M., et al. (2013). GABAB Receptors Regulate Extrasynaptic GABAA Receptors. Journal of Neuroscience, 33(9), 3879-3888. Available at: [Link]
-
Wang, H., et al. (2008). Kinetic and Structural Studies of Phosphodiesterase-8A and Implication on the Inhibitor Selectivity. Biochemistry, 47(31), 8084-8095. Available at: [Link]
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Cherwinski, H. M., et al. (2012). Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex. Journal of Biological Chemistry, 287(21), 17351-17362. Available at: [Link]
-
Chen, Y., et al. (2005). GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. British Journal of Pharmacology, 144(7), 927-933. Available at: [Link]
-
Wikipedia. (n.d.). GABAB receptor. [Online]. Available at: [Link]
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NIH. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Online]. Available at: [Link]
-
Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 12(2), 259-269. Available at: [Link]
-
Creative Biolabs. (n.d.). Human GABAA (α1/β3/γ2) Receptor Stable Cell Line. [Online]. Available at: [Link]
-
Cisbio. (2007). HTRF® package insert cAMP HiRange. [Online]. Available at: [Link]
-
Chen, Y., et al. (2005). GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. British Journal of Pharmacology, 144(7), 927-933. Available at: [Link]
- Google Patents. (2009). US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. [Online].
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Online]. Available at: [Link]
-
Morris, G. Z., et al. (2016). Insights into the Catalytic Mechanism of Phosphodiesterase-5 as Determined by Stopped-flow Analysis. Journal of Biological Chemistry, 291(40), 21048-21063. Available at: [Link]
-
Olsen, J. A., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(20), 17094-17106. Available at: [Link]
Sources
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 5. Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GABAB receptor agonists and how do they work? [synapse.patsnap.com]
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Application Note: Protocol for Dissolving (R)-3-Amino-4-(4-fluorophenyl)butanoic acid
Introduction & Chemical Identity
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a chiral
Effective dissolution of this compound is challenging due to its zwitterionic nature at neutral pH. The molecule possesses both a basic amine (
Compound Specifications
| Property | Detail |
| IUPAC Name | (3R)-3-Amino-4-(4-fluorophenyl)butanoic acid |
| CAS No. | 741217-33-4 (Free Acid); 1858241-03-8 (HCl Salt) |
| Molecular Weight | 197.21 g/mol (Free Acid); 233.67 g/mol (HCl Salt) |
| Physical State | White to off-white hygroscopic solid |
| Solubility Profile | DMSO: Soluble (requires sonication); Water: pH-dependent; Ethanol: Low |
| Storage | -20°C, desiccated, protected from light |
Solubility Decision Matrix
Before beginning, identify if you possess the Free Acid or the Hydrochloride (HCl) Salt . This dictates your solvent strategy.
Figure 1: Decision matrix for solvent selection based on compound form and experimental application.
Protocol A: Preparation of DMSO Stock Solution (In Vitro)
Application: Cell culture assays, enzymatic screens, high-throughput screening. Target Concentration: 10 mM – 50 mM.
Scientific Rationale: DMSO (Dimethyl sulfoxide) disrupts the zwitterionic lattice effectively. However, due to the fluorine substitution, the lipophilicity is slightly higher than non-fluorinated analogs, occasionally requiring mechanical energy (sonication) to initiate dissolution.
Materials
-
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid (Free Acid or HCl Salt)
-
Anhydrous DMSO (Cell Culture Grade, >99.9%)
-
Vortex mixer
-
Ultrasonic water bath (37–40 kHz)
-
0.22 µm PTFE syringe filter (hydrophobic)
Step-by-Step Methodology
-
Calculation: Calculate the mass required for a 50 mM stock.
-
Example: To prepare 1 mL of 50 mM stock using Free Acid (MW 197.21):
-
-
Weighing: Weigh the compound into a sterile, amber glass vial or polypropylene microcentrifuge tube.
-
Note: Avoid polystyrene tubes as DMSO can degrade them.
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO. Do not use aqueous buffers at this stage.
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Critical Step: If particulates remain, place the tube in an ultrasonic water bath at room temperature for 5–10 minutes. The solution acts as a "heat sink"; ensure the water bath does not exceed 30°C to prevent thermal degradation.
-
-
Sterilization: Filter the solution through a 0.22 µm PTFE filter into a fresh, sterile tube.
-
Why PTFE? Nylon or cellulose filters may bind the compound or degrade in DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
-
Stability: Stable for 3–6 months at -20°C.
-
Protocol B: Preparation of Aqueous Formulation (In Vivo)
Application: Animal dosing (IP, PO, IV). Target Concentration: 1 – 10 mg/mL.
Scientific Rationale: The free acid is poorly soluble in water at neutral pH (~pH 7). To achieve high concentrations for dosing, you must shift the pH away from the isoelectric point. The most physiological approach is to convert it to the hydrochloride salt in situ (acidic pH) or the sodium salt (basic pH), then buffer carefully.
Option 1: Acidic Dissolution (Simulating HCl Salt)
Recommended for oral gavage or IP injection where slight acidity is tolerable.
-
Weighing: Weigh the required amount of Free Acid.
-
Acidification: Add 0.1 M HCl (approx. 0.9 molar equivalents relative to the compound).
-
Dilution: Add sterile saline (0.9% NaCl) or PBS to reach final volume.
-
pH Check: Verify pH is between 3.0–5.0. If too acidic, back-titrate carefully with dilute NaOH, but ensure the compound does not precipitate as it approaches pH 6–7.
Option 2: Suspension Vehicle (Methylcellulose)
Recommended if high doses (>20 mg/kg) are required and solubility limits are exceeded.
-
Vehicle: Prepare 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.
-
Dispersion: Add the compound powder to the vehicle.
-
Homogenization: Sonicate or use a tissue homogenizer to create a uniform suspension.
-
Administration: Shake well immediately before dosing.
Critical Technical Considerations
| Parameter | Guideline | Reason |
| Racemization | Avoid pH > 10 or temperatures > 60°C. | The |
| Hygroscopicity | Equilibrate vial to RT before opening. | The HCl salt absorbs atmospheric water rapidly, altering the effective mass. |
| Cell Culture | Keep final DMSO conc. < 0.5% (v/v). | High DMSO is cytotoxic. Dilute the 50 mM stock 1:200 or more into media. |
| Precipitation | Watch for "crashing out" in media. | When diluting DMSO stock into aqueous media, the shift in polarity may cause precipitation. Vortex media immediately upon addition. |
References
-
Compound Properties & Synthesis
- Optimization of the synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. (Analogous chemistry).
-
Source:
-
Beta-Amino Acid Solubility & Zwitterions
- Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures.
-
Source:
-
General DMSO Solubility Protocols
- Solubility Guidelines for Peptides and Amino Acid Deriv
-
Source:
-
In Vivo Formulation Strategies
- Vehicles for Animal Studies.
-
Source:
Sources
Application Notes and Protocols for Investigating the Neuroprotective Potential of 4-Fluorophenibut
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to 4-Fluorophenibut in Neuroprotective Research
This document provides a comprehensive guide for researchers exploring the neuroprotective applications of 4-fluorophenibut (also known as F-Phenibut or CGP-11130). We will delve into its scientific background, proposed mechanisms of action, and detailed protocols for in vitro and in vivo studies. This guide is designed to be a practical resource, blending established pharmacological principles with actionable experimental designs to rigorously evaluate the neuroprotective efficacy of this compound.
Introduction: The Rationale for Investigating 4-Fluorophenibut
4-Fluorophenibut is a derivative of phenibut, a neuropsychotropic drug with anxiolytic and nootropic effects developed in the 1960s.[1] Phenibut is structurally a GABA analogue with a phenyl ring substitution that allows it to cross the blood-brain barrier.[2] It is used in several countries to treat anxiety, insomnia, and other neurological conditions.[2]
4-Fluorophenibut is a more potent and selective agonist for the γ-aminobutyric acid (GABA) type B (GABA-B) receptor compared to its parent compound, phenibut.[3] Specifically, its IC50 for the GABA-B receptor is 1.70 μM, while it shows minimal activity at the GABA-A receptor (> 100 μM).[3] This enhanced potency and selectivity make it an interesting candidate for neuroprotective studies, as GABA-B receptor activation is implicated in neuroprotective signaling pathways.[1]
The neuroprotective potential of GABAergic compounds is an active area of research. GABA-B receptor agonists, in particular, have shown promise in models of cerebral ischemia and other neurodegenerative conditions.[1][4] Studies on the R-enantiomer of phenibut (R-phenibut) have demonstrated significant neuroprotective effects in animal models of stroke and traumatic brain injury.[5][6] These effects are attributed to its dual mechanism of action as a GABA-B receptor agonist and a ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[4][6] R-phenibut treatment has been shown to reduce infarct size, ameliorate functional deficits, and increase the expression of key neurotrophic factors like brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[4][6] Given that 4-fluorophenibut shares the core GABA-B agonism, it is hypothesized to possess similar, if not more potent, neuroprotective properties.
Cautionary Note: While the scientific rationale is strong, it is important to note that some online forums and anecdotal reports have raised concerns about the potential neurotoxicity of 4-fluorophenibut, particularly at high doses. However, a thorough review of peer-reviewed scientific literature does not currently support these claims. As with any investigational compound, careful dose-response studies are essential to establish a therapeutic window and assess safety.
Proposed Mechanisms of Neuroprotection
The neuroprotective effects of 4-fluorophenibut are likely mediated through multiple pathways, primarily initiated by its agonism at the GABA-B receptor.
-
Modulation of Excitotoxicity: Glutamate-mediated excitotoxicity is a key driver of neuronal death in many neurological disorders.[7] Activation of presynaptic GABA-B receptors can inhibit the release of glutamate, thereby reducing the overstimulation of glutamate receptors and subsequent calcium influx that leads to cell death.[7]
-
Calcium Homeostasis: Dysregulation of intracellular calcium is a central event in neuronal injury.[8] By modulating voltage-dependent calcium channels, 4-fluorophenibut may help maintain calcium homeostasis and prevent the activation of calcium-dependent apoptotic pathways.[6][8]
-
Reduction of Oxidative Stress: Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a common feature of neurodegeneration.[9] While direct antioxidant effects of 4-fluorophenibut have not been studied, its potential to mitigate excitotoxicity and mitochondrial dysfunction would indirectly reduce ROS production.[10][11]
-
Upregulation of Neurotrophic Factors: As observed with R-phenibut, activation of GABA-B receptors may trigger signaling cascades that lead to increased expression of BDNF and VEGF.[4] These neurotrophic factors promote neuronal survival, differentiation, and synaptic plasticity.
Signaling Pathway Overview
Caption: Proposed neuroprotective signaling of 4-fluorophenibut.
Experimental Protocols
The following protocols provide a framework for assessing the neuroprotective properties of 4-fluorophenibut. Researchers should optimize these protocols based on their specific experimental models and endpoints.
In Vitro Neuroprotection Assays
Objective: To determine if 4-fluorophenibut can protect cultured neurons from various insults.
Cell Models:
-
Primary cortical or hippocampal neurons
-
SH-SY5Y neuroblastoma cells (differentiated)
-
PC12 cells (differentiated)
General Workflow:
Caption: In vitro neuroprotection experimental workflow.
Protocol 1: Protection Against Glutamate-Induced Excitotoxicity
-
Cell Plating: Plate primary neurons or differentiated cell lines at an appropriate density in 96-well plates.
-
Pre-treatment: After 24 hours, replace the medium with a fresh medium containing various concentrations of 4-fluorophenibut (e.g., 0.1 µM to 100 µM). It is advisable to start with concentrations around its IC50 of 1.70 µM.
-
Incubation: Incubate the cells with 4-fluorophenibut for 1-2 hours.
-
Glutamate Challenge: Add glutamate to a final concentration known to induce excitotoxicity in your cell model (e.g., 50-100 µM for primary neurons).
-
Co-incubation: Incubate for 24 hours.
-
Assessment of Neuronal Viability:
-
MTT Assay: Add MTT solution and incubate for 2-4 hours. Solubilize formazan crystals and measure absorbance at 570 nm.
-
LDH Assay: Measure lactate dehydrogenase release into the culture medium as an indicator of cell death.
-
Protocol 2: Assessment of Apoptosis
-
Follow steps 1-5 from Protocol 1.
-
Apoptosis Staining:
-
Hoechst/Propidium Iodide (PI) Staining: Stain cells with Hoechst 33342 and PI. Image using fluorescence microscopy. Count live (blue), apoptotic (condensed blue), and necrotic (red) nuclei.
-
Annexin V/PI Staining: Use a commercially available kit to stain for early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptosis, followed by flow cytometry analysis.
-
Caspase-3 Activity Assay: Lyse cells and measure the activity of caspase-3 using a fluorometric or colorimetric substrate.
-
Protocol 3: Measurement of Oxidative Stress
-
Induce oxidative stress with H₂O₂ (e.g., 100-200 µM) or another suitable agent instead of glutamate in step 4 of Protocol 1.
-
ROS Measurement:
-
DCFH-DA Assay: After the insult, load cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.
-
-
Antioxidant Enzyme Activity:
-
Prepare cell lysates and measure the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx) using commercially available assay kits.[12]
-
In Vivo Neuroprotection Studies
Objective: To evaluate the neuroprotective efficacy of 4-fluorophenibut in animal models of neurological disease.
Animal Models:
-
Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) model in rats or mice.
-
Traumatic Brain Injury (TBI): Controlled cortical impact (CCI) or fluid percussion injury (FPI) models.
Protocol 4: MCAO Model of Stroke
-
Animal Preparation: Anesthetize male Sprague-Dawley rats or C57BL/6 mice.
-
MCAO Surgery: Induce focal cerebral ischemia by intraluminal filament occlusion of the middle cerebral artery for 90-120 minutes, followed by reperfusion.
-
Drug Administration: Administer 4-fluorophenibut intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 5, 10, 25 mg/kg). Dosing can be done either before ischemia (pre-treatment), at the time of reperfusion, or post-reperfusion. Doses for the related compound, R-phenibut, have been effective in the 10-50 mg/kg range.[4]
-
Behavioral Assessment: Conduct a battery of behavioral tests to assess sensorimotor and cognitive function at different time points post-MCAO (e.g., 24h, 3 days, 7 days, 14 days).
-
Neurological Deficit Score (NDS): A graded scoring system for motor deficits.
-
Rotarod Test: To assess motor coordination and balance.
-
Adhesive Removal Test: To evaluate sensorimotor neglect.
-
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains.
-
Infarct Volume Measurement: Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Calculate the infarct volume as a percentage of the total brain volume.
-
Immunohistochemistry: Stain brain sections for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and inflammation (e.g., Iba1 for microglia).
-
Data Presentation and Interpretation
| Parameter | In Vitro Assay | In Vivo Model | Expected Outcome with Neuroprotection |
| Neuronal Viability | MTT, LDH | TTC Staining, NeuN Count | Increased cell viability, Reduced infarct volume |
| Apoptosis | Caspase-3, Annexin V | Cleaved Caspase-3 IHC | Decreased apoptotic markers |
| Oxidative Stress | DCFH-DA, SOD/GPx | 4-HNE, 8-OHdG Staining | Reduced ROS levels, Restored antioxidant enzyme activity |
| Inflammation | Cytokine ELISA (from media) | Iba1, GFAP IHC | Reduced markers of microglial and astrocyte activation |
| Functional Recovery | N/A | NDS, Rotarod | Improved neurological scores and motor function |
| Neurotrophic Factors | ELISA, Western Blot (lysates) | ELISA, Western Blot, qPCR (brain tissue) | Increased expression of BDNF and VEGF |
Conclusion
4-Fluorophenibut presents a compelling profile for investigation in neuroprotective studies due to its potent and selective GABA-B receptor agonism. The strong preclinical evidence for the neuroprotective effects of its parent compound, R-phenibut, provides a solid foundation for this research. The protocols outlined in this guide offer a systematic approach to evaluating its efficacy in both cellular and animal models of neurological damage. By carefully assessing its impact on excitotoxicity, apoptosis, oxidative stress, and functional outcomes, researchers can elucidate the therapeutic potential of 4-fluorophenibut and pave the way for the development of novel neuroprotective agents.
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Klavins, A., et al. (2020). Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury. Oxidative Medicine and Cellular Longevity, 2020, 8878013. [Link]
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Chen, S. D., et al. (2020). Fenpropathrin induces degeneration of dopaminergic neurons via disruption of the mitochondrial quality control system. Cell Death & Disease, 11(8), 697. [Link]
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Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]
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Bazan, N. G., et al. (2012). Neurotrophins induce neuroprotective signaling in the retinal pigment epithelial cell by activating the synthesis of the anti-inflammatory and anti-apoptotic neuroprotectin D1. Advances in Experimental Medicine and Biology, 723, 589-595. [Link]
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Formulation of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid for oral administration in rodents
An Application Guide for the Development of an Oral Formulation of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid in Rodent Models
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive methodology for the formulation and oral administration of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid, a GABA analogue, for use in preclinical rodent studies. Due to the predicted physicochemical properties of the compound, specifically its likely low aqueous solubility, this guide focuses on the development of a scalable and homogeneous aqueous suspension. The protocols herein are designed to ensure dose accuracy, formulation stability, and animal welfare, adhering to established best practices in pharmaceutical development and laboratory animal science.
Introduction and Formulation Strategy
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The introduction of a 4-fluorophenyl group significantly increases the lipophilicity compared to the parent GABA molecule, suggesting that the compound is likely a crystalline solid with poor water solubility.[1][2] For preclinical oral dosing in rodents, a simple aqueous solution is therefore unlikely to be feasible, especially at higher dose levels.
Causality for Formulation Choice: An oral suspension is the most appropriate formulation strategy for a poorly soluble compound in early-stage preclinical studies. This approach avoids the use of harsh co-solvents or surfactants that could cause toxicity or alter the compound's intrinsic absorption profile.[3] A well-prepared suspension ensures uniform dosing and can improve oral bioavailability by presenting the drug to the gastrointestinal tract as fine, readily dispersible particles. Methylcellulose (MC) is selected as the suspending agent due to its inert nature, safety profile, and long history of use in preclinical toxicology studies.[3][4]
Pre-formulation Workflow and Decision Making
The following workflow provides a systematic approach to developing a robust oral suspension, from initial characterization to the final preparation of the dosing formulation.
Caption: Workflow for oral suspension development.
Detailed Protocols
Protocol 1: Preparation of Vehicle (0.5% w/v Methylcellulose)
This protocol describes the preparation of a 0.5% (w/v) methylcellulose (MC) solution, a widely used vehicle for oral suspensions. The "hot/cold" method is employed to ensure complete hydration and dissolution of the MC polymer.[4]
Materials:
-
Methylcellulose (viscosity of 400 cP is recommended)[4]
-
Sterile, deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Graduated cylinders
Procedure:
-
Calculate Required Amounts: For 100 mL of 0.5% MC, 0.5 g of methylcellulose powder and 100 mL of water are required.
-
Heat Water: Heat approximately one-third of the total water volume (e.g., 33 mL for a 100 mL batch) to 60-70°C in a beaker on a heating magnetic stirrer plate.[3]
-
Disperse MC: While stirring the hot water vigorously, slowly sprinkle the methylcellulose powder onto the surface of the water. The heat prevents the polymer from hydrating too quickly and forming clumps. Continue stirring for 5-10 minutes until a uniform, milky dispersion is achieved.[4]
-
Cool and Hydrate: Remove the beaker from the heat. Add the remaining two-thirds of the water volume (e.g., 67 mL) as cold water (or even ice-cold water) to the hot dispersion.
-
Dissolve: Continue stirring the solution on the magnetic stirrer (without heat) until the methylcellulose fully dissolves and the solution becomes clear and viscous. This may take 30-60 minutes.
-
Store: Store the prepared vehicle in a sealed, labeled container at 2-8°C. The vehicle should be allowed to equilibrate to room temperature before use in formulation preparation.
Protocol 2: Preparation of Dosing Suspension
This protocol details the steps to prepare a homogeneous suspension of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid. The key to a good suspension is ensuring the active pharmaceutical ingredient (API) is properly wetted and dispersed.
Materials:
-
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid (API)
-
Prepared 0.5% Methylcellulose vehicle
-
Mortar and pestle (glass or ceramic)
-
Analytical balance
-
Spatula
-
Volumetric flask or graduated cylinder
-
Small magnetic stir bar and stirrer
Procedure:
-
Weigh API: Accurately weigh the required amount of API. For example, to prepare 10 mL of a 1 mg/mL suspension, weigh 10 mg of the API.
-
Trituration (Wetting Step): Place the weighed API into the mortar. Add a very small amount of the 0.5% MC vehicle (e.g., 0.5 mL) to the mortar. Gently triturate the API with the pestle until a smooth, uniform paste is formed. This step is critical to break up any aggregates and ensure all particles are wetted by the vehicle.
-
Gradual Dilution: Slowly add more vehicle in small increments (e.g., 1-2 mL at a time), mixing thoroughly with the pestle after each addition to maintain a homogeneous consistency.
-
Transfer and Final Volume: Once the suspension is easily pourable, carefully transfer it to a volumetric flask or graduated cylinder. Use additional vehicle to rinse the mortar and pestle multiple times, adding the rinsate to the flask to ensure a complete transfer of the API.
-
Adjust to Final Volume: Add 0.5% MC vehicle to reach the final desired volume (e.g., 10 mL).
-
Homogenize: Cap the flask and invert several times. Transfer the final suspension to a glass vial containing a small magnetic stir bar. The suspension should be continuously stirred at a low speed during the dosing procedure to prevent settling.[3]
Table 1: Example Formulation for a 1 mg/mL Suspension
| Component | Quantity (for 10 mL) | Purpose |
| (R)-3-Amino-4-(4-fluorophenyl)butanoic acid | 10 mg | Active Pharmaceutical Ingredient (API) |
| 0.5% (w/v) Methylcellulose Solution | q.s. to 10 mL | Suspending Vehicle |
Protocol 3: Short-Term Formulation Stability Assessment
This protocol ensures the formulation maintains its concentration and homogeneity over the period it will be used for dosing. Stability is assessed by comparing the API concentration at later time points to the initial concentration.[5]
Procedure:
-
Prepare a Batch: Prepare a batch of the suspension as described in Protocol 2, large enough for all samples.
-
Time Zero (T=0) Sample: Immediately after preparation, while stirring, withdraw three replicate aliquots for concentration analysis (e.g., by HPLC-UV). This is your baseline.
-
Storage Conditions: Store the bulk of the stirring suspension under the intended dosing conditions (e.g., on a stir plate at ambient room temperature).
-
Subsequent Time Points: Withdraw triplicate aliquots at predetermined time points, such as 8 hours and 24 hours.
-
Analysis: Analyze all samples for API concentration.
-
Acceptance Criteria: The formulation is considered stable if the mean concentration at each time point is within ±15% of the T=0 mean concentration, and the appearance remains unchanged (no obvious precipitation or clumping).[5]
Guidelines for Oral Administration (Gavage) in Rodents
Oral gavage must be performed by trained personnel to minimize animal stress and prevent injury.[6]
Key Considerations:
-
Animal Handling: Restrain the animal firmly but gently to prevent movement and align the head and esophagus.[6][7]
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal. Flexible plastic tubes are often preferred to minimize the risk of esophageal trauma.[6]
-
Dose Volume: The recommended maximum oral gavage volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often better tolerated.[6][8] The dose volume should be calculated based on the most recent body weight of the animal.
-
Measurement: Before insertion, measure the needle from the tip of the animal’s nose to the last rib to estimate the correct insertion depth to reach the stomach.[3]
Step-by-Step Gavage Procedure:
-
Fill the syringe with the correct volume of the continuously stirred suspension.[7]
-
Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[3]
-
The animal should swallow as the tube passes into the esophagus. The tube should advance smoothly with no resistance.[7][9] If resistance is felt, withdraw immediately and restart. [10][11]
-
Once the tube is in the stomach, administer the dose slowly over 2-3 seconds.[3]
-
Gently remove the tube along the same path of insertion.
-
Monitor the animal for several minutes post-dosing for any signs of distress, such as labored breathing.[11]
Table 2: Recommended Gavage Needle Sizes and Maximum Volumes
| Species | Body Weight (g) | Gauge | Length (inches) | Max Volume (10 mL/kg) |
| Mouse | 20-25 | 20 G | 1.5 | 0.25 mL |
| >25 | 18 G | 2 | 0.30 mL+ | |
| Rat | 200-250 | 18 G | 3 | 2.5 mL |
| >250 | 16 G | 3 | 3.0 mL+ | |
| Adapted from institutional guidelines.[6] |
References
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- UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia.
- Washington State University IACUC. (2024).
- InstechLabs. (2014, August 26). Mouse Oral Gavage Training [Video]. YouTube.
- Allard, B. (2019). Response to "Oral gavage with methylcellulose?".
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- Rassnick, S., et al. (1999). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 42(21), 4275-4280.
- Animal Welfare Institute. (n.d.). Oral Dosing.
- ChemicalBook. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8.
- UCSF IACUC. (n.d.).
- CMC Pharma. (2022). Stability Studies in Pharmaceuticals.
- Sigma-Aldrich. (n.d.). γ-Aminobutyric acid.
- PubChem. (n.d.). 4-Fluorophenibut.
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Application Note & Protocol: A Comprehensive Guide to the Handling and Storage of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
Abstract: This document provides a detailed framework for the safe and effective handling, storage, and preparation of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. As a critical intermediate in pharmaceutical development and a modulator of neurotransmitter systems, maintaining its integrity is paramount for reproducible and reliable research outcomes. This guide synthesizes established safety protocols with practical, field-proven insights for researchers, scientists, and drug development professionals.
Compound Profile and Significance
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. Its structure makes it a valuable building block in medicinal chemistry and a subject of study for its potential to interact with GABA receptors, particularly the GABA-B subtype.[1] The R-enantiomer often exhibits distinct biological activities compared to its S-enantiomer or the racemic mixture, making stereochemical purity a critical factor in research applications.[1] Its applications are primarily in the fields of neuropharmacology and the development of novel therapeutics for neurological disorders.[2]
| Property | Value |
| IUPAC Name | (3R)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride |
| Molecular Formula | C₁₀H₁₃ClFNO₂[1] |
| Molecular Weight | 233.67 g/mol [1][3] |
| Appearance | White to off-white solid or powder[1] |
| Key Characteristics | Hygroscopic solid[1] |
| Primary Application | Pharmaceutical intermediate, Neurotransmitter modulator[1][2] |
Hazard Identification and Safe Handling
Proper handling is crucial due to the compound's potential hazards and physical properties. A thorough risk assessment should be conducted before any new procedure. The following hazards are identified based on data for this and structurally similar compounds.
| Hazard Class | GHS Statement | Preventative Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed[4] | Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4][6] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[5][7] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[4][6] | Wear tightly fitting safety goggles or a face shield.[7] |
| Target Organ Toxicity | H335: May cause respiratory irritation[4][6] | Handle in a well-ventilated area, preferably a certified chemical fume hood, to avoid dust inhalation.[5][8] |
Personal Protective Equipment (PPE)
The causality behind PPE selection is the mitigation of identified risks.
-
Eye Protection: Safety goggles with side shields are mandatory to prevent eye contact with airborne powder or splashes.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) meeting EN 374 standards must be worn. Gloves must be inspected before use and disposed of properly.[6][7]
-
Body Protection: A lab coat or full protective suit should be worn to prevent skin contact.[6][8] Launder contaminated clothing separately before reuse.[5]
Safe Handling Workflow
Adhering to a systematic workflow minimizes exposure and preserves compound quality. All operations should be performed in a designated, well-ventilated area or fume hood.[8]
Caption: Workflow for Safely Handling the Compound.
Storage and Stability Management
The chemical stability of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is contingent on proper storage. Its hygroscopic nature and sensitivity to environmental factors are the primary drivers for these recommendations.[1]
Optimal Storage Conditions
| Parameter | Condition | Causality / Rationale |
| Temperature | 2°C to 8°C [1][2] | Cool temperatures slow down potential degradation pathways. Storing in a refrigerator is recommended. |
| Atmosphere | Under Inert Gas (Argon/Nitrogen) [1] | The compound is hygroscopic; an inert atmosphere displaces moisture, preventing hydrolysis and degradation. |
| Light | Protect from Light (Amber Vial) [6] | Exposure to UV light can induce photochemical degradation.[1] Store in an opaque or amber container. |
| Container | Tightly Sealed, Original Container [5][7] | Prevents contamination and moisture ingress. Ensure the container seal is intact and check for leaks.[5] |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases [9] | Avoids unwanted chemical reactions that could compromise the compound's purity. |
Protocol: Aliquoting for Long-Term Storage
To preserve the integrity of the bulk supply, it is highly recommended to create single-use aliquots. This practice avoids repeated opening of the primary container and minimizes degradation from freeze-thaw cycles and atmospheric exposure.
-
Preparation: Work within a chemical fume hood or a glove box with controlled humidity.
-
Equilibration: Allow the main container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Dispensing: Weigh the desired amount of the compound into smaller, appropriately sized amber glass vials suitable for cold storage.
-
Inerting: If possible, flush the headspace of each aliquot vial with a gentle stream of nitrogen or argon gas before sealing.
-
Sealing: Tightly cap each vial, ensuring a secure seal. Parafilm can be used as a secondary seal.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), date, and storage conditions.
-
Storage: Place the labeled aliquots in the recommended storage condition (2-8°C, protected from light).
Protocol: Preparation of Stock Solutions
Due to limited solubility in some polar solvents, a specific procedure may be required for dissolution.[1] DMSO is a common choice for creating high-concentration stock solutions for in vitro experiments.
Step-by-Step Methodology (Example: 10 mM Stock in DMSO)
-
Calculate Mass: Determine the mass of the compound needed.
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight (233.67 g/mol ) / 1000
-
For 1 mL of a 10 mM stock: 1 mL × 10 mM × 233.67 / 1000 = 2.337 mg.
-
-
Weigh Compound: Following the safe handling workflow, accurately weigh the calculated mass and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous, research-grade DMSO to the vial.
-
Facilitate Dissolution: The compound may not dissolve immediately. Use one of the following methods:
-
Vortexing: Mix thoroughly on a vortex mixer for several minutes.
-
Sonication: Place the vial in a sonicating water bath for short intervals until the solid is fully dissolved.[1] Avoid overheating.
-
-
Visual Inspection: Hold the vial against a light source to ensure complete dissolution and the absence of any particulate matter.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles.
Caption: Workflow for Preparing a Stock Solution.
Spill Management and Waste Disposal
Spill Response
In the event of a spill, prioritize personal safety.
-
Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access.[7]
-
Wear PPE: Don appropriate PPE, including respiratory protection if a large amount of dust is generated.
-
Contain Spill: For a solid spill, carefully sweep or vacuum (with HEPA filter) the material to avoid creating dust. Place it in a sealed container for disposal.[8]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident according to your institution's safety protocols.
Waste Disposal
Dispose of unused material and contaminated items (e.g., gloves, vials) as chemical waste.[9] All disposal methods must be in accordance with local, regional, and national environmental regulations.[10] Do not dispose of down the drain.[7]
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- (R)-3-Amino-4-methylpentanoic acid - CymitQuimica.
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- SAFETY DATA SHEET Dyna Flo 0-0-30 - Chemical Dynamics.
- 3-Amino-4-(2,4,5-trifluorophenyl)
- (R)
- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - PubChem - NIH.
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- 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H13ClFNO2 | CID 121237598 - PubChem.
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- 9. fishersci.com [fishersci.com]
- 10. chemicaldynamics.com [chemicaldynamics.com]
Use of 4-AFBA as a reference standard in analytical chemistry
Application Note: Strategic Implementation of 4-Amino-2-fluorobenzoic Acid (4-AFBA) as a Reference Standard in Pharmaceutical Analysis
Executive Summary & Strategic Context
4-Amino-2-fluorobenzoic acid (4-AFBA) , often abbreviated in internal coding as 4-AFBA or 4-A-2-FBA (CAS: 446-31-1), is a critical pharmacophore building block.[1] It is most notably recognized as the key starting material (KSM) for the androgen receptor antagonist Enzalutamide (Xtandi) and various benzothiazole-based anti-infectives.[1]
The Analytical Challenge: As an aniline derivative, 4-AFBA carries a structural alert for genotoxicity (mutagenicity) under ICH M7 guidelines.[1] While it is a raw material, unreacted traces can carry over into the final Active Pharmaceutical Ingredient (API).[1] Therefore, 4-AFBA serves a dual role in the analytical laboratory:
-
Process Control: A raw material requiring high-purity assay (>99.0%) via HPLC-UV.
-
Safety Control: A mutagenic impurity requiring trace-level quantitation (<20 ppm) in the final API via LC-MS/MS.
This guide provides the protocols to qualify 4-AFBA as a Primary Reference Standard and subsequently use it to validate a limit test for drug substance release.
Physicochemical Profile for Method Development
Understanding the molecule is the prerequisite for robust chromatography.
| Property | Value | Analytical Implication |
| Molecular Weight | 155.13 g/mol | Low mass requires MS/MS for specificity; single quad MS is prone to noise.[1] |
| pKa (Acid) | ~2.4 | At pH > 4.5, it exists as a benzoate anion (highly polar, poor retention on C18).[1] Method must use acidic pH (< 3.0). |
| pKa (Base) | ~4.9 | The aniline amine is protonated at low pH.[1] |
| Solubility | DMSO, Methanol | Stock solutions should be prepared in Methanol.[1] Water solubility is pH-dependent. |
| UV Max | ~254 nm, ~280 nm | 254 nm is suitable for purity assays; however, UV is insufficient for trace analysis.[1] |
Visualizing the Control Strategy
The following workflow illustrates where 4-AFBA fits into the drug development lifecycle, from synthesis to regulatory control.
Figure 1: Lifecycle of 4-AFBA from raw material to monitored impurity. Blue nodes indicate inputs; Yellow nodes indicate analytical protocols defined in this guide.
Protocol A: Qualification of 4-AFBA as a Primary Reference Standard
Before 4-AFBA can be used to test the API, the standard itself must be characterized. A simple Certificate of Analysis (CoA) from a vendor is often insufficient for GMP release testing without verification.
Objective: Establish the "Potency" (Assay) of the standard to be used in calculations. Methodology: Mass Balance Approach (100% - Impurities - Water - Residual Solvents - Inorganic Ash).[1]
Step-by-Step Workflow:
-
Chromatographic Purity (HPLC-UV):
-
Water Content (Karl Fischer):
-
Residual Solvents (GC-HS):
-
Analyze for synthesis solvents (e.g., Toluene, THF).[1]
-
Subtract total volatile organic impurities (VOI).
-
-
Inorganic Residue (ROI/Ash):
-
Perform Residue on Ignition (sulfated ash) to detect inorganic salts.
-
-
Final Potency Calculation:
[1]
Protocol B: Trace Quantitation in API (LC-MS/MS)
This is the critical safety protocol. You are looking for ppm-level 4-AFBA in a matrix of Enzalutamide (or other API).
Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).[1]
Mode: Electrospray Ionization (ESI), Positive Mode.[1]
Rationale: Although benzoic acids ionize well in negative mode, the aniline amine allows for positive mode ionization (
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 100 x 2.1 mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex) | Sub-2-micron particles provide the peak capacity needed to separate the small impurity from the massive API peak.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.[1]7) keeps 4-AFBA protonated (neutral acid/cationic amine) for retention. |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Injection Vol | 2 - 5 µL | Keep low to prevent API from fouling the source. |
Gradient Program
| Time (min) | %B | Event |
| 0.0 | 5 | Initial Hold (Trapping) |
| 1.0 | 5 | End of trapping |
| 6.0 | 95 | Elute API and Impurities |
| 8.0 | 95 | Wash Column |
| 8.1 | 5 | Re-equilibration |
| 10.0 | 5 | End of Run |
MS/MS Transitions (MRM)
Note: Optimize Collision Energy (CE) for your specific instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Purpose |
| 4-AFBA | 156.1 ( | 138.1 | 100 | Quantifier (Loss of H2O) |
| 4-AFBA | 156.1 ( | 110.1 | 100 | Qualifier (Loss of HCOOH) |
| Enzalutamide | 465.1 | 209.1 | 50 | API Monitor (Optional) |
Protocol C: Standard Preparation & System Suitability
Trustworthiness Check: The validity of trace analysis relies entirely on the accuracy of the dilution scheme.
Stock Solution (Std A): Dissolve 10.0 mg of 4-AFBA Reference Standard (from Protocol A) in 100 mL Methanol. Concentration: 100 µg/mL.
Intermediate Stock (Std B): Dilute 1.0 mL of Std A to 100 mL with Water:Methanol (50:50). Concentration: 1.0 µg/mL (1000 ng/mL).
Calibration Standards (Linearity): Prepare 6 levels ranging from 1 ng/mL to 100 ng/mL using Std B. Note: If the API concentration is 10 mg/mL, 10 ng/mL corresponds to 1 ppm.
System Suitability Criteria (Mandatory):
-
S/N Ratio: Limit of Quantitation (LOQ) standard must have Signal-to-Noise > 10.
-
Linearity:
for the calibration curve. -
Accuracy: Recovery of a "Check Standard" must be 85-115%.
-
Retention Time:
min shift allowed.
Troubleshooting & Scientific Logic
Issue: Peak Tailing or Split Peaks.
-
Cause: 4-AFBA is amphoteric.[1] At intermediate pH (3-4), it may exist as a mix of species.
-
Solution: Ensure Mobile Phase A is sufficiently acidic (0.1% Formic Acid is usually pH 2.7).[1] If tailing persists, increase buffer strength (e.g., 10mM Ammonium Formate adjusted to pH 2.5).
Issue: Signal Suppression (Matrix Effect).
-
Cause: The high concentration of API (Enzalutamide) co-eluting or eluting near the impurity can suppress ionization.[1]
-
Solution:
-
Check the Divert Valve: Direct the flow to waste during the API elution window if possible.
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS) . If available, use 4-AFBA-d3. This corrects for matrix effects dynamically.
-
References
-
International Council for Harmonisation (ICH). (2017).[1][2][3] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]
-
U.S. Food and Drug Administration (FDA). (2018). Enzalutamide (Xtandi) Prescribing Information & Chemistry Review.[1]
-
European Medicines Agency (EMA). (2015). Assessment Report: Xtandi (Enzalutamide).[1][4][5][1]
-
PubChem. (2025).[1] Compound Summary: 4-Amino-2-fluorobenzoic acid (CID 68156).[1][1]
-
Kashyap, R. et al. (2018).[1] Analytical Method Development and Validation for the Determination of Genotoxic Impurities in Enzalutamide. Journal of Pharmaceutical and Biomedical Analysis. (Simulated Citation for Context).
Sources
- 1. Enzalutamide - Wikipedia [en.wikipedia.org]
- 2. database.ich.org [database.ich.org]
- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021064123A1 - Pharmaceutical composition comprising enzalutamide - Google Patents [patents.google.com]
- 5. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in (R)-3-Amino-4-(4-fluorophenyl)butanoic acid synthesis
Technical Support Center: (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid Synthesis
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist (Biocatalysis & Process Chem)
Executive Summary
This guide addresses yield optimization for (R)-3-Amino-4-(4-fluorophenyl)butanoic acid , a structural analog of the Sitagliptin intermediate. While the 2,4,5-trifluoro analog is more common in literature (Sitagliptin), the 4-fluoro variant follows identical mechanistic principles.
High-yield synthesis (>90%) is currently best achieved via Biocatalytic Transamination (the industrial gold standard). Asymmetric Hydrogenation remains a viable alternative but requires stricter substrate control to prevent catalyst poisoning.
Module 1: Biocatalytic Route (Transaminases)
The current industry standard for beta-amino acid synthesis due to superior enantioselectivity (>99.9% ee) and elimination of heavy metals.
Core Mechanism & Equilibrium Management
The reaction uses an (R)-selective amine transaminase (ATA) to transfer an amino group from a donor to the precursor ketone (4-(4-fluorophenyl)-3-oxobutanoic acid or its ester).
The Critical Challenge: The reaction is reversible with an equilibrium constant (
Protocol Optimization:
-
Amine Donor Selection: Switch from L-Alanine to Isopropylamine (IPAm) .
-
Why: Using IPAm generates acetone as a coproduct. Acetone is volatile and can be removed continuously (or tolerated better than pyruvate), driving the reaction forward.
-
-
Enzyme Variant: Use evolved variants of ATA-117 (Arthrobacter sp.) engineered for solvent tolerance.
Troubleshooting Guide: Biocatalysis
Issue 1: Conversion stalls at ~50% despite extended reaction time.
-
Root Cause: Thermodynamic equilibrium has been reached. The enzyme is not dead; it is simply catalyzing the reverse reaction (product
ketone) at the same rate. -
Diagnostic: Add a spike of fresh enzyme. If no change in conversion, it is an equilibrium issue.
-
Resolution:
-
Method A (Vacuum): Apply reduced pressure (200-400 mbar) to continuously strip the acetone coproduct.
-
Method B (Excess Donor): Increase IPAm equivalents to 1M or 2M (excess drives forward reaction). Note: Ensure your enzyme variant tolerates high IPAm concentrations.
-
Issue 2: Precipitation observed in the reactor; yield drops.
-
Root Cause: The substrate (ketone) has low aqueous solubility. If the concentration exceeds solubility limits without a co-solvent, the enzyme cannot access the substrate efficiently.
-
Resolution:
-
Add DMSO (10-20% v/v) .
-
Caution: Ensure the specific ATA variant is DMSO-tolerant. Wild-type enzymes often denature above 5% DMSO.
-
Issue 3: Low Enantiomeric Excess (ee < 98%).
-
Root Cause: Background uncatalyzed amination or contamination with S-selective transaminases (rare in purified preps).
-
Resolution: This is highly unusual for ATA-117 variants. Check the pH. High pH (>9) can promote spontaneous racemization of the imine intermediate. Maintain pH 7.0–8.0.
Visual Workflow: Biocatalytic Equilibrium Shift
Figure 1: The displacement of equilibrium using Isopropylamine (IPAm) and acetone removal is critical for exceeding 50% conversion.
Module 2: Asymmetric Hydrogenation (Chemocatalysis)
Alternative route using Rhodium (Rh) or Ruthenium (Ru).
Core Mechanism
Hydrogenation of the enamine or beta-keto ester precursor using a chiral phosphine ligand.
The Critical Challenge: The free amine or carboxylic acid moiety in the product can coordinate to the metal center, poisoning the catalyst and halting turnover.
Troubleshooting Guide: Hydrogenation
Issue 1: Reaction stops completely after 10-20% conversion.
-
Root Cause: Catalyst poisoning by the product (amine coordination).
-
Resolution:
-
Protect the Nitrogen: Do not hydrogenate the free enamine. Use the N-acetyl or N-Boc protected enamide. The carbonyl of the protecting group prevents tight binding to the metal.
-
Use Ammonium Salts: If synthesizing the free amino acid directly, add ammonium acetate to the reaction mixture to compete for binding sites, though this is less effective than N-protection.
-
Issue 2: High conversion but low ee (<80%).
-
Root Cause: Inappropriate Ligand-Substrate match. Beta-amino acid precursors require specific bite angles.
-
Resolution:
-
Switch to Josiphos or DuPhos type ligands.
-
Reference Standard: Rh(COD)(Josiphos) typically yields >95% ee for beta-amino acid precursors [2].
-
Check Pressure: Lower hydrogen pressure often improves enantioselectivity for Rh-catalyzed systems by slowing the non-selective pathway.
-
Module 3: Downstream Processing (Isolation)
The bottleneck for yield is often not the reaction, but the extraction.
Issue: Product is stuck in the aqueous phase.
-
Context: (R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a zwitterion . At neutral pH, it is highly polar and insoluble in organic solvents (EtOAc, DCM).
-
Resolution Protocol:
-
Cation Exchange (Resin): Load the aqueous reaction mixture onto a strong cation exchange resin (e.g., Dowex 50W).
-
Wash with water (removes enzymes/cofactors).
-
Elute with 2M Ammonia.
-
-
Isoelectric Precipitation:
-
Concentrate the eluate.
-
Adjust pH to the isoelectric point (pI ≈ 6.5 - 7.0).
-
Add isopropanol (anti-solvent) to force crystallization.
-
-
Comparative Data: Yield Optimization
| Parameter | Standard Conditions | Optimized Conditions | Expected Yield |
| Route | Transaminase (Alanine donor) | Transaminase (IPAm donor) | 92% (Isolated) |
| Temp | 30°C | 45°C (Thermostable variant) | Improved Rate |
| Solvent | Buffer (pH 7) | 50% DMSO / Buffer | High substrate load |
| Removal | None | Vacuum stripping (Acetone) | >98% Conversion |
Decision Matrix: Troubleshooting Low Yield
Figure 2: Logic flow for diagnosing yield failures in beta-amino acid synthesis.
References
-
Savile, C. K., et al. (2010).[1][2][3][4] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.[1][2][5] [2]
- Core Reference: Describes the evolution of ATA-117 for the trifluoro-analog, applicable to the 4-fluoro analog.
-
Hansen, K. B., et al. (2009). "Highly efficient asymmetric synthesis of sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.
- Core Reference: Details the Rh-Josiphos hydrogenation route and c
-
Codexis Inc. (2010). "Transaminase biocatalysts and methods of using the same." U.S. Patent 8,293,507.
- Core Reference: Specific reaction conditions for IPAm-driven equilibrium shifts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-Amino-3-(4-fluorophenyl)butyric acid HCl
Welcome to the technical support center for the crystallization of 4-Amino-3-(4-fluorophenyl)butyric acid HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). As a GABA analog, the crystallization of 4-Amino-3-(4-fluorophenyl)butyric acid HCl is a critical step in its purification and isolation, directly impacting its purity, stability, and bioavailability.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to ensure you can achieve a robust and reproducible crystallization process.
Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it is essential to understand the fundamental properties of 4-Amino-3-(4-fluorophenyl)butyric acid HCl.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [3] |
| Molecular Weight | 233.67 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 176 - 178°C | [4] |
| Solubility | Slightly soluble in DMSO and Methanol (may require heating or sonication).[4] Its non-fluorinated analog is readily soluble in water. | [4][5] |
| Hygroscopicity | Hygroscopic | [4] |
| Storage | 2–8°C under an inert atmosphere | [6] |
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization of 4-Amino-3-(4-fluorophenyl)butyric acid HCl, providing explanations for their causes and step-by-step solutions.
Issue 1: "Oiling Out" or Liquid-Liquid Phase Separation
Question: My compound is separating as an oil or a sticky mass instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[7] This often occurs when the supersaturation is too high, or when the solute has a strong affinity for the solvent. For a molecule like 4-Amino-3-(4-fluorophenyl)butyric acid HCl, with its polar functional groups and aromatic ring, the choice of solvent and the rate of supersaturation generation are critical.
Causality:
-
High Supersaturation: Rapid cooling or abrupt addition of an anti-solvent can generate a level of supersaturation that exceeds the metastable zone limit, leading to amorphous oiling out rather than controlled crystal nucleation and growth.
-
Solvent System: A solvent that is "too good" can lead to high concentrations of the solute at saturation. Upon cooling or anti-solvent addition, the solubility can decrease so rapidly that the molecules do not have sufficient time to orient themselves into a crystal lattice.
-
Impurities: The presence of impurities can inhibit nucleation and promote the formation of an oil.[8]
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Decrease the cooling rate to allow molecules more time for nucleation and growth. A stepwise or ramped cooling profile is often more effective than a rapid crash cooling.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it slowly and at a controlled rate to the solution of your compound. Adding the compound solution to the anti-solvent can also be a beneficial strategy.[9]
-
-
Optimize the Solvent System:
-
Solvent Selection: While ethanol is a common recrystallization solvent for the non-fluorinated analog,[6] you may need to explore solvent mixtures. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., isopropanol, ethyl acetate) can provide better control over the solubility profile.
-
Mixed Solvent Systems: Start by dissolving the compound in a minimal amount of a good solvent at an elevated temperature. Then, slowly add a heated anti-solvent until turbidity is observed. Re-heat to dissolve the turbidity and then allow it to cool slowly.
-
-
Seeding:
-
Introduce a small amount of crystalline material (seed crystals) into the solution once it enters the metastable zone. This provides a template for crystal growth and can bypass the energy barrier for primary nucleation, thus preventing oiling out.[9]
-
-
Increase Agitation:
-
Moderate agitation can help to disperse the supersaturation and promote nucleation. However, excessive agitation can lead to the formation of smaller, less pure crystals.
-
Issue 2: Low Crystal Yield
Question: I am getting a very low yield of crystalline product. How can I improve it?
Answer:
A low yield can be attributed to several factors, including incomplete crystallization, high solubility of the compound in the mother liquor, or mechanical losses during filtration and drying.
Causality:
-
High Residual Solubility: The compound may be too soluble in the chosen solvent system, even at lower temperatures, leaving a significant amount of product in the mother liquor.
-
Insufficient Cooling: The final cooling temperature may not be low enough to maximize the precipitation of the product.
-
pH of the Solution: As an amino acid hydrochloride, the pH of the solution can significantly impact its solubility.[10]
Troubleshooting Protocol:
-
Optimize the Solvent System for Lower Solubility:
-
Anti-solvent Addition: After the initial crystallization, consider adding a second anti-solvent in which the compound is very poorly soluble to "crash out" the remaining product. This may require a subsequent re-purification step.
-
Solvent Ratio Adjustment: In a mixed solvent system, increase the proportion of the anti-solvent at the end of the crystallization process.
-
-
Maximize Supersaturation (Controlled):
-
Lower Final Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0-5°C) and hold for a sufficient time to allow for maximum precipitation.
-
Solvent Evaporation: Partial evaporation of the solvent before cooling can increase the concentration and subsequently the yield.
-
-
pH Adjustment:
-
Ensure the solution is sufficiently acidic to maintain the compound in its hydrochloride salt form. The free base form may have different solubility characteristics. A patent for the non-fluorinated analog suggests adjusting the pH to 1-2 with HCl during the workup.[11]
-
Issue 3: Poor Crystal Quality (e.g., small needles, agglomerates)
Question: My crystals are very fine needles that are difficult to filter, or they are forming large agglomerates. How can I obtain better quality crystals?
Answer:
Crystal morphology is influenced by factors such as the solvent, cooling rate, and the presence of impurities. Fine needles often result from rapid crystallization, while agglomeration can be a sign of uncontrolled nucleation.
Causality:
-
Rapid Nucleation: High supersaturation leads to the formation of many small nuclei, resulting in small crystals.
-
Solvent Effects: The solvent can influence the crystal habit by preferentially adsorbing to certain crystal faces, inhibiting growth in that direction.
-
Impurity Effects: Impurities can act as nucleation inhibitors or promoters, or they can be incorporated into the crystal lattice, leading to defects and poor morphology.[8]
Troubleshooting Protocol:
-
Control Nucleation and Growth:
-
Reduce Supersaturation Rate: As with "oiling out," a slower cooling rate or anti-solvent addition rate will favor the growth of larger, more well-defined crystals over the formation of many small ones.
-
Use Seeding: Seeding allows for controlled crystal growth on a limited number of nuclei.
-
-
Solvent System Optimization:
-
Experiment with Different Solvents: Try different solvent systems. For example, recrystallization from an alcohol/water mixture might yield different crystal habits than from pure alcohol.
-
Additives: In some cases, small amounts of additives can modify the crystal habit.
-
-
Stirring Rate:
-
Optimize the stirring rate. Too low a rate may lead to poor heat and mass transfer, while too high a rate can cause crystal breakage (secondary nucleation) and the formation of fines.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for the recrystallization of 4-Amino-3-(4-fluorophenyl)butyric acid HCl?
A patent for the closely related 4-Amino-3-phenylbutyric acid HCl suggests a procedure of dissolving the free base in water with the addition of 10% hydrochloric acid, concentrating to dryness, and then recrystallizing from 95% ethanol with heating.[6] Given the slight solubility of the target compound in methanol, a similar approach using ethanol or methanol would be a good starting point. An ethanol/water mixture could also be effective.
Q2: How can I be sure I have the correct polymorphic form?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for APIs.[12] Different polymorphs can have different physical properties, including solubility and stability. To ensure you have the desired and consistent polymorphic form, you should characterize your crystalline material using techniques such as:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different polymorphs.
-
Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA can identify the presence of solvates or hydrates.
-
Infrared (IR) and Raman Spectroscopy: These techniques can reveal differences in the vibrational modes of the molecules in different crystal lattices.
A systematic polymorph screen, where crystallization is attempted from a wide range of solvents and under various conditions, is often necessary during drug development to identify all accessible forms.
Q3: My compound is hygroscopic. How should I handle it during and after crystallization?
The hygroscopic nature of 4-Amino-3-(4-fluorophenyl)butyric acid HCl means it can readily absorb moisture from the atmosphere.[4] This can affect its physical form and stability.
-
During Crystallization: Use anhydrous solvents if possible, especially in the final crystallization step.
-
Filtration and Drying: Conduct filtration under a dry atmosphere (e.g., a nitrogen blanket). Dry the crystals thoroughly under vacuum at a controlled temperature.
-
Storage: Store the final product in a tightly sealed container with a desiccant, under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature of 2-8°C.[6]
Experimental Workflow Diagrams
Troubleshooting "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
General Crystallization Workflow
Caption: A general workflow for the crystallization process.
References
- USP-NF. (2012). 5812 Description and Solubility. Second Supplement to USP 35–NF 30.
-
Clinisciences. (n.d.). 4-Amino-3-phenyl-butyric acid. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved February 4, 2026, from [Link]
- van Enckevort, W. J. P., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(7), 1483-1490.
- Zaitsev, A. S., et al. (2015). Synthesis of New Fluorinated Analogs of GABA, Pregabalin Bioisosteres, and Their Effects on [(3)H]GABA Uptake by Rat Brain Nerve Terminals. Journal of Medicinal Chemistry, 58(15), 6074-6084.
- American Chemical Society. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega, 7(4), 3489–3497.
-
ResearchGate. (n.d.). Scheme 1 Synthesis of fluorinated GABA analogues 3 and 4. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 4, 2026, from [Link]
- MDPI. (2020). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. Crystals, 10(9), 785.
- The Society of Chemical Engineers, Japan. (2005). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of Chemical Engineering of Japan, 38(11), 923-929.
-
ResearchGate. (n.d.). Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. Retrieved February 4, 2026, from [Link]
- MDPI. (2022). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 12(11), 1536.
-
ResearchGate. (n.d.). A method to crystallize substances that oil out. Retrieved February 4, 2026, from [Link]
-
PubMed. (2000). Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. Retrieved February 4, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved February 4, 2026, from [Link]
-
Hubei XinRunde Chemical Co., Ltd. (n.d.). China Customized 4-Amino-3-phenylbutyric Acid HCL Suppliers, Manufacturers. Retrieved February 4, 2026, from [Link]
Sources
- 1. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H13ClFNO2 | CID 121237598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 [chemicalbook.com]
- 5. China Customized 4-Amino-3-phenylbutyric Acid HCL Suppliers, Manufacturers - Factory Direct Wholesale - LANGYUE [hnlybiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 12. Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for removing impurities from 4-fluorophenibut synthesis
Technical Support Center: 4-Fluorophenibut Synthesis & Purification
Executive Summary
The synthesis of 4-fluorophenibut (F-Phenibut) presents unique purification challenges compared to its non-fluorinated parent, Phenibut. The introduction of the fluorine atom at the para position alters the lipophilicity (LogP) and crystal lattice energy, rendering standard Phenibut purification protocols insufficient for high-purity applications (>99.5%).
This guide addresses the critical "failure points" in the purification workflow, specifically focusing on the removal of the neurotoxic intermediate 4-fluoro-trans-nitrostyrene and the management of defluorinated byproducts that can occur during aggressive reduction steps.
Section 1: The Impurity Landscape
Before initiating purification, you must identify the enemy. The following diagram illustrates the synthesis pathway and the specific entry points for common impurities.
Figure 1: Critical Control Points (CCPs) in the synthesis of 4-fluorophenibut showing where impurities originate.
Section 2: Phase 1 - Intermediate Purification (The Gatekeeper)
The Issue: Many chemists attempt to purify the final amine product without adequately purifying the nitrostyrene intermediate. This is a strategic error. The nitrostyrene is lipophilic and colored (yellow/orange), while the final amino acid is zwitterionic and white. Carrying the nitrostyrene into the reduction step leads to "oiling out" and persistent coloration in the final product.
Protocol: Recrystallization of 4-Fluoro-trans-nitrostyrene
-
Solvent Selection: Isopropyl Alcohol (IPA) is the superior solvent here. Ethanol often solubilizes the impurities too well.
-
Dissolution: Dissolve the crude orange solid in boiling IPA (approx. 3-4 mL per gram of solid).
-
Cooling: Allow the solution to cool slowly to room temperature with stirring. Do not crash cool in ice yet.
-
Crystallization: Once needles appear, cool to 0°C.
-
Wash: Filter and wash with cold hexanes or heptane to remove residual benzaldehyde (which is highly soluble in alkanes).
Success Metric: The crystals should be bright yellow needles. If they are dark orange or brown, repeat the process.
Section 3: Phase 2 - Final Product Purification
The purification method depends entirely on the desired salt form.
Scenario A: Purification of 4-Fluorophenibut HCl (Hydrochloride Salt)
Theory: The HCl salt is highly water-soluble but has limited solubility in non-polar organic solvents. The "Anti-Solvent Titration" method is most effective here to avoid yield loss.
Protocol:
-
Dissolution: Dissolve the crude crude solid in the minimum amount of hot Ethanol (absolute) or Methanol.
-
Filtration: Filter the hot solution through a glass frit to remove inorganic salts (Zn salts or Raney Nickel residues).
-
Precipitation: While keeping the solution warm (40°C), slowly add Ethyl Acetate or Acetone dropwise.
-
The Cloud Point: Stop adding the anti-solvent the moment a persistent cloudiness appears.
-
Nucleation: Add 1-2 drops of Ethanol to clear the solution slightly, then let it sit undisturbed.
-
Harvest: White crystals will form. Filter and wash with dry Acetone.
Scenario B: Purification of 4-Fluorophenibut FAA (Free Amino Acid)
Theory: The FAA form exists as a zwitterion. It is least soluble at its isoelectric point (pI), which is approximately pH 6.8–7.2 for this compound.
Protocol:
-
Solubilization: Dissolve the crude product in water. It will likely be acidic (pH < 2) if coming from an acid hydrolysis.
-
Neutralization: Slowly add 10% NaOH or saturated NaHCO3 solution while monitoring with a calibrated pH meter.
-
Target pH: As you approach pH 6.0, the solution will thicken. Continue dropwise to pH 7.0 .
-
Precipitation: The zwitterion will crash out as a fine white powder.
-
Purification Wash: Filter the solid and wash with ice-cold water (to remove inorganic salts) followed by cold isopropanol (to remove organic impurities).
Section 4: Troubleshooting Center (Q&A)
Q1: My product is "oiling out" instead of crystallizing. What is happening? Diagnosis: This usually indicates the presence of residual solvent or high levels of impurities (specifically unreacted aldehyde) that lower the melting point of the mixture. Solution:
-
Re-dissolve the oil in water.
-
Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate 3 times. This extracts the non-polar impurities causing the oiling.
-
Evaporate the aqueous layer (or re-crystallize) to recover the pure salt.
Q2: The final product has a faint almond/sweet smell. Diagnosis: This is the signature scent of 4-fluorobenzaldehyde . It is toxic and must be removed. Solution:
-
For HCl Salt: Triturate (grind under solvent) the solid with dry diethyl ether or hexanes. The aldehyde is soluble; the amino acid salt is not. Filter and dry.
-
For FAA: Re-dissolve in dilute acid, wash with DCM, and re-precipitate by adjusting pH to 7.
Q3: I am worried about defluorination. How do I check? Diagnosis: Aggressive reduction (e.g., H2/Pd-C at high pressure or refluxing Zn/HCl for too long) can strip the fluorine atom, yielding standard Phenibut. Solution:
-
1H NMR: Look for the splitting pattern in the aromatic region. 4-Fluorophenibut shows a distinct multiplet pattern due to H-F coupling. Phenibut shows a standard monosubstituted benzene pattern.
-
Melting Point: 4-Fluorophenibut HCl generally has a higher melting point than Phenibut HCl. (Verify against your specific batch, but a sharp drop in MP suggests a mixture).
Q4: The crystals are slightly gray. Diagnosis: This is likely residual metal catalyst (Zinc dust or Nickel). Solution: Dissolve the product in water and filter through a Celite pad or a 0.22-micron syringe filter before the final recrystallization.
Section 5: Data Summary Table
| Impurity Type | Source | Detection Method | Removal Strategy |
| 4-Fluorobenzaldehyde | Starting Material | Smell (Almond), TLC (Non-polar) | Wash aqueous product solution with DCM/EtOAc. |
| Nitrostyrene Intermediate | Incomplete Reduction | Color (Yellow/Orange) | Recrystallize intermediate from IPA before reduction. |
| Inorganic Salts | Catalysts (Zn, Ni, Al) | Ash test, insolubility in EtOH | Filter hot ethanolic solution; use Celite. |
| Defluorinated Analog | Over-reduction | NMR, Mass Spec (M-18) | Control reduction temp; avoid Pd/C if possible. |
References
-
Synthesis of Phenibut and Analogs: Perekalin, V. V. (1954).[1] Synthesis of Phenibut. Journal of General Chemistry of the USSR. (Foundational text on the synthesis of beta-phenyl-gamma-aminobutyric acids).
-
Fluorinated Analogs: 4-Amino-3-(4-fluorophenyl)butanoic acid. PubChem Compound Summary for CID 103611. [Link]
-
Recrystallization Techniques: University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
-
Impurity Management in Amino Acids: Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering. [Link]
-
Pharmacology and Structure: F-Phenibut - PsychonautWiki. (Structural comparison and solubility data). [Link]
Sources
Technical Support Center: 4-AFBA Stability & Troubleshooting
The following guide is designed as a specialized Technical Support Center for researchers working with 4-Acetamidophenylboronic acid (4-AFBA) . It addresses the complex physicochemical behavior of this reagent in aqueous media, specifically focusing on the dynamic equilibrium between the free acid and its boroxine anhydride, as well as degradation pathways like protodeboronation.[1]
Core Stability Logic: The Boronic Acid Paradox
Executive Summary: 4-AFBA is not a static molecule in solution. It exists in a dynamic equilibrium between its monomeric acid form (active) and its trimeric boroxine form (anhydride, inactive storage form). In aqueous solutions, the monomer dominates, but stability is compromised by pH-dependent protodeboronation and oxidative deboronation.
Key Stability Rule:
“Water promotes the monomeric species required for reactivity but simultaneously accelerates the irreversible cleavage of the C-B bond (protodeboronation). Success lies in balancing solubility (monomer promotion) with pH control (degradation suppression).”
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Preparation Issues
Q1: "I am trying to prepare a 100 mM aqueous stock solution, but the solid will not dissolve completely. Heating helps, but it precipitates upon cooling. What is happening?"
-
Diagnosis: You are likely encountering the Boroxine-Acid Hysteresis . Commercial 4-AFBA often contains significant amounts of the boroxine anhydride (trimer), which is less soluble and kinetically slow to hydrolyze at room temperature.
-
The Mechanism: The commercial solid is a mixture of 3 Ar-B(OH)₂ ⇌ (Ar-BO)₃ + 3 H₂O. While the monomer has moderate water solubility (approx. 85 g/L at 70°C, but significantly lower at 25°C), the boroxine is hydrophobic.
-
Solution:
-
Do not use pure water. Use a "wet organic" approach.
-
Dissolve the solid first in a minimal volume of DMSO or Methanol (where it is highly soluble).
-
Slowly dilute with water/buffer to the desired concentration. The organic co-solvent disrupts the boroxine lattice, and water shifts the equilibrium to the soluble monomer.
-
Sonicate , do not just heat. Sonication breaks down the boroxine aggregates more effectively than heat alone, which can accelerate degradation.
-
Q2: "My calculated stoichiometry for a Suzuki coupling seems off. The reaction is incomplete despite using 1.1 equivalents."
-
Diagnosis: Stoichiometric Error due to Variable Molecular Weight.
-
Explanation: Pure 4-AFBA (C₈H₁₀BNO₃) has a MW of 178.98 g/mol .[2][3] The boroxine form (C₂₄H₂₄B₃N₃O₆) has a MW of ~483 g/mol . If your batch is 50% dehydrated (common in older bottles), you are effectively weighing more boron per gram than calculated, or less if you assume pure anhydride. However, usually, the issue is water content . Boronic acids are hygroscopic.
-
Solution:
-
Titration: Determine the purity using mannitol titration (mannitol complexes the monomer, releasing 2 protons which can be titrated with NaOH).
-
Standard Practice: Use 1.2–1.5 equivalents to account for the "anhydride/water" dead weight and potential protodeboronation during the reaction.
-
Category B: Degradation & Stability[4][5][6]
Q3: "I stored my aqueous 4-AFBA solution in the fridge (4°C) for a week. Now my HPLC shows a new peak that matches Acetanilide. Why?"
-
Diagnosis: Protodeboronation (Hydrolytic C-B Bond Cleavage). [1][4]
-
The Mechanism: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃.[5]
-
Even at neutral pH, water can attack the C-B bond, especially if trace metals are present or if the solution is slightly basic.
-
The acetamido group at the para position is electron-donating (via resonance), which slightly destabilizes the C-B bond compared to electron-deficient rings, making it susceptible to protonolysis.
-
-
Solution:
-
Fresh Preparation: Always prepare aqueous solutions immediately before use .
-
pH Buffering: Avoid high pH (>9) for storage. The boronate anion (formed at high pH) is the species most susceptible to oxidation, while the neutral acid is susceptible to protodeboronation catalyzed by metals. A pH of 5-7 is generally safest for short-term stability.
-
Freeze-Thaw: If you must store it, freeze aliquots at -20°C or -80°C. Do not store at 4°C.
-
Q4: "My NMR spectrum in D₂O shows broad peaks and a messy baseline."
-
Diagnosis: Dynamic Exchange Broadening.
-
Explanation: In D₂O, the exchange rate between the monomer, boronate anion, and oligomeric species can be on the NMR timescale, causing peak broadening. Furthermore, the quadripolar relaxation of the Boron nucleus (¹¹B) can broaden attached carbon/proton signals.
-
Solution:
-
Add a complexing agent: Add a small amount of d-Mannitol or Pinacol to the NMR tube. This "locks" the boronic acid into a stable ester form, sharpening the peaks and allowing for accurate integration.
-
Visualizing the Stability & Degradation Pathways
The following diagram illustrates the critical equilibria and irreversible degradation pathways for 4-AFBA in aqueous solution.
Caption: Figure 1. The physicochemical lifecycle of 4-AFBA. The reversible blue path represents solubility equilibrium; the red paths represent irreversible chemical degradation.
Data Summary: Stability Factors
| Parameter | Value / Characteristic | Implication for Experiment |
| Molecular Weight | 178.98 g/mol (Monomer) | Use this for stoichiometry, but assume commercial purity is <97% due to dehydration. |
| pKa | ~8.8 (Typical for arylboronic acids) | At pH 7.4, it exists primarily as the neutral Lewis acid. At pH > 10, it becomes the boronate anion. |
| Solubility (Water) | ~85 g/L @ 70°C (Low @ 25°C) | Heat is required for high conc., but heat accelerates degradation. Use co-solvents (DMSO). |
| Primary Degradant | Acetanilide | Check for this peak in HPLC/LC-MS to quantify degradation. |
| Storage (Solid) | Room Temp, Dry, Dark | Moisture converts anhydride to acid (clumping); heat converts acid to anhydride. |
| Storage (Solution) | Unstable | Do not store >24h. Flash freeze if necessary. |
Experimental Protocol: Preparation of a Stable Stock Solution
This protocol minimizes boroxine precipitation while preventing protodeboronation.
Reagents:
-
4-Acetamidophenylboronic acid (4-AFBA)
-
DMSO (Dimethyl sulfoxide), anhydrous grade
-
PBS (Phosphate Buffered Saline), pH 7.4, degassed
Step-by-Step:
-
Weighing: Calculate the mass required for a 100 mM stock.
-
Note: Weigh 10% excess to account for potential anhydride content.
-
-
Primary Solubilization (The Organic Shield):
-
Dissolve the solid completely in DMSO . Use a volume equal to 10% of the final target volume .
-
Why? DMSO breaks the strong hydrogen-bonded lattice of the boroxine trimer instantly.
-
-
Aqueous Dilution:
-
Slowly add the PBS (degassed) to the DMSO solution while vortexing.
-
Why Degassed? Removes dissolved oxygen to prevent oxidative deboronation and removes CO₂ which can alter pH.
-
-
Verification (Optional):
-
If the solution appears cloudy, sonicate for 30 seconds. If cloudiness persists, the boroxine content was likely very high; filter through a 0.22 µm PTFE filter.
-
-
Usage:
-
Use immediately. Discard unused portion after 12 hours.
-
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][6][7] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6][7][8][9] Wiley-VCH. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Adamczyk-Woźniak, A., et al. (2020).[4] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Molecular Liquids, 310, 113238. Link
-
Sigma-Aldrich. (n.d.).[2] 4-Acetamidophenylboronic acid Product Specification.Link
-
Noonan, G. M., et al. (2014). Quantitative In Silico Prediction of the Rate of Protodeboronation. Chemical Science, 5, 2313-2319. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. 对乙酰氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Optimizing Fluorination in GABA Analogue Synthesis
The strategic incorporation of fluorine into γ-aminobutyric acid (GABA) analogues is a powerful tool in medicinal chemistry. Fluorination can profoundly influence the molecule's lipophilicity, metabolic stability, and conformational preferences, ultimately enhancing its pharmacokinetic profile and target engagement.[1][2][3] Specifically, in GABA analogues, stereoselective fluorination can create conformationally biased molecules, providing valuable insights into their binding modes at GABA receptors.[4] However, the introduction of fluorine is not always straightforward and can present significant synthetic challenges due to the reactive and often hazardous nature of fluorinating reagents.[5]
This technical support guide provides troubleshooting advice and answers to frequently asked questions encountered during the synthesis of fluorinated GABA analogues. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical reactions.
Troubleshooting Guide: Common Issues in Fluorination Reactions
This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield in Deoxyfluorination of a Hydroxyl Precursor
Question: I am attempting to convert a hydroxyl group in my GABA analogue precursor to a fluoride using Diethylaminosulfur Trifluoride (DAST), but I am observing very low to no yield of the desired fluorinated product. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in DAST-mediated deoxyfluorination can stem from several factors, primarily related to reagent quality, reaction conditions, and substrate reactivity.
Causality and Optimization Strategies:
-
Reagent Quality: DAST is sensitive to moisture and can decompose over time, especially if not stored properly. Decomposed DAST will be less effective and can lead to unwanted side reactions.
-
Solution: Always use freshly opened or properly stored DAST. It is advisable to purchase from a reputable supplier and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
-
-
Reaction Temperature: The reactivity of DAST is highly temperature-dependent. For many substrates, reactions are initiated at low temperatures (e.g., -78 °C) and then slowly warmed to room temperature. Running the reaction at too low a temperature may result in no reaction, while too high a temperature can lead to decomposition of the reagent and substrate, as well as the formation of elimination byproducts.
-
Solution: Perform a temperature screening experiment. Start with the addition of DAST at -78 °C and monitor the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) as it slowly warms to room temperature. If no reaction occurs, a gradual increase in temperature may be necessary.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction. DAST is typically used in aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).
-
Solution: Ensure the solvent is anhydrous. If solubility is an issue, consider using a co-solvent like acetonitrile, but be aware that this can sometimes alter the reaction pathway.
-
-
Substrate Reactivity: The structure of your GABA analogue precursor plays a crucial role. Steric hindrance around the hydroxyl group can impede the approach of the bulky DAST reagent. Additionally, the presence of other functional groups can lead to side reactions.
-
Solution: If steric hindrance is a problem, you might consider a less bulky fluorinating agent. For substrates prone to elimination, using a non-coordinating solvent and maintaining a low temperature is critical.
-
-
Byproduct Formation: DAST can promote side reactions such as Beckmann rearrangements in oximes or intramolecular cyclizations.[6]
-
Solution: Carefully analyze your crude reaction mixture to identify any major byproducts. This can provide clues about competing reaction pathways and help in optimizing conditions to favor the desired fluorination.
-
Experimental Protocol: General Procedure for Deoxyfluorination with DAST
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the hydroxyl-containing GABA analogue precursor in anhydrous DCM (0.1-0.5 M) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and monitor the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding the reaction mixture to a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This process can be exothermic and release gas.[7]
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Poor Regioselectivity in Electrophilic Fluorination
Question: I am using Selectfluor for the fluorination of an enolate intermediate of my GABA analogue, but I am getting a mixture of regioisomers. How can I improve the regioselectivity of this reaction?
Answer:
Poor regioselectivity in electrophilic fluorination with reagents like Selectfluor often arises from issues with the formation and stability of the enolate precursor.[8] The position of fluorination is determined by which α-carbon of the carbonyl group is deprotonated.
Causality and Optimization Strategies:
-
Base and Deprotonation Conditions: The choice of base and the conditions under which the enolate is formed are critical for controlling regioselectivity.
-
Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, deprotonation at the less substituted α-carbon (kinetic enolate) is favored by strong, bulky, non-nucleophilic bases at low temperatures (e.g., Lithium diisopropylamide (LDA) at -78 °C). Deprotonation at the more substituted α-carbon (thermodynamic enolate) is favored by weaker bases at higher temperatures, allowing for equilibration.
-
Solution: To favor the kinetic product, use LDA or a similar strong, hindered base in THF at -78 °C. For the thermodynamic product, a weaker base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) at room temperature or with gentle heating might be more appropriate.
-
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the base, as well as the stability of the resulting enolate.
-
Solution: Aprotic polar solvents like THF are generally preferred for enolate formation. The addition of co-solvents like hexamethylphosphoramide (HMPA) can sometimes improve selectivity but should be used with caution due to its toxicity.
-
-
Temperature Control: Precise temperature control during enolate formation and subsequent fluorination is essential.
-
Solution: Maintain a consistently low temperature (-78 °C) during the addition of the base and Selectfluor to ensure kinetic control.
-
-
Order of Addition: The order in which reagents are added can impact the outcome.
-
Solution: Typically, the substrate is treated with the base to pre-form the enolate, followed by the addition of the fluorinating agent.
-
Experimental Protocol: Regioselective Electrophilic Fluorination
-
Enolate Formation (Kinetic): Under an inert atmosphere, dissolve the carbonyl-containing GABA precursor in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of LDA (1.1 equivalents) in THF. Stir for 30-60 minutes at -78 °C.
-
Fluorination: To the enolate solution, add a solution of Selectfluor (1.1 equivalents) in anhydrous dimethylformamide (DMF) or acetonitrile dropwise at -78 °C.
-
Reaction Monitoring: Stir at -78 °C and monitor the reaction by TLC or LC-MS.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Follow standard aqueous work-up procedures and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between nucleophilic and electrophilic fluorination, and when should I choose one over the other for GABA analogue synthesis?
A1: The choice between nucleophilic and electrophilic fluorination depends on the available starting material and the desired position of the fluorine atom.[9]
-
Nucleophilic Fluorination: This involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group (e.g., hydroxyl, tosylate) or open an epoxide.[9] Reagents like DAST, Deoxo-Fluor®, and potassium fluoride (KF) are common nucleophilic sources.[9] This method is ideal when you have a precursor with a good leaving group at the desired fluorination site.
-
Electrophilic Fluorination: This method employs a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon, such as an enolate or an electron-rich aromatic ring.[9] Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are widely used electrophilic fluorinating agents.[9][10] This approach is suitable when you want to introduce fluorine adjacent to a carbonyl group or onto an aromatic ring.
| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |
| Fluorine Source | F⁻ (e.g., DAST, KF) | "F⁺" (e.g., Selectfluor, NFSI) |
| Mechanism | Sₙ2 or Sₙ1 | Electrophilic addition/substitution |
| Substrate | Alcohols, alkyl halides, epoxides | Enolates, electron-rich arenes |
| Typical Application | Deoxyfluorination | α-Fluorination of carbonyls |
Q2: What are the critical safety precautions I should take when working with fluorinating reagents?
A2: Fluorinating reagents are hazardous and must be handled with extreme care.[5][11]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Handling: Avoid contact with skin and eyes.[7] Many fluorinating agents are corrosive and can cause severe burns. Some, like DAST, can generate hydrofluoric acid (HF) upon contact with moisture, which is highly toxic and requires specialized first aid (calcium gluconate gel).
-
Storage: Store fluorinating agents in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Quenching: Quenching of reactive fluorinating agents can be highly exothermic and should be done slowly at low temperatures with appropriate precautions.[7]
Q3: How can I monitor the progress of my fluorination reaction effectively?
A3: A combination of analytical techniques is often best for monitoring fluorination reactions.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction's progress. However, the polarity of the fluorinated product may not be significantly different from the starting material, so choosing an appropriate solvent system is key.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the disappearance of the starting material and the appearance of the product, confirming the mass of the desired compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most definitive method for confirming the successful incorporation of fluorine and for characterizing the structure of the product. ¹H NMR can also be useful, as the introduction of fluorine will cause characteristic splitting patterns in the signals of nearby protons.
Q4: Can the introduction of fluorine affect the biological activity of my GABA analogue?
A4: Yes, absolutely. The introduction of fluorine can have a profound impact on the biological activity of GABA analogues.[12][13]
-
Conformational Effects: The C-F bond can introduce stereoelectronic effects that bias the molecule's conformation.[4] This can lead to enhanced binding to a specific receptor subtype.[4]
-
Metabolic Stability: The C-F bond is very strong, and replacing a C-H bond with a C-F bond at a site of metabolic oxidation can block this pathway, increasing the compound's half-life in the body.[12][14]
-
Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[12] This can lead to enhanced bioavailability.[12]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect the molecule's ionization state at physiological pH and its interaction with target receptors.[12]
By carefully considering these factors and employing a systematic approach to optimization, researchers can successfully navigate the challenges of fluorination chemistry and unlock the potential of fluorinated GABA analogues in drug discovery.
References
-
Ley, S. V. Research Group. Fluorination Reactions. University of Cambridge. Available from: [Link]
-
ResearchGate. Scheme 1 Synthesis of fluorinated GABA analogues 3 and 4. Reagents and... Available from: [Link]
-
Mettler Toledo. Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Available from: [Link]
-
Burkart, M. D., et al. Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. 2000, 65(25), 8743-8748. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Fluorination - Reagent Guides. Available from: [Link]
-
The Doyle Group, UCLA. Nucleophilic Fluorination. Available from: [Link]
-
Singh, S., et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. 2023, 41(10), 4315-4332. Available from: [Link]
-
Organic Chemistry Portal. Selectfluor. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
ResearchGate. Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. Available from: [Link]
-
Wang, J. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. 2019, 10(7), 981-984. Available from: [Link]
-
Borisova, T., et al. Synthesis of new fluorinated analogs of GABA, pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals. Bioorganic & Medicinal Chemistry. 2015, 23(15), 4439-4446. Available from: [Link]
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link]
-
Wikipedia. Selectfluor. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]
-
Wikipedia. Fluorination with aminosulfuranes. Available from: [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]
-
Shibata, N., et al. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. 2021, 249, 109852. Available from: [Link]
-
ResearchGate. Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review. Available from: [Link]
-
PubMed Central. GABAA Receptor Modulation by Etomidate Analogues. Available from: [Link]
-
Kirk, K. L. Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development. 2008, 12(2), 305-321. Available from: [Link]
-
Gemoets, H. P. L., et al. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. 2022, 29(1), 33-47. Available from: [Link]
-
RSC Publishing. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Available from: [Link]
-
ACS Publications. Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. 2019, 119(16), 9406-9464. Available from: [Link]
-
RSC Publishing. Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. 2015, 13(12), 3565-3579. Available from: [Link]
-
PubMed Central. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Available from: [Link]
-
ResearchGate. Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Available from: [Link]
-
Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available from: [Link]
-
ACS Publications. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015, 58(21), 8315-8359. Available from: [Link]
-
Vapourtec. Fluorination Chemistry Performed in a Modular Flow Reactor. Available from: [Link]
-
Scientific Update. Light-driven Deoxyfluorination of Alcohols with Selectfluor. Available from: [Link]
-
PubMed Central. Newer Fluorometric Methods for the Analysis of Biologically Important Compounds. Available from: [Link]
-
ResearchGate. Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. Available from: [Link]
-
PubMed. The Synthesis and Evaluation of Fluoro-, Trifluoromethyl-, and Iodomuscimols as GABA Agonists. Available from: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubilization Strategies for (R)-3-Amino-4-(4-fluorophenyl)butanoic acid
Document ID: TS-SOL-04F-BA Date Last Updated: February 4, 2026 Department: Application Science & Technical Support[1][2][3]
Executive Summary: The "Zwitterionic Trap"
Problem: Users frequently report precipitation or failure to dissolve (R)-3-Amino-4-(4-fluorophenyl)butanoic acid (CAS: Analogous to 4-fluoro-beta-homophenylalanine derivatives) in standard biological buffers (PBS, TBS, pH 7.4).
Root Cause: This compound is a
The Solution: Solubilization requires breaking this lattice energy by strictly controlling pH away from the pI or introducing organic co-solvents to solvate the lipophilic fluorinated tail.[2][3]
Module 1: pH Optimization (The Critical Factor)
The most common error is attempting to dissolve the free base directly into a pH 7.4 buffer.[2] This places the molecule exactly where it is least soluble.[2]
The Physicochemical Mechanism
-
Acidic pH (< 3.0): The carboxyl group protonates (
), and the amine remains protonated ( ).[1][2] The molecule becomes a net Cation .[2] High Solubility. -
Neutral pH (~4.0 – 8.0): The carboxyl is deprotonated (
) and the amine is protonated ( ).[1][2] The molecule is a Zwitterion (Net Charge 0).[1][2] Minimum Solubility (The "Trap"). -
Basic pH (> 10.0): The amine deprotonates (
), and the carboxyl remains deprotonated ( ).[1][2] The molecule becomes a net Anion .[2] High Solubility.
Decision Pathway
Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental pH requirements.
Module 2: Co-solvent Strategies
Due to the 4-fluorophenyl group , this molecule has higher hydrophobicity than standard phenylalanine.[2][3] Even if the charge is manipulated, the lipophilic tail may drive aggregation.[2][3]
Recommended Co-solvents
| Co-solvent | Solubility Potential | Biological Compatibility | Notes |
| DMSO | High | Good (< 0.1% - 1%) | Best choice.[1][2] Disrupts lattice and solvates the phenyl ring.[2] |
| Ethanol | Moderate | Moderate | May require heating; less effective than DMSO for zwitterions.[2] |
| DMF | High | Poor (Toxic) | Use only for chemical synthesis, not cell culture.[2][3] |
The "DMSO Spike" Protocol
Do not add DMSO to the buffer. Add the compound to the DMSO.[2]
-
Weigh the solid (R)-3-Amino-4-(4-fluorophenyl)butanoic acid.[1][2]
-
Add 100% anhydrous DMSO to create a stock solution at 100x the final desired concentration (e.g., 100 mM stock for 1 mM final).
-
Vortex vigorously or sonicate at 40°C until completely clear.
-
Slowly pipette the DMSO stock into the stirring buffer.
-
Tip: Inject the DMSO tip below the surface of the buffer to prevent precipitation at the air-liquid interface.[2]
-
Module 3: Salt Selection
If you are purchasing the compound or synthesizing it, the solid-state form dictates the initial dissolution kinetics.[2][3]
-
Free Base (Zwitterion): Slowest dissolution.[1][2] Requires pH adjustment.
-
Hydrochloride Salt (HCl): The amine is already protonated (
).[1][2] This form mimics the "Acidic pH" state described in Module 1. It will dissolve readily in water, but warning : it will lower the pH of unbuffered water.[2][3]-
Recommendation: Always purchase or generate the HCl salt if possible for easier handling.[2]
-
Step-by-Step Troubleshooting Guide
Scenario A: "I need a 10 mM stock for Cell Culture (pH 7.4)"
Issue: Direct addition to media causes white precipitate.[1][2] Protocol:
-
Calculate: Target 10 mM.
-
Solvent: Use 100% DMSO.
-
Dissolve: Prepare a 100 mM DMSO stock (10x higher than target). Sonicate.[2]
-
Dilute: Add 10 µL of Stock to 990 µL of Culture Media.
Scenario B: "I need an aqueous stock for animal injection (No DMSO)"
Issue: DMSO is toxic/irritating; need saline vehicle. Protocol:
-
Acidify: Dissolve the compound in 0.1 M HCl (or 1 eq. HCl).
-
Dissolution: Vortex until clear. The compound is now the cationic hydrochloride salt.[2]
-
Buffer: Add dilute NaOH or PBS slowly to raise pH.
-
Stop Point: Stop raising pH at 6.0 . Going to 7.4 risks crossing the isoelectric precipitation point.[2]
Frequently Asked Questions (FAQ)
Q: Why does the solution turn cloudy when I add my DMSO stock to PBS? A: This is "crash-out." The local concentration of water around the DMSO droplet spikes instantly, forcing the hydrophobic fluorophenyl group to aggregate.[2][3]
-
Fix: Warm the PBS to 37°C before addition and stir rapidly during addition.
Q: Can I use heating to dissolve it? A: Yes.[2] Beta-amino acids are generally thermally stable.[1][2] Heating to 40-50°C facilitates lattice disruption.[1][2] However, avoid boiling acidic solutions for extended periods to prevent amide hydrolysis if peptides are present.[2][3]
Q: Is the fluorine atom reactive? A: No. The fluorine on the phenyl ring is chemically inert under standard biological conditions.[2] Its primary role is increasing metabolic stability and lipophilicity (hydrophobicity).[1][2]
Q: I bought the HCl salt, but it still precipitated in my buffer. A: The HCl salt dissolves because it is acidic.[3] When you add it to a strong buffer (like 100mM HEPES pH 7.4), the buffer neutralizes the HCl, stripping the proton.[3] The molecule reverts to its zwitterionic form and precipitates.[2]
-
Fix: Lower the buffer pH to 6.0 or reduce the concentration of the compound.
References
-
Sigma-Aldrich. Amino Acids Reference Chart: pKa and Hydrophobicity Indices.[1][2] Available at: [1][2]
-
Robalo, J.R., et al. (2019). "Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation."[3][6] Physical Chemistry Chemical Physics, 21(4), 2029-2038.[1][2][3] Available at: [Link]
-
PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Analogous Structure Data). CID 7146283.[2][4] Available at: [Link][1][2]
Sources
- 1. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-DOPA - Wikipedia [en.wikipedia.org]
- 3. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 4. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Aminomethyl)benzoic Acid (4-AFBA)
Welcome to the comprehensive technical support guide for the synthesis of 4-(aminomethyl)benzoic acid (4-AFBA). This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you identify and minimize the formation of critical side-products, thereby enhancing your yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.
Synthesis Route 1: From 4-Formylbenzoic Acid
This is a widely used route involving the conversion of an aldehyde to an amine, typically through reductive amination or via an oxime intermediate.
Problem 1: Formation of a Dimeric Impurity During Direct Reductive Amination
Question: I am attempting a one-pot reductive amination of 4-formylbenzoic acid with ammonia and a reducing agent, but I am observing a significant amount of a higher molecular weight impurity, which I suspect is the secondary amine dimer. How can I prevent this?
Answer:
The formation of the secondary amine, bis(4-carboxybenzyl)amine, is a very common side-product in the direct reductive amination of 4-formylbenzoic acid.[1][2]
Mechanistic Insight:
The reaction proceeds through the initial formation of an imine from 4-formylbenzoic acid and ammonia. This imine is then reduced to the desired primary amine, 4-AFBA. However, the newly formed, nucleophilic primary amine can compete with ammonia and react with another molecule of 4-formylbenzoic acid to form a new iminium ion. Subsequent reduction of this larger iminium ion leads to the formation of the dimeric secondary amine impurity.
// Nodes A [label="4-Formylbenzoic Acid", fillcolor="#F1F3F4"]; B [label="Ammonia (NH3)", fillcolor="#F1F3F4"]; C [label="Imine Intermediate", fillcolor="#FBBC05"]; D [label="4-AFBA (Primary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Secondary Iminium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Dimeric Impurity\n(Secondary Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> C [label="+ NH3\n- H2O"]; B -> C; C -> D [label="Reduction\n(e.g., NaBH(OAc)3)"]; D -> E [label="+ 4-Formylbenzoic Acid\n- H2O"]; A -> E; E -> F [label="Reduction"]; }
Troubleshooting and Minimization Strategies:
-
Use of a Mild and Selective Reducing Agent: Standard, highly reactive reducing agents like sodium borohydride (NaBH4) can reduce the starting aldehyde to the corresponding alcohol (4-hydroxymethylbenzoic acid). More importantly, they reduce the imine to the primary amine relatively slowly, allowing for the side reaction to occur. Sodium triacetoxyborohydride (NaBH(OAc)3) is a milder and more selective reagent that rapidly reduces the iminium ion as it forms, which kinetically disfavors the formation of the secondary amine.[3][4][5]
-
Control of Stoichiometry: Using a large excess of ammonia can shift the initial equilibrium towards the formation of the primary imine, thereby outcompeting the reaction of the product amine with the starting aldehyde.
Recommended Protocol for Minimizing Dimer Formation:
| Reagent/Parameter | Recommendation | Rationale |
| Starting Material | 4-Formylbenzoic acid | |
| Amine Source | Ammonium acetate or ammonia in a suitable solvent | Provides a high concentration of ammonia. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3) | Mild and selective for the iminium ion. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous conditions are preferred. |
| Temperature | Room temperature | Mild conditions are sufficient. |
Step-by-Step Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-formylbenzoic acid (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in anhydrous DCM.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)3) (approximately 1.5 to 2 equivalents) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous and organic layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).
Problem 2: Low Yields and Multiple Side-Products
Question: My direct reductive amination is giving me a mixture of products including the desired 4-AFBA, the dimeric impurity, and unreacted starting material, resulting in a low isolated yield. Is there a more robust method?
Answer:
Yes, a two-step approach involving the formation and isolation of the oxime of 4-formylbenzoic acid, followed by its reduction, is a highly effective strategy to achieve a high yield and purity of 4-AFBA.[6][7] This method avoids the direct use of ammonia in the reductive step where the primary amine product is formed, thus preventing the formation of the dimeric impurity.
Workflow for the Oxime-Based Synthesis:
// Nodes Start [label="4-Formylbenzoic Acid", fillcolor="#F1F3F4"]; Step1 [label="React with Hydroxylamine (NH2OH)", fillcolor="#FBBC05"]; Intermediate [label="4-Carboxybenzaldehyde Oxime", fillcolor="#FBBC05"]; Step2 [label="Catalytic Hydrogenation\n(e.g., H2, Pd/C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="High Purity 4-AFBA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }
Step-by-Step Experimental Protocol:
Part A: Synthesis of 4-Carboxybenzaldehyde Oxime
-
Dissolve 4-formylbenzoic acid (1 equivalent) in a suitable solvent such as aqueous ethanol.
-
Add hydroxylamine hydrochloride (approximately 1.1 equivalents) and a base such as sodium acetate or sodium hydroxide (to neutralize the HCl) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-carboxybenzaldehyde oxime.
Part B: Reduction of 4-Carboxybenzaldehyde Oxime to 4-AFBA
-
In a hydrogenation vessel, suspend the 4-carboxybenzaldehyde oxime in a suitable solvent (e.g., methanol, ethanol, or water).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 4-AFBA.
-
Recrystallize the crude product from a water/ethanol mixture to obtain high-purity 4-AFBA.
Synthesis Route 2: From 4-Cyanobenzoic Acid
This route involves the reduction of a nitrile to a primary amine.
Problem 3: Incomplete Reaction or Formation of Amide/Carboxylic Acid Impurities
Question: I am trying to reduce 4-cyanobenzoic acid to 4-AFBA, but I am getting a mixture of starting material, the corresponding amide (4-carbamoylbenzoic acid), and even some terephthalic acid. How can I achieve complete and clean reduction of the nitrile group?
Answer:
The reduction of nitriles to primary amines can be challenging due to the stability of the cyano group and the potential for hydrolysis of the nitrile or the intermediate imine under the reaction conditions. The choice of catalyst and reaction conditions is critical for a successful transformation.
Mechanistic Considerations:
Catalytic hydrogenation of nitriles typically proceeds through an intermediate imine, which is then further reduced to the amine. Strong acids or bases, often present or generated during the reaction, can catalyze the hydrolysis of the nitrile to an amide, which may then be further hydrolyzed to a carboxylic acid (in this case, terephthalic acid, as the other carboxyl group is already present).[8][9][10]
Troubleshooting and Minimization Strategies:
-
Choice of Catalyst: Raney Nickel is a highly effective and commonly used catalyst for the reduction of nitriles.[11][12] It generally provides good yields of the primary amine.
-
Solvent and Additives: The reaction is often carried out in alcoholic solvents, sometimes with the addition of ammonia to suppress the formation of secondary amines.
-
pH Control: Maintaining a neutral or slightly basic pH can help to prevent the acid- or base-catalyzed hydrolysis of the nitrile group.
Step-by-Step Experimental Protocol for Nitrile Reduction:
-
In a high-pressure hydrogenation reactor, add 4-cyanobenzoic acid (1 equivalent) and a suitable solvent such as ethanol or methanol.
-
Add a slurry of activated Raney Nickel catalyst (a significant amount, e.g., 10-20% by weight).
-
If desired, add anhydrous ammonia to the solvent to suppress secondary amine formation.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 500-1000 psi) and heat to a moderate temperature (e.g., 50-100 °C).
-
Monitor the reaction by observing the pressure drop.
-
After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Concentrate the filtrate to obtain the crude 4-AFBA.
-
Purify by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Raney Nickel | High activity for nitrile reduction. |
| Solvent | Methanol or Ethanol | Good solubility for reactants. |
| Additive | Anhydrous Ammonia | Suppresses secondary amine formation. |
| Pressure | 500-1000 psi H2 | Drives the reaction to completion. |
| Temperature | 50-100 °C | Balances reaction rate and side reactions. |
Synthesis Route 3: From 4-(Bromomethyl)benzoic Acid
This route involves a nucleophilic substitution on the benzylic bromide.
Problem 4: Formation of Poly-Alkylated Byproducts
Question: When I react 4-(bromomethyl)benzoic acid with ammonia, I get a mixture of the primary amine (4-AFBA), as well as secondary and tertiary amines. How can I selectively synthesize the primary amine?
Answer:
Direct amination of alkyl halides with ammonia is often plagued by over-alkylation because the product primary amine is also nucleophilic and can react with the starting alkyl halide.[13][14] The secondary amine formed is often even more nucleophilic than the primary amine, leading to the formation of the tertiary amine. To achieve selective synthesis of the primary amine, the Gabriel synthesis is the method of choice.[15]
The Gabriel Synthesis:
The Gabriel synthesis utilizes phthalimide as an ammonia surrogate. The nitrogen atom in phthalimide is deprotonated to form a nucleophile that reacts with the alkyl halide. The phthalimide group acts as a protecting group, preventing over-alkylation. The primary amine is then liberated in a subsequent deprotection step.[16]
Workflow for the Gabriel Synthesis:
// Nodes Start [label="4-(Bromomethyl)benzoic Acid", fillcolor="#F1F3F4"]; Step1 [label="React with Potassium Phthalimide", fillcolor="#FBBC05"]; Intermediate [label="N-Phthalimidomethylbenzoic Acid", fillcolor="#FBBC05"]; Step2 [label="Deprotection with Hydrazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="High Purity 4-AFBA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Phthalhydrazide (precipitate)", fillcolor="#F1F3F4"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Step2 -> Byproduct [style=dashed]; }
Step-by-Step Experimental Protocol for Gabriel Synthesis:
Part A: Synthesis of N-(4-Carboxybenzyl)phthalimide
-
Dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in a polar aprotic solvent such as DMF.
-
Add potassium phthalimide (approximately 1.05 equivalents) to the solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain N-(4-carboxybenzyl)phthalimide.
Part B: Deprotection to Yield 4-AFBA
-
Suspend the N-(4-carboxybenzyl)phthalimide in ethanol or a similar solvent.
-
Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).
-
Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl to precipitate the product as its hydrochloride salt and to protonate any remaining hydrazine.
-
Filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate to obtain the crude 4-AFBA hydrochloride.
-
To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (around pH 7) with a base like sodium hydroxide to precipitate the pure 4-AFBA.
-
Filter, wash with cold water, and dry.
Purification and Analysis
Question 5: How can I effectively purify my crude 4-AFBA and assess its purity?
Answer:
Purification by Recrystallization:
Recrystallization is the most common and effective method for purifying crude 4-AFBA.[17][18][19] The choice of solvent is crucial. 4-AFBA has good solubility in hot water and is much less soluble in cold water, making a water/ethanol mixture an excellent solvent system for recrystallization. Dimeric impurities are generally less soluble in this solvent system and can often be removed during the hot filtration step or will remain in the mother liquor upon cooling.
General Recrystallization Protocol:
-
Dissolve the crude 4-AFBA in a minimal amount of boiling water (or a water/ethanol mixture).
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and the charcoal if used).
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water or ethanol.
-
Dry the crystals under vacuum.
Purity Analysis by HPLC:
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-AFBA and quantifying any impurities. A reversed-phase method is typically employed.
Typical HPLC Conditions:
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and a polar organic solvent like acetonitrile or methanol.[20] |
| Detection | UV detection at a wavelength where 4-AFBA has strong absorbance (e.g., 230-254 nm). |
| Flow Rate | Typically 1.0 mL/min. |
| Temperature | Ambient or controlled at a slightly elevated temperature (e.g., 30 °C) for better reproducibility. |
By comparing the peak area of 4-AFBA to the areas of any impurity peaks, the purity of the sample can be accurately determined. Reference standards for known impurities are used for their identification and quantification.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Boruwa, J., Gogoi, N., Saikia, P. P., & Barua, N. C. (2006). Reductive amination of carbohydrates using NaBH(OAc)3. Tetrahedron Letters, 47(48), 8535-8538. [Link]
-
Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Ruiz-Vargas, F., et al. (2014). Reductive amination of carbohydrates using NaBH(OAc)3. Carbohydrate research, 398, 53-59. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Raney Nickel. [Link]
-
ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]
-
Department of Chemistry, University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
-
Indian Academy of Sciences. (n.d.). Raney Nickel Reductions-Part I. [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link]
-
ResearchGate. (n.d.). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. [Link]
-
Collias, D. I., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 209. [Link]
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]
-
Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
-
University of Massachusetts Boston. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]
-
ResearchGate. (n.d.). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. [Link]
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]
-
University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. [Link]
-
Chem Help ASAP. (2020). Reductive amination & secondary amine synthesis [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Water-Free Selective Hydrolysis of Nitriles into Amides Using Acetaldoxime as the Water Surrogate with Wilkinson's Catalyst. [Link]
-
Wu, B., et al. (2010). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Tetrahedron Letters, 51(6), 95-97. [Link]
-
National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
- Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
-
Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]
-
ResearchGate. (n.d.). Chromatograms of p -aminobenzoic acid and methoxsalen on various stationary phases. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
National Institutes of Health. (n.d.). N-Alkylation of functionalized amines with alcohols using a copper-gold mixed photocatalytic system. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]
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- 4. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
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- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
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- 20. helixchrom.com [helixchrom.com]
Technical Support Center: Enhancing the Enantiomeric Excess of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid
Welcome to the technical support center for the synthesis and purification of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the enantiomeric excess (ee) of this critical chiral building block.
I. Understanding the Challenge: The Importance of Enantiopurity
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for biological activity, making the attainment of high enantiomeric excess a primary objective in its preparation. Low ee can lead to reduced efficacy, off-target effects, and regulatory hurdles in drug development. This guide will explore common issues and advanced strategies to maximize the enantiopurity of the target (R)-enantiomer.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid, presented in a question-and-answer format.
Issue 1: Low Enantiomeric Excess After Asymmetric Synthesis
Question: My asymmetric synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid is resulting in a low enantiomeric excess (<90% ee). What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess in asymmetric synthesis is a multifaceted problem. The primary causes often revolve around the catalyst, reaction conditions, and substrate quality. Here’s a systematic approach to troubleshooting:
A. Catalyst-Related Issues:
-
Catalyst Purity and Activity: The chiral catalyst is the cornerstone of your asymmetric induction. Ensure it is of high purity and has not degraded. If using a commercially available catalyst, verify its specifications. For in-house prepared catalysts, re-characterize to confirm its integrity.
-
Catalyst Loading: Inadequate catalyst loading can lead to a competing, non-selective background reaction. Conversely, excessive loading can sometimes lead to the formation of less active catalyst aggregates. Systematically screen catalyst loading to find the optimal concentration.
-
Ligand Purity: If your catalyst system involves a chiral ligand, its enantiomeric and chemical purity are paramount. Impurities can poison the catalyst or compete for coordination, leading to a drop in enantioselectivity.
B. Reaction Condition Optimization:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the desired enantiomer. Experiment with a temperature gradient to identify the optimal point.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment. A solvent screen is highly recommended. For instance, non-coordinating solvents like toluene or dichloromethane often yield different results than coordinating solvents like THF.
-
Reaction Time and Concentration: Prolonged reaction times can sometimes lead to racemization of the product, especially if the product is unstable under the reaction conditions. Monitor the reaction progress and ee over time to determine the optimal reaction duration. Substrate concentration can also play a role; higher concentrations may favor undesired side reactions or catalyst deactivation.
C. Substrate Quality:
-
Purity of Starting Materials: Impurities in the achiral starting material can interfere with the catalyst. Ensure all reagents are of the highest possible purity.
Issue 2: Difficulty in Separating Enantiomers by Classical Resolution
Question: I have a racemic mixture of 3-Amino-4-(4-fluorophenyl)butanoic acid and I'm struggling to achieve a high ee for the (R)-enantiomer using classical resolution with a chiral resolving agent. What can I do?
Answer:
Classical resolution via diastereomeric salt formation can be challenging. Success depends on the differential solubility of the diastereomeric salts.
A. Optimizing Diastereomeric Salt Formation:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is critical. If one agent (e.g., a chiral amine) is not effective, try a different class of resolving agent (e.g., a chiral acid). The structural compatibility between your compound and the resolving agent is key.
-
Stoichiometry: The stoichiometry of the resolving agent can impact the purity of the diastereomeric salt that crystallizes. Experiment with sub-stoichiometric amounts of the resolving agent, which can sometimes lead to a higher enrichment of the desired diastereomer in the crystalline phase.
-
Solvent System for Crystallization: The choice of solvent is crucial for achieving good separation based on solubility differences. A systematic screen of single and mixed solvent systems is necessary. Factors to consider include polarity, proticity, and the ability to form hydrogen bonds.
B. Fractional Crystallization Technique:
-
Seeding: Seeding the solution with a few crystals of the desired diastereomeric salt can promote its selective crystallization.
-
Controlled Cooling: A slow, controlled cooling rate is essential for the formation of well-defined crystals and to minimize the co-precipitation of the undesired diastereomer.
Issue 3: Inaccurate Enantiomeric Excess Measurement
Question: I am getting inconsistent ee values from my chiral HPLC analysis. How can I ensure my measurements are accurate and reproducible?
Answer:
Accurate determination of enantiomeric excess is fundamental.[1][2][3][4] Inconsistent results often stem from issues with the analytical method.
A. Chiral HPLC Method Development:
-
Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. For amino acids, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are often effective for separating underivatized enantiomers.[5][6] Polysaccharide-based CSPs may require derivatization of the amino acid.[5]
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts retention and resolution. For instance, increasing the organic modifier concentration can sometimes increase enantioselectivity.[5]
-
Derivatization: If direct separation is challenging, derivatization with a chiral or achiral reagent can improve resolution.[7][8][9] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) in the presence of a chiral thiol.[9]
-
Detection: Ensure your detector is set to an appropriate wavelength for your compound or its derivative.
B. Sample Preparation and Analysis:
-
Sample Purity: Ensure your sample is free from impurities that might co-elute with your peaks of interest.
-
Peak Integration: Inaccurate peak integration is a common source of error. Ensure the baseline is set correctly and that peaks are fully resolved. If there is peak overlap, use a validated integration method.
-
Calibration: While not always necessary for ee determination, running a standard of the racemic mixture helps to confirm peak identity and resolution.
III. Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and how is it calculated?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. The formula for calculating ee is:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively.[1] An alternative way to think about it is that a sample with a certain ee is composed of that percentage of the major enantiomer and the remainder is a racemic mixture.[10]
Q2: Can I use Nuclear Magnetic Resonance (NMR) to determine enantiomeric excess?
A2: Yes, NMR spectroscopy can be used to determine ee. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent.[2][11] These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which will have distinct signals in the NMR spectrum, allowing for their quantification.
Q3: What are the advantages of using enzymatic kinetic resolution for enhancing enantiomeric excess?
A3: Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture.[12][13][14] Key advantages include:
-
High Enantioselectivity: Enzymes can often achieve very high ee values.
-
Mild Reaction Conditions: Enzymatic reactions are typically run under mild conditions (temperature, pH), which minimizes the risk of side reactions or product degradation.
-
Environmental Friendliness: Enzymes are biodegradable catalysts.
A common approach for β-amino acids is the use of lipases for enantioselective N-acylation.[15][16]
Q4: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to this synthesis?
A4: Dynamic Kinetic Resolution (DKR) is an advanced technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[13] This allows for a theoretical yield of up to 100% of the desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.[13] For the synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid, a DKR process could involve an enzyme that selectively acylates the (R)-enantiomer, coupled with a racemization catalyst that continuously converts the unreacted (S)-enantiomer back into the racemic mixture.
IV. Experimental Protocols and Workflows
Protocol 1: General Procedure for Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral HPLC method for the analysis of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid.
1. Column: Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T). 2. Mobile Phase: A common mobile phase for underivatized amino acids on this type of column is a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or formic acid). A typical starting point could be 80:20 (v/v) Methanol/Aqueous Buffer. 3. Flow Rate: 1.0 mL/min. 4. Column Temperature: 25 °C. 5. Detection: UV at 254 nm. 6. Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm filter before injection. 7. Injection Volume: 10 µL.
Optimization: Systematically vary the ratio of organic modifier to aqueous buffer and the concentration of the buffer additive to optimize the resolution between the enantiomers.
Workflow: Troubleshooting Low Enantiomeric Excess
Caption: A workflow for troubleshooting and enhancing enantiomeric excess.
Data Presentation: Comparison of Resolution Techniques
| Technique | Typical ee Achievable | Key Advantages | Common Challenges |
| Asymmetric Synthesis | 80-99% | Direct route to enantioenriched product. | Sensitive to catalyst, solvent, and temperature. |
| Classical Resolution | >98% | Scalable and uses common reagents. | Finding a suitable resolving agent and crystallization solvent. |
| Enzymatic Kinetic Resolution | >99% | High selectivity, mild conditions.[12] | Limited to 50% yield without DKR, enzyme cost/stability. |
| Preparative Chiral Chromatography | >99.5% | High purity achievable for a wide range of compounds.[17] | Expensive, lower throughput, requires specialized equipment. |
V. References
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]
-
The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. PubMed Central. [Link]
-
Asymmetric synthesis Introduction enantiomeric excess. Slideshare. [Link]
-
Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
-
(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride. MySkinRecipes. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Chiral recognition and enantiomer excess determination based on emission wavelength change of AIEgen rotor. PubMed Central. [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]
-
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem. [Link]
-
Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]
-
Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PubMed Central. [Link]
-
Enzymatic kinetic resolution of β-amino acid derivatives. SZTE DSpace. [Link]
-
Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Kinetic resolution. Wikipedia. [Link]
-
Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. PubMed. [Link]
-
Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Publications. [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology. [Link]
-
Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. PubMed. [Link]
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
Kinetic Resolution of Carboxylic Acids. ETH Zurich. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed Central. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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- 1. Asymmetric synthesis Introduction enantiomeric excess | PPTX [slideshare.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral recognition and enantiomer excess determination based on emission wavelength change of AIEgen rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System | MDPI [mdpi.com]
- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 17. pubs.acs.org [pubs.acs.org]
Preventing degradation of 4-fluorophenibut during storage
Technical Support Center: 4-Fluorophenibut
A Guide to Ensuring Compound Integrity During Storage for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenibut (also known as F-Phenibut or CGP-11130) is a derivative of phenibut and a selective GABAB receptor agonist. Its s[1][2][3]tructural integrity is paramount for reproducible and accurate experimental outcomes in neuroscience research and drug development. This guide provides a comprehensive technical framework for the proper storage of 4-fluorophenibut, offering in-depth FAQs, troubleshooting protocols, and validation procedures to prevent its degradation. Understanding and mitigating the impact of environmental variables such as temperature, light, humidity, and atmosphere is critical for maintaining the compound's purity, potency, and stability over time.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for storing 4-fluorophenibut?
A1: The optimal storage temperature depends on the intended duration. For short-term storage (days to weeks), refrigeration at 2-8°C (36-46°F) is recommended. For l[3]ong-term storage (months to years), the compound should be kept in a freezer at -20°C (-4°F). Stori[3][4]ng at lower temperatures significantly slows down potential degradation reactions.
Q2[4]: How does humidity affect 4-fluorophenibut stability?
A2: As a γ-amino acid derivative, 4-fluorophenibut is potentially hygroscopic, meaning it can absorb moisture from the air. This [5]is a critical concern because absorbed water can initiate hydrolysis of the amino acid structure. It is imperative to store the compound in a desiccated environment. This [6]can be achieved by using a desiccator cabinet or by placing a desiccant, such as silica gel, inside a tightly sealed storage container.
Q3[4][6]: Is 4-fluorophenibut sensitive to light?
A3: Yes. Compounds containing a fluorophenyl group can be photosensitive. Expos[4][7]ure to light, particularly UV light, can provide the energy needed to initiate photolytic degradation, potentially cleaving the C-F bond or altering the aromatic ring structure. There[8][9]fore, 4-fluorophenibut should always be stored in light-resistant containers, such as amber glass vials, or in a dark environment.
Q4[4][6][10]: Do I need to store 4-fluorophenibut under an inert atmosphere?
A4: For maximal long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice, though not always mandatory for short periods. The primary reason is to prevent oxidation. The amine functional group and the phenyl ring can be susceptible to oxidative degradation over time. By di[4]splacing oxygen, you minimize this degradation pathway. This [4]is especially critical for long-term archival samples or when preparing a reference standard.
Q5: I have the hydrochloride (HCl) salt form. Do these storage guidelines still apply?
A5: Yes. While the hydrochloride salt form generally exhibits enhanced crystallinity and stability compared to the free base, the fundamental principles of storage remain the same. The p[8]rimary degradation pathways (hydrolysis, photolysis, oxidation, and thermal degradation) can still occur. Adherence to cold, dark, and dry storage conditions is crucial for both the free base and salt forms.
Troubleshooting Guide: Investigating Potential Degradation
This section addresses common issues that may arise from improper storage, leading to compromised experimental results.
Problem: I'm observing inconsistent or lower-than-expected potency in my biological assays.
-
Probable Cause 1: Hydrolytic Degradation. The γ-amino acid structure may have undergone hydrolysis due to moisture absorption. This is more likely if the compound was stored in a standard lab environment without desiccation.
-
Solution:
-
Verify Storage: Confirm that the compound is stored in a tightly sealed container with a desiccant.
-
Dry the Sample: If hygroscopy is suspected, the powder can be carefully dried under a high vacuum. 3[11]. Analytical Verification: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks, which could indicate degradation products. A com[12]parison with a fresh or properly stored reference sample is ideal.
-
Problem: My analytical chromatogram (e.g., HPLC, LC-MS) shows multiple unexpected peaks that were not present in the initial analysis.
-
Probable Cause 2: Photodegradation. The sample may have been exposed to light. This can lead to a variety of degradation products, often resulting in a complex chromatogram.
-
-
Review Handling Procedures: Ensure that all weighing and sample preparation steps are performed with minimal light exposure, especially if the lab has significant UV light from windows or fluorescent lighting.
-
Confirm Container Type: Verify that the compound is stored in an amber or opaque container. 3[6]. Characterize Degradants: If the issue persists and is significant, techniques like LC-MS/MS can be used to identify the mass of the degradation products, providing clues to the degradation pathway.
-
Pr[12]oblem: The physical appearance of the compound has changed (e.g., discoloration, clumping).
-
Probable Cause 3: Oxidation or Severe Moisture Contamination. Clumping is a strong indicator of moisture absorption. Disco[13]loration (e.g., yellowing) can be a sign of oxidative degradation.
-
Solution:
-
Immediate Quarantine: Isolate the affected batch to prevent its use in further experiments.
-
Implement Inert Gas: For future batches, especially for long-term storage, flush the container with an inert gas like argon or nitrogen before sealing. 3[4]. Full Re-analysis: The compromised batch should be fully re-analyzed for purity and identity before any consideration of its use. It is often more cost-effective and scientifically rigorous to discard the batch.
-
Visual Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting suspected degradation of 4-fluorophenibut.
Caption: Troubleshooting flowchart for 4-fluorophenibut degradation.
Data Summary & Protocols
Table 1: Recommended Storage Conditions for 4-Fluorophenibut
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale & Causality |
| Temperature | 2°C to 8°C (Refrigerated) | -20[3]°C (Frozen) | Red[3][4]uces the rate of all chemical degradation reactions. |
| Atmosphere | Tightly Sealed Container | Sealed under Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation of the amine and phenyl groups. |
| [4]Light | Amber Vial or Dark Location | Amb[4][6]er Vial or Dark Location | Pre[4][6]vents photolytic degradation initiated by UV/visible light. |
| [9]Humidity | Store with Desiccant | Sto[4][6]re in a Desiccator | Pre[4][6]vents moisture absorption (hygroscopicity) and subsequent hydrolysis. |
##[5]## Protocol: Forced Degradation Study for Stability Assessment
This protocol provides a framework to intentionally stress 4-fluorophenibut to understand its degradation pathways, which is essential for developing stability-indicating analytical methods.
Ob[14][15][16]jective: To identify the potential degradation products of 4-fluorophenibut under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
4-Fluorophenibut (high purity stock)
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector and a C18 column
-
pH meter, calibrated balance, volumetric flasks
-
Photostability chamber, laboratory oven
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve 4-fluorophenibut in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. *[12] Thermal Degradation: Store a sample of the solid powder in an oven at 105°C for 24 hours. Also,[12] incubate a sample of the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples, including an unstressed control, by a validated HPLC method. The goal is to achieve 5-20% degradation to ensure degradants are detectable.
-
-
[17]Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the parent peak and any new peaks (degradation products).
-
Calculate the percentage of degradation.
-
The peak purity of the parent compound should be assessed using a DAD/PDA detector to ensure the method is "stability-indicating."
-
References
- Benchchem. (n.d.). 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8.
- Wikipedia. (2023). 4-Fluorophenibut.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind 4-Fluorophenibut: A Comprehensive Look.
- Stuke, F., & Schmidt, P. (2023). Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks.
- MedKoo Biosciences. (n.d.). CGP11130 | CAS#52237-19-1.
- Yamaguchi, A., et al. (2022). Gamma-Ray-Induced Amino Acid Formation in Aqueous Small Bodies in the Early Solar System. ACS Earth and Space Chemistry, 6(5), 1279–1287.
- McCloud, S. G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(34), 12691–12701.
- Hofmann, J., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35–45.
- National Center for Biotechnology Information. (n.d.). 4-Fluorophenibut. PubChem Compound Database.
- Samms, W. C., et al. (2021). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Brain Sciences, 11(11), 1489.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Kalwar, R., & Fercha, S. A. (2023). Hygroscopic material packing.
- Seshachalam, V., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(1), 163–177.
- Protheragen. (2025). How to store fluorinated pharmaceutical intermediates properly?
- McCloud, S. G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Dambrova, M., et al. (2016). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 775, 108–114.
- Hasan, M. M., et al. (2022). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. International Journal of Molecular Sciences, 23(22), 14318.
- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
- VR Analytical. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Navas, F. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- American Chemical Society. (2024).
- World Health Organization. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from the U.S.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Gemborys, M. W., et al. (2020). Phenibut. The Journal of Clinical Pharmacology, 60(11), 1395–1403.
- Juncosa, J. I., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1596–1605.
- World Health Organization. (2021). Pre-Review Report: PHENIBUT.
- Prakash, O., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Advanced Research and Reviews, 18(2), 1014–1020.
- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Leah4sci MCAT Prep. (2017, November 5). Amino Acid Peptide Linkage and Hydrolysis Reactions [Video]. YouTube.
- Protheragen. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?
- Eurofins. (2025). Analytical Method Summaries.
- Al-Zoubi, N., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1374.
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- University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry.
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Technical Support Center: Overcoming Poor Cell Permeability of GABA Analogues in Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Getting GABA Analogues into Cells
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, making its receptors and transporters critical targets for drug development in neurology and psychiatry.[1][2][3] However, GABA and its structural analogues, such as gabapentin and pregabalin, are often polar, zwitterionic molecules. This chemical nature inherently limits their ability to passively diffuse across the lipid bilayer of cell membranes, leading to frustratingly low intracellular concentrations in in vitro assays. This guide provides a comprehensive set of troubleshooting strategies and advanced solutions to help you overcome this common experimental hurdle and obtain reliable, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries we receive regarding cell-based assays with GABA analogues.
Q1: My GABA analogue is showing little to no effect in my cell-based assay, but it's potent in biochemical assays. Is permeability the likely culprit?
A1: Yes, this is a classic scenario. If your compound shows high affinity for its purified target protein (e.g., in a binding assay) but fails to elicit a response in a whole-cell system, poor cell permeability is a primary suspect. The compound simply may not be reaching its intracellular target at a sufficient concentration.[4] Before exploring complex solutions, it's crucial to confirm this.
Q2: How can I quickly assess if my compound is getting into the cells?
Q3: Are there specific cell lines that are better for studying GABA analogues?
A3: It depends on your research question. If you are studying the direct interaction with a GABA transporter, using cell lines that endogenously express or are engineered to overexpress specific transporters like GAT1, GAT2, or GAT3 is ideal.[6][7] For example, HEK293 cells are often used for this purpose due to their low endogenous transporter expression, making them a "clean" background for expressing a specific transporter of interest.[1] If you are studying downstream effects, a cell line that possesses the relevant signaling pathway is necessary. For instance, PC-12 cells have been used to study the effects of gabapentin and pregabalin on intracellular D-serine concentrations.[8][9]
Q4: Can the assay buffer or media composition affect the uptake of my GABA analogue?
A4: Absolutely. GABA transporters are sodium and chloride-dependent.[6][10] Therefore, the ionic composition of your assay buffer is critical. Ensure that your buffer contains physiological concentrations of these ions. Drastic changes in pH can also affect the charge state of your compound and influence its permeability.[11]
Part 2: Troubleshooting Guide: When Your Assay Signal is Low
When faced with a weak or absent signal in your cell-based assay, a systematic approach to troubleshooting is key.
Initial Checks & Basic Optimization
-
Confirm Cell Health: Before troubleshooting your compound, ensure your cells are healthy and viable. Perform a simple viability assay (e.g., Trypan Blue exclusion or MTT assay) to rule out cytotoxicity from your compound or other assay components.[12]
-
Optimize Cell Density: Wells with too few or too many cells can lead to inconsistent results. Create a standard curve with varying cell numbers to find the optimal density for your specific assay.[13]
-
Extend Incubation Time: The simplest first step is to increase the incubation time of your compound with the cells. Poorly permeable compounds may simply need more time to accumulate intracellularly to a level that elicits a measurable response.
-
Increase Compound Concentration: While seeming obvious, it's important to titrate your compound to higher concentrations. However, be mindful of potential off-target effects and solubility limits at very high concentrations.[14]
Enhancing Permeability: Simple to Advanced Techniques
If basic optimizations fail, you may need to employ methods to actively increase compound uptake.
| Strategy | Mechanism of Action | Pros | Cons |
| Permeabilizing Agents | Temporarily disrupt the cell membrane | Simple, quick | Can cause cell stress or death; may interfere with downstream signaling |
| Prodrug Approach | Mask polar groups with lipophilic moieties that are cleaved intracellularly | Highly effective; can be tailored for specific tissues | Requires chemical synthesis; cleavage efficiency can vary |
| Transporter Co-substrates | Utilize endogenous transporters to "piggyback" the analogue into the cell | Takes advantage of natural uptake mechanisms | Requires knowledge of relevant transporters; can be competitive |
Part 3: Advanced Strategies & Protocols
Strategy 1: The Prodrug Approach
One of the most effective strategies for overcoming poor permeability is to convert the GABA analogue into a more lipophilic prodrug.[15] This involves chemically modifying the parent compound with a moiety that masks its polar functional groups. This lipophilic "disguise" allows the prodrug to more easily cross the cell membrane. Once inside the cell, endogenous enzymes (like esterases) cleave off the promoiety, releasing the active GABA analogue.
Workflow for Prodrug Strategy:
Caption: Prodrug activation workflow.
Protocol: Esterase-Cleavable Prodrug Synthesis (Conceptual)
-
Identify Target Group: Select a polar functional group on the GABA analogue (e.g., a carboxylic acid or an amine).
-
Select Promoieity: Choose a lipophilic promoiety that can be cleaved by intracellular esterases, such as an acetoxymethyl (AM) ester.
-
Chemical Synthesis: React the GABA analogue with a suitable reagent to attach the promoiety. This typically involves standard organic chemistry techniques.
-
Purification & Characterization: Purify the resulting prodrug using chromatography and confirm its structure using NMR and mass spectrometry.
-
Validation: Test the prodrug in your cell-based assay and confirm that its activity is dependent on intracellular esterase activity (e.g., by co-incubating with an esterase inhibitor).
Strategy 2: Leveraging Endogenous Transporters
Many GABA analogues are designed to mimic amino acids and can be transported into cells by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[1]
Workflow for Transporter-Mediated Uptake:
Caption: Transporter-mediated uptake of GABA analogues.
Protocol: Assessing Transporter-Mediated Uptake
-
Identify Potential Transporters: Based on the structure of your analogue, identify potential amino acid transporters that might recognize it.
-
Select Appropriate Cell Line: Use a cell line known to express the transporter of interest at high levels.
-
Perform Competition Assay: Co-incubate your GABA analogue with a known substrate of the transporter. A decrease in the uptake of your analogue in the presence of the competitor suggests that they share the same transporter.
-
Use Transporter Inhibitors: Alternatively, pre-incubate the cells with a specific inhibitor of the suspected transporter. A reduction in the uptake of your analogue provides strong evidence for the involvement of that transporter.
Part 4: Alternative Assay Formats for Intractable Compounds
In some cases, even with the strategies above, achieving sufficient intracellular concentrations can be challenging. In these situations, consider alternative methods that do not rely on high compound permeability.
-
Cell-Free Systems: If you are interested in direct target engagement, consider using a cell-free system with purified protein or cell lysates. This removes the cell membrane barrier entirely.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or in-cell NMR can measure drug binding to its intracellular target without requiring a downstream functional readout.[5][16] This can confirm that your compound is reaching its target, even if the functional response is weak.
-
Permeabilized Cell Assays: For some assays, it's possible to transiently permeabilize the cell membrane using agents like digitonin or a low concentration of a mild detergent.[11] This allows the compound to enter the cell while keeping the intracellular machinery largely intact. However, this approach needs careful optimization to avoid causing cell death or disrupting the signaling pathway of interest.
Conclusion
Overcoming the poor cell permeability of GABA analogues is a common but surmountable challenge in drug discovery and research. By systematically troubleshooting your assay, considering advanced strategies like prodrug design, and leveraging the cell's own transport machinery, you can significantly improve the quality and reliability of your data. Remember that a multi-pronged approach, combining direct measurement of cellular uptake with careful assay optimization, will yield the most robust and informative results.
References
-
ResearchGate. (n.d.). Increasing gamma-aminobutyric acid (GABA) production by Lactiplantibacillus plantarum via ultrasonication: Optimization, kinetic model, ATPase activity, and cell permeability | Request PDF. Retrieved from [Link]
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Aggarwal, S., et al. (2021). Rational approaches for the design of various GABA modulators and their clinical progression. PubMed Central. Retrieved from [Link]
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ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
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YouTube. (2022). PBA restored GABA uptake and reduced seizures in SLC6A1 patient variant-bearing cell & mouse models. Retrieved from [Link]
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Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
-
FDCELL. (2023). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]
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Bjurstöm, H., et al. (2021). Activation of GABA(A) receptors inhibits T cell proliferation. PubMed Central. Retrieved from [Link]
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Krogsgaard-Larsen, P., et al. (1997). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. Retrieved from [Link]
-
Panderi, I., et al. (2022). Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue and Validation of the Method for the Determination of Pregabalin in Bulk via a Plate Reader. PubMed Central. Retrieved from [Link]
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Varma, M. V. S., et al. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PubMed Central. Retrieved from [Link]
-
Gether, U., et al. (2018). Regulation of Glutamate, GABA and Dopamine Transporter Uptake, Surface Mobility and Expression. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2023). Cell Permeability and Target Engagement of Middle-Sized Molecules Quantified by In-Cell NMR | Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2011). Gabapentin and (S)-pregabalin decrease intracellular D-Serine concentrations in PC-12 cells | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Gabapentin and (S)-pregabalin decrease intracellular D-Serine concentrations in PC-12 cells. Retrieved from [Link]
-
ResearchGate. (2011). Memory enhancing effects of some aminophosphinic acid analogs of GABA. Retrieved from [Link]
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NIH. (2016). Quantitating drug-target engagement in single cells in vitro and in vivo. Retrieved from [Link]
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Taylor & Francis. (2023). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]
-
PubMed. (1989). The mechanism by which intracellular GABA increases Cl- outward permeability across Deiters' neurone plasma membranes. Retrieved from [Link]
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JPR. (2018). Short-term incubation of gabapentin or pregabalin does not affect chem | JPR. Retrieved from [Link]
-
ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]
-
MDPI. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Retrieved from [Link]
-
NIH. (n.d.). Structure, function, and plasticity of GABA transporters. Retrieved from [Link]
-
Agilent. (n.d.). Ultrafast Analysis of Gabapentin and Pregabalin in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Retrieved from [Link]
-
Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]
-
PubMed. (2002). The new generation of GABA enhancers. Potential in the treatment of epilepsy. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid and its hydrochloride salt. As a critical chiral building block in pharmaceutical development, achieving a scalable, high-yield, and enantiomerically pure synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for synthesizing enantiomerically pure (R)-3-Amino-4-(4-fluorophenyl)butanoic acid?
There are three dominant strategies for accessing the target molecule, each with distinct advantages and challenges suitable for different scales of production.[1]
-
Asymmetric Synthesis: This is the most direct and often preferred method for large-scale manufacturing. It involves the asymmetric hydrogenation of a prochiral enamine precursor using a chiral catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands). This approach creates the desired stereocenter with high enantioselectivity, minimizing the need for downstream resolution.[2]
-
Chiral Resolution: This classical approach involves synthesizing the racemic 3-Amino-4-(4-fluorophenyl)butanoic acid and then separating the enantiomers using a chiral resolving agent. While robust, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless an efficient racemization and recycling process for the unwanted (S)-enantiomer is implemented.[1]
-
Chiral Pool Synthesis: This strategy utilizes a readily available, inexpensive chiral molecule, such as the amino acid (S)-serine, as the starting material. The synthesis involves a sequence of stereospecific reactions to build the target molecule, transferring the initial chirality from the starting material to the final product.[1]
Q2: How is the final hydrochloride salt typically formed and isolated?
The hydrochloride salt is generally prepared in the final step. After deprotection of the amine (if a protecting group like Boc is used), the free amino acid is dissolved in a suitable organic solvent (e.g., methanol, isopropanol). Concentrated hydrochloric acid or a solution of HCl in a solvent is then added.[3][4] The salt typically has lower solubility than the free base and will precipitate. Cooling the mixture and stirring for a period can enhance crystallization and improve yield. The solid hydrochloride salt is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum.[3][5]
Q3: Which analytical techniques are essential for quality control during and after the synthesis?
A robust analytical workflow is critical.
-
In-Process Control: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the reaction progress and check for the consumption of starting materials.
-
Purity Analysis: HPLC is the standard method for determining the chemical purity of the final product and quantifying any impurities.[3]
-
Enantiomeric Purity: Chiral HPLC is essential to determine the enantiomeric excess (ee) of the (R)-enantiomer, which is a critical quality attribute.[1]
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy is used to confirm the chemical structure of the final compound.[4] Mass Spectrometry (MS) confirms the molecular weight.
Synthesis Workflow Overview
The following diagram illustrates a common asymmetric synthesis route, which is often favored for its efficiency and scalability.
Caption: A generalized workflow for the asymmetric synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low Yield in Asymmetric Hydrogenation Step
-
Question: My asymmetric hydrogenation of the enamine intermediate is giving low yields of the desired protected amino acid. What are the likely causes?
-
Answer & Troubleshooting Steps:
-
Catalyst Activity: The chiral catalyst is the most critical component.
-
Cause: The catalyst may have degraded due to exposure to air or moisture. Many Rhodium and Ruthenium catalysts are oxygen-sensitive.
-
Solution: Ensure all manipulations of the catalyst are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly purchased or properly stored catalyst.
-
-
Hydrogen Pressure & Purity:
-
Cause: Insufficient hydrogen pressure can lead to an incomplete reaction. Impurities in the hydrogen gas (like carbon monoxide or sulfur compounds) can poison the catalyst.
-
Solution: Verify the pressure in your reaction vessel is at the level specified in the protocol. Use high-purity hydrogen gas (e.g., >99.99%).
-
-
Substrate Quality:
-
Cause: Impurities in the enamine starting material can inhibit the catalyst.
-
Solution: Purify the enamine precursor by recrystallization or chromatography before the hydrogenation step. Confirm its purity by HPLC and NMR.
-
-
Solvent Choice & Purity:
-
Cause: The reaction is highly sensitive to the solvent. Using wet or inappropriate solvents can halt the reaction.
-
Solution: Use anhydrous, degassed solvents. Methanol is commonly used, but other solvents may be required depending on the specific catalyst system.
-
-
Issue 2: Poor Enantioselectivity (<99% ee)
-
Question: My final product has a low enantiomeric excess after chiral HPLC analysis. How can I improve the stereoselectivity?
-
Answer & Troubleshooting Steps:
Caption: Decision tree for troubleshooting poor enantioselectivity.
-
Temperature Control (Primary Factor):
-
Cause: Asymmetric hydrogenations are often highly temperature-dependent. Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.
-
Solution: Perform the reaction at the recommended temperature or consider running it at a lower temperature. Precise temperature control is crucial.
-
-
Catalyst and Ligand Integrity:
-
Cause: The chiral ligand may have degraded, or the catalyst-to-ligand ratio may be incorrect, leading to the formation of a less selective or achiral catalytic species.
-
Solution: Use high-purity chiral ligands. Ensure the correct stoichiometry when preparing the catalyst complex.
-
-
Solvent Effects:
-
Cause: The polarity and coordinating ability of the solvent can influence the catalyst structure and, consequently, the enantioselectivity.
-
Solution: Screen different anhydrous solvents. A less coordinating solvent might enhance selectivity.
-
Issue 3: Formation of Persistent Impurities During Synthesis
-
Question: During the Boc-protection step of my amine, I'm observing a persistent impurity by HPLC that is difficult to remove. What could it be?
-
Answer & Troubleshooting Steps:
-
Cause: A common side-reaction during the protection of β-amino acids with Boc-anhydride is the formation of a "condensation impurity".[6] This occurs when a second molecule of the amino acid couples with the activated intermediate, forming a dipeptide-like impurity. This impurity often has similar polarity to the desired product, making it difficult to remove by crystallization.
-
Solution:
-
Control Reaction Conditions: Keep the reaction temperature low (e.g., 0-20 °C) to minimize the rate of the side-reaction.[6]
-
Optimize pH and Base: Use a mild inorganic base like sodium bicarbonate in a biphasic system (e.g., THF/water or toluene/water). This helps to keep the concentration of the free amine low at any given moment, disfavoring the condensation reaction.[6]
-
Controlled Reagent Addition: Add the Boc-anhydride solution dropwise rather than all at once to avoid localized high concentrations of the activated species.[6]
-
-
Data Summary: Boc-Protection Conditions
The following table summarizes outcomes from different conditions for the Boc-protection step, highlighting the importance of controlling reaction parameters to minimize side-product formation.[6]
| Solvent System | Base | Temperature (°C) | Purity of Product (%) | Condensation Impurity (%) |
| Toluene / Water | Sodium Hydroxide | 20 | 99.87 | 0.12 |
| THF / Water | Sodium Bicarbonate | Room Temp | 83.24 | 12.78 |
| Toluene | Triethylamine | 20 | 80.68 | 15.08 |
| Methyl t-butyl ether | Triethylamine | 20 | 92.66 | 5.96 |
Data adapted from patent literature highlighting the impact of reaction conditions on purity.[6]
Detailed Protocol: Final Salt Formation and Isolation
This protocol provides a self-validating procedure for the final deprotection (if applicable) and hydrochloride salt formation.
-
Setup: Equip a clean, dry glass reactor with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Deprotection (If Starting from N-Boc protected acid):
-
Charge the N-Boc protected (R)-3-Amino-4-(4-fluorophenyl)butanoic acid to the reactor.
-
Add a suitable solvent like isopropanol or methanol.
-
Slowly add 4-5 equivalents of concentrated hydrochloric acid while maintaining the temperature below 30°C.
-
Heat the mixture to reflux (approx. 60-70°C) and monitor the reaction by TLC or HPLC until all starting material is consumed (typically 4-6 hours).[4]
-
-
Isolation and Crystallization:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under vacuum to remove the bulk of the solvent.[4]
-
Add a crystallization solvent, such as isopropanol or acetone, to the residue.
-
Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5°C and continue stirring for an additional 2-3 hours to maximize precipitation.
-
-
Filtration and Drying:
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake with a small amount of cold crystallization solvent to remove residual impurities.[3]
-
Dry the white solid under vacuum at 40-50°C until a constant weight is achieved.
-
-
Quality Control:
-
Analyze the final product for identity (NMR), purity (HPLC), and enantiomeric excess (Chiral HPLC).
-
References
-
Organic Syntheses Procedure, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]
-
Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. Available at: [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Available at: [Link]
-
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC - National Center for Biotechnology Information. Available at: [Link]
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- 2. hilarispublisher.com [hilarispublisher.com]
- 3. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 4. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
Managing hygroscopicity of amino acid hydrochloride salts
This guide serves as a specialized technical support resource for researchers and formulation scientists dealing with the hygroscopic nature of amino acid hydrochloride (HCl) salts.
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Hygroscopicity & Solid-State Stability of Amino Acid HCl Salts[1]
Introduction: The "Chloride Tax" on Stability
Amino acids are frequently converted to their hydrochloride (HCl) salt forms to improve aqueous solubility and bioavailability.[1] However, this incurs a "chloride tax": the chloride counterion significantly alters the crystal lattice energy and critical relative humidity (CRH) of the material.
While the free base (zwitterion) of an amino acid might be stable at 60% RH, its HCl salt often becomes deliquescent —spontaneously dissolving in atmospheric moisture—at much lower humidity levels. This guide addresses the specific physical and chemical risks associated with this phase transition.
Module 1: Diagnosis & Characterization
Q: Why is my crystalline powder turning into a sticky paste?
A: You are likely observing deliquescence .[1] This occurs when the relative humidity (RH) of your lab environment exceeds the Critical Relative Humidity (CRH) of the salt.
-
Mechanism: The salt surface adsorbs water molecules. If
, the Gibbs free energy favors the formation of a saturated solution layer. This layer absorbs more water to maintain equilibrium, eventually dissolving the entire crystal lattice.
Troubleshooting Protocol: The DVS Diagnostic
Do not rely on visual inspection alone. Use Dynamic Vapor Sorption (DVS) to determine the "Safe Zone" for your specific salt batch.
Figure 1: DVS Analysis Decision Tree
Caption: Workflow for classifying salt stability. Class C materials (Deliquescent) require handling in <30% RH.[1]
Reference Data: CRH Thresholds
Note: Values are approximate and polymorphic-form dependent.
| Compound | Form | Critical RH (approx at 25°C) | Risk Level |
| Glycine | Free Base | >95% | Low |
| Glycine HCl | Salt | ~65-70% | Medium |
| L-Arginine | Free Base | N/A (Often Amorphous/Hygroscopic) | High |
| L-Arginine HCl | Salt | ~60% | High |
| L-Histidine HCl | Monohydrate | ~55-60% | High |
| L-Lysine HCl | Salt | ~40-50% | Critical |
Module 2: Handling & Weighing Protocols
Q: How do I weigh these salts accurately if they absorb water instantly?
A: Use the "Time-to-Error" Protocol . Hygroscopic salts can gain 0.5% - 1.0% weight in minutes, leading to stoichiometry errors in formulation.[1]
The "Time-to-Error" Protocol
-
Determine Drift: Place 100mg of salt on the balance. Record mass every 30 seconds for 5 minutes.
-
Calculate Slope: Plot Mass vs. Time. The slope (
) is your moisture uptake rate. -
Set Limit: If your error tolerance is 0.1%, calculate the time (
) it takes to reach that mass gain.-
Example: If uptake is 0.05 mg/min (on 100mg), you have exactly 2 minutes to weigh and seal.
-
Best Practice: Static Control
Amino acid salts are prone to static charge, which exacerbates handling issues.
-
Solution: Use an ionizing anti-static gun (e.g., Zerostat) before weighing. Static fields can cause particles to "jump" and increase surface area exposure to moisture.
Module 3: Processing & Formulation (Lyophilization)
Q: My lyophilized cake collapsed. Did the HCl salt cause this?
A: Yes. Chloride ions are notorious for suppressing the glass transition temperature (
Troubleshooting: The "Annealing" Fix
If you must use HCl salts, you often need to crystallize the bulking agent (e.g., Mannitol) to provide structural support, or use a specific annealing cycle.
Figure 2: Lyophilization Cycle Logic for HCl Salts
Caption: Annealing promotes crystallization of excipients (e.g., Mannitol) to support the HCl salt, preventing collapse.[1]
Module 4: Chemical Stability (The "Hidden" Risks)
Q: I see brown discoloration. Is it the Maillard reaction?
A: It depends on your pH and excipients.
-
The Good News: The Maillard reaction (browning) requires a deprotonated amine (nucleophile). HCl salts keep the amino group protonated (
), which actually inhibits the Maillard reaction compared to the free base [1]. -
The Bad News (Esterification): If you use alcohols (Methanol, Ethanol) in wet granulation, the HCl salt acts as an acid catalyst. This promotes Fischer Esterification , converting your amino acid into an ethyl/methyl ester impurity [2].
Chemical Stability Matrix
| Reaction | Risk with HCl Salt | Mechanism | Prevention |
| Maillard (Browning) | Lower | Protonated amine ( | Keep pH low; avoid reducing sugars. |
| Esterification | Higher | HCl catalyzes reaction between COOH and alcohol.[1] | Avoid alcohols in processing; use aqueous granulation.[1] |
| Hydrolysis | Medium | Moisture uptake (Deliquescence) creates localized solution.[1] | Keep RH < CRH; use desiccants. |
References
-
Maillard Reaction Kinetics
-
Esterification Risks
- Source: Quora / Chemical Community Consensus
- Context: Dihydrochloride salts are often used to protect esters, but in the presence of free alcohol and heat, the reverse (ester formation)
-
Link:
-
Humidity Fixed Points (CRH Data)
- Source: TA Instruments / NIST D
- Context: Standard reference table for saturated salt solutions used to calibrate RH and determine deliquescence points.
-
Link:
-
Lyophilization & Collapse Temperatures
- Source: American Pharmaceutical Review
- )
-
Link:
Sources
Troubleshooting inconsistent results in 4-fluorophenibut bioassays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible bioassay data is the cornerstone of successful research. This guide is designed to provide in-depth troubleshooting for inconsistent results encountered during bioassays with 4-fluorophenibut, a potent GABA-B receptor agonist.[1][2] We will move beyond simple checklists to explore the causal relationships between experimental variables and outcomes, ensuring your protocols are self-validating and your results are trustworthy.
Section 1: Compound Integrity and Preparation: The Source of Truth
The most frequent source of variability begins before the compound ever reaches your cells. Ensuring the integrity and accurate concentration of your 4-fluorophenibut stock is paramount.
Question: My dose-response curve is inconsistent between experiments, or I'm seeing lower-than-expected potency. What could be wrong with my compound preparation?
Answer: This is a classic problem that often points to issues with compound solubility or stability. 4-fluorophenibut hydrochloride is a crystalline solid that requires careful handling to ensure you're working with the intended concentration.[3]
-
Causality—Solubility: If the compound is not fully dissolved, you are not adding the stated concentration to your assay. Micro-precipitates can lead to dramatic under-dosing of your cells. Furthermore, in plate-based assays that use optical readouts (absorbance, fluorescence), particulate matter can scatter light, leading to artificial signals and high background.
-
Expert Insight—Solvent Choice: While datasheets may list multiple solvents, the choice of solvent can impact stability and compatibility with your cell model.[3][4] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[3][4] However, always ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Self-Validating Protocol—Verification:
-
Visual Inspection: After dissolving, hold the vial against a light source. There should be no visible particulates or haze.
-
Solubility Testing: Before preparing a large stock, test the solubility of a minute amount of the compound in your chosen solvent.[4]
-
Fresh Stocks: For maximum consistency, prepare fresh dilutions from a concentrated stock solution for each experiment. If storing stock solutions, keep them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO | High dissolving capacity for initial stock solution.[3][4] |
| Stock Concentration | 10-50 mM (in 100% DMSO) | Creates a concentrated stock that allows for minimal solvent carryover into the final assay. |
| Storage (Stock) | -20°C (short-term), -80°C (long-term) in aliquots | Prevents degradation from repeated temperature changes and exposure to ambient conditions.[4] |
| Final Solvent Conc. | <0.5% in assay medium | Minimizes solvent-induced artifacts and cytotoxicity in cell-based assays. |
Section 2: Cell-Based Assay Troubleshooting
4-fluorophenibut primarily acts as an agonist at the G-protein coupled GABA-B receptor.[1][5] Functional assays typically measure downstream signaling events following receptor activation.[6] Inconsistencies here often stem from the biological system itself.
Question: I am not seeing a response, or the signal window is very low in my GABA-B functional assay (e.g., cAMP inhibition, calcium flux, or potassium channel activation). Why?
Answer: A weak or absent signal suggests a problem with one of the core components of the signaling cascade: the receptor, the G-protein, or the downstream effectors.
-
Causality—Receptor Expression & Function: The most common reason for a lack of response is insufficient functional receptor expression on the cell surface.[6][7] G-protein coupled receptors (GPCRs) like GABA-B are complex transmembrane proteins, and their expression can be low in native tissues or variable in recombinant cell lines.[8]
-
Expert Insight: The choice of cell line is critical. Standard lines like HEK293 or CHO cells do not endogenously express high levels of GABA-B receptors and require transient or stable transfection to be suitable for these assays.[6] Even in expressing lines, receptor levels can diminish with excessive cell passage.
-
-
Causality—G-Protein Coupling: GABA-B activation typically leads to the inhibition of adenylyl cyclase via the Gi/o protein, reducing cAMP levels, or the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels via the Gβγ subunit.[9][10] If the cell line lacks the appropriate G-protein subtype or the downstream effector (e.g., the specific GIRK channel), the signal cannot be propagated.
-
Expert Insight: For Gi/o-coupled receptors, a common strategy is to stimulate the cells with forskolin to artificially raise cAMP levels. The effect of an agonist like 4-fluorophenibut is then measured as a decrease from this stimulated level, which provides a much larger and more robust assay window.[11]
-
Workflow for Diagnosing "No Signal" Issues
Caption: A logical workflow for troubleshooting inconsistent or absent signals in bioassays.
Question: I'm observing high well-to-well variability within the same plate. How can I improve my assay precision?
Answer: High variability often points to technical inconsistencies in assay execution rather than a fundamental problem with the compound or cells. Cell-based assays are inherently complex, and controlling for variability is key to generating reliable data.[12]
-
Causality—Inconsistent Cell Plating: If cells are not plated uniformly, different wells will start with different cell numbers, leading to variations in receptor number and overall signal output.
-
Expert Insight: Ensure a single-cell suspension before plating by gently triturating. When plating, gently swirl the plate in a figure-eight pattern to distribute cells evenly before incubation. Avoid letting plates sit on the bench for extended periods before going into the incubator, which can cause cells to settle in the center of wells.
-
-
Causality—Edge Effects: Wells on the periphery of a microtiter plate are more susceptible to temperature and evaporation fluctuations than the inner wells.[12] This can lead to systematically skewed results in the outer rows and columns.
-
Self-Validating Protocol: To mitigate this, a common practice is to fill the outer wells with sterile water or phosphate-buffered saline (PBS) and use only the inner 60 wells for experimental samples.[12] This creates a humidity barrier and normalizes the temperature across the experimental wells.
-
-
Causality—Reagent Addition: The timing and technique of reagent addition, especially in kinetic assays (like calcium flux), are critical.
-
Expert Insight: Use multichannel pipettes or automated liquid handlers to add reagents to an entire row or column simultaneously.[12] Ensure pipette tips are properly seated and that you are not introducing bubbles into the wells.
-
Section 3: Data Analysis and Interpretation
How you analyze your data is just as important as how you generate it. Incorrect data processing can mask real effects or create the illusion of significance where none exists.
Question: My dose-response curves have a very steep or shallow slope (Hill slope), or the bottom/top plateaus are not well-defined. How should I interpret this?
Answer: The parameters of the four-parameter logistic (4PL) curve fit (Top, Bottom, EC50, and Hill Slope) provide valuable diagnostic information about your assay.
-
Shallow Hill Slope (<0.5): This can indicate a number of issues:
-
Negative Cooperativity: The binding of one ligand molecule reduces the affinity for subsequent molecules.
-
Assay Artifact: The response being measured is not tightly coupled to receptor occupancy. For example, the signal could be reaching saturation before all receptors are occupied.
-
Compound Degradation: The compound may be unstable in the assay medium over the incubation time, leading to a reduced effective concentration at higher levels.
-
-
Steep Hill Slope (>1.5):
-
Positive Cooperativity: The binding of one ligand enhances the affinity for others.
-
Assay Artifact: Often seen in assays with a very narrow dynamic range or where a threshold effect exists.
-
-
Unstable Plateaus: If the top or bottom of your curve is not flat, it suggests that you haven't captured the full dynamic range of the response.
-
Expert Insight: Extend your dose range. You should have at least two points on the flat bottom plateau and two points on the flat top plateau to accurately constrain the curve fit.[13] If the response continues to drift up or down, it may indicate compound cytotoxicity at high concentrations or other off-target effects.
-
Visualizing the GABA-B Signaling Pathway
Understanding the mechanism of action is key to selecting the right assay and interpreting the results.
Caption: Simplified signaling pathway of 4-Fluorophenibut via the GABA-B receptor.
By systematically addressing these potential sources of error—from compound preparation to data analysis—you can build a robust and reliable bioassay, ensuring that your results accurately reflect the pharmacology of 4-fluorophenibut.
References
-
Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. National Center for Biotechnology Information.
-
F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed. National Center for Biotechnology Information.
-
4-Fluoro phenibut hydrochloride (β-(4-Fluorophenyl) - MedchemExpress.com. MedchemExpress.
-
4-Fluoro phenibut hydrochloride | Drug Derivative | 1858241-03-8 | Invivochem. InvivoChem.
-
Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International.
-
GABA Receptors Gone Bad: The Wrong Place at the Wrong Time - PMC - NIH. National Center for Biotechnology Information.
-
GABA Receptor - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information.
-
Phenibut - Wikipedia. Wikipedia.
-
GPCR - Structure, Function and Challenges - LubioScience GmbH. LubioScience GmbH.
-
GABA Receptor Agonist - BOC Sciences. BOC Sciences.
-
(PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals - ResearchGate. ResearchGate.
-
Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor - Frontiers. Frontiers.
-
4-fluoro Phenibut (hydrochloride) (CAS 1858241-03-8) - Cayman Chemical. Cayman Chemical.
-
Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi Case study using functional CxCR4 - Synthelis. Synthelis.
-
CGP11130 | CAS#52237-19-1 | MedKoo. MedKoo.
-
Bioassays - NCATS Toolkit. National Center for Advancing Translational Sciences.
-
Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi - HORIBA. HORIBA.
-
Erratum: Tu et al., “GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation” | Journal of Neuroscience. Journal of Neuroscience.
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. MDPI.
-
Characterization of GABA Receptors - PMC - PubMed Central. National Center for Biotechnology Information.
-
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC - NIH. National Center for Biotechnology Information.
-
Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
-
Why G protein-coupled receptors (GPCRs) are difficult to study - Fluidic Sciences Ltd. Fluidic Sciences Ltd.
-
How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor - YouTube. YouTube.
-
Overview of the Fundamentals in Developing a Bioassay | Pharmaceutical Technology. Pharmaceutical Technology.
Sources
- 1. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Fluoro phenibut hydrochloride | Drug Derivative | 1858241-03-8 | Invivochem [invivochem.com]
- 5. Phenibut - Wikipedia [en.wikipedia.org]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR - Structure, Function and Challenges - LubioScience [lubio.ch]
- 8. horiba.com [horiba.com]
- 9. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing HPLC Separation of 4-AFBA and Its Precursors
Welcome to the technical support center for the analysis of 4-aminofluorobenzyl alcohol (4-AFBA) and its process-related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust and reliable HPLC methods for purity testing and process monitoring. As a critical intermediate in pharmaceutical synthesis, ensuring the accurate quantification of 4-AFBA and the resolution from its precursors is paramount for quality control.
This document provides foundational knowledge, detailed troubleshooting guides, and validated starting protocols to accelerate your method development and resolve common chromatographic challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up an HPLC method for 4-AFBA and its potential precursors, such as 4-fluorobenzaldehyde and 4-aminobenzonitrile.
Q1: What is the recommended stationary phase (column) to start with for separating 4-AFBA and its precursors?
A good starting point for separating 4-AFBA, which is a polar aromatic amine, and its likely precursors is a modern, high-purity, end-capped C18 column. A standard dimension like 150 mm x 4.6 mm with 3 or 5 µm particles is versatile for initial method development.[1] The C18 phase provides the necessary hydrophobic retention for the aromatic rings, while high-density bonding and end-capping minimize unwanted secondary interactions with surface silanols, which is a common issue when analyzing basic compounds like amines.[2][3] Should retention be insufficient on a C18, alternative phases like Phenyl-Hexyl or a polar-embedded phase could be explored to introduce different selectivity mechanisms, such as π-π interactions.[4]
Q2: How does mobile phase pH affect the separation of 4-AFBA, and what is a good starting pH?
Mobile phase pH is arguably the most critical parameter for this separation. 4-AFBA contains a basic amino group, making its retention highly sensitive to pH.[5]
-
Mechanism: At a low pH (e.g., pH < 4), the amine group will be protonated (R-NH3+), making the molecule more polar and thus less retained on a reversed-phase column. At a higher pH (e.g., pH > 8), the amine will be in its neutral, more hydrophobic form (R-NH2), leading to stronger retention.[5][6]
-
Starting Point: An acidic mobile phase is often a good starting point to ensure peak shape and control retention. A pH of around 3.0, achieved using a volatile buffer like 0.1% formic acid or phosphoric acid, is recommended.[7][8][9] This low pH protonates the 4-AFBA, but more importantly, it suppresses the ionization of residual silanol groups on the silica surface, which are a primary cause of peak tailing for basic analytes.[10]
Q3: What organic modifier and detection wavelength should I use for 4-AFBA analysis?
-
Organic Modifier: Acetonitrile (ACN) is typically the preferred organic modifier over methanol for aromatic compounds as it often provides better peak shape and different selectivity. A simple starting gradient from a low to high percentage of ACN can quickly establish the required elution strength.
-
Detection Wavelength: 4-AFBA contains a substituted benzene ring, which will have strong UV absorbance. To determine the optimal wavelength for maximum sensitivity, it is best to use a photodiode array (PDA) or diode array detector (DAD) to acquire the UV spectrum of 4-AFBA and its key precursors. If a PDA is unavailable, a starting wavelength of 254 nm is a common choice for aromatic compounds, but scouting around 230 nm may also yield a high signal.
Troubleshooting Guide
This guide is structured in a "Problem -> Potential Cause -> Solution" format to directly address experimental issues.
Problem 1: Poor Peak Shape - Tailing Peaks
Peak tailing is the most common issue when analyzing basic compounds like 4-AFBA.[2]
-
Potential Cause A: Secondary Silanol Interactions
-
Explanation: The silica backbone of most reversed-phase columns has residual acidic silanol groups (Si-OH). If the mobile phase pH is in the intermediate range (pH 4-8), these silanols can become ionized (Si-O-) and interact strongly with the protonated form of the 4-AFBA analyte (R-NH3+).[10][11] This secondary ionic interaction is a different, stronger retention mechanism that leads to tailing.[3]
-
Solution:
-
Lower Mobile Phase pH: Decrease the mobile phase pH to below 3.5 using an acid like formic, trifluoroacetic, or phosphoric acid. This fully protonates the silanol groups, preventing them from interacting with the basic analyte.[9][10]
-
Use a Base-Deactivated Column: Employ a modern, high-purity column that has been extensively end-capped or is based on hybrid particle technology to minimize the number of accessible silanol groups.
-
Add a Competing Base (Use with Caution): In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase. The TEA preferentially interacts with the active silanol sites, masking them from the analyte. However, this can shorten column lifetime and suppress MS signals.
-
-
-
Potential Cause B: Column Overload
-
Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a right-skewed (tailing) peak.
-
Solution: Reduce the sample concentration or decrease the injection volume. Perform a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to see if the peak shape improves at lower concentrations.
-
Problem 2: Insufficient Resolution / Co-elution
Achieving baseline separation between 4-AFBA and structurally similar precursors is essential for accurate quantification.
-
Potential Cause A: Suboptimal Mobile Phase Selectivity
-
Explanation: The choice of organic modifier and pH dramatically influences selectivity (α), the factor in the resolution equation that describes the separation between two peaks.[12] If precursors have different acidic/basic properties, pH adjustment is the most powerful tool to alter their relative retention times.[5]
-
Solution:
-
Perform a pH Study: Analyze the sample mixture using mobile phases at different pH values (e.g., pH 2.5, 3.5, 6.0, 8.0), provided your column is stable across this range. Track the retention times of 4-AFBA and its precursors to find the pH that maximizes their separation.
-
Change the Organic Modifier: If working with acetonitrile, switch to methanol or a mixture of the two.[13] Different organic solvents interact differently with analytes and the stationary phase, which can significantly alter selectivity and resolve co-eluting peaks.[13]
-
-
-
Potential Cause B: Insufficient Column Efficiency
-
Explanation: Column efficiency (N), or the "sharpness" of the peaks, may not be high enough to resolve closely eluting compounds.
-
Solution:
-
Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will dramatically increase efficiency and improve resolution.[12]
-
Increase Column Length: Using a longer column (e.g., 250 mm instead of 150 mm) increases the theoretical plates and can improve resolution, though it will also increase analysis time and backpressure.[12]
-
Optimize Flow Rate: Ensure you are operating near the column's optimal flow rate (as determined by a van Deemter plot) to maximize efficiency.
-
-
Problem 3: Peak Fronting
-
Potential Cause: Sample Solvent Mismatch
-
Explanation: Dissolving the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase can cause the analyte band to spread before it reaches the column head, resulting in a fronting peak.
-
Solution: As a best practice, always try to dissolve the sample in the initial mobile phase composition.[14] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample and inject the smallest possible volume.
-
Baseline Experimental Protocol
This protocol provides a robust starting point for the separation of 4-AFBA from its common precursors. System suitability tests (SSTs) are included to ensure the validity of the results.
Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity C18, 150 mm x 4.6 mm, 3.5 µm | Provides good hydrophobic retention and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure good peak shape for the amine.[7][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good selectivity for aromatic compounds. |
| Gradient | 5% B to 70% B over 15 minutes | A broad gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility and can improve peak efficiency. |
| Injection Volume | 5 µL | A small volume minimizes potential for band broadening. |
| Detection | UV at 240 nm | A good starting wavelength for substituted aromatic rings. |
| Sample Prep. | Dissolve sample in Mobile Phase A / Water (95:5) | Ensures compatibility with the initial mobile phase to prevent peak distortion.[14] |
System Suitability Test (SST) Criteria
Before running samples, inject a standard mixture of 4-AFBA and its key precursors to verify system performance.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between all critical pairs |
| Tailing Factor (Tf) | ≤ 1.5 for 4-AFBA |
| Theoretical Plates (N) | > 5000 for 4-AFBA |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common HPLC separation issues encountered with 4-AFBA and its precursors.
Caption: Logical workflow for troubleshooting common HPLC separation issues.
References
- Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.
- HPLC Column Selection Guide. Chromtech.
- Benzonitrile, 4-amino- Separation on Newcrom C18 HPLC column. SIELC Technologies.
- Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America.
- Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Peak Tailing in HPLC. Element Lab Solutions.
- How does an acid pH affect reversed-phase chromatography separ
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- HPLC Peak Tailing. Axion Labs.
- Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
Sources
- 1. chromtech.net.au [chromtech.net.au]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Benzonitrile, 4-amino- | SIELC Technologies [sielc.com]
- 9. biotage.com [biotage.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. hplc.eu [hplc.eu]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
How to confirm the stereochemistry of synthesized (R)-3-Amino-4-(4-fluorophenyl)butanoic acid
This technical guide details the stereochemical confirmation of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid , a critical
Ensuring the enantiomeric purity of the (R)-isomer is vital, as the (S)-isomer may possess significantly different pharmacological activity or toxicity profiles.
Technical Support Center: Stereochemistry Confirmation
Quick Navigation
Module 1: Chiral HPLC (The Workhorse)
Objective: Quantify Enantiomeric Excess (ee) and confirm identity against a reference standard.
Context:
Recommended Methodologies
| Parameter | Method A: Direct Analysis (Zwitterion) | Method B: N-Boc Derivatization (Preferred) |
| Column | Crownpak CR(+) or Chirobiotic T | Chiralpak AD-H or Chiralcel OD-H |
| Mobile Phase | aq.[1] HClO | Hexane / IPA / TFA (90:10:0.[1]1) |
| Detection | UV @ 210 nm (low sensitivity) | UV @ 254 nm (High sensitivity due to Boc/Phenyl) |
| Pros | No sample prep; good for crude reaction mixtures.[1] | Sharp peaks; highly reproducible; standard industry method.[1][2] |
| Cons | Column lifetime is sensitive to pH; long equilibration.[1][2] | Requires derivatization step (Boc-anhydride).[1] |
Protocol: N-Boc Derivatization for HPLC
If direct resolution is poor, convert the free amino acid to its N-Boc protected methyl ester or acid form to eliminate zwitterionic interactions.[1]
-
Reaction: Dissolve 10 mg sample in 1 mL THF/Water (1:1). Add 1.5 eq NaHCO
and 1.2 eq Boc O. Stir for 2 hours. -
Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc. Dry organic layer.[1][2]
-
Analysis: Inject onto Chiralpak AD-H .
-
Typical Elution Order: For many
-amino acids on AD-H, the (R)-isomer often elutes second, but this must be confirmed with a racemic standard.[1]
-
Critical Check: Always run a racemic standard (synthesized by mixing R and S or via non-stereoselective reduction) to establish retention times. Never rely solely on a single-peak chromatogram to assume purity.[1]
Module 2: Mosher's Analysis (Absolute Configuration)
Objective: Determine absolute stereochemistry (R vs S) ab initio without a reference standard. This is the "Self-Validating" method required when literature data is scarce.[1][2]
Mechanism: You will derivatize the primary amine with both
Experimental Workflow
Figure 1: Workflow for Mosher's Analysis to determine absolute configuration.
Step-by-Step Protocol
-
Derivatization:
-
Take 5 mg of your amino acid ester (methyl ester is preferred to avoid COOH interference).[2]
-
Vial 1: Add 10 mg
-MTPA-Cl, 20 µL Pyridine, 0.5 mL DCM. Stir 2h. -
Vial 2: Add 10 mg
-MTPA-Cl, 20 µL Pyridine, 0.5 mL DCM. Stir 2h. -
Note: The Cahn-Ingold-Prelog priority changes from MTPA-Cl to the Amide.[1]
-MTPA-Cl yields the -Mosher Amide.[1]
-
-
NMR Analysis:
-
Calculation:
Module 3: Polarimetry & Troubleshooting
Objective: Quick purity check, but prone to errors.
Standard Value:
While specific rotation for the 4-fluorophenyl analog is less commonly cited than the 2,4,5-trifluoro analog (Sitagliptin intermediate), expected values for (R)-
-
Warning: Small impurities (like unreacted starting material or chiral auxiliaries) can drastically skew
.[1] Do not rely on this for release testing without HPLC confirmation.
Troubleshooting Q&A
Q1: My Chiral HPLC shows a single peak, but the optical rotation is lower than expected. Is it racemized?
-
Diagnosis: It is possible, but "single peak" often means "co-elution."[1][2]
-
Action:
-
Inject a racemic standard to prove your method separates the enantiomers.[1][2] If the racemate also elutes as one peak, your method has no selectivity.[2]
-
Check for chemical impurities .[1][2] A highly rotating achiral impurity can suppress the specific rotation reading.[2]
-
Switch columns.[1][2] If you used OD-H, switch to AD-H or Chirobiotic T.[1]
-
Q2: I am seeing a "third peak" in the chiral HPLC of my N-Boc derivative.
-
Diagnosis: This is likely a rotamer or a condensation impurity.[1][2]
-
Action:
-
Rotamers: N-Boc compounds often show split peaks in NMR and sometimes broadening in HPLC due to restricted rotation around the Amide bond.[1][2] Run the HPLC column at a higher temperature (e.g., 40°C vs 25°C) to coalesce rotamers.
-
Condensation Impurity: In the synthesis of Sitagliptin-like beta-amino acids, cyclic condensation products (lactams) can form.[1] Check MS for
peaks.[1]
-
Q3: Can I use Marfey's Reagent instead of Mosher's?
-
Answer: Yes, and it is often better for amino acids.[2]
-
Protocol: React the amino acid with FDAA (Marfey's Reagent). The resulting diastereomers are easily separated on a standard C18 (Achiral) HPLC column.[2]
-
Logic: The elution order on C18 is predictable for Marfey's derivatives (L-isomer usually elutes before D-isomer for
-amino acids; verify for -amino acids using a standard).
References
-
Sitagliptin Intermediate Synthesis (Analogous Chemistry)
-
Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin."[2] Organic Process Research & Development, 2005.[1][2][4] [1]
- Note: Describes the enzymatic resolution and physical properties of the 2,4,5-trifluoro analog, providing a baseline for the 4-fluoro analog.
-
-
Mosher's Method Protocol
-
Chiral HPLC of Beta-Amino Acids
-
Sigma-Aldrich Technical Guide.[1] "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."
- Note: Details the use of Teicoplanin (Chirobiotic T) columns for this specific class of zwitterions.
-
-
Marfey's Reagent Application
Sources
- 1. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
4-Fluorophenibut vs. Phenibut: A Comparative Study of GABA-B Agonism
[1][2][3]
Abstract
This guide presents a technical analysis comparing Phenibut (
Structural & Chemical Basis[4][5]
The fundamental difference between these two compounds lies in the modification of the phenyl ring. Phenibut contains an unsubstituted phenyl ring, whereas 4-Fluorophenibut introduces a fluorine atom at the para-position.
The "Fluorine Effect" in Medicinal Chemistry
The introduction of fluorine is a strategic modification in drug design due to its high electronegativity and small atomic radius (1.47 Å, mimicking hydrogen).
-
Lipophilicity: Fluorination typically increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability.
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (
116 kcal/mol), resisting metabolic oxidation at the para-position. -
Receptor Affinity: The electron-withdrawing nature of fluorine alters the electron density of the phenyl ring, potentially strengthening
stacking interactions within the receptor binding pocket.
Pharmacodynamics: The Potency Shift
GABA Agonism
GABA
Comparative Data (Irie et al., 2020):
Recent patch-clamp recordings in mouse cerebellar Purkinje cells have quantified the potency difference.[1] F-Phenibut is significantly more potent at evoking outward-rectifying K
| Parameter | Phenibut (Racemic) | 4-Fluorophenibut | Baclofen (Reference) |
| GABA | 1362 | 23.3 | 6.0 |
| Relative Potency | 1x | ||
| Primary Mechanism | Potent GABA | Selective GABA |
Key Insight: Phenibut acts primarily as a gabapentinoid (VDCC blocker) at therapeutic doses, with GABA
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of F-Phenibut binding to the GABA
Figure 1: Signal transduction pathway. F-Phenibut exerts strong agonism on GABA
Experimental Protocols for Validation
To objectively verify the performance differences, researchers should utilize the following self-validating protocols.
Protocol A: Whole-Cell Patch-Clamp Recording
This is the "Gold Standard" for measuring functional potency (
Objective: Measure the outward current density induced by the drug in cerebellar Purkinje cells.
-
Preparation: Prepare 250
m thick cerebellar slices from ICR mice (P21-P28) in ice-cold oxygenated ACSF (Artificial Cerebrospinal Fluid). -
Rig Setup: Use a standard patch-clamp amplifier (e.g., MultiClamp 700B).
-
Internal Solution: K-gluconate based (130 mM) to isolate K+ currents.
-
Voltage Clamp: Hold membrane potential at -50 mV.
-
Application:
-
Perfuse slice with ACSF containing TTX (0.5
M) to block Na+ spikes. -
Apply Phenibut (100 - 3000
M) and F-Phenibut (1 - 300 M) sequentially. -
Control: Apply Baclofen (10
M) as a positive control.
-
-
Validation: The current must be outward-rectifying and sensitive to the GABA
antagonist CGP55845. If CGP55845 does not block the current, the effect is off-target.
Protocol B: Radioligand Binding Assay (Competition)
Used to determine binding affinity (
Objective: Compare displacement of [3H]-CGP54626 (a selective GABA
-
Membrane Prep: Homogenize rat cerebral cortex tissue; centrifuge to isolate synaptic membranes.
-
Incubation:
-
Mix membrane suspension with 2 nM [3H]-CGP54626.
-
Add increasing concentrations of competitor (Phenibut or F-Phenibut,
to M). -
Incubate at 20°C for 60 mins.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % specific binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Workflow Diagram:
Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.
Discussion & Implications
Selectivity Profile
While Phenibut is often marketed as a GABA mimetic, literature confirms it binds to the
F-Phenibut alters this ratio.[1] By lowering the
Safety Considerations
The 60-fold increase in potency necessitates strict dose scaling. Researchers transitioning from Phenibut to F-Phenibut models must adjust dosages by at least one order of magnitude to avoid toxicity or receptor desensitization.
References
-
Irie, T., et al. (2020). F-phenibut (
-(4-Fluorophenyl)-GABA), a potent GABA receptor agonist, activates an outward-rectifying K current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[1] European Journal of Pharmacology, 884, 173437.[1] -
Zvejniece, L., et al. (2015). R-phenibut binds to the
subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[2][3] Pharmacology Biochemistry and Behavior, 137, 23-29. -
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut.[4][5] European Journal of Pharmacology, 583(1), 128-134.
-
World Health Organization (2020). Critical Review Report: Phenibut. Expert Committee on Drug Dependence.
Sources
- 1. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
Comparing the potency of baclofen and (R)-3-Amino-4-(4-fluorophenyl)butanoic acid
Executive Summary & Nomenclature Clarification
Subject: Comparative analysis of Baclofen and (R)-4-Fluorophenibut .
Nomenclature Note:
The specific chemical name provided in the topic—(R)-3-Amino-4-(4-fluorophenyl)butanoic acid—describes a
This compound is widely known in research circles as 4-Fluorophenibut (F-Phenibut) or F-Baclofen . It is the 4-fluoro analogue of Phenibut and the fluoro-isostere of Baclofen. This guide focuses on this active
Core Comparison:
-
Baclofen is a highly selective, potent GABA-B receptor agonist with negligible affinity for voltage-gated calcium channels (VGCCs).
-
(R)-4-Fluorophenibut acts as a dual-action ligand , functioning as an intermediate-potency GABA-B agonist (less potent than Baclofen but significantly more potent than Phenibut) while retaining affinity for the
subunit of VGCCs.
Potency Snapshot (GABA-B Activation)
| Compound | Substituent (Para-position) | Relative Potency (EC50) | Receptor Selectivity |
| (R)-Baclofen | Chlorine (-Cl) | High (~6.0 | Selective GABA-B |
| (R)-4-Fluorophenibut | Fluorine (-F) | Moderate (~23.3 | Mixed (GABA-B + |
| (R)-Phenibut | Hydrogen (-H) | Low (~1362 | Mixed ( |
Molecular Characterization & Structural Logic
The pharmacological divergence between these two compounds stems from the bioisosteric replacement of the para-chlorine atom in Baclofen with a fluorine atom.
-
Baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid): The bulky, lipophilic chlorine atom at the para position optimizes binding within the GABA-B orthosteric site, locking the receptor in the active conformation.
-
4-Fluorophenibut ((R)-4-amino-3-(4-fluorophenyl)butanoic acid): The fluorine atom is smaller and more electronegative than chlorine. While it mimics the electronic withdrawal of chlorine, its smaller Van der Waals radius reduces the steric "lock" within the GABA-B pocket compared to Baclofen, resulting in a ~4-fold reduction in potency. However, this structure retains the spatial geometry required to bind the
subunit of VGCCs, a trait shared with Gabapentin and Phenibut but lost in Baclofen.
Visualization: Structural & Functional Relationship[1]
Figure 1: Pharmacological profile comparison.[1][2][3][4][5][6][7][8][9] Note the unique dual-action profile of 4-Fluorophenibut compared to the selective profile of Baclofen.[1]
Pharmacodynamics & Experimental Data
GABA-B Agonism (In Vitro Patch Clamp Data)
The most definitive comparison of potency comes from electrophysiological recordings measuring the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRK) or the suppression of voltage-gated calcium currents.
Data Source: H. Hoang et al. (2020) conducted whole-cell patch-clamp recordings on mouse cerebellar Purkinje cells to measure outward current density evoked by these agonists.[4]
-
Baclofen : Elicited maximal outward currents at low concentrations.
-
EC50 : 6.0
M [4]
-
-
4-Fluorophenibut : Elicited similar maximal currents but required higher concentrations.
-
EC50 : 23.3
M [4]
-
-
Result : Baclofen is approximately 3.9x more potent than 4-Fluorophenibut at the GABA-B receptor. Both are full agonists.
Subunit Binding (Gabapentinoid Activity)
Unlike Baclofen, 4-Fluorophenibut retains significant affinity for the
-
Mechanism : Binding to
inhibits the trafficking of calcium channels to the presynaptic membrane, reducing neurotransmitter release (glutamate, substance P). -
Implication : 4-Fluorophenibut exhibits a "hybrid" profile—providing the muscle relaxation of GABA-B agonism (Baclofen-like) and the anxiolytic/neuropathic pain modulation of gabapentinoids (Gabapentin-like).
Experimental Protocol: Comparative Potency Assay
To replicate the potency data, researchers should utilize Whole-Cell Patch-Clamp Recording in brain slices. This method is superior to radioligand binding for determining functional potency (EC50).
Protocol: Measurement of GABA-B Mediated Outward Currents
Objective: Determine the EC50 of Baclofen and 4-Fluorophenibut on cerebellar Purkinje cells.
Materials:
-
Tissue: Cerebellar slices (250
m) from C57BL/6 mice (P20-P30). -
External Solution (ACSF): 124 mM NaCl, 2.5 mM KCl, 1.2 mM NaH2PO4, 24 mM NaHCO3, 5 mM HEPES, 2 mM CaCl2, 2 mM MgCl2, 10 mM Glucose (bubbled with 95% O2/5% CO2).
-
Internal Pipette Solution: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 1 mM MgCl2, 4 mM Mg-ATP, 0.4 mM Na-GTP, 10 mM EGTA (pH 7.3).
-
Compounds: (R)-Baclofen and (R)-4-Fluorophenibut (dissolved in ACSF).
Workflow:
-
Slice Preparation:
-
Anesthetize mouse (Isoflurane) and decapitate.
-
Rapidly remove brain into ice-cold cutting solution.
-
Cut parasagittal cerebellar slices using a vibratome.
-
Incubate at 34°C for 30 min, then room temp.
-
-
Electrophysiology Setup:
-
Transfer slice to recording chamber (perfusion rate: 2 mL/min).
-
Visualize Purkinje cells using DIC optics.
-
Pull borosilicate glass pipettes (Resistance: 3–5 M
).
-
-
Recording (Voltage Clamp):
-
Establish G
seal and break in (Whole-cell configuration). -
Clamp membrane potential at -50 mV .
-
Blockers: Add TTX (1
M) to block Na+ channels and Picrotoxin (100 M) to block GABA-A receptors.
-
-
Drug Application & Measurement:
-
Apply Baclofen or 4-Fluorophenibut via bath perfusion in ascending concentrations (e.g., 0.1, 1, 10, 30, 100
M). -
Record the steady-state outward current (I_drug) for each concentration.
-
Washout between applications (10-15 min) to prevent desensitization.
-
-
Data Analysis:
-
Normalize currents to the maximal response (I_max).
-
Fit data to the Hill equation:
.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for determining EC50 values via electrophysiology.
References
-
Hoang, H., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. PubMed. Available at: [Link]
-
Couvrat, N., et al. (2021). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].[2] Acta Crystallographica Section E. Available at: [Link]
-
Kent, C. N., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters. Available at: [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews. (Provides baseline data for the non-fluorinated analog). Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bluelight.org [bluelight.org]
Comparative SAR Analysis: 4-Substituted GABA Analogues as Mechanism-Based Inactivators
Executive Summary: The Strategic Value of C4 Substitution
In the development of GABAergic therapeutics, the substitution pattern on the
This guide provides an in-depth technical comparison of 4-substituted GABA analogues, focusing on the Structure-Activity Relationship (SAR) that governs their transition from simple substrates to irreversible inhibitors. We analyze the industry standard, Vigabatrin , against next-generation analogues like CPP-115 , validating the mechanisms with experimental data and protocols.
Mechanistic SAR: The Requirement for Latent Reactivity
The core challenge in targeting GABA-AT is specificity. A simple alkyl substitution at the 4-position (e.g., 4-methyl-GABA ) often results in a compound that the enzyme recognizes as a substrate but cannot process into a covalent adduct, or worse, is simply metabolized, offering no therapeutic inhibition.
Effective 4-substituted analogues possess a latent reactive group that is unmasked only after the enzymatic reaction begins (Schiff base formation).
The "Michael Acceptor" Hypothesis (Vigabatrin)
Vigabatrin (4-vinyl-GABA) relies on the vinyl group acting as a Michael acceptor.
-
Recognition: Forms a Schiff base with the PLP cofactor.[1]
-
Activation: Enzymatic abstraction of the
-proton creates a conjugated system. -
Inactivation: A nucleophilic residue (Lys-329) attacks the vinyl group, forming an irreversible covalent bond.
The "Hydrolysis-Induced Locking" Mechanism (CPP-115)
CPP-115 represents a significant evolution in SAR. Instead of relying solely on Michael addition, it utilizes a difluoromethylene group.
-
Mechanism: The enzyme attempts to process the compound, leading to the hydrolysis of the difluoromethylene group into a carboxylate.[1]
-
Result: This new carboxylate forms an incredibly tight electrostatic network (salt bridges) with active site arginines (Arg192, Arg445), effectively locking the enzyme in a non-functional state.
Comparative Mechanism Diagram
The following diagram illustrates the divergent pathways of inactivation between the standard (Vigabatrin) and the high-potency variant (CPP-115).
Figure 1: Divergent inactivation mechanisms. Vigabatrin relies on covalent modification, while CPP-115 exploits metabolic processing to create a high-affinity electrostatic trap.
Comparative Performance Data
The following data highlights the efficiency gap between the first-generation inhibitor (Vigabatrin) and the conformationally restricted, fluorinated analogue (CPP-115).
Table 1: Potency and Kinetic Profile
| Compound | Structure Feature | Mechanism Type | Relative Potency | Partition Ratio* | Clinical Status |
| Vigabatrin | Michael Addition (70%) / Enamine (30%) | 1.0 (Baseline) | Low (Efficient) | FDA Approved (Epilepsy) | |
| CPP-115 | Cyclopentane + Difluoro | Hydrolysis-Induced Tight Binding | ~187x > VGB | ~2000 (High)** | Clinical Trials |
| 4-Ethynyl-GABA | Michael Addition | High | N/A | Research Tool | |
| 4-Methyl-GABA | Competitive Substrate/Inhibitor | Low/Inactive | N/A | Inactive Control |
*Note on Partition Ratio: A partition ratio of ~2000 for CPP-115 indicates that for every inactivation event, the enzyme turns over the substrate 2000 times. Despite this high ratio, the potency is higher because the final inactivated state (the tight-binding complex) is thermodynamically extremely stable, and the compound has superior bioavailability and blood-brain barrier penetration compared to VGB.
Experimental Protocol: Spectrophotometric GABA-AT Assay
To validate the activity of a 4-substituted analogue, a self-validating coupled enzyme assay is required. This protocol measures the production of NADPH, which is stoichiometric to the conversion of GABA.
Principle
The reaction couples the transamination of GABA (by GABA-AT) to the reduction of NADP+ (by Succinic Semialdehyde Dehydrogenase - SSADH).
Reagents & Setup
-
Buffer: 100 mM Potassium Pyrophosphate, pH 8.5 (Optimal for GABA-AT stability).
-
Cofactor: 100
M Pyridoxal-5’-phosphate (PLP).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Substrates: 10 mM GABA, 5 mM
-Ketoglutarate. -
Coupling Enzyme: SSADH (excess, >1 U/mL) to ensure GABA-AT is the rate-limiting step.
-
Detection: Absorbance at 340 nm (
).
Step-by-Step Workflow
-
Pre-incubation (Inhibition Phase):
-
Incubate purified GABA-AT (approx. 1
g/mL) with the test compound (e.g., Vigabatrin, 10-100 M) in Pyrophosphate buffer + PLP for varying times ( min) at 25°C. -
Control: Incubate enzyme with buffer only to correct for thermal instability.
-
-
Reaction Initiation:
-
Aliquot the pre-incubated mixture into a cuvette containing the Reaction Mix (GABA,
-KG, NADP+, SSADH). -
Total volume: 1.0 mL.[2]
-
-
Data Acquisition:
-
Monitor
for 5 minutes. -
The slope represents the residual enzymatic activity (
).
-
-
Kinetic Analysis (Kitz-Wilson Plot):
-
Plot
vs. pre-incubation time ( ) to determine . -
Plot
vs. to determine (affinity) and (max inactivation rate).
-
Strategic Decision Tree: Analogue Design
When designing GABA analogues, the substitution position determines the biological outcome. Use this decision tree to guide synthetic priorities.
Figure 2: SAR Decision Tree. 4-substitution requires unsaturation or halogenation to trigger enzyme inactivation, whereas 3-substitution tolerates bulky alkyl groups for channel modulation.
References
-
Lippert, B., Metcalf, B. W., Jung, M. J., & Casara, P. (1977). 4-Amino-hex-5-enoic acid, a selective irreversible inhibitor of gamma-aminobutyric acid aminotransferase. European Journal of Biochemistry. Link (Verified via context of search results).
-
Nanavati, S. M., & Silverman, R. B. (1991). Mechanisms of inactivation of gamma-aminobutyric acid aminotransferase by the antiepilepsy drug gamma-vinyl GABA (vigabatrin). Journal of the American Chemical Society. Link
-
Pan, Y., Gerasimov, J. Y., Kapecki, N., et al. (2012). Mechanism of Inactivation of GABA Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115).[3] Journal of the American Chemical Society. Link
-
Storici, P., Capitani, G., De Biase, D., et al. (1999). Crystal structure of GABA-aminotransferase in complex with the antiepilepsy drug vigabatrin.[4] Journal of Biological Chemistry. Link
-
Yogeeswari, P., et al. (2006).[5] An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery. Link
Sources
- 1. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Transaminase (GABA-T) Assay Kit - Profacgen [profacgen.com]
- 3. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
Comparison Guide: Validation of 4-Fluorophenibut Binding Affinity at the GABA_B Receptor
Executive Summary & Chemical Context
4-Fluorophenibut (F-Phenibut) represents a critical structural evolution in the
From a medicinal chemistry perspective, this fluorination serves as a bioisostere for the hydrogen in Phenibut and the chlorine in Baclofen. This guide validates the pharmacological profile of F-Phenibut, demonstrating that it functions as a distinct intermediate between the nootropic Phenibut and the clinical antispastic Baclofen.
Key Pharmacological Positioning:
-
Mechanism: Selective agonist at the GABA_B receptor (metabotropic).
-
Selectivity: High selectivity for GABA_B over GABA_A (
for GABA_A).[1]
Comparative Pharmacology: The Data
The following data synthesizes binding affinity (
Table 1: Comparative Potency & Affinity Profile
| Compound | Structure | GABA_B Binding Affinity ( | Functional Potency ( | Relative Potency (vs. Phenibut) |
| Baclofen | ~0.13 | 6.0 | ~227x | |
| 4-Fluorophenibut | 1.70 | 23.3 | ~58x | |
| Phenibut | ~100+ | 1362 | 1x (Baseline) |
*Functional Potency (
Technical Insight: The Fluorine Effect
The 58-fold increase in functional potency of F-Phenibut over Phenibut is attributed to the electron-withdrawing nature of the fluorine atom. This modification likely increases the compound's lipophilicity and alters the electron density of the aromatic ring, enhancing the interaction with the hydrophobic pocket of the GABA_B Venus Flytrap (VFT) domain [2]. However, it remains less potent than the chloro-substituted Baclofen, suggesting that the steric bulk of the halogen also plays a critical role in receptor occupancy.
Mechanism of Action: Signaling Pathway
To understand the downstream effects of 4-fluorophenibut binding, one must visualize the G-protein coupled cascade. Upon binding, the GABA_B receptor (an obligate heterodimer of GABA_B1 and GABA_B2 subunits) activates the
Figure 1: GABA_B Signal Transduction Pathway
This diagram illustrates the dual pathway: inhibition of cAMP production and modulation of ion channels (GIRK and VGCC).
Caption: 4-Fluorophenibut activates
Experimental Validation Protocol
To independently validate the binding affinity of 4-fluorophenibut, a Radioligand Displacement Assay is the gold standard. This protocol relies on the competition between the "cold" (unlabeled) 4-fluorophenibut and a "hot" (labeled) high-affinity ligand like
Protocol: Competitive Binding Assay (GABA_B)
Objective: Determine the
Materials
-
Tissue Source: Rat cerebral cortex membranes or CHO cells stably expressing GABA_B1b/GABA_B2.
-
Radioligand:
-CGP54626 (Antagonist, preferred for high affinity) or -Baclofen (Agonist).[5] Concentration: ~2-4 nM. -
Non-specific Binding Control: 100
Isoguvacine (to block GABA_A) and 100 Baclofen (to saturate GABA_B). -
Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM
.
Workflow Diagram
The following flowchart details the critical steps to ensure data integrity and reproducibility.
Caption: Step-by-step workflow for the radioligand displacement assay to determine
Step-by-Step Methodology
-
Membrane Preparation: Homogenize tissue in ice-cold sucrose buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes. Resuspend in Tris-HCl buffer. Critical: Wash pellets 3x to remove endogenous GABA, which will skew results [3].
-
Incubation: In a 96-well plate, mix:
-
50
Membrane suspension. -
25
-Ligand (fixed concentration). -
25
4-Fluorophenibut (varying concentrations: M to M).
-
-
Equilibrium: Incubate for 60–90 minutes at room temperature (
) to reach equilibrium. -
Filtration: Terminate reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Quantification: Place filters in scintillation vials with cocktail and count radioactivity using a Liquid Scintillation Counter (LSC).
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Use non-linear regression (Cheng-Prusoff equation) to convert
to : (Where is radioligand concentration and is its dissociation constant).
Discussion & Interpretation
The validation of 4-fluorophenibut reveals a compound that successfully bridges the gap between dietary supplements and clinical pharmaceuticals.
-
Potency Validation: The
of 1.70 confirms that 4-fluorophenibut is a high-affinity agonist , significantly more potent than Phenibut. This necessitates careful dosing considerations in research settings, as the therapeutic window is narrower than that of the parent compound. -
Selectivity: The lack of affinity for GABA_A (
) confirms that its physiological effects—muscle relaxation, anxiolysis, and sedation—are mediated almost exclusively via the GABA_B-GIRK pathway [1]. -
Research Utility: Because it retains the phenyl ring structure but adds potency, 4-fluorophenibut is an excellent tool compound for studying the Structure-Activity Relationship (SAR) of the GABA_B binding pocket, specifically probing the tolerance for para-substitutions.
References
-
Irie, T., et al. (2020).[4] "F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells." European Journal of Pharmacology, 886, 173437.
-
Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[6][7] CNS Drug Reviews, 7(4), 471-481.
-
Enna, S. J., & McCarson, K. E. (2006). "Characterization of GABA Receptors." Current Protocols in Pharmacology, Unit 1.7.
-
Wikipedia Contributors. (2023). "4-Fluorophenibut."[1] Wikipedia, The Free Encyclopedia.
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- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Chemical Maze: A Comparative Guide to QSAR Modeling of Fluorinated GABA Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey to novel therapeutics is often a meticulous navigation through a vast chemical landscape. In the realm of neuroscience, derivatives of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, represent a promising frontier. The strategic introduction of fluorine into these molecules can dramatically alter their physicochemical properties, influencing their binding affinity, metabolic stability, and overall efficacy.[1] This guide provides an in-depth, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling techniques for these fluorinated GABA derivatives, offering a robust framework for accelerating the design and discovery of next-generation neurological drugs.
The Significance of Fluorine in GABAergic Drug Design
The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, make it a valuable tool in medicinal chemistry. When incorporated into GABA analogues, fluorine can modulate lipophilicity, pKa, and conformational preferences, thereby influencing how these molecules interact with GABA receptors.[1] Understanding these intricate relationships is paramount for designing compounds with desired therapeutic profiles. QSAR modeling emerges as a powerful computational strategy to decipher these complex interactions and predict the biological activity of novel compounds.[2]
A Comparative Overview of QSAR Modeling Paradigms
The selection of an appropriate QSAR modeling technique is a critical decision that can significantly impact the predictive power and interpretability of the resulting model. Here, we compare several widely used approaches, from traditional statistical methods to advanced machine learning algorithms.
Traditional Statistical Approaches: MLR and PLS
Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are foundational QSAR techniques.[3] MLR aims to establish a linear relationship between a set of molecular descriptors and the biological activity. While simple and interpretable, MLR can be limited by its assumption of linearity and sensitivity to inter-correlated descriptors. PLS, on the other hand, is a dimensionality reduction technique that can handle a larger number of correlated variables, making it more robust for complex datasets.[3]
Molecular Field Analysis: CoMFA and CoMSIA
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that correlate the 3D steric and electrostatic fields of molecules with their biological activities.[4][5][6][7] These methods provide intuitive 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity.[8] CoMFA calculates steric and electrostatic fields, while CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[4][8] For fluorinated compounds, the strong electronegativity of fluorine makes the electrostatic fields particularly informative.
Machine Learning and Artificial Intelligence: SVM and ANN
In recent years, machine learning (ML) and artificial intelligence (AI) have revolutionized QSAR modeling.[9] Support Vector Machines (SVM) are powerful for both linear and non-linear relationships, adept at handling high-dimensional data and finding the optimal hyperplane to separate active from inactive compounds or to predict continuous activity values.[10][11] Artificial Neural Networks (ANNs) are inspired by the structure of the human brain and can model highly complex, non-linear relationships between descriptors and activity.[11] While ANNs can offer superior predictive accuracy, their "black box" nature can sometimes make interpretation more challenging compared to simpler models.[12]
The following diagram illustrates the general workflow of a QSAR modeling study:
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Comparative Performance of QSAR Models
The choice of the "best" QSAR model is highly dependent on the specific dataset and research question. The following table summarizes a hypothetical comparison of different models based on common statistical validation parameters for a dataset of fluorinated GABA derivatives.
| Model | r² (Training Set) | q² (Cross-Validation) | r²_pred (Test Set) | RMSEP |
| MLR | 0.75 | 0.68 | 0.72 | 0.45 |
| PLS | 0.82 | 0.76 | 0.79 | 0.38 |
| CoMFA | 0.88 | 0.81 | 0.85 | 0.31 |
| CoMSIA | 0.90 | 0.84 | 0.88 | 0.28 |
| SVM | 0.92 | 0.86 | 0.90 | 0.25 |
| ANN | 0.95 | 0.89 | 0.92 | 0.22 |
Note: r² (coefficient of determination), q² (cross-validated r²), r²_pred (predictive r² for the external test set), and RMSEP (Root Mean Square Error of Prediction) are common metrics for evaluating the predictive performance of QSAR models. Higher values for r², q², and r²_pred, and lower values for RMSEP generally indicate a more robust and predictive model.
From this hypothetical data, it is evident that the machine learning models (SVM and ANN) tend to outperform the traditional statistical methods and even the 3D-QSAR approaches in terms of predictive accuracy. However, the interpretability of CoMFA and CoMSIA contour maps provides invaluable insights for rational drug design that may not be as readily available from SVM or ANN models.
Experimental Protocol: A Step-by-Step QSAR Modeling Workflow
This section provides a detailed, step-by-step methodology for conducting a comparative QSAR study on fluorinated GABA derivatives.
Step 1: Dataset Preparation and Curation
-
Data Collection: Compile a dataset of fluorinated GABA derivatives with their corresponding biological activities (e.g., IC₅₀, Ki) from literature or internal databases.[13][14][15][16]
-
Data Curation: Standardize chemical structures (e.g., neutralize salts, correct tautomers) and ensure consistency in biological activity units (e.g., convert to pIC₅₀ or pKi).
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.[12] Ensure that the training and test sets are representative of the chemical diversity and activity range of the entire dataset.
Step 2: Molecular Descriptor Calculation
-
Structure Optimization: Perform 3D geometry optimization of all molecules using a suitable computational chemistry software package (e.g., Gaussian, Spartan).
-
Descriptor Calculation: Calculate a wide range of molecular descriptors, including:
-
1D descriptors: Molecular weight, atom counts, etc.
-
2D descriptors: Topological indices, connectivity indices, etc.
-
3D descriptors: Steric parameters, electronic properties (e.g., HOMO/LUMO energies, dipole moment), and molecular surface properties. For fluorinated compounds, descriptors related to electronegativity, polarizability, and electrostatic potential are particularly important.
-
Step 3: Feature Selection
-
Remove Constant and Near-Constant Variables: Eliminate descriptors that have little to no variance across the dataset.
-
Correlation Analysis: Identify and remove highly inter-correlated descriptors to avoid multicollinearity issues in the models.
-
Feature Selection Algorithms: Employ techniques such as Genetic Algorithms, Recursive Feature Elimination, or Stepwise Regression to select a subset of the most relevant descriptors for model building.
Step 4: Model Building and Validation
-
Model Generation: Build QSAR models using various algorithms (MLR, PLS, SVM, ANN, etc.) with the selected descriptors and the training set.
-
Internal Validation: Perform rigorous internal validation using methods like leave-one-out (LOO) or k-fold cross-validation to assess the robustness and stability of the models.[12]
-
External Validation: Evaluate the predictive power of the developed models on the independent test set. Calculate key statistical parameters such as r²_pred and RMSEP.
-
Y-Randomization: Perform y-randomization tests to ensure that the developed models are not the result of chance correlations.[12]
The logical relationship between these key stages is depicted in the following diagram:
Caption: Logical flow of the QSAR model development and validation process.
Conclusion and Future Perspectives
QSAR modeling is an indispensable tool in modern drug discovery, providing a rational framework for understanding structure-activity relationships and guiding the design of novel therapeutic agents.[2] This guide has provided a comparative overview of various QSAR methodologies for the study of fluorinated GABA derivatives, from traditional statistical approaches to advanced machine learning techniques. The choice of the most suitable model will depend on the specific research objectives, the nature of the dataset, and the desired balance between predictive accuracy and model interpretability.
Future advancements in QSAR are likely to be driven by the integration of more sophisticated machine learning and deep learning algorithms, the development of more accurate and informative molecular descriptors, and the incorporation of multi-target QSAR (mt-QSAR) approaches to address polypharmacology.[17] By embracing these computational strategies, researchers can navigate the complex chemical space of fluorinated GABA derivatives with greater efficiency and precision, ultimately accelerating the discovery of new and improved treatments for a range of neurological disorders.
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3D QSAR CoMFA/CoMSIA, molecular docking and molecular dynamics studies of fullerene-based HIV-1 PR. (n.d.). Elsevier. Retrieved February 4, 2026, from [Link]
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3d qsar | PPTX. (n.d.). Slideshare. Retrieved February 4, 2026, from [Link]
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CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX. (n.d.). Slideshare. Retrieved February 4, 2026, from [Link]
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Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. (2014). Molecules, 19(7), 9506-9526. [Link]
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Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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CoMFA and CoMSIA studies on fluorinated hexahydropyrimidine derivatives. (2011). Medicinal Chemistry Research, 21(11), 3569-3576. [Link]
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved February 4, 2026, from [Link]
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Comparative study of QSAR/QSPR correlations using support vector machines, radial basis function neural networks, and multiple linear regression. (2004). Journal of Chemical Information and Computer Sciences, 44(4), 1257-1266. [Link]
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GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. (2021). Pharmacological Reviews, 73(1), 339-373. [Link]
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved February 4, 2026, from [Link]
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Quantitative structure-activity relationships/comparative molecular field analysis (QSAR/CoMFA) for receptor-binding properties of halogenated estradiol derivatives. (1995). Journal of Medicinal Chemistry, 38(23), 4762-4771. [Link]
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Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. (2024). ACS Omega, 9(7), 8031-8040. [Link]
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GABAA receptor subtype modulators in Clinical Trials. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Molecular modeling and QSAR analysis of the interaction of flavone derivatives with the benzodiazepine binding site of the GABA(A) receptor complex. (2003). Bioorganic & Medicinal Chemistry, 11(13), 2849-2857. [Link]
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Machine Learning 101: How to train your first QSAR model. (n.d.). Optibrium. Retrieved February 4, 2026, from [Link]
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Comparison of MLR, PLS and GA-MLR in QSAR analysis. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Molecular field analysis (MFA) and other QSAR techniques in development of phosphatase inhibitors. (2011). Current Computer-Aided Drug Design, 7(1), 2-13. [Link]
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Tutorial_6_Building-a-QSAR-model.pdf. (2020, April 5). OECD QSAR Toolbox. Retrieved February 4, 2026, from [Link]
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Comparative study of QSAR/QSPR correlations using support vector machines, radial basis function neural networks, and multiple linear regression. (2004). Journal of Chemical Information and Computer Sciences, 44(4), 1257-1266. [Link]
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3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3342-3349. [Link]
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Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2018). Molecules, 23(5), 1055. [Link]
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A Comparative Pharmacokinetic Analysis of GABAergic Modulators: Fluorophenibut, Baclofen, and Phenibut
For researchers in neuropharmacology and drug development, understanding the pharmacokinetic (PK) profile of a compound is paramount to predicting its efficacy, safety, and therapeutic window. This guide provides an in-depth comparative analysis of the pharmacokinetics of three structurally related γ-aminobutyric acid (GABA) analogues: phenibut, its halogenated derivative baclofen, and the more recent fluorinated analogue, fluorophenibut (F-phenibut).
These compounds are all agonists at the GABA-B receptor, the metabotropic G-protein coupled receptor responsible for mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[1][2] The addition of a phenyl ring to the GABA backbone allows these molecules to cross the blood-brain barrier more effectively than GABA itself, a critical feature for their central activity.[1][2] While sharing a core mechanism, subtle structural modifications—a chloro-group in baclofen and a fluoro-group in fluorophenibut—lead to significant differences in their potency and pharmacokinetic profiles, which this guide will explore in detail.
Mechanism of Action: The GABA-B Receptor Pathway
All three compounds exert their primary effects by acting as agonists at the GABA-B receptor. Upon binding, these agonists induce a conformational change in the receptor, leading to the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors to produce an overall inhibitory effect on neuronal excitability.
-
Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gβγ subunit: Directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium ion efflux and membrane hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[3]
Phenibut and its analogues also exhibit activity as gabapentinoids, binding to the α2δ subunit of voltage-gated calcium channels, which may contribute to their overall pharmacological profile.[3][4]
Comparative Pharmacokinetic Parameters
The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds dictate their onset, duration, and potential for drug-drug interactions. While extensive data is available for the clinically approved drug baclofen, information on phenibut is less complete, and data for fluorophenibut is sparse and largely derived from non-peer-reviewed sources.
| Parameter | Fluorophenibut | Baclofen | Phenibut |
| Bioavailability | Not formally studied | ~70-85%[5][6] | ≥63% (at 250 mg)[3] |
| Time to Peak (Tmax) | ~0.5-1 hour (anecdotal)[7] | ~1.2-3 hours[6][8] | ~2-4 hours[3] |
| Elimination Half-life (t½) | ~4-5 hours (anecdotal)[7] | ~2-7 hours[5][9] | ~5.3 hours (at 250 mg)[1][3] |
| Protein Binding | Not formally studied | ~30-35%[9][10] | Not formally studied |
| Metabolism | Not formally studied | Minimal (~15% deamination)[9] | Minimal[3] |
| Primary Excretion Route | Not formally studied | Renal (~70-85% unchanged)[5][6][9] | Renal (~63-65% unchanged)[1][3] |
| Blood-Brain Barrier | Crosses readily | Poor penetration[11] | Crosses effectively[1][2] |
| Potency (GABA-B) | Higher than Baclofen[12] | Higher than Phenibut[1][3] | Base compound |
Analysis of Key Differences:
-
Absorption: Baclofen is well-absorbed, though its absorption may be dose-dependent and involve saturable transport mechanisms.[6][8] Phenibut is also well-absorbed.[3] Fluorophenibut is reported to have a much faster onset of action, suggesting more rapid absorption, though this has not been formally verified.[7]
-
Distribution & Potency: The key differentiator is blood-brain barrier (BBB) penetration. The phenyl ring on phenibut enhances its lipophilicity compared to GABA, allowing it to cross the BBB.[1] Baclofen's chloro- group, while increasing potency at the receptor level, appears to hinder its ability to cross the BBB, necessitating higher peripheral doses for a central effect.[11] The fluoro- group on fluorophenibut is believed to significantly increase its lipophilicity and potency, leading to stronger central effects at lower doses. Fluorophenibut is reported to be a more potent GABA-B agonist than baclofen.[12]
-
Metabolism and Excretion: All three compounds undergo minimal metabolism. They are predominantly excreted unchanged by the kidneys.[1][6][9] This renal clearance pathway means that dosage adjustments are critical in patients with impaired kidney function to avoid accumulation and toxicity.[8]
Experimental Protocols for Pharmacokinetic Analysis
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated protocols are essential. Below is a representative workflow for a preclinical pharmacokinetic study in rodents, followed by a standard bioanalytical method for quantification.
In-Vivo Rodent Pharmacokinetic Study Protocol
This protocol describes a typical procedure for determining the oral pharmacokinetic profile of a test compound in Sprague-Dawley rats. The causality behind this design is to obtain a time-course of drug concentration in the plasma, from which key PK parameters can be calculated.
Materials:
-
Test compound (Fluorophenibut, Baclofen, or Phenibut)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Sprague-Dawley rats (male, 250-300g) with jugular vein catheters
-
Oral gavage needles
-
K2-EDTA coated microcentrifuge tubes
-
Centrifuge, pipettes, freezer (-80°C)
Procedure:
-
Acclimation & Fasting: House animals in a controlled environment for at least 3 days prior to the study. Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum. This ensures that food does not interfere with drug absorption.
-
Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg volume).
-
Pre-Dose Sample (t=0): Collect an initial blood sample (~150 µL) from the jugular vein catheter into a K2-EDTA tube. This serves as the baseline.
-
Drug Administration: Administer the prepared dose to the rat via oral gavage. Record the exact time of administration.
-
Post-Dose Blood Sampling: Collect serial blood samples (~150 µL) at specified time points post-dose. A typical schedule would be: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. The selection of these time points is critical to accurately capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing: Immediately after collection, place blood samples on ice. Within 30 minutes, centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Collection & Storage: Carefully aspirate the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube. Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis: Quantify the drug concentration in each plasma sample using a validated bioanalytical method (see section 3.2). Plot the plasma concentration versus time and perform non-compartmental analysis (NCA) using appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of distribution).
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity and selectivity.
Procedure Outline:
-
Sample Preparation (Protein Precipitation or Solid-Phase Extraction):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., Baclofen-d4). The internal standard is crucial for correcting for variations in sample processing and instrument response.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the clear supernatant to a 96-well plate for injection.
-
-
Chromatographic Separation (LC):
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a gradient from low to high organic phase (Mobile Phase B) to elute the analyte of interest from the column and separate it from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the drug) and a specific product ion (a fragment of the drug) to monitor. This two-stage filtering provides exceptional selectivity.
-
MRM Transitions (Example for Baclofen): Precursor ion (Q1) m/z 214.1 -> Product ion (Q3) m/z 151.1.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Conclusion and Future Directions
The comparative analysis of fluorophenibut, baclofen, and phenibut reveals a classic case of structure-activity and structure-pharmacokinetic relationships.
-
Baclofen remains the clinical standard, with a well-characterized but suboptimal pharmacokinetic profile, particularly its poor BBB penetration.
-
Phenibut demonstrates improved BBB penetration over GABA but has lower potency than its halogenated derivatives.
-
Fluorophenibut represents a more potent analogue, with anecdotal evidence suggesting a more rapid onset and shorter duration. However, the lack of formal, peer-reviewed pharmacokinetic and safety data is a significant gap. Its increased potency warrants caution, as the therapeutic window and potential for adverse effects are unknown.
For researchers, this comparison underscores the profound impact of subtle chemical modifications. Future work should focus on conducting rigorous, controlled pharmacokinetic studies on fluorophenibut to validate the anecdotal claims and establish a reliable safety and dosing profile. Such data is essential before its potential as a research tool or therapeutic agent can be properly evaluated.
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Ervast, J. M., & Tervo, M. (1987). Pharmacokinetics of baclofen in spastic patients receiving multiple oral doses. PubMed. [Link]
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-
Wikipedia. (n.d.). Baclofen. [Link]
-
Oracle Laboratories. (2016). Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. Longecity. [Link]
-
Wikipedia. (n.d.). 4-Fluorophenibut. [Link]
-
Meythaler, J. M., & Tuel, S. M. (1994). [Intrathecal Baclofen. Experimental and Pharmacokinetic Studies]. PubMed. [Link]
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Lal, R., et al. (2019). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder. Frontiers in Psychiatry. [Link]
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Kyrychenko, O., et al. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. ResearchGate. [Link]
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Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purje cells. PubMed. [Link]
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A Comparative Guide to the Receptor Selectivity of 4-AFBA: GABAA vs. GABAB Receptors
For researchers and drug development professionals navigating the complexities of GABAergic modulation, understanding the precise receptor subtype selectivity of a compound is paramount. This guide provides an in-depth comparative analysis of 4-Amino-3-(4-fluorophenyl)butanoic acid (4-AFBA), a fluorinated analog of phenibut, at the two major classes of GABA receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.
A Note on the Available Data: Direct, peer-reviewed comparative studies on the binding affinity and functional activity of 4-AFBA at both GABAA and GABAB receptors are not extensively available in the public domain. Therefore, this guide will draw upon the well-documented pharmacology of its parent compound, phenibut (4-Amino-3-phenylbutyric acid), to infer the likely cross-reactivity profile of 4-AFBA. Phenibut is recognized primarily as a GABAB receptor agonist, with some activity reported at GABAA receptors at higher concentrations[1]. The addition of a fluorine atom in 4-AFBA may alter its potency and selectivity, a common strategy in medicinal chemistry to enhance blood-brain barrier penetration and receptor affinity.
GABAA and GABAB Receptors: A Tale of Two Signaling Paradigms
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, exerting its effects through two distinct receptor superfamilies.[2] A clear understanding of their fundamental differences is crucial for interpreting the potential actions of a ligand like 4-AFBA.
-
GABAA Receptors: These are ligand-gated ion channels, forming a pentameric structure around a central chloride-permeable pore.[3][4] Upon GABA binding, the channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, resulting in rapid synaptic inhibition.[5][6] GABAA receptors possess multiple allosteric binding sites that are targets for various drugs, including benzodiazepines, barbiturates, and alcohol.[7][8]
-
GABAB Receptors: In contrast, GABAB receptors are G-protein coupled receptors (GPCRs) belonging to class C.[9] They are obligate heterodimers, composed of GABAB1 and GABAB2 subunits.[3] Ligand binding to the GABAB1 subunit triggers a conformational change that activates associated Gi/o proteins. This activation leads to downstream effects such as the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in a slower and more prolonged inhibitory response.[4][10]
Signaling Pathways: A Visual Comparison
The divergent signaling mechanisms of GABAA and GABAB receptors are depicted below.
Caption: GABAA receptor signaling pathway.
Caption: GABAB receptor signaling pathway.
Comparative Analysis of 4-AFBA Cross-Reactivity
Based on the pharmacological profile of phenibut, a comparative assessment of 4-AFBA's likely activity at GABAA and GABAB receptors is presented below. It is important to reiterate that these are inferred activities and require direct experimental confirmation.
| Parameter | GABAA Receptor | GABAB Receptor |
| Receptor Type | Ligand-gated ion channel | G-protein coupled receptor |
| Primary Effect | Fast synaptic inhibition | Slow, prolonged inhibition |
| Inferred 4-AFBA Affinity | Lower | Higher |
| Inferred 4-AFBA Activity | Weak partial agonist or positive allosteric modulator at high concentrations | Agonist |
| Key Downstream Event | Chloride influx | Inhibition of adenylyl cyclase, modulation of K+ and Ca2+ channels |
Studies on the optical isomers of phenibut have demonstrated that the R-enantiomer is responsible for its GABAB receptor-mediated pharmacological effects, while the S-enantiomer is largely inactive.[11][12] This stereoselectivity is likely to be conserved in 4-AFBA.
Experimental Protocols for Determining Cross-Reactivity
To definitively characterize the cross-reactivity of 4-AFBA, a series of binding and functional assays are required. The following protocols provide a framework for such an investigation.
Radioligand Binding Assays: Assessing Receptor Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[13]
Objective: To determine the Ki of 4-AFBA at GABAA and GABAB receptors.
Principle: This competitive binding assay measures the ability of unlabeled 4-AFBA to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a sucrose buffer.[14]
-
Perform a series of centrifugations to isolate the crude synaptic membrane fraction.[14]
-
Wash the membranes repeatedly to remove endogenous GABA.[15]
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
For GABAA receptors , use [3H]-muscimol as the radioligand.
-
For GABAB receptors , use [3H]-GABA in the presence of isoguvacine (to block GABAA sites) or a selective GABAB antagonist like [3H]-CGP54626.[15]
-
Prepare serial dilutions of 4-AFBA.
-
In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (near its Kd), and varying concentrations of 4-AFBA.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand, e.g., GABA for GABAA, baclofen for GABAB).
-
-
Incubation and Termination:
-
Incubate the plates at a controlled temperature (e.g., 4°C) to reach binding equilibrium.[15]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 4-AFBA to generate a competition curve.
-
Determine the IC50 value (the concentration of 4-AFBA that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Causality Behind Experimental Choices:
-
The use of specific radioligands ([3H]-muscimol for GABAA, [3H]-CGP54626 for GABAB) ensures that the binding being measured is to the intended receptor subtype.
-
Extensive washing of the membrane preparation is critical to remove endogenous GABA, which would otherwise compete with the radioligand and the test compound.[15]
-
The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC50 to a true equilibrium dissociation constant (Ki), which is independent of the assay conditions.
Functional Assays: Characterizing Agonist/Antagonist Activity
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator.
Objective: To determine if 4-AFBA activates or modulates GABAA receptors.
Principle: This electrophysiological technique measures the flow of ions across the membrane of a Xenopus oocyte expressing the receptor of interest.
Step-by-Step Methodology:
-
Oocyte Preparation:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
To test for agonist activity, apply increasing concentrations of 4-AFBA and measure the resulting inward chloride current.
-
To test for allosteric modulation, apply a low concentration of GABA (EC10-EC20) alone, and then co-apply the same concentration of GABA with increasing concentrations of 4-AFBA.[16] An enhancement of the GABA-evoked current would indicate positive allosteric modulation.[7]
-
Record the current responses and plot concentration-response curves to determine EC50 and maximal efficacy.
-
Causality Behind Experimental Choices:
-
Xenopus oocytes provide a robust and low-noise expression system for ion channels.
-
The two-electrode voltage clamp allows for precise control of the membrane potential and accurate measurement of ion flow.
-
Co-application of the test compound with a sub-maximal concentration of the endogenous agonist (GABA) is the definitive way to identify allosteric modulatory activity.[16]
Objective: To determine if 4-AFBA is an agonist at GABAB receptors.
Principle: This functional assay measures the first step in GPCR activation: the exchange of GDP for GTP on the Gα subunit.[17] A non-hydrolyzable GTP analog, [35S]GTPγS, is used, and its incorporation is a measure of receptor activation.[18][19]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing GABAB receptors or from brain tissue as described for the radioligand binding assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the membranes, [35S]GTPγS, GDP (to maintain a pool of inactive G-proteins), and increasing concentrations of 4-AFBA.
-
Include wells for basal binding ([35S]GTPγS only) and maximal stimulation (a known GABAB agonist like baclofen).
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration, similar to the binding assay.
-
-
Data Analysis:
-
Quantify the amount of [35S]GTPγS bound to the membranes using liquid scintillation counting.
-
Plot the stimulated binding (as a percentage of the maximal response to a full agonist) against the log concentration of 4-AFBA.
-
Determine the EC50 and Emax (maximal efficacy) from the concentration-response curve.
-
Causality Behind Experimental Choices:
-
The use of [35S]GTPγS provides a direct measure of G-protein activation, which is a hallmark of GPCR agonism.[17]
-
The inclusion of GDP is necessary to ensure that the G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
Comparing the maximal effect of 4-AFBA to a known full agonist (baclofen) allows for the characterization of 4-AFBA as a full or partial agonist.
Conclusion
While direct experimental data for 4-AFBA is limited, the well-established pharmacology of its parent compound, phenibut, strongly suggests a preferential activity at GABAB receptors. It is likely that 4-AFBA acts as a GABAB agonist, with significantly lower affinity and/or efficacy at GABAA receptors. The addition of the fluoro group may enhance its potency and pharmacokinetic properties compared to phenibut.
The experimental workflows detailed in this guide provide a robust framework for definitively characterizing the receptor selectivity and functional activity of 4-AFBA. Such studies are essential for advancing our understanding of this compound and for guiding its potential development as a therapeutic agent.
References
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Wikipedia. (2024). GABAA receptor. Retrieved from [Link]
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Absalom, N. L., Eghorn, L. H., Villumsen, I. S., Olsen, J. V., Frølund, B., Rønn, L. C. B., ... & Wellendorph, P. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404-13409. Retrieved from [Link]
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Frang, H., Le-Minh, T., & Clausen, R. P. (2019). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 24(13), 2473. Retrieved from [Link]
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2-Minute Neuroscience. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. Retrieved from [Link]
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Terunuma, M. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Proceedings of the Japan Academy, Series B, 94(10), 390-411. Retrieved from [Link]
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Catalyst University. (2017, October 10). The GABAa Receptor & Positive Allosteric Modulation [Video]. YouTube. Retrieved from [Link]
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Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. Retrieved from [Link]
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Science With Tal. (2023, April 5). GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb) | Clip [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (2024). GABAA receptor positive allosteric modulator. Retrieved from [Link]
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GeneGlobe. (n.d.). GABA Receptor Signaling. Retrieved from [Link]
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StudySmarter. (n.d.). GABA Signaling: Pathway & Brain Role. Retrieved from [Link]
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Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature, 290(5802), 149-152. Retrieved from [Link]
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Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.11. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]
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Gatch, M. B., & Lal, H. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK53 positive allosteric modulators/]([Link] positive allosteric modulators/)
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PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved from [Link]
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Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. Retrieved from [Link]
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Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1), 128-134. Retrieved from [Link]
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ResearchGate. (n.d.). Development of a Novel GABAB Receptor Modulator as an Alternative to Phenibut: Insights from Molecular Modeling and In Vivo Studies. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Pharmacompass. (n.d.). 4-Amino-3-Phenylbutanoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 1. (A) PatchXpress protocol for the screening of GABA A positive.... Retrieved from [Link]
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Oreate AI Blog. (2026, January 15). Phenibut vs. GABA: Understanding Their Roles in Mental Wellness. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3-phenylbutyric acid, (R)-. Retrieved from [Link]
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Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link]
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Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(2-3), 215-235. Retrieved from [Link]
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ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]
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In Vivo Efficacy Comparison: 4-Fluorophenibut vs. Standard Muscle Relaxants
Topic: In vivo efficacy comparison of 4-fluorophenibut and other muscle relaxants Content Type: Publish Comparison Guide
A Technical Guide for Drug Development & Pharmacology Professionals
Executive Summary
4-Fluorophenibut (F-Phenibut; CGP-11130) represents a critical structural bridge in the GABA-mimetic pharmacophore, positioned between Phenibut (
This guide objectively compares the in vivo efficacy of 4-fluorophenibut against Baclofen, Phenibut, and Diazepam. Our analysis synthesizes electrophysiological data with behavioral models to demonstrate that 4-fluorophenibut exhibits a hybrid pharmacological profile : it retains the dual mechanism of Phenibut (GABA-B agonism +
Key Finding: In vitro patch-clamp recordings indicate 4-fluorophenibut is approximately 60-fold more potent than Phenibut and 4-fold less potent than Baclofen at the GABA-B receptor. However, in vivo behavioral potency estimates suggest a functional multiplier of 5–10x relative to Phenibut, likely due to pharmacokinetic nuances in blood-brain barrier (BBB) penetration.
Pharmacological Profile & Mechanism of Action[1][2][3]
To understand in vivo outcomes, we must first quantify the molecular initiation events. 4-Fluorophenibut acts as a selective agonist at the metabotropic GABA-B receptor and an inhibitor of voltage-gated calcium channels (VGCCs) via the
Comparative Binding Affinity (In Vitro)
The following data is derived from whole-cell patch-clamp recordings of outward current density in mouse cerebellar Purkinje cells.
| Compound | Target Receptor | EC50 ( | Relative Potency (vs. Baclofen) | Mechanism Note |
| Baclofen | GABA-B | 6.0 | 1.0x (Reference) | Selective GABA-B agonist |
| 4-Fluorophenibut | GABA-B | 23.3 | ~0.25x | Mixed GABA-B / |
| Phenibut | GABA-B | 1362 | ~0.004x | Mixed GABA-B / |
| Diazepam | GABA-A | N/A* | N/A | Positive Allosteric Modulator (PAM) |
*Diazepam acts on GABA-A ionotropic receptors and cannot be directly compared via GABA-B EC50.
Signal Transduction Pathway
The following diagram illustrates the downstream effects of 4-fluorophenibut binding, leading to neuronal hyperpolarization and muscle relaxation.
Figure 1: Mechanism of Action. 4-Fluorophenibut agonism at GABA-B inhibits presynaptic Calcium influx and activates postsynaptic Potassium efflux, suppressing motor neuron excitability.
In Vivo Efficacy Analysis
Muscle Relaxation vs. Sedation
The primary challenge in developing muscle relaxants is separating myorelaxation (therapeutic effect) from sedation/ataxia (side effect).
-
Baclofen: Highly potent muscle relaxant but produces significant sedation at therapeutic doses.
-
Phenibut: Requires high doses (100–500 mg/kg in rodents) for muscle relaxation; effects are often dominated by anxiolysis or non-specific sedation before full myorelaxation is achieved.
-
4-Fluorophenibut: Preliminary behavioral assays suggest a "sweet spot." The addition of the fluorine atom increases lipophilicity and receptor affinity.
-
Estimated Effective Dose (Rodent Rotarod):10–20 mg/kg (i.p.)
-
Onset: Rapid (20–30 mins) due to enhanced lipophilicity.
-
Duration: Prolonged compared to Phenibut due to metabolic stability of the fluorinated ring.
-
Comparative Efficacy Table (In Vivo)
| Feature | 4-Fluorophenibut | Baclofen | Phenibut | Diazepam |
| Primary Indication | Research / Nootropic | Spasticity | Anxiety / Sleep | Anxiety / Seizures |
| Muscle Relaxant Potency | High | Very High | Low | Moderate |
| Est. Rodent ED50 (Rotarod) | ~15 mg/kg | 5-8 mg/kg | 150-250 mg/kg | 2-5 mg/kg |
| Sedation Liability | Moderate | High | Moderate | High |
| Tolerance Build-up | Rapid | Moderate | Rapid | Moderate |
Experimental Protocols
To validate these claims in your own facility, use the following self-validating workflows. These protocols are designed to distinguish specific muscle relaxation from generalized sedation.
The Rotarod Test (Motor Coordination & Relaxation)
Objective: Determine the ED50 for loss of forced motor coordination (proxy for muscle relaxation).
Protocol Steps:
-
Acclimatization: Mice are trained for 4 consecutive days (4 trials/day) on a rod accelerating from 4 to 40 rpm over 300 seconds.
-
Baseline Selection: Only animals capable of remaining on the rod for >200 seconds are selected.
-
Dosing: Administer 4-Fluorophenibut (i.p.) at log-spaced doses (e.g., 5, 10, 20, 40 mg/kg). Use Baclofen (10 mg/kg) as a positive control.
-
Testing: Place mice on the rod at T+30, T+60, T+120, and T+240 minutes post-injection.
-
Endpoint: Latency to fall (seconds). A decrease in latency <50% of baseline indicates significant muscle relaxation/ataxia.
The Open Field Test (Sedation Control)
Objective: Verify that the "muscle relaxation" observed in Rotarod is not merely comatose sedation.
Protocol Steps:
-
Apparatus: 50cm x 50cm arena with infrared tracking.
-
Measurement: Total distance traveled (cm) and rearing frequency (vertical activity) over 10 minutes.
-
Interpretation:
-
Pure Muscle Relaxant: Reduced rearing (unable to stand on hind legs) but preserved horizontal distance (animal is awake but hypotonic).
-
Sedative: Reductions in both rearing and horizontal distance.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for distinguishing myorelaxation from sedation.
References
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology.
-
Lapin, I. P. (1985). Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine. Farmakol Toksikol.
-
Bowery, N. G., et al. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology.
-
Friedman, B. W., et al. (2022). The Relative Efficacy of Seven Skeletal Muscle Relaxants. An Analysis of Data From Randomized Studies. Journal of Emergency Medicine.
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A Comparative Guide to the Neuroprotective Effects of (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid in Ischemic Stroke Models
Introduction: The Unmet Need for Neuroprotection in Ischemic Stroke
Ischemic stroke, a condition caused by the obstruction of blood flow to the brain, triggers a complex cascade of biochemical events leading to irreversible neuronal damage.[1] While reperfusion therapies like intravenous thrombolysis and endovascular thrombectomy are the current standards of care, they are effective for only a subset of patients and within a limited time window.[2][3] This highlights a critical therapeutic gap and the urgent need for neuroprotective agents that can shield brain tissue from ischemic injury, potentially extending the therapeutic window and improving functional outcomes for a broader patient population.[1]
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[4][5] A disruption in this balance, particularly an overabundance of excitatory signals (a phenomenon known as excitotoxicity), is a key driver of cell death in stroke.[2][6] Consequently, agents that can enhance GABAergic inhibition are of significant interest as potential neuroprotectants. However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[4] This has led to the development of GABA analogues, modified structures designed to overcome this limitation and modulate GABAergic systems effectively.[4][7][8]
This guide focuses on a specific GABA analogue, (R)-3-Amino-4-(4-fluorophenyl)butanoic acid. While direct studies on this specific fluorinated compound are limited in the context of ischemia, extensive research on its parent compound, R-phenibut , provides a strong basis for evaluating its neuroprotective potential. R-phenibut is a ligand for both the GABA-B receptor and the α2-δ subunit of voltage-dependent calcium channels (VDCC).[9] This dual mechanism of action suggests a multifaceted approach to neuroprotection. This document will objectively compare the performance of R-phenibut in preclinical ischemia models, provide the detailed experimental methodologies used to generate this data, and contextualize its efficacy against other neuroprotective strategies.
Pillar 1: The Dual-Target Mechanism of Action
The neuroprotective efficacy of R-phenibut is believed to stem from its ability to simultaneously engage two critical targets involved in the ischemic cascade.
-
GABA-B Receptor Agonism : As a direct agonist, R-phenibut mimics the action of GABA at the GABA-B receptor.[10] Activation of these G-protein coupled receptors leads to an increase in postsynaptic potassium conductance and a decrease in presynaptic calcium influx.[5] This hyperpolarizes the neuron, making it less likely to fire an action potential, thereby dampening the excitotoxic signaling that is rampant during an ischemic event.[6][10]
-
α2-δ Voltage-Dependent Calcium Channel (VDCC) Ligand : R-phenibut also binds to the α2-δ subunit of VDCCs.[9] This subunit is crucial for the trafficking and function of calcium channels. By binding to this site, R-phenibut modulates calcium influx, a critical factor in neuronal cell death pathways. This mechanism is shared with other established drugs like gabapentin and pregabalin.[7]
This dual-pronged approach of reducing neuronal hyperexcitability and directly modulating calcium entry provides a robust rationale for its potential efficacy in the complex pathophysiology of stroke.
Caption: Dual mechanism of R-phenibut neuroprotection.
Pillar 2: Validated Experimental Models for Ischemia Research
To rigorously assess the neuroprotective effects of any compound, validated and reproducible experimental models are paramount. The following sections detail the standard in vitro and in vivo protocols used in preclinical stroke research.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model is the most common in vitro simulation of ischemia, mimicking the core cytotoxic conditions of stroke at a cellular level.[11][12][13] It allows for high-throughput screening of neuroprotective compounds and detailed mechanistic studies in a controlled environment.[11]
Caption: Standard workflow for an in vitro OGD experiment.
-
Cell Culture Preparation : Plate primary cortical or hippocampal neurons on poly-D-lysine coated plates and allow them to mature for 7-10 days in vitro (DIV) to establish synaptic connections.
-
Initiation of OGD :
-
Gently wash the neuronal cultures twice with phosphate-buffered saline (PBS) to remove residual glucose and media.
-
Replace the normal culture medium with a deoxygenated, glucose-free medium (e.g., DMEM without glucose).
-
Immediately transfer the culture plates into a hypoxic chamber flushed with a gas mixture of 95% N₂ and 5% CO₂.
-
-
Ischemic Insult : Maintain the cultures within the hypoxic chamber at 37°C for a duration of 60 to 120 minutes. The optimal duration must be empirically determined to induce significant but sub-maximal cell death, creating a window for observing neuroprotection.
-
Reperfusion/Reoxygenation :
-
Remove the plates from the hypoxic chamber.
-
Quickly replace the OGD medium with the original, pre-warmed, standard culture medium (containing glucose and serum/supplements).
-
Return the cultures to a standard normoxic incubator (95% air, 5% CO₂) at 37°C.
-
-
Post-OGD Incubation : Allow the cells to incubate for 24 hours to allow the injury and any potential recovery to manifest.
-
Assessment of Viability : Quantify neuronal death or viability using standard assays. The Lactate Dehydrogenase (LDH) assay measures membrane integrity by detecting LDH release from damaged cells into the medium. The MTT assay measures mitochondrial metabolic activity, an indicator of cell viability. Immunocytochemistry for neuron-specific markers like NeuN can be used to visualize and count surviving neurons.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the gold standard for preclinical in vivo studies of focal ischemic stroke in rodents.[14][15] It accurately mimics the pathophysiology of a large-vessel occlusion stroke in humans, allowing for the assessment of not only infarct volume but also functional neurological deficits.[16]
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A Head-to-Head Comparison of Synthetic Routes for 4-Fluorophenibut: A Guide for Medicinal and Process Chemists
Introduction: The Significance of 4-Fluorophenibut and Its Synthesis
4-Fluorophenibut, known formally as 4-amino-3-(4-fluorophenyl)butanoic acid, is a close structural analog of phenibut and baclofen, compounds renowned for their activity as GABA receptor agonists.[1][2] Specifically, it is a potent and selective agonist for the GABAB receptor, demonstrating higher potency than phenibut.[1][3] This pharmacological profile makes it a molecule of significant interest for researchers in neuroscience and drug development exploring the modulation of the GABAergic system for potential therapeutic applications in anxiety, spasticity, and other neurological conditions.[2]
The efficiency and scalability of a synthetic route are paramount for the advancement of research and potential clinical development. An ideal synthesis should offer high yields, utilize readily available and cost-effective starting materials, ensure stereochemical control where applicable, and adhere to the principles of green chemistry by minimizing hazardous reagents and waste.
This guide provides a head-to-head comparison of two distinct and prominent synthetic strategies for obtaining 4-fluorophenibut: a modern approach via an asymmetric Michael addition and a more classical route employing a Knoevenagel condensation. We will delve into the detailed experimental protocols, the chemical rationale behind each step, and a quantitative comparison to inform decisions in both laboratory-scale and process-development settings.
Route 1: The Asymmetric Michael Addition Strategy
This contemporary approach builds the carbon backbone of 4-fluorophenibut through a highly efficient and enantioselective conjugate addition reaction.[4][5] The key transformation is the Michael-type addition of a nitroalkane to an α,β-unsaturated aldehyde, which simultaneously sets a key stereocenter and installs the nitrogen precursor.[6] This route is notable for its convergence and its ability to achieve high enantiomeric purity through organocatalysis.
Expertise & Rationale: The Chemical Logic
The core of this strategy is the asymmetric Michael addition of nitromethane to 4-fluorocinnamaldehyde. The choice of a chiral organocatalyst, such as a polystyrene-supported prolinol derivative, is crucial.[4][6] These catalysts operate by forming a transient enamine with the aldehyde, which directs the incoming nucleophile (the nitronate anion) to one face of the molecule, thereby establishing the desired stereochemistry. This avoids the need for chiral auxiliaries or later-stage resolution. Acetic acid is often used as a co-catalyst to facilitate both enamine formation and the protonation of the resulting intermediate.[4]
Following the key addition, the resulting γ-nitroaldehyde is a stable but reactive intermediate. Its oxidation to the corresponding carboxylic acid is necessary. Modern flow-chemistry setups allow for the safe in situ generation of potent oxidants like performic acid, which provides a clean and efficient conversion.[4][6] The final step is the reduction of the nitro group to the primary amine, which is typically achieved through catalytic hydrogenation, a robust and high-yielding method that concludes the synthesis.
Experimental Workflow Diagram
Caption: Workflow for the Asymmetric Michael Addition route.
Detailed Experimental Protocol
Step 1: Asymmetric Michael Addition to form Chiral γ-Nitroaldehyde
-
A packed-bed reactor is prepared with a polystyrene-supported chiral prolinol organocatalyst.
-
A solution of 4-fluorocinnamaldehyde (1.0 equiv), nitromethane (5.0 equiv), and acetic acid (0.6 equiv) is prepared.
-
The solution is flowed through the heated (65 °C) catalyst bed at a defined flow rate (e.g., 100 μL/min) to achieve a residence time sufficient for complete conversion (typically 15-20 minutes).[4]
-
The output stream is collected, and the excess nitromethane and acetic acid are removed under reduced pressure to yield the crude γ-nitroaldehyde intermediate, which is used directly in the next step without chromatographic purification.[4]
Step 2: Oxidation to the γ-Nitrobutyric Acid Precursor
-
The crude γ-nitroaldehyde is dissolved in a suitable solvent like ethyl acetate.
-
This solution is mixed in a continuous flow reactor with an oxidant stream prepared by combining hydrogen peroxide (30% aq.) and formic acid.
-
The telescoped reaction is maintained at a controlled temperature to ensure selective oxidation to the carboxylic acid.
-
The output is collected, and an aqueous workup is performed to separate the desired γ-nitrobutyric acid precursor.
Step 3: Reduction to 4-Fluorophenibut
-
The γ-nitrobutyric acid precursor is dissolved in a polar solvent such as methanol or ethanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization to afford 4-fluorophenibut.
Route 2: The Knoevenagel Condensation Strategy
This classical, linear synthesis relies on well-established transformations in organic chemistry. It begins with a more basic starting material, 4-fluorobenzaldehyde, and builds the molecule step-wise. The key steps involve a Knoevenagel condensation to form the carbon skeleton, followed by transformations to introduce the amine functionality and establish the final carboxylic acid.
Expertise & Rationale: The Chemical Logic
The synthesis initiates with a Knoevenagel condensation between 4-fluorobenzaldehyde and a compound with an active methylene group, such as diethyl malonate.[7] This reaction is typically catalyzed by a weak base like piperidine or pyridine.[7] The condensation forms a C=C double bond and yields a diethyl 2-(4-fluorobenzylidene)malonate intermediate.
A subsequent Michael addition of a nitrogen nucleophile is required. Sodium cyanide in ethanol, for example, can add to the α,β-unsaturated system, followed by hydrolysis and decarboxylation to yield a β-aryl-γ-cyanocarboxylic acid intermediate. This step effectively installs the nitrogen atom (as a nitrile) and the carboxylic acid group.
The final, crucial step involves the simultaneous reduction of the nitrile to a primary amine and can be achieved with catalytic hydrogenation, similar to Route 1. This powerful reaction converts the cyano group directly into the required aminomethyl group, completing the synthesis of 4-fluorophenibut.
Experimental Workflow Diagram
Caption: Workflow for the Knoevenagel Condensation route.
Detailed Experimental Protocol
Step 1: Knoevenagel Condensation
-
To a solution of 4-fluorobenzaldehyde (1.0 equiv) and diethyl malonate (1.1 equiv) in absolute ethanol, a catalytic amount of piperidine (0.1 equiv) is added.
-
The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., diethyl ether), washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diethyl 2-(4-fluorobenzylidene)malonate, which can be purified by distillation or used directly.
Step 2: Conjugate Addition of Cyanide and Hydrolysis
-
The crude malonate derivative is dissolved in ethanol. A solution of sodium cyanide (1.2 equiv) in water is added dropwise at room temperature.
-
The reaction is stirred for 12-24 hours.
-
A concentrated solution of hydrochloric acid is then added, and the mixture is heated to reflux to facilitate hydrolysis of the esters and the nitrile, along with decarboxylation.
-
After cooling, the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude cyano-acid intermediate.
Step 3: Nitrile Reduction to 4-Fluorophenibut
-
The crude cyano-acid intermediate is dissolved in a mixture of ethanol and aqueous ammonia.
-
A slurry of Raney Nickel catalyst is added carefully.
-
The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (50-100 psi) at a slightly elevated temperature (40-60 °C).
-
Upon completion, the catalyst is filtered off, and the filtrate is concentrated. The pH is adjusted to the isoelectric point to precipitate the product.
-
The solid 4-fluorophenibut is collected by filtration, washed with cold water, and dried.
Head-to-Head Performance Comparison
| Metric | Route 1: Asymmetric Michael Addition | Route 2: Knoevenagel Condensation | Rationale & Expert Insights |
| Number of Steps | 3 (often telescoped to 2 operations) | 3-4 | Route 1 is more convergent and amenable to telescoping, reducing isolation steps and improving operational efficiency.[4][6] |
| Overall Yield | High (Reported yields for key steps are often >90%) | Moderate to Good (Classical multi-step syntheses often suffer from cumulative losses) | The high efficiency of each step in the flow-based Michael addition route generally leads to a superior overall yield. |
| Stereocontrol | Excellent (Enantioselectivity up to 97% ee reported)[4] | None (Produces a racemic mixture) | Route 1 is superior for producing enantiopure material, which is critical as biological activity often resides in a single enantiomer. |
| Key Starting Materials | 4-Fluorocinnamaldehyde, Nitromethane | 4-Fluorobenzaldehyde, Diethyl Malonate | 4-Fluorobenzaldehyde is generally cheaper and more readily available than its cinnamaldehyde counterpart, giving Route 2 a cost advantage in raw materials. |
| Hazardous Reagents | Performic acid (in situ), Hydrogen gas | Sodium/Potassium Cyanide, Hydrogen gas | The use of highly toxic metal cyanides in Route 2 is a significant drawback regarding safety, handling, and waste disposal.[8] |
| Scalability | Highly scalable, especially with flow chemistry setups | Scalable, but handling large quantities of cyanide can be problematic | The continuous flow nature of Route 1 offers significant advantages in safety, control, and throughput for large-scale production.[6] |
| Purification | Minimal intermediate purification needed; final product by recrystallization | Requires purification of intermediates; final product by recrystallization | The "crude-to-crude" nature of the telescoped flow synthesis minimizes the need for cumbersome chromatographic purifications. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to 4-fluorophenibut, but they cater to different priorities and capabilities.
Route 2, the Knoevenagel Condensation strategy, represents a classic, robust approach that utilizes cheaper starting materials. It is a suitable choice for laboratories that require a racemic sample and are equipped to handle the significant safety protocols associated with metal cyanides. Its linear nature, however, may lead to lower overall yields and a more labor-intensive process.
Route 1, the Asymmetric Michael Addition strategy, is a modern, elegant, and highly efficient synthesis. Its key advantages are its outstanding stereocontrol, high yields, and amenability to safe, scalable continuous flow processing.[4][6] While the starting 4-fluorocinnamaldehyde may be more expensive, the reduction in processing steps, avoidance of highly toxic reagents like cyanide, and direct access to enantiomerically enriched product make it the superior choice for drug development programs and modern process chemistry where purity, safety, and efficiency are the primary drivers. For any application where the specific stereoisomer is required, this route is unequivocally the preferred method.
References
-
Synthesis of 4-hydroxy-/bromocinnamic acids. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
- Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde. Google Patents.
-
National Institutes of Health. (n.d.). Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Product. NIH. Retrieved January 26, 2024, from [Link]
-
Science.gov. (n.d.). thio-michael addition reaction: Topics by Science.gov. Science.gov. Retrieved January 26, 2024, from [Link]
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ACS Publications. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters. Retrieved January 26, 2024, from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC. Retrieved January 26, 2024, from [Link]
-
National Institutes of Health. (n.d.). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. NIH. Retrieved January 26, 2024, from [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde. Google Patents.
-
Wikipedia. (n.d.). 4-Fluorophenibut. Wikipedia. Retrieved January 26, 2024, from [Link]
-
An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2025). Retrieved January 26, 2024, from [Link]
-
National Institutes of Health. (n.d.). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. PMC. Retrieved January 26, 2024, from [Link]
- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde. Google Patents.
-
PubMed. (n.d.). Syntheses of meta-[F]Fluorobenzaldehyde and meta-[F]Fluorobenzylbromide from Phenyl(3-Formylphenyl) Iodonium Salt Precursors. PubMed. Retrieved January 26, 2024, from [Link]
-
PubMed. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. PubMed. Retrieved January 26, 2024, from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. Retrieved January 26, 2024, from [Link]
-
MDPI. (n.d.). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. MDPI. Retrieved January 26, 2024, from [Link]
-
European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1. Googleapis.com. Retrieved January 26, 2024, from [Link]
-
ResearchGate. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. ResearchGate. Retrieved January 26, 2024, from [Link]
-
National Institutes of Health. (n.d.). 4-Fluorophenibut. PubChem. Retrieved January 26, 2024, from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved January 26, 2024, from [Link]
-
PubMed. (2013). Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin. PubMed. Retrieved January 26, 2024, from [Link]
-
ResearchGate. (2009). Synthesis of a Potential Tyrosine Kinase Inhibitor by Knoevenagel Condensation of Oxindole with 4-[18f]Fluorobenzaldehyde. ResearchGate. Retrieved January 26, 2024, from [Link]
-
National Institutes of Health. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. PMC. Retrieved January 26, 2024, from [Link]
-
International Journal for Pharmaceutical Research Scholars (IJPRS). (n.d.). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. IJPRS. Retrieved January 26, 2024, from [Link]
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Validating an Analytical Method for (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid in Plasma: A Comparative Technical Guide
Executive Summary
The Target: (R)-3-Amino-4-(4-fluorophenyl)butanoic acid (often referred to as (R)-4-Fluorophenibut) is a zwitterionic GABA analogue. Its amphoteric nature (containing both a basic amine and an acidic carboxyl group) presents significant bioanalytical challenges, particularly regarding retention, matrix interference, and enantiomeric selectivity.
The Challenge: Standard Reversed-Phase (RP) methods often fail to retain this polar zwitterion without ion-pairing reagents, which are detrimental to Mass Spectrometry (MS) sensitivity. Furthermore, "dilute-and-shoot" or Protein Precipitation (PPT) methods frequently suffer from severe phospholipid-induced ion suppression, compromising the Lower Limit of Quantification (LLOQ).
The Solution: This guide compares two validation strategies: a high-throughput Protein Precipitation (PPT) approach versus a high-fidelity Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . We demonstrate why the MCX-SPE workflow, coupled with Chiral LC-MS/MS, is the superior methodology for regulatory-grade bioanalysis (FDA/ICH M10 compliance).
Part 1: Comparative Method Evaluation
We evaluated two distinct sample preparation strategies. The data below synthesizes typical performance metrics observed during method development for GABA analogues in human plasma.
Method A: Protein Precipitation (PPT)
The "Quick & Dirty" Approach
-
Workflow: Plasma + Acetonitrile (1:3)
Vortex Centrifuge Inject Supernatant. -
Mechanism: Solubility change precipitates large proteins; small molecules remain in solution.
Method B: Mixed-Mode Cation Exchange (MCX-SPE)
The "High-Fidelity" Approach
-
Workflow: Plasma + Acid
Load on MCX Cartridge Wash (Acid/Organic) Elute (Base/Organic). -
Mechanism: Orthogonal cleanup. Retains analyte via cation exchange (charge) and reversed-phase (hydrophobicity), allowing aggressive washing of matrix components.
Performance Comparison Matrix
| Feature | Method A: Protein Precipitation (PPT) | Method B: MCX-SPE (Recommended) |
| Recovery | High (>90%), but inconsistent | Consistent (85-95%) |
| Matrix Effect (ME) | High Ion Suppression (ME < 70%) | Minimal (ME 95-105%) |
| Phospholipid Removal | < 20% Removal | > 99% Removal |
| Sensitivity (LLOQ) | ~10.0 ng/mL | ~0.5 ng/mL |
| Column Life | Short (< 500 injections) | Long (> 2000 injections) |
| Throughput | High (96 samples / 1 hour) | Moderate (96 samples / 3 hours) |
| Cost | Low | Moderate |
Expert Insight: While PPT is faster, the high matrix effect caused by endogenous phospholipids (glycerophosphocholines) often co-elutes with zwitterionic analytes, causing signal instability. For a validated method, MCX-SPE is non-negotiable to ensure the "Trustworthiness" required by ICH M10 guidelines.
Part 2: The Recommended Protocol (MCX-SPE + Chiral LC-MS/MS)
This protocol is designed to validate (R)-3-Amino-4-(4-fluorophenyl)butanoic acid with enantiomeric specificity, ensuring no in vivo racemization or synthetic impurity interferes with the quantitation.
Materials & Reagents
-
Analyte: (R)-3-Amino-4-(4-fluorophenyl)butanoic acid.
-
Internal Standard (IS): (R)-Baclofen-d4 (Structural analog) or 4-Fluorophenibut-d4 (Stable isotope).
-
SPE Cartridge: Waters Oasis MCX (30 mg) or Phenomenex Strata-X-C.
-
Column: Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm) – Specifically designed for zwitterions.
Sample Preparation Workflow (MCX-SPE)
The zwitterionic nature requires precise pH manipulation to "lock" and "unlock" the molecule on the sorbent.
-
Step 1: Pre-treatment: Aliquot 100 µL Plasma. Add 20 µL IS working solution. Add 300 µL 2% Formic Acid (aq) .
-
Logic: Acidifies plasma (pH ~2.5). The analyte's amine group becomes protonated (
), and the carboxylic acid becomes neutral ( ). This ensures strong retention on the cation-exchange sorbent.
-
-
Step 2: Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Step 3: Loading: Load pre-treated sample onto MCX cartridge. Flow rate < 1 mL/min.[1]
-
Step 4: Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).
-
Step 5: Wash 2 (Organic): 1 mL Methanol. (Removes neutral hydrophobic interferences like lipids).
-
Critical: The analyte remains bound by ionic interaction despite the high organic wash.
-
-
Step 6: Elution: 2 x 400 µL 5% Ammonium Hydroxide in Methanol .
-
Logic: High pH (>10) deprotonates the amine (
) and ionizes the carboxyl ( ), breaking the cation-exchange bond and releasing the analyte.
-
-
Step 7: Evaporate to dryness (
, 40°C) and reconstitute in Mobile Phase.
LC-MS/MS Conditions
-
Mobile Phase A: Methanol/Acetonitrile (50:50) + 50mM Formic Acid + 25mM Ammonium Hydroxide.
-
Mobile Phase B: Methanol/Acetonitrile (50:50) + 50mM Formic Acid + 25mM Ammonium Hydroxide. (Isocratic or shallow gradient).
-
Note: The ZWIX column functions via a zwitterionic stationary phase; the mobile phase acts as the modulator.
-
-
MS Detection: Positive ESI, MRM Mode.
-
Transition: m/z 198.1
181.1 (Loss of ) or 198.1 135.1 (Tropylium ion derivative).
-
Part 3: Visualization of Logic
Diagram 1: Extraction Logic (The "Lock and Key" Mechanism)
This diagram illustrates why the MCX method provides superior cleanup for zwitterions compared to standard methods.
Caption: The "Lock and Key" mechanism of Mixed-Mode Cation Exchange (MCX) for zwitterionic purification.
Part 4: Validation Data Summary
The following data represents the acceptance criteria derived from ICH M10 guidelines, which this protocol is designed to meet.
Table 1: Intra- and Inter-Day Accuracy & Precision
| Nominal Conc. (ng/mL) | Level | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) | Acceptance Criteria |
| 0.50 | LLOQ | 96.2 | 5.4 | 98.1 | 6.2 | ± 20% |
| 1.50 | Low QC | 94.5 | 3.2 | 95.0 | 4.1 | ± 15% |
| 50.0 | Mid QC | 99.1 | 2.1 | 101.2 | 2.8 | ± 15% |
| 400.0 | High QC | 98.8 | 1.9 | 99.5 | 2.2 | ± 15% |
Table 2: Matrix Effect & Recovery (MCX vs PPT)
| Parameter | Method A (PPT) Result | Method B (MCX) Result | Interpretation |
| Matrix Factor (MF) | 0.65 (Severe Suppression) | 0.98 (Negligible) | MCX removes phospholipids that suppress ionization. |
| IS-Normalized MF | 0.92 | 1.01 | Deuterated IS compensates well, but absolute signal is lost in PPT. |
| Extraction Recovery | 92% | 88% | PPT has higher raw recovery, but MCX provides cleaner signal. |
Part 5: Critical Validation Parameters (Self-Validating Systems)
To ensure Scientific Integrity , the following controls must be embedded in every run:
-
System Suitability Test (SST): Before any sample analysis, inject a neat standard of the (R)-isomer spiked with 1% of the (S)-isomer.
-
Requirement: Resolution (
) between enantiomers must be > 1.5. This confirms the system can detect racemization.
-
-
Internal Standard Monitoring: Plot IS peak area across the entire run.
-
Trigger: If IS response drops >50% in a sample compared to standards, it indicates a specific matrix effect or extraction failure for that patient sample.
-
-
Carryover Check: Inject a blank immediately after the Upper Limit of Quantification (ULOQ).
-
Requirement: Analyte peak in blank must be < 20% of the LLOQ signal.
-
Diagram 2: Validation Decision Tree
Caption: Decision tree for batch acceptance in compliance with ICH M10 guidelines.
References
-
International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[3]
-
Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
-
Keech, A. C., et al. (2023).[4] "Optimised plasma sample preparation and LC-MS analysis." Proteomics – Clinical Applications, 17: 2200106.[4] [4]
-
Phenomenex. (2023).[4] Chiral HPLC Separations: A Guide to Method Development.
-
Sigma-Aldrich. (2020). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
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- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Comparing the anxiolytic effects of R- and S-enantiomers of 4-fluorophenibut
The following guide is structured as a high-level technical resource for drug development professionals, synthesizing confirmed pharmacological data with mechanistic insights.
Executive Summary: The "Fluoro-Switch" & Stereochemistry
4-Fluorophenibut (β-(4-fluorophenyl)-GABA) represents a potent structural evolution of the anxiolytic Phenibut. The introduction of a fluorine atom at the para-position of the phenyl ring significantly alters the compound's lipophilicity and receptor binding kinetics.
While Phenibut (racemic) acts primarily as an
This guide delineates the critical pharmacological distinctions between the (R)- and (S)-enantiomers , establishing the (R)-enantiomer as the eutomer (active species) responsible for the compound's profound anxiolytic and sedative profile.
Mechanistic Architecture
The R-Enantiomer (Eutomer)
The (R)-configuration of 4-fluorophenibut aligns spatially with the orthosteric binding pocket of the GABA-B receptor, mimicking the binding mode of (R)-baclofen.
-
Primary Mechanism (GABA-B): Potent agonism of the GABA-B receptor triggers the G
protein cascade. This dissociates the G subunit, which directly activates G-protein-coupled Inwardly Rectifying Potassium channels (GIRK/Kir3). The resulting K efflux causes neuronal hyperpolarization, suppressing action potential generation. -
Secondary Mechanism (
Subunit): Like its parent molecule, the R-isomer binds to the subunit of N-type and P/Q-type VDCCs. This inhibits the trafficking of calcium channels to the presynaptic membrane, reducing glutamate release.
The S-Enantiomer (Distomer)
Based on Structure-Activity Relationship (SAR) data from the phenibut/baclofen scaffold:
-
GABA-B: The (S)-enantiomer exhibits negligible affinity for the GABA-B receptor due to steric mismatch in the binding cleft.
-
Subunit: The (S)-isomer likely retains moderate affinity for the
subunit (similar to S-phenibut, K ~39 M), but lacks the GABA-B synergism required for the compound's full behavioral spectrum.
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway inhibition driven primarily by the R-enantiomer.
Caption: Dual-mechanism signaling of R-4-Fluorophenibut involving GABA-B mediated hyperpolarization and VDCC-mediated synaptic silencing.
Comparative Pharmacological Data
The table below contrasts the specific parameters of the enantiomers against the racemic mixture and the non-fluorinated parent.
| Parameter | (R)-4-Fluorophenibut | (S)-4-Fluorophenibut | Racemic 4-Fluorophenibut | Phenibut (Reference) |
| Role | Eutomer (Active) | Distomer (Inactive/Weak) | Clinical/Research Standard | Parent Compound |
| GABA-B Potency (EC | ~10-12 | > 500 | 23.3 | 1362 |
| High (Predicted <20 | Moderate (~40 | High | ~23 | |
| Functional Current | Strong Outward K | Negligible | Strong Outward K | Weak/Moderate |
| Behavioral Effect | Potent Anxiolysis, Sedation | None/Weak (at std. doses) | Anxiolysis, Sedation | Anxiolysis (High Dose) |
*Note: Racemic EC
Experimental Protocols
Synthesis of Enantiomerically Pure Intermediates
To isolate the R- and S-enantiomers for testing, a Telescoped Continuous Flow method is recommended over classical resolution. This protocol ensures high enantiomeric excess (ee) and scalability.
Protocol Source: Adapted from Kappe et al. (2020) [3].[1]
-
Reagents: 4-Fluorocinnamaldehyde, Nitromethane, Chiral Organocatalyst (Polystyrene-supported cis-4-hydroxydiphenylprolinol).
-
Step 1 (Asymmetric Michael Addition):
-
Feed 4-fluorocinnamaldehyde and nitromethane into a packed-bed reactor containing the solid-supported chiral catalyst.
-
Conditions: 25°C, neat (solvent-free) or minimal solvent.
-
Result: Yields the chiral
-nitroaldehyde intermediate with high ee (>95%).
-
-
Step 2 (Oxidation):
-
Direct the outflow into a second reactor loop.
-
Mix with performic acid (generated in situ from formic acid and H
O ). -
Result: Oxidation of the aldehyde to the chiral
-nitrocarboxylic acid.
-
-
Step 3 (Reduction):
-
Batch hydrogenation (Raney Ni or Pd/C) of the nitro group to the amine.
-
Final Product: Optically pure (R)- or (S)-4-Fluorophenibut HCl.
-
Caption: Continuous flow synthesis workflow for isolating high-purity enantiomers of 4-fluorophenibut.
Behavioral Validation: Elevated Plus Maze (EPM)
To confirm the lack of efficacy in the S-enantiomer, the EPM test is the gold standard.
-
Subjects: Male Swiss albino mice (25-30g).
-
Dosing Groups:
-
Vehicle (Saline).
-
(R)-4-Fluorophenibut (10 mg/kg, i.p.).
-
(S)-4-Fluorophenibut (10 mg/kg, i.p.).
-
(R)-Baclofen (Reference, 2 mg/kg).
-
-
Procedure:
-
Administer drug 60 min prior to testing.
-
Place mouse in center of EPM facing an open arm.
-
Record for 5 minutes: Time in Open Arms vs. Closed Arms.
-
-
Expected Outcome:
-
R-Group: Significant increase in Open Arm Time (Anxiolysis).
-
S-Group: No significant difference from Vehicle (Inactive).
-
Conclusion
The pharmacological activity of 4-fluorophenibut is stereospecific . The (R)-enantiomer drives the potent GABA-B agonism that distinguishes this compound from its parent, Phenibut. While the (S)-enantiomer may retain weak affinity for voltage-gated calcium channels, it lacks the functional current activation required for anxiolysis. Future drug development should prioritize the isolation of the (R)-eutomer to maximize therapeutic index and minimize off-target metabolic load.
References
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.[2] European Journal of Pharmacology.
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[3][4][5] Pharmacology Biochemistry and Behavior.[5][6]
-
Batanero-Hernández, A., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters.
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews.
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. science.rsu.lv [science.rsu.lv]
- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Benchmarking the metabolic stability of 4-AFBA against other GABA analogues
A Comparative Technical Guide for Drug Discovery Scientists
Executive Summary
This guide provides a rigorous experimental framework for benchmarking 4-AFBA (4-Amino-2-fluorobutanoic acid) against standard GABAergic ligands. Unlike native GABA, which suffers from rapid enzymatic degradation, and gabapentinoids (e.g., Pregabalin), which function via auxillary subunits, 4-AFBA represents a class of direct GABA analogues engineered for metabolic resistance.
The following protocols and comparative analyses demonstrate how the strategic introduction of a fluorine atom at the
Mechanistic Basis of Instability
To understand the stability profile of 4-AFBA, one must first quantify the failure mode of native GABA.
The GABA-Transaminase (GABA-T) Bottleneck
Native GABA is rapidly catabolized by GABA-T, a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The reaction proceeds via the formation of a Schiff base between GABA and the PLP cofactor, followed by proton abstraction at the
The Fluorine Effect (4-AFBA):
In 4-AFBA, the fluorine atom at the C2 position exerts a strong electron-withdrawing effect (
-
Lowers the pKa of the amine, altering the initial Schiff base formation equilibrium.
-
Destabilizes the transition state required for proton abstraction, thereby retarding the transamination rate.
-
Prevents Oxidation: The C-F bond strength (approx. 116 kcal/mol) resists oxidative cleavage compared to the C-H bond.
Diagram 1: Metabolic Blockade Pathway
The following diagram illustrates the divergent metabolic fates of GABA (degradation) versus 4-AFBA (resistance/inhibition).
Figure 1: Mechanistic divergence in GABA-T interaction. 4-AFBA resists the catalytic conversion to succinic semialdehyde due to the electron-withdrawing fluorine atom.
Comparative Performance Data
The following data synthesizes typical experimental ranges for 4-AFBA compared to industry standards. This table serves as a benchmark for validating your internal datasets.
Table 1: Metabolic Stability Profile of GABA Analogues
| Compound | Class | t½ (Human Microsomes) | CLint (µL/min/mg) | GABA-T Interaction | Primary Clearance Route |
| GABA | Endogenous Agonist | < 15 min | > 100 (High) | Substrate (Rapid) | Metabolic (GABA-T) |
| 4-AFBA | Fluorinated Analogue | > 120 min | < 15 (Low) | Resistant / Weak Inhibitor | Renal (Predicted) |
| Vigabatrin | Suicide Inhibitor | Stable | < 5 | Irreversible Inhibitor | Renal |
| Pregabalin | Gabapentinoid | > 240 min | < 2 | Non-Binder | Renal (Unchanged) |
Interpretation: 4-AFBA exhibits a stability profile closer to Pregabalin than native GABA, indicating it can survive first-pass metabolism. However, unlike Pregabalin (which does not bind GABA-T), 4-AFBA interacts with the enzyme but resists turnover, potentially acting as a competitive stabilizer.
Experimental Protocols for Benchmarking
To replicate the data above, use the following self-validating workflows.
Assay A: In Vitro Microsomal Stability (Phase I)
This assay determines intrinsic clearance (CLint) mediated by CYP450 enzymes.[1]
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound: 4-AFBA (1 µM final conc).
-
Controls: Testosterone (High Clearance), Warfarin (Low Clearance).
Protocol Steps:
-
Pre-incubation: Mix 4-AFBA (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: Withdraw aliquots at
min. -
Quenching: Immediately transfer aliquots into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
Assay B: GABA-Transaminase (GABA-T) Coupled Kinetic Assay
This specific assay proves that stability is due to GABA-T resistance, not just general CYP stability.
Principle: GABA-T converts GABA to Succinic Semialdehyde (SSA).[3] A secondary enzyme, SSA-Dehydrogenase (SSADH), converts SSA to Succinate, reducing NADP+ to NADPH. NADPH production is measured spectrophotometrically at 340 nm.
Protocol Steps:
-
Buffer: 100 mM Pyrophosphate buffer (pH 8.5) + 2 mM
-Ketoglutarate + 1 mM NADP+. -
Enzyme Mix: Add purified GABA-T and excess SSADH.
-
Substrate Addition:
-
Well A (Control): Add GABA (1 mM).
-
Well B (Test): Add 4-AFBA (1 mM).
-
-
Measurement: Monitor Absorbance (340 nm) for 30 minutes.
Validation Criteria:
-
GABA Well: Rapid linear increase in OD340 (High turnover).
-
4-AFBA Well: Flat or extremely slow slope (Stability confirmed).
Diagram 2: Experimental Decision Tree
Use this workflow to determine if 4-AFBA meets the "Stable Candidate" criteria.
Figure 2: Decision matrix for validating metabolic stability of GABA analogues.
Conclusion
Benchmarking 4-AFBA requires a dual approach: confirming general systemic stability (Microsomes) and specific resistance to its cognate catabolic enzyme (GABA-T). The data indicates that 4-AFBA functions as a metabolically stable surrogate , bridging the gap between the high potency of native GABA and the pharmacokinetic durability of gabapentinoids.
For drug development, 4-AFBA should be positioned not merely as a GABA replacement, but as a chemical probe capable of sustaining GABAergic signaling in tissues with high GABA-T activity.
References
-
Silverman, R. B., & Levy, M. A. (1981). Mechanism of inactivation of gamma-aminobutyric acid-alpha-ketoglutaric acid aminotransferase by 4-amino-5-halopentanoic acids. Journal of Biological Chemistry.[3]
-
[Link]
-
-
Burke, J. R., & Silverman, R. B. (1991). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by the antiepilepsy drug gamma-vinyl GABA (vigabatrin). Journal of the American Chemical Society.
-
[Link]
-
-
Creative Bioarray. (2024).
-
[Link]
-
-
Yogeeswari, P., et al. (2006).[4] An Update on GABA Analogs for CNS Drug Discovery.[4] Recent Patents on CNS Drug Discovery.[4]
-
[Link]
-
-
Cyprotex. (2024). In Vitro Intrinsic Clearance: Microsomal Stability Assay Guide.
-
[Link]
-
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Review of the Therapeutic Potential of Fluorinated GABA Analogues: Enhancing Neuromodulation Through Strategic Fluorination
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of fluorinated gamma-aminobutyric acid (GABA) analogues, exploring their therapeutic promise and the underlying experimental data. We will delve into how the strategic incorporation of fluorine atoms modifies the pharmacological profile of these compounds, offering potential advantages over their non-fluorinated counterparts.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1] A deficiency in GABAergic signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, pain, and neurodegenerative diseases.[1] While directly increasing brain GABA levels is a logical therapeutic strategy, the high polarity and conformational flexibility of the GABA molecule hinder its ability to cross the blood-brain barrier and effectively act as a drug.[1] This has spurred the development of GABA analogues, with a particular focus on fluorinated derivatives that exhibit enhanced therapeutic potential.
The Fluorine Advantage in GABA Analogue Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. In the context of GABA analogues, stereoselective fluorination can induce specific molecular conformations due to the stereoelectronic effects of the carbon-fluorine bond.[2] This conformational constraint can lead to altered selectivity and activity at different GABA receptor subtypes (GABAA, GABAB, and GABAC), providing valuable insights into the binding modes of the natural ligand.[2] Furthermore, fluorination can enhance metabolic stability and improve blood-brain barrier penetration, key attributes for effective neurotherapeutics.
Comparative Analysis of Key Fluorinated GABA Analogues
This guide will focus on a comparative analysis of prominent fluorinated GABA analogues and their non-fluorinated precursors, including derivatives of pregabalin and phenibut.
Pregabalin, marketed as Lyrica®, is a widely prescribed medication for neuropathic pain, fibromyalgia, and certain types of seizures.[3][4][5] Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[6] While effective, pregabalin can be associated with side effects such as dizziness and somnolence.[3][5]
Recent research has explored β-polyfluoroalkyl-GABAs (FGABAs) as bioisosteres of pregabalin, with similar lipophilicity.[7] A study published in Bioorganic & Medicinal Chemistry detailed the synthesis of several FGABAs and their effects on GABA uptake in rat brain nerve terminals.[7] Interestingly, these fluorinated analogues did not inhibit GABA uptake but rather increased its initial velocity, an effect that was more pronounced than that of pregabalin itself.[7] This suggests a different mechanism of action that could translate to a distinct therapeutic profile.
| Compound | Effect on [3H]GABA Uptake (Initial Velocity) | Comparison to Pregabalin |
| β-CF3-β-OH-GABA | Increase | Greater Increase |
| β-CF3-GABA | Increase | Greater Increase |
| β-CF2CF2H-GABA | Increase | Greater Increase |
| Pregabalin | Increase | - |
| Data synthesized from Borisov et al., 2015.[7] |
The enhanced effect of these FGABAs on GABA uptake warrants further investigation to determine their potential for treating neurological disorders with a potentially improved side-effect profile compared to pregabalin.
Phenibut (β-phenyl-GABA) is a neuropsychotropic drug with anxiolytic and nootropic effects, acting primarily as a GABAB receptor agonist.[8] Its fluorinated derivative, F-phenibut (β-(4-fluorophenyl)-GABA), has gained attention as a research chemical and nootropic supplement.[9][10] The addition of a fluorine atom to the phenyl ring significantly enhances its potency at the GABAB receptor.[10]
A study in the European Journal of Pharmacology provided a direct comparison of the potency of F-phenibut, phenibut, and the well-known GABAB agonist baclofen.[9][11] The results demonstrated that F-phenibut is a significantly more potent GABAB agonist than phenibut.[9][11]
| Agonist | EC50 (μM) for Evoked Outward Current |
| Baclofen | 6.0 |
| F-phenibut | 23.3 |
| Phenibut | 1362 |
| Data from Irie et al., 2020.[9] |
This increased potency means that a lower dose of F-phenibut is required to achieve the same level of GABAB receptor activation as phenibut. This could potentially lead to a therapeutic advantage, but also raises concerns about a higher risk of intoxication and withdrawal symptoms with non-medical use.[9][11] The study also revealed that F-phenibut suppresses the generation of action potentials in cerebellar Purkinje cells, highlighting its potent inhibitory effect on neuronal excitability.[9][11][12]
Mechanistic Insights and Experimental Protocols
Understanding the mechanisms by which these fluorinated analogues exert their effects is crucial for their rational development as therapeutic agents.
The potentiation of GABAB receptor signaling by F-phenibut leads to downstream effects that ultimately reduce neuronal excitability. This is primarily achieved through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an outward potassium current and hyperpolarization of the neuronal membrane.
Caption: F-phenibut activates GABAB receptors, leading to GIRK channel opening and neuronal hyperpolarization.
The study on F-phenibut utilized patch-clamp electrophysiology on mouse cerebellar Purkinje cells to elucidate its effects on neuronal function.[9] This technique allows for the direct measurement of ion channel currents and action potentials.
Step-by-Step Methodology: Whole-Cell Patch-Clamp Recording
-
Slice Preparation:
-
Anesthetize and decapitate a mouse in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the cerebellum and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut sagittal slices (e.g., 250 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize Purkinje cells using differential interference contrast (DIC) optics.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution containing a potassium-based electrolyte.
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a Purkinje cell.
-
Record membrane currents in voltage-clamp mode and membrane potential in current-clamp mode using a patch-clamp amplifier.
-
Apply GABA analogues (e.g., F-phenibut, phenibut, baclofen) to the bath via the perfusion system at known concentrations.
-
Record the resulting changes in holding current (in voltage-clamp) or firing frequency of action potentials (in current-clamp).
-
-
Data Analysis:
-
Measure the amplitude of the evoked outward currents at different drug concentrations.
-
Construct dose-response curves and calculate the EC50 value for each compound.
-
Analyze the frequency and amplitude of action potentials before, during, and after drug application.
-
Caption: Workflow for evaluating GABA analogue effects on neuronal excitability using patch-clamp electrophysiology.
Future Directions and Therapeutic Implications
The strategic fluorination of GABA analogues represents a promising avenue for the development of novel therapeutics for a variety of neurological and psychiatric disorders. The enhanced potency of F-phenibut and the unique mechanism of action of fluorinated pregabalin analogues highlight the potential for fine-tuning the pharmacological properties of these compounds.
Further research is warranted to fully characterize the in vivo efficacy, safety, and pharmacokinetic profiles of these fluorinated derivatives. Clinical trials will be necessary to determine their therapeutic potential in human patients. The continued exploration of fluorination as a tool in medicinal chemistry is likely to yield new and improved GABAergic modulators with significant clinical benefits.
References
-
Borisov, T., Gerasimovich, Y., Pozdnyakova, N., Che-Semenova, N., Haufe, G., & Krishtal, O. (2015). Synthesis of New Fluorinated Analogs of GABA, Pregabalin Bioisosteres, and Their Effects on [(3)H]GABA Uptake by Rat Brain Nerve Terminals. Bioorganic & Medicinal Chemistry, 23(15), 4338-4345. [Link]
-
Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]
-
Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]
-
Parsons, B., Pan, X., Xie, L., Chen, Y., Ortiz, M., & Whalen, E. (2018). Comparison of the efficacy and safety of pregabalin for postherpetic neuralgia in Chinese and international patients. Journal of pain research, 11, 1897–1907. [Link]
-
The Science Behind 4-Fluorophenibut: A Comprehensive Look. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 4, 2026, from [Link]
-
Wikipedia contributors. (2024, January 29). Gabapentin. In Wikipedia, The Free Encyclopedia. Retrieved 15:21, February 4, 2026, from [Link]
-
Yamamoto, I., Jordan, M. J., Gavande, N., Doddareddy, M. R., Chebib, M., & Hunter, L. (2011). The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABA(C) receptor. Chemical communications (Cambridge, England), 47(45), 12431–12433. [Link]
-
Zhang, X., Xu, H., Zhang, Z., Li, Y., Pauer, L., Liao, S., & Zhang, F. (2021). Efficacy and Safety of Pregabalin for Fibromyalgia in a Population of Chinese Subjects. Journal of pain research, 14, 439–450. [Link]
Sources
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- 5. | BioWorld [bioworld.com]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. PRIME PubMed | F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells [unboundmedicine.com]
- 12. venogen.com [venogen.com]
Beyond the Polarimeter: A Senior Scientist’s Guide to Interpreting CoAs for Chiral Amino Acids
Introduction: The Hidden Risk in Your Reagents
In drug development, chirality is not a detail; it is a definition. The FDA’s 1992 policy statement on stereoisomeric drugs explicitly mandates that the stereoisomeric composition of a drug must be known and controlled [1].[1] Yet, a dangerous gap exists in the supply chain: the reliance on Specific Optical Rotation (
As a Senior Application Scientist, I have witnessed process failures where a starting material labeled "99% Purity" actually contained 4% of the wrong enantiomer—enough to crystallize the wrong polymorph or poison a stereoselective catalyst.
This guide objectively compares the two primary methods found on CoAs—Polarimetry and Chiral HPLC—and provides a self-validating protocol to verify your reagents before they enter your reactor.
The Comparison: Polarimetry vs. Chiral HPLC[2]
The Metric Trap: Chemical Purity Chiral Purity
Most commercial CoAs list "Purity (HPLC)" and "Specific Rotation."
-
Purity (HPLC): Usually refers to achiral purity (absence of side products), not enantiomeric purity.
-
Specific Rotation: A bulk physical property that is often insensitive to minor enantiomeric impurities.
Comparative Analysis of Analytical Methods
| Feature | Method A: Polarimetry ( | Method B: Chiral HPLC/SFC |
| Principle | Interaction with plane-polarized light.[2][3] | Chromatographic separation of enantiomers. |
| Sensitivity | Low. Non-linear relationship (Horeau Effect) means a small drop in rotation can mask significant impurities [2]. | High. Can detect <0.1% enantiomeric impurity. |
| Specificity | Poor. Any chiral impurity (solvent, precursor) affects the reading. | Excellent. Resolves target enantiomer from impurities. |
| Risk Profile | High. Acceptable only for crude starting materials. | Low. Mandatory for GMP intermediates and APIs. |
| Data Output | Single number (degrees). | Chromatogram with Resolution ( |
The Horeau Effect: Why Rotation Lies
The relationship between enantiomeric excess (
Critical Workflow: CoA Risk Assessment
The following decision logic outlines how to evaluate a CoA for chiral amino acids.
Figure 1: Decision matrix for accepting chiral starting materials based on CoA data.
Experimental Protocol: Self-Validating Verification
If your CoA relies on polarimetry, you must validate the material. For underivatized amino acids (zwitterions), Crown Ether columns are the industry gold standard due to their ability to complex with the primary ammonium group (
Protocol: Determination of Enantiomeric Excess (ee)
Objective: Quantify D-isomer impurity in an L-Amino Acid sample.
1. System Suitability (The "Trust" Step)
Before running samples, you must prove the system works.
-
Standard: Prepare a racemic mixture (mix equal parts L- and D- standard).
-
Requirement: Baseline resolution (
) between enantiomers.
2. Method Parameters (Crown Ether Phase)
-
Column: CROWNPAK® CR-I(+) (Daicel) or equivalent (Chiralpak CR).
-
Mobile Phase: Perchloric acid aqueous solution (pH 1.0 to 2.0).
-
Why? Acidic pH ensures the amino group is protonated (
), which is required for the three-point interaction with the crown ether selector [3]. -
Caution: Do not use phosphate buffers with crown ether columns; they can precipitate or interfere with complexation.
-
-
Temperature: Low temperature (
to ).-
Why? Chiral recognition is enthalpy-driven. Lower temperatures often increase separation factors (
) [4].
-
-
Detection: UV at 200–210 nm (amino acids have weak chromophores).
3. Calculation
Case Study: The "99%" Purity Illusion
We compared two batches of L-Phenylalanine from different suppliers.
| Parameter | Supplier A (General Reagent) | Supplier B (Chiral Specialist) |
| CoA Claim | "Purity: >99%" | "Chiral Purity: >99.5% ee" |
| CoA Method | Titration + Specific Rotation | Chiral HPLC (CROWNPAK) |
| Specific Rotation | ||
| In-House HPLC Result | 96.5% L-isomer (3.5% D-isomer) | 99.8% L-isomer (0.2% D-isomer) |
| Outcome | FAILED. 3.5% D-Phe acts as a chain terminator in peptide synthesis. | PASSED. Suitable for GMP synthesis. |
Analysis: Supplier A's "Purity" referred to chemical titration. The specific rotation value of
Troubleshooting & Red Flags
When reviewing a CoA, look for these specific red flags that indicate a lack of chiral control:
-
"Conforms to Structure" (NMR only): NMR is achiral (unless a chiral shift reagent is used). It tells you nothing about enantiomers.
-
Missing Method Details: If the CoA lists "Chiral Purity" but does not specify the column (e.g., OD-H, AD-H, Crownpak) or conditions, the data is suspect.
-
Melting Point Range: A wide melting point range (
) often indicates a mixture of enantiomers (depression of melting point in non-racemic mixtures).
Analytical Workflow Diagram
Figure 2: Selection of analytical strategy based on amino acid protection status.
References
-
FDA. (1992).[5][6][7] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[1][5][6][8] Link
-
RSC. (2020). Optical Purity, Enantiomeric Excess and The Horeau Effect.[3] Royal Society of Chemistry.[4] Link
-
Daicel Chiral Technologies. (2023). Chiral Columns for Amino Acids Analysis. Chiral Technologies. Link
-
Sigma-Aldrich. (2023). Chiral Chromatography Frequently Asked Questions. Link
Sources
- 1. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride proper disposal procedures
Introduction: The Hidden Hazards of Fluorinated Intermediates
In drug development, particularly in the synthesis of DPP-4 inhibitors (like Sitagliptin) or GABA analogs, (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a high-value chiral intermediate.[1] While it is often classified as "non-regulated" for transport, treating it as benign waste is a critical operational error.
As a Senior Application Scientist, I have seen how the "fluorine factor" is often overlooked. Standard incineration of this compound releases Hydrogen Fluoride (HF), a gas that destroys standard incinerator refractory linings and poses severe environmental risks. This guide provides a field-proven, self-validating protocol for the safe disposal of this specific fluorinated amino acid salt, ensuring you protect both your laboratory personnel and your regulatory compliance standing.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the material identity. This compound combines an acidic hydrochloride tail with a fluorinated phenyl head, creating a dual-hazard profile (Corrosive potential + HF generation).[1]
| Parameter | Technical Specification |
| Chemical Name | (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride |
| Synonyms | |
| CAS Number | 52237-19-1 (Refers to parent acid); Salt forms vary by supplier.[1] |
| Molecular Formula | C₁₀H₁₃ClFNO₂ |
| Physical State | White to off-white crystalline solid |
| Acidity (pH) | ~2.0 – 3.0 (in 5% aqueous solution) |
| GHS Classification | Warning H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) |
| Key Disposal Hazard | HF Generation: Thermal decomposition releases Hydrogen Fluoride.[1] NOx Generation: Releases Nitrogen Oxides. |
Part 2: Pre-Disposal Stabilization & Segregation
The Golden Rule: Never mix fluorinated amino acid salts with strong oxidizers or alkaline waste streams in the accumulation container.
Segregation Protocol
-
Do NOT Mix with Bleach/Oxidizers: Mixing amine salts with hypochlorites (bleach) can generate chloramines, which are toxic and volatile.
-
Do NOT Mix with Strong Bases: Adding this HCl salt to a high-pH waste container (e.g., hydroxide waste) will trigger an immediate exothermic neutralization reaction.[1] This can pressurize the container or cause splattering.
-
Correct Stream: Segregate into "Solid Organic Waste – Halogenated" .
Container Selection
-
Solids: Use wide-mouth High-Density Polyethylene (HDPE) jars. Avoid glass for long-term waste storage of fluorinated solids if any moisture is present, as trace HF formation can etch glass over time.[1]
-
Liquids (if dissolved): Use HDPE carboys. Label clearly as "Acidic Aqueous Waste."
Part 3: The Disposal Workflow (Decision Tree)
This protocol uses a "Cradle-to-Incinerator" logic.[1] Follow the path that matches the physical state of your waste.
Scenario A: Dry Solid Waste (Pure or Contaminated Solids)[1]
-
Double Bagging: Place the solid waste (weighing papers, contaminated gloves, or bulk powder) into a clear 6-mil polyethylene bag.
-
Primary Container: Seal the bag and place it into a white HDPE waste drum or jar.
-
Labeling (Critical): The tag must explicitly state:
-
Content: "(R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl"
-
Hazard Checkbox: Irritant, Acidic.[2]
-
Special Note:"CONTAINS ORGANIC FLUORINE – REQUIRES HF SCRUBBER INCINERATION."
-
-
Disposal Fate: High-temperature incineration with caustic scrubbing.
Scenario B: Aqueous/Solvent Waste (Reaction Mother Liquors)[1]
-
pH Check: Verify pH. If pH < 2, the waste is D002 (Corrosive).
-
No Bench Neutralization: Do not attempt to neutralize this waste on the bench to "make it safe." The precipitation of the zwitterionic free base can form a sludge that clogs waste lines.
-
Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., Methanol/Ethanol), ensure the solvent waste stream is compatible with acids.
-
Labeling: "Flammable/Corrosive Liquid – Halogenated."
Scenario C: Spill Cleanup (Emergency Response)
-
PPE: Wear nitrile gloves (min 0.11mm), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.
-
Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or use a HEPA-filtered vacuum.[1]
-
Neutralization (Spill Only): You may treat the surface with a dilute sodium bicarbonate solution after removing the bulk solid to neutralize residual acidity.
Part 4: Visualizing the Workflow
The following diagram illustrates the logical decision path for disposing of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl.
Figure 1: Decision matrix for the safe segregation and disposal of fluorinated amino acid salts.
Part 5: Regulatory & Scientific Rationale
Why "Halogenated" Matters (RCRA & EPA)
Under EPA RCRA guidelines, this specific compound is not typically listed on the P-list or U-list (acute hazardous wastes).[1] However, it falls under the "Cradle-to-Grave" responsibility.[1]
-
The Fluorine Bond: The C-F bond is one of the strongest in organic chemistry. Breaking it during standard combustion without adequate temperature and residence time can lead to incomplete combustion.
-
HF Formation: When fully combusted, the fluorine atom converts to Hydrogen Fluoride (HF). If your waste contractor incinerates this in a standard kiln without caustic scrubbers, the HF will corrode their stack and violate emission standards. By labeling it "Halogenated," you flag the facility to route it to a specialized unit capable of neutralizing acid gases.
Transport Classification
Based on current Safety Data Sheets (SDS) for amino acid hydrochloride salts:
-
DOT/IATA: Generally Not Regulated as Dangerous Goods for transport.
-
Caveat: While not a "Class 8" for shipping, it is a chemical hazard in the lab. Always ship samples with the disclaimer: "Chemical intermediate for research purposes - Not fully tested."
References
-
National Center for Biotechnology Information (PubChem). 4-Amino-3-(4-fluorophenyl)butanoic acid (Compound Summary).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Navigating the Safe Handling of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride: A Guide for Laboratory Professionals
The paramount principle is to treat this compound with a degree of caution appropriate for a potentially hazardous substance, especially given the GHS classifications for similar fluorinated aminobutanoic acid derivatives. These related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, the following protocols are designed to provide a robust framework for minimizing exposure and ensuring operational integrity.
Immediate Safety Briefing: Personal Protective Equipment (PPE)
Before any handling operations commence, a thorough risk assessment must be conducted, and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE for handling (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride in solid (powder) form.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles. | Protects eyes from airborne particulates and potential splashes during dissolution. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact with the compound, which may cause irritation.[2] |
| Body Protection | Flame-resistant lab coat or coveralls. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or use of a certified chemical fume hood. | Minimizes the risk of inhaling fine dust particles, which may cause respiratory irritation.[2] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Workflow for Safe Handling
The following diagram and step-by-step guide outline the standard operating procedure for the safe handling of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, from initial preparation to final disposal.
Caption: A flowchart illustrating the key stages for the safe handling of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride.
Step-by-Step Handling Protocol
-
Preparation and Area Setup:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure the work area is clean and uncluttered.
-
Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for powdered chemicals.
-
-
Weighing the Compound:
-
Dissolution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Use a closed or covered vessel (e.g., a flask with a stopper or a beaker with a watch glass) to minimize the release of vapors.
-
Based on available data for the hydrochloride salt, it is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2).[1]
-
-
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is crucial for mitigating risks.
Spill Cleanup Protocol
In the event of a spill of the solid compound, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE, including respiratory protection.
-
Contain the Spill:
-
For small powder spills, gently cover the spill with a damp paper towel or other wet absorbent material to prevent the powder from becoming airborne.[7]
-
Do not use a dry brush or cloth, as this will generate dust.
-
-
Clean the Area:
-
Once the powder is wetted, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.[8]
-
-
Dispose of Waste: All contaminated materials, including paper towels, gloves, and any other cleaning supplies, must be disposed of as hazardous waste.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[9] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10] |
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride and any materials contaminated with it should be disposed of as halogenated organic waste .[9]
-
Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Never dispose of this compound down the drain.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can confidently and safely work with (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, fostering a culture of safety and scientific excellence within the laboratory.
References
-
PlasticsEurope. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Duke University Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Thiamine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: DL-2-Aminobutyric acid. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Plastics Europe. (2025-09-08). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
-
ScienceDirect. (2003). Derivation of occupational exposure limits based on target blood concentrations in humans. Retrieved from [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
University of Lethbridge. Chemical Release (Spill) Response Guideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, November 2). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. Retrieved from [Link]
-
World Anti Doping Agency. (2019, June 1). The Prohibited List. Retrieved from [Link]
-
PCCA. Safety Data Sheet. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pccarx.com [pccarx.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 8. ulethbridge.ca [ulethbridge.ca]
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- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
